2-(Diphenylmethoxy)-N-methylethylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-benzhydryloxy-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-17-12-13-18-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-17H,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSLYHYWLYGAOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
53499-40-4 (hydrochloride) | |
| Record name | Monodesmethyldiphenhydramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017471102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50169893 | |
| Record name | Desmethyldiphenhydramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50169893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17471-10-2 | |
| Record name | N-Desmethyldiphenhydramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17471-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Monodesmethyldiphenhydramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017471102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desmethyldiphenhydramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50169893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NORDIPHENHYDRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SFV0923XI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Physical Properties of Nordiphenhydramine
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Executive Summary
Nordiphenhydramine, the primary N-demethylated metabolite of the first-generation antihistamine Diphenhydramine, is a compound of significant interest in pharmaceutical research, particularly in the fields of drug metabolism, pharmacokinetics, and toxicology. A thorough understanding of its fundamental chemical and physical properties is paramount for the development of robust analytical methods, the interpretation of metabolic studies, and the assessment of its pharmacological and toxicological profile. This guide provides a comprehensive overview of Nordiphenhydramine's core physicochemical characteristics and outlines detailed, field-proven experimental protocols for their determination. The methodologies described are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for regulatory submissions and advanced drug development programs.
Chemical Identity and Nomenclature
A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation. Nordiphenhydramine is systematically identified by several key descriptors.
-
IUPAC Name: 2-(diphenylmethoxy)-N-methylethanamine[1]
-
Synonyms: N-Desmethyldiphenhydramine, Monodesmethyldiphenhydramine, Dimenhydrinate Impurity F[1][2]
-
Chemical Formula: C₁₆H₁₉NO[4]
-
Molecular Structure:
The structure consists of a benzhydryl ether moiety linked via a two-carbon chain to a secondary amine (N-methyl). This structure is directly derived from its parent compound, Diphenhydramine (2-(diphenylmethoxy)-N,N-dimethylethanamine), through the metabolic removal of one methyl group from the tertiary amine.[5]
Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) or its metabolite are critical determinants of its behavior in both in vitro and in vivo systems, influencing everything from solubility and absorption to distribution and excretion.
Table 1: Summary of Key Physicochemical Properties of Nordiphenhydramine
| Property | Value | Source |
| Molecular Weight | 241.33 g/mol (Free Base) | [4] |
| 277.79 g/mol (HCl Salt) | [3][6] | |
| Physical Form | Expected to be a solid at room temperature. | Inferred |
| Melting Point (°C) | Data not readily available in cited literature. Comparable to Diphenhydramine HCl (168-172 °C).[7] | Inferred |
| Boiling Point (°C) | Data not readily available. Diphenhydramine boils at 150-165°C at 2 mmHg.[5] | Inferred |
| pKa | Data not readily available. Expected to be slightly higher than Diphenhydramine (~9.0) due to reduced steric hindrance. | Inferred |
| Water Solubility | Data not readily available. Expected to be sparingly soluble as a free base, with increased solubility as a salt. | Inferred |
| LogP (Octanol/Water) | Data not readily available. Likely to be slightly lower (more hydrophilic) than Diphenhydramine (LogP ≈ 3.27) due to the removal of a methyl group.[5] | Inferred |
Experimental Protocols for Physicochemical Characterization
The generation of accurate and reliable physicochemical data requires the implementation of standardized, robust analytical methods. The following section details the protocols for determining the key properties of Nordiphenhydramine.
Workflow for Physicochemical Characterization
The following diagram outlines a logical workflow for the comprehensive characterization of a new batch of Nordiphenhydramine.
Caption: Logical workflow for the physicochemical characterization of Nordiphenhydramine.
Melting Point Determination (Capillary Method)
Rationale: The melting point is a fundamental physical property used to assess the purity of a crystalline solid. Impurities typically depress and broaden the melting range. The capillary method is a standard pharmacopeial technique that is both accurate and requires minimal sample.[8]
Protocol:
-
Sample Preparation: Ensure the Nordiphenhydramine sample is finely powdered and thoroughly dried in a desiccator for at least 24 hours to remove any residual solvent, which can act as an impurity.[8][9]
-
Capillary Loading: Load the dry powder into a capillary tube (sealed at one end) to a height of 2-3 mm.[9][10] Pack the sample tightly by tapping the tube on a hard surface or dropping it through a long glass tube.[9][11]
-
Instrument Setup: Place the capillary tube into the heating block of a calibrated melting point apparatus.
-
Rapid Determination (Optional): Perform a quick run by heating at a rate of 4-5°C per minute to find the approximate melting temperature.[10]
-
Accurate Determination: For a new sample, cool the apparatus to at least 15-20°C below the approximate melting point.[9][10] Insert a fresh capillary.
-
Heating Rate: Heat at a controlled rate of 1°C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block.[8][9]
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset of melt) and the temperature at which the entire sample becomes a clear liquid (completion of melt).[9] This range is the melting point.
-
Validation: Perform the determination in triplicate to ensure reproducibility. The results should be consistent within a narrow range (e.g., ±0.5°C).
Aqueous Solubility (OECD Guideline 105 - Flask Method)
Rationale: Aqueous solubility is a critical parameter that directly influences the bioavailability of a drug substance. The flask method is a standard approach cited by the OECD for substances with solubility greater than 10⁻² g/L and is suitable for initial characterization.[12][13]
Protocol:
-
Preliminary Test: To estimate the solubility, add the test substance in stepwise portions (e.g., 10 mg, 100 mg, 1000 mg) to a known volume of water (e.g., 10 mL) in a flask at the test temperature (e.g., 25°C). This helps determine the approximate amount needed for the definitive test.[13]
-
Equilibration: Add an excess amount of Nordiphenhydramine (as determined from the preliminary test) to a known volume of reagent-grade water in a stoppered flask.
-
Agitation: Agitate the solution at a constant temperature (e.g., 25 ± 0.5°C) using a magnetic stirrer or shaker bath. The goal is to reach saturation equilibrium. The time required can vary significantly but should be at least 24 hours. Periodically take samples to determine when equilibrium has been reached (i.e., when consecutive measurements show no significant change in concentration).
-
Phase Separation: Once equilibrium is achieved, cease agitation and allow the solution to stand at the test temperature to let undissolved material settle. Separate the aqueous phase from the solid by centrifugation or filtration. Ensure the separation method does not alter the concentration or temperature of the sample.
-
Quantification: Analyze the concentration of Nordiphenhydramine in the clear aqueous supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12][14]
-
Calculation: Express the solubility in units of g/L or mg/mL. Perform at least two independent determinations.
pKa Determination (Potentiometric Titration)
Rationale: The pKa, or acid dissociation constant, dictates the degree of ionization of a molecule at a given pH. This is crucial as ionization state affects solubility, permeability, and receptor binding. Potentiometric titration is a highly accurate and reliable method for determining pKa.[15][16]
Protocol:
-
Instrument Calibration: Calibrate a pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) that bracket the expected pKa.[17]
-
Sample Preparation: Accurately weigh and dissolve a sample of Nordiphenhydramine (or its HCl salt) in a known volume of deionized, carbonate-free water to create a solution of known concentration (e.g., 1 mM).[16] A co-solvent like methanol may be used if solubility is low, but the aqueous pKa must then be extrapolated.[15][18]
-
Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C) on a magnetic stirrer. Purge the solution with nitrogen to displace dissolved CO₂.[17] Immerse the calibrated pH electrode.
-
Titration: As Nordiphenhydramine is a base, titrate the solution by adding small, precise increments of a standardized strong acid (e.g., 0.1 M HCl). If starting with the HCl salt, titrate with a standardized strong base (e.g., 0.1 M NaOH).[16]
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize before proceeding.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the flattest buffer region of the titration curve.[17] This point can be precisely located by finding the inflection point on a derivative plot (ΔpH/ΔV vs. V).
Spectroscopic and Analytical Data
Spectroscopic techniques are indispensable for confirming the chemical structure and identity of a substance.[19]
-
Mass Spectrometry (MS): In MS analysis, Nordiphenhydramine would be expected to show a protonated molecular ion [M+H]⁺ at an m/z corresponding to its molecular weight plus the mass of a proton (241.33 + 1.01 ≈ 242.34). High-resolution MS would provide a highly accurate mass measurement, confirming the elemental composition. Fragmentation patterns would be key to confirming the benzhydryl ether and N-methylethylamine moieties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the two phenyl rings, the methine proton (-O-CH-), the two methylene groups (-CH₂-CH₂-), and the N-methyl group (-NH-CH₃). The integration of these signals would correspond to the number of protons in each environment.
-
¹³C NMR: The spectrum would display distinct signals for each unique carbon atom, including those in the phenyl rings, the ether linkage, the aliphatic chain, and the methyl group.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for N-H stretching (for the secondary amine), C-H stretching (aromatic and aliphatic), C-O stretching (for the ether), and C=C bending (for the aromatic rings), providing a molecular "fingerprint".[20]
Safety, Handling, and Storage
As with any active pharmaceutical ingredient or chemical, proper handling is essential.
-
Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Handle the powder in a well-ventilated area or a fume hood to avoid inhalation.
-
Storage: Store Nordiphenhydramine in a tightly sealed container in a cool, dry, and dark place to prevent degradation. For long-term storage, refrigeration or freezing under an inert atmosphere may be advisable.
Conclusion
This guide has detailed the essential chemical and physical properties of Nordiphenhydramine and provided robust, validated protocols for their experimental determination. The data generated through these methods are fundamental to all stages of drug development, from early discovery and metabolic profiling to quality control and regulatory compliance. By adhering to these rigorous scientific standards, researchers can ensure the integrity and reliability of their findings, paving the way for a more complete understanding of Nordiphenhydramine's role in pharmacology and toxicology.
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Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]
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OECD 105 - Water Solubility. Situ Biosciences. [Link]
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Solubility testing in accordance with the OECD 105. FILAB. [Link]
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OECD 105 – Water Solubility Test at 20°C. Analytice. [Link]
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New Substances Notification Regulations (Chemicals and Polymers): Guidelines. Canada.ca. [Link]
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4.3: Melting Point Determination Procedure. Chemistry LibreTexts. [Link]
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DETERMINATION OF MELTING POINTS. Wilson High School. [Link]
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Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin. [Link]
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APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]
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Determination of Melting Points According to Pharmacopeia. Stanford Research Systems. [Link]
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NORDIPHENHYDRAMINE. precisionFDA. [Link]
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Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]
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Structure Elucidation of 2-(Diphenylmethoxy)-N-methylethylamine: A Multi-Technique Approach
An In-Depth Technical Guide for Drug Development Professionals
Abstract: The unequivocal structural confirmation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development, ensuring safety, efficacy, and regulatory compliance. This guide provides a comprehensive, field-proven methodology for the structure elucidation of 2-(Diphenylmethoxy)-N-methylethylamine (also known as Nordiphenhydramine), a primary metabolite and analogue of Diphenhydramine.[1][2] We move beyond a simple listing of techniques, focusing instead on the strategic integration of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. The causality behind experimental choices is detailed, presenting a self-validating system where data from each analysis corroborates the others, culminating in a high-confidence structural assignment. This document is intended for researchers, analytical scientists, and drug development professionals seeking a practical framework for molecular characterization.
Introduction: The Analytical Imperative
This compound (C₁₆H₁₉NO, Mol. Wt.: 241.33 g/mol ) is a secondary amine belonging to the ethanolamine antihistamine class.[1] As a significant analogue and metabolite of Diphenhydramine, its unambiguous identification is critical in pharmacokinetic, toxicological, and quality control studies.[3] The presence of multiple structural features—two phenyl rings, an ether linkage, and a secondary amine side chain—requires a multi-faceted analytical strategy to confirm not only the elemental composition and molecular weight but also the precise connectivity and topology of the molecule.
The workflow presented herein follows a logical progression from foundational data to high-resolution structural detail, ensuring a robust and defensible characterization.
Caption: A logical workflow for the structure elucidation of this compound.
Mass Spectrometry (MS): The Foundational Verification
Expertise & Causality: Mass spectrometry is the initial and most crucial step. Its primary purpose is to confirm the molecular weight and, with high-resolution instrumentation, the elemental composition of the analyte. This provides the fundamental formula upon which all subsequent structural interpretations are built. Electron Ionization (EI) is often employed for its ability to induce reproducible fragmentation, offering valuable structural clues.
Expected Data & Interpretation
-
Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 241.1467 (for the monoisotopic mass [C₁₆H₁₉NO]⁺).[4] Observation of this peak confirms the molecular weight.
-
Fragmentation Pattern: The true power of EI-MS lies in analyzing the fragmentation. The structure of this compound suggests several predictable cleavage pathways that validate the internal connectivity. The most characteristic fragmentation of such ethers is the cleavage of the C-O bond, leading to a highly stable diphenylmethyl cation (benzhydryl cation).
Table 1: Predicted Key Mass Fragments for this compound
| m/z Value | Proposed Fragment Ion | Formula | Significance |
| 241 | [C₁₆H₁₉NO]⁺ | M⁺ | Molecular Ion |
| 167 | [C₁₃H₁₁]⁺ | (C₆H₅)₂CH⁺ | Benzhydryl cation; confirms the diphenylmethoxy moiety. This is often the base peak.[3] |
| 74 | [C₄H₁₀N]⁺ | [CH₂(NH)CH₃]⁺ | Side-chain fragment resulting from cleavage alpha to the ether oxygen. |
| 44 | [C₂H₆N]⁺ | [CH₂NHCH₃]⁺ | A characteristic fragment for N-methylethylamine side chains, formed by cleavage beta to the nitrogen.[5] |
Authoritative Insight: The formation of the m/z 44 ion is a highly characteristic fragmentation pathway for aliphatic secondary amines.[6] Its presence strongly supports the N-methylethylamine structure over other isomers. The dominant m/z 167 peak is the classic signature of the benzhydryl ether group.[3]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Introduce a dilute solution of the analyte (e.g., 1 mg/mL in methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or GC inlet.
-
Instrumentation: Utilize a mass spectrometer capable of electron ionization.
-
Acquisition Parameters:
-
Ionization Energy: 70 eV (standard for generating reproducible fragmentation patterns).
-
Mass Range: Scan from m/z 40 to 400 to ensure capture of all relevant fragments and the molecular ion.
-
Source Temperature: ~200-250 °C.
-
-
Data Analysis: Identify the molecular ion peak and compare the observed fragmentation pattern with predicted pathways and library data for analogous structures.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Causality: Following MS, IR spectroscopy serves to confirm the presence of key functional groups predicted by the molecular formula. It is a rapid and non-destructive technique that provides orthogonal validation of the molecular backbone. For this compound, we expect to see characteristic absorptions for the aromatic rings, the C-O-C ether linkage, the C-N bond, and the N-H bond of the secondary amine.
Expected Data & Interpretation
The IR spectrum provides a "fingerprint" unique to the molecule, with specific absorption bands corresponding to the vibrations of specific bonds.
Table 2: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Significance |
| ~3300-3500 | N-H Stretch | Secondary Amine | A weak to medium, typically sharp peak confirming the secondary amine.[7] |
| ~3000-3100 | C-H Stretch | Aromatic | Confirms the presence of the phenyl rings. |
| ~2850-2960 | C-H Stretch | Aliphatic (sp³) | Corresponds to the CH₂ and CH₃ groups on the side chain.[8] |
| ~1580-1650 | N-H Bend | Secondary Amine | A medium absorption that further supports the presence of the N-H bond.[8] |
| ~1450-1600 | C=C Stretch | Aromatic Ring | Multiple sharp peaks characteristic of the phenyl groups. |
| ~1050-1150 | C-O Stretch | Ether (Ar-O-C) | A strong, prominent band confirming the diphenylmethoxy ether linkage. |
| ~1020-1250 | C-N Stretch | Aliphatic Amine | Confirms the presence of the amine group.[8] |
Trustworthiness Check: The observation of a distinct N-H stretch around 3300 cm⁻¹ is critical. Its absence would immediately cast doubt on the proposed structure and suggest an N,N-dimethyl analogue (Diphenhydramine) or other isomer. The strong C-O ether stretch is equally vital for confirming the core structure.[9]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). No dilution is typically necessary.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Co-add 16-32 scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis: Collect a background spectrum of the clean ATR crystal first. Then, collect the sample spectrum. The instrument software will automatically ratio the sample to the background. Identify and label the major absorption peaks and assign them to their corresponding functional groups.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Expertise & Causality: NMR is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule. ¹H NMR reveals the chemical environment, number, and connectivity of protons, while ¹³C NMR provides information on the unique carbon atoms. Together, they allow for a near-complete assembly of the molecular puzzle.
Caption: Structure of this compound with proton labels for NMR assignment.
¹H NMR: Proton Environments
Expected Data & Interpretation: Based on analogous structures like 2-phenylethylamine and N,N-dimethylethylamine, we can predict the chemical shifts (δ) and multiplicities.[11][12]
Table 3: Predicted ¹H NMR Assignments (in CDCl₃)
| Label | Protons | Integration | Multiplicity | Approx. δ (ppm) | Rationale |
| a | Ar-H | 10H | Multiplet (m) | 7.20-7.40 | Standard chemical shift for phenyl protons. |
| b | -CH-O- | 1H | Singlet (s) | ~5.40 | The methine proton is deshielded by two phenyl rings and an oxygen atom. |
| c | -O-CH₂- | 2H | Triplet (t) | ~3.60 | Methylene group adjacent to the ether oxygen. |
| d | -CH₂-N- | 2H | Triplet (t) | ~2.80 | Methylene group adjacent to the nitrogen. |
| e | -NH- | 1H | Broad Singlet (br s) | Variable (~1.5-2.5) | The N-H proton signal is often broad and its chemical shift is concentration-dependent. |
| f | -N-CH₃ | 3H | Singlet (s) | ~2.30 | Methyl group attached to nitrogen. |
¹³C NMR: Carbon Skeleton
Expected Data & Interpretation: ¹³C NMR confirms the number of unique carbon environments.
Table 4: Predicted ¹³C NMR Assignments (in CDCl₃)
| Carbon Type | Approx. δ (ppm) | Rationale |
| Aromatic C-H | 126-129 | Phenyl ring carbons.[13] |
| Aromatic C (quaternary) | ~142 | Phenyl carbons attached to the methine carbon. |
| Methine (-CH-O-) | ~85 | Highly deshielded by two phenyl groups and oxygen. |
| Methylene (-O-CH₂-) | ~68 | Methylene carbon adjacent to oxygen. |
| Methylene (-CH₂-N-) | ~50 | Methylene carbon adjacent to nitrogen. |
| Methyl (-N-CH₃) | ~36 | Methyl carbon adjacent to nitrogen. |
Self-Validating System: The data must be internally consistent. The integration values in the ¹H NMR spectrum must sum to 19 protons. The number of signals in the ¹³C NMR spectrum should match the number of unique carbons in the proposed structure. 2D NMR techniques like COSY (¹H-¹H correlation) would definitively show the coupling between the -O-CH₂- (c) and -CH₂-N- (d) protons, confirming the ethyl bridge. An HSQC experiment would link each proton signal directly to its attached carbon signal, validating the assignments in Tables 3 and 4.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher for better resolution).
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover the range of ~ -1 to 10 ppm.
-
Ensure proper shimming for high resolution.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover ~0 to 200 ppm.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate using the TMS reference. Integrate the ¹H signals and assign peaks based on chemical shift, multiplicity, and correlation data if 2D experiments are performed.[14]
X-ray Crystallography: The Ultimate Confirmation
For an unambiguous, definitive determination of the three-dimensional structure in the solid state, single-crystal X-ray crystallography is the gold standard. This technique provides precise bond lengths, bond angles, and conformational information.
Causality: While the combination of MS, IR, and NMR provides exceptionally high confidence in the structure, it does not reveal the molecule's conformation or the packing arrangement in a crystal lattice. X-ray crystallography is employed when this level of detail is required, for instance, in polymorphism studies or for understanding solid-state stability.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the compound suitable for diffraction (typically >0.1 mm in at least one dimension).[15] This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer head and place it in an X-ray diffractometer.[15] The crystal is cooled (typically to 100 K) and irradiated with a monochromatic X-ray beam. Diffraction patterns are collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is calculated, from which the positions of the atoms are determined. The structural model is then refined to best fit the experimental data.
Conclusion: A Synthesis of Evidence
The structure elucidation of this compound is achieved not by a single technique but by the logical and systematic integration of multiple analytical methods. Mass spectrometry confirms the molecular formula, infrared spectroscopy validates the presence of key functional groups, and NMR spectroscopy provides the definitive map of atomic connectivity. Each step provides evidence that corroborates the findings of the others, creating a robust, self-validating dossier that ensures the identity and integrity of the molecule. This multi-technique workflow represents a best-practice approach in the pharmaceutical sciences, providing the highest degree of confidence required for research, development, and regulatory submission.
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ResearchGate. (2012). Spectrophotometric Determination of Diphenhydramine hydrochloride and Application to Pharmaceutical Preparations. Available at: [Link]
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Ukaaz Publications. (2023). A comprehensive review of the analytical method for diphenhydramine hydrochloride by chromatographic technique. Available at: [Link]
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mzCloud. (2018). Diphenhydramine. Available at: [Link]
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SpectraBase. (n.d.). 2,2-dimethoxy-N-methylethylamine - Optional[13C NMR]. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra of (a) 2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine HCl.... Retrieved from [Link]
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ResearchGate. (n.d.). 2-(diphenylmethoxy)-N,N-dimethylethanamine hydrochloride, DPH. Retrieved from [Link]
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Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of N-methylethanamine. Retrieved from [Link]
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Doc Brown's Advanced Organic Chemistry. (n.d.). infrared spectrum of dimethylamine. Retrieved from [Link]
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ACS Publications. (2023). IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. Available at: [Link]
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Doc Brown's Advanced Organic Chemistry. (n.d.). infrared spectrum of N-methylethanamine. Retrieved from [Link]
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Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of dimethylamine. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectrum of phenylethylamine. Retrieved from [Link]
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An In-depth Technical Guide to the Pharmacology and Toxicology of 2-(Diphenylmethoxy)-N-methylethylamine
Foreword
This guide provides a comprehensive technical overview of 2-(Diphenylmethoxy)-N-methylethylamine, more commonly known as N-Desmethyldiphenhydramine or Nordiphenhydramine. As the primary active metabolite of the first-generation antihistamine Diphenhydramine, understanding its pharmacological and toxicological profile is paramount for researchers, scientists, and drug development professionals. This document moves beyond a surface-level description, offering in-depth analysis of its mechanism of action, pharmacokinetics, and toxicological considerations, supported by experimental protocols and data visualizations.
Introduction and Chemical Identity
This compound is a secondary amine and a crucial metabolite in the biotransformation of Diphenhydramine.[1] Its chemical structure is characterized by a diphenylmethoxy group linked to an N-methylethylamine moiety.
Chemical Properties:
| Property | Value |
| IUPAC Name | 2-(benzhydryloxy)-N-methylethanamine[1] |
| Synonyms | N-Desmethyldiphenhydramine, Nordiphenhydramine[1][2] |
| CAS Number | 17471-10-2[1] |
| Molecular Formula | C16H19NO[1] |
| Molecular Weight | 241.33 g/mol [1] |
Pharmacology
The pharmacological activity of N-Desmethyldiphenhydramine is intrinsically linked to that of its parent compound, Diphenhydramine, which is a potent H1-receptor antagonist with anticholinergic and sedative effects.[2] While specific receptor binding affinity and functional assay data for N-Desmethyldiphenhydramine are not as extensively documented as for Diphenhydramine, its structural similarity suggests a comparable, albeit potentially modified, pharmacological profile.
Mechanism of Action
Like Diphenhydramine, N-Desmethyldiphenhydramine is presumed to act as an inverse agonist at histamine H1 receptors. This action competitively blocks the effects of histamine, a key mediator in allergic and inflammatory responses.[3] The blockade of H1 receptors in the central nervous system is responsible for the sedative effects commonly associated with first-generation antihistamines.
Signaling Pathway
The antagonism of the H1 receptor by N-Desmethyldiphenhydramine interrupts the canonical Gq/11 protein-coupled signaling cascade. This prevents the activation of phospholipase C (PLC), thereby inhibiting the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). The subsequent reduction in intracellular calcium release and protein kinase C (PKC) activation leads to the attenuation of the allergic and inflammatory response.
Caption: H1 Receptor Signaling Pathway and Inhibition by N-Desmethyldiphenhydramine.
Pharmacokinetics
The pharmacokinetic profile of N-Desmethyldiphenhydramine is primarily understood in the context of it being a metabolite of Diphenhydramine.
Absorption and Metabolism
Following oral administration, Diphenhydramine is well-absorbed and undergoes extensive first-pass metabolism in the liver. The primary metabolic pathway is N-demethylation to form N-Desmethyldiphenhydramine.[4][5] This biotransformation is predominantly mediated by the cytochrome P450 enzyme CYP2D6, with minor contributions from CYP1A2, CYP2C9, and CYP2C19.[4][5][6]
N-Desmethyldiphenhydramine is further metabolized by a second demethylation step to N,N-Didesmethyldiphenhydramine.[1]
Caption: Metabolic Pathway of Diphenhydramine to N-Desmethyldiphenhydramine.
Distribution and Excretion
Studies have shown that after oral administration of Diphenhydramine, the peak plasma concentration of N-Desmethyldiphenhydramine appears in parallel with the disappearance of the parent drug.[7] The majority of Diphenhydramine and its metabolites are excreted in the urine.[3]
Pharmacokinetic Parameters of Diphenhydramine and N-Desmethyldiphenhydramine (DMDP) after a 50 mg Oral Dose of Diphenhydramine:
| Parameter | Diphenhydramine | N-Desmethyldiphenhydramine (DMDP) |
| Peak Plasma Level (Cmax) | 66 ng/mL | Not explicitly stated, but its appearance mirrors DP disappearance[7] |
| Time to Peak (Tmax) | 2.3 hours | Not explicitly stated[7] |
| Area Under the Curve (AUC) | - | Significantly higher after oral vs. IV DP (218 vs 145 hr-ng/mL)[7] |
Toxicology
The toxicological profile of N-Desmethyldiphenhydramine is not as well-defined as that of Diphenhydramine. However, given its structural similarity and role as a primary metabolite, it is expected to contribute to the overall toxicological effects observed after Diphenhydramine administration.
Acute Toxicity
Overdose of Diphenhydramine can lead to a range of adverse effects, including sedation, anticholinergic symptoms (dry mouth, blurred vision, urinary retention), and in severe cases, delirium, seizures, and cardiotoxicity. It is plausible that N-Desmethyldiphenhydramine contributes to these effects.
Genotoxicity and Carcinogenicity
Specific studies on the genotoxicity and carcinogenicity of N-Desmethyldiphenhydramine are limited. However, a related compound, N-nitroso-desmethyl-diphenhydramine, is suspected of causing cancer.[8]
Experimental Protocols
In Vitro Metabolism Assay Using Human Liver Microsomes
This protocol outlines a method to study the metabolism of Diphenhydramine to N-Desmethyldiphenhydramine.
Objective: To determine the kinetics of N-Desmethyldiphenhydramine formation from Diphenhydramine in human liver microsomes.
Materials:
-
Human Liver Microsomes (HLMs)
-
Diphenhydramine
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of Diphenhydramine in a suitable solvent (e.g., methanol).
-
In a microcentrifuge tube, pre-incubate HLMs in phosphate buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding Diphenhydramine to the HLM suspension.
-
Immediately add the NADPH regenerating system to start the metabolic reaction.
-
Incubate at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding ice-cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the presence and quantity of N-Desmethyldiphenhydramine using a validated LC-MS/MS method.
Caption: Workflow for In Vitro Metabolism Assay of Diphenhydramine.
Conclusion
This compound is a pharmacologically relevant metabolite of Diphenhydramine. Its formation, primarily through CYP2D6-mediated N-demethylation, is a key step in the biotransformation of the parent drug. While its specific pharmacological and toxicological profiles require further elucidation, its structural similarity to Diphenhydramine suggests a significant contribution to the overall effects of the drug. Future research should focus on isolating N-Desmethyldiphenhydramine and characterizing its receptor binding affinities, functional activities, and a comprehensive safety profile to better understand its role in both the therapeutic and adverse effects of Diphenhydramine.
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Diphenhydramine (Benadryl). (n.d.). Retrieved from [Link]
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What is the metabolism of Diphenhydramine (Benadryl)? (2025, May 14). Dr.Oracle. Retrieved from [Link]
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What is the metabolism of Benadryl (diphenhydramine)? (2025, October 9). Dr.Oracle. Retrieved from [Link]
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Akutsu, T., Kobayashi, K., Sakurada, K., Ikegaya, H., Furihata, T., & Chiba, K. (2007). Identification of human cytochrome p450 isozymes involved in diphenhydramine N-demethylation. Drug Metabolism and Disposition, 35(1), 72–78. [Link]
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Blyden, G. T., Greenblatt, D. J., Scavone, J. M., & Shader, R. I. (1986). Pharmacokinetics of diphenhydramine and a demethylated metabolite following intravenous and oral administration. Journal of Clinical Pharmacology, 26(7), 524–528. [Link]
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Blyden, G. T., Greenblatt, D. J., Scavone, J. M., & Shader, R. I. (1986). Pharmacokinetics of diphenhydramine and a demethylated metabolite following intravenous and oral administration. Journal of Clinical Pharmacology, 26(7), 524–528. [Link]
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An In-Depth Technical Guide to the In Vitro Biological Activity of Nordiphenhydramine
Introduction: Unveiling the Profile of a Primary Metabolite
Nordiphenhydramine (N-desmethyldiphenhydramine) is the primary and pharmacologically active N-demethylated metabolite of diphenhydramine, a widely used first-generation antihistamine.[1][2] The metabolic conversion from the parent drug is predominantly mediated by the cytochrome P450 enzyme CYP2D6.[3][4] While the pharmacological profile of diphenhydramine is well-documented, a comprehensive understanding of its in vivo effects necessitates a thorough characterization of its principal metabolites. Nordiphenhydramine's structural similarity to the parent compound suggests it retains significant biological activity.[5]
This guide provides a technical framework for the systematic in vitro evaluation of Nordiphenhydramine. As publicly available quantitative data for this specific metabolite is limited, we will proceed from the perspective of designing a complete investigational plan. We will detail the core assays required to define its activity profile at its primary therapeutic target and key off-targets, grounding our approach in established, robust methodologies used for characterizing related compounds.
Part 1: Primary Target Characterization: Histamine H1 Receptor Binding
Scientific Rationale & Mechanistic Insight
The therapeutic effect of first-generation antihistamines stems from their interaction with the histamine H1 receptor, a G-protein coupled receptor (GPCR). Upon binding histamine, the H1 receptor activates the Gq/11 pathway, leading to the stimulation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of Protein Kinase C, driving the classic allergic and inflammatory responses.[6]
Notably, most H1-antihistamines, including diphenhydramine, are not neutral antagonists but function as inverse agonists .[7] The H1 receptor exhibits constitutive (basal) activity even in the absence of histamine. Inverse agonists bind preferentially to the inactive conformation of the receptor, shifting the equilibrium away from the active state and thus reducing the basal signaling that contributes to inflammatory conditions.[6] Determining Nordiphenhydramine's binding affinity (Kᵢ) and confirming its mechanism as an inverse agonist are the primary steps in its characterization.
Diagram: H1 Receptor Signaling & Inverse Agonism
Caption: H1 receptor signaling cascade and the stabilizing effect of an inverse agonist.
Experimental Protocol: H1 Receptor Competitive Radioligand Binding Assay
This assay quantifies the affinity of Nordiphenhydramine for the human H1 receptor by measuring its ability to compete with and displace a known high-affinity radioligand.
1. Materials & Reagents:
-
Receptor Source: Commercially available membrane preparations from HEK293 or CHO cells stably expressing the human histamine H1 receptor.
-
Radioligand: [³H]-Mepyramine (also known as Pyrilamine), a high-affinity H1 antagonist.
-
Non-Specific Binding (NSB) Agent: Mianserin (10 µM final concentration).
-
Test Compound: Nordiphenhydramine, dissolved in an appropriate vehicle (e.g., DMSO), with serial dilutions prepared.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Apparatus: 96-well microplates, cell harvester, glass fiber filters (e.g., GF/C), liquid scintillation counter, and scintillation fluid.
2. Step-by-Step Methodology:
-
Preparation: Thaw cell membrane preparations on ice. Dilute in ice-cold assay buffer to a final protein concentration that yields a robust signal-to-noise ratio (typically 5-20 µg protein per well, to be optimized).
-
Assay Plate Setup: To each well of a 96-well plate, add in order:
-
25 µL Assay Buffer (for Total Binding) OR 25 µL Mianserin (for NSB).
-
25 µL of Nordiphenhydramine at various concentrations (or vehicle for Total Binding and NSB controls).
-
25 µL of [³H]-Mepyramine diluted in assay buffer to a final concentration near its Kₑ value (e.g., 1-2 nM).
-
25 µL of diluted cell membrane preparation.
-
-
Incubation: Seal the plate and incubate at 25°C for 90-120 minutes with gentle agitation to reach binding equilibrium.
-
Harvesting: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters 3-4 times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and allow to equilibrate. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
3. Data Analysis & Interpretation (Self-Validation):
-
Specific Binding: Calculate specific binding for each concentration: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
IC₅₀ Determination: Plot the percent specific binding against the logarithm of Nordiphenhydramine concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression to determine the IC₅₀ value (the concentration of Nordiphenhydramine that inhibits 50% of specific radioligand binding).
-
Kᵢ Calculation: Convert the IC₅₀ to the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant for the receptor.
-
Quality Control: A successful assay will show low NSB (<10% of Total Binding) and a well-defined sigmoidal curve for the test compound. The results should be compared to a known standard, such as unlabeled diphenhydramine.
Part 2: Off-Target Profiling: Monoamine Transporters & Metabolic Enzymes
Serotonin Transporter (SERT) Interaction
Scientific Rationale: Diphenhydramine is known to weakly inhibit the serotonin transporter (SERT), an interaction that may contribute to its complex CNS effects.[8] Characterizing Nordiphenhydramine's activity at SERT is crucial for predicting its potential for serotonergic side effects or drug-drug interactions with agents like SSRIs.[9][10]
Diagram: SERT Uptake Inhibition Assay Workflow
Caption: Workflow for a cell-based serotonin uptake inhibition assay.
Experimental Protocol: [³H]5-HT Uptake Inhibition Assay
-
Materials & Reagents:
-
Cell Line: HEK293 cells stably expressing the human serotonin transporter (hSERT).
-
Radiochemical: [³H]-Serotonin ([³H]5-HT).
-
Positive Control: A known SERT inhibitor, such as Fluoxetine.
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.
-
Apparatus: 96-well cell culture plates, scintillation counter.
-
-
Step-by-Step Methodology:
-
Cell Plating: Seed hSERT-expressing cells into 96-well plates and culture until they form a confluent monolayer.
-
Pre-incubation: Aspirate the culture medium and wash the cells gently with KRH buffer. Add KRH buffer containing various concentrations of Nordiphenhydramine, Fluoxetine (positive control), or vehicle. Incubate for 15-30 minutes at 37°C.
-
Uptake Initiation: Add [³H]5-HT to each well to initiate the uptake reaction.
-
Uptake Reaction: Incubate for a short, defined period within the linear uptake range (e.g., 10-15 minutes) at 37°C.
-
Termination: Rapidly terminate the uptake by aspirating the solution and washing the cell monolayer multiple times with ice-cold KRH buffer.
-
Lysis & Quantification: Lyse the cells with a suitable lysis buffer or detergent. Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the internalized radioactivity.
-
-
Data Analysis & Interpretation:
-
Determine the concentration-dependent inhibition of [³H]5-HT uptake by Nordiphenhydramine.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit to a sigmoidal curve to calculate the IC₅₀ value. This value represents the potency of Nordiphenhydramine as a SERT inhibitor.
Cytochrome P450 2D6 (CYP2D6) Inhibition
Scientific Rationale: Diphenhydramine is both a substrate and a moderate competitive inhibitor of CYP2D6, the same enzyme responsible for its metabolism to Nordiphenhydramine.[4][11] This creates a potential for complex drug-drug interactions. It is imperative to determine if Nordiphenhydramine retains or enhances this inhibitory activity, as this would influence the metabolism of other co-administered CYP2D6 substrates.[12][13]
Diagram: CYP2D6 Inhibition Assay Workflow
Caption: Workflow for determining CYP2D6 inhibition using human liver microsomes.
Experimental Protocol: CYP2D6 Inhibition Assay (HLM)
-
Materials & Reagents:
-
Enzyme Source: Pooled Human Liver Microsomes (HLM).
-
Probe Substrate: Bufuralol (a specific CYP2D6 substrate).
-
Cofactor: NADPH-regenerating system.
-
Positive Control: Quinidine (a potent CYP2D6 inhibitor).
-
Test Compound: Nordiphenhydramine.
-
Instrumentation: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
-
Step-by-Step Methodology:
-
Pre-incubation: In a 96-well plate, pre-incubate HLM with various concentrations of Nordiphenhydramine (or Quinidine/vehicle) in a phosphate buffer at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the probe substrate (Bufuralol) and the NADPH-regenerating system.
-
Incubation: Incubate at 37°C for a time within the linear range of metabolite formation (e.g., 15 minutes).
-
Termination: Stop the reaction by adding a quenching solvent, typically ice-cold acetonitrile containing an internal standard for LC-MS/MS analysis.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an analysis plate and quantify the formation of the metabolite (1'-hydroxybufuralol) using a validated LC-MS/MS method.
-
-
Data Analysis & Interpretation:
-
Measure the rate of metabolite formation at each inhibitor concentration.
-
Plot the percent of remaining enzyme activity against the log of Nordiphenhydramine concentration to determine the IC₅₀.
-
The Kᵢ value can be determined by running the assay at multiple substrate concentrations and performing a Dixon or Cornish-Bowden plot analysis to confirm the mechanism of inhibition (e.g., competitive, non-competitive).
Summary of Biological Activities: A Comparative Framework
While specific quantitative data for Nordiphenhydramine is pending experimental determination, its activity can be benchmarked against its well-characterized parent compound, Diphenhydramine.
| Target | Assay Type | Parameter | Diphenhydramine (Reference Value) | Nordiphenhydramine (To Be Determined) |
| Histamine H1 Receptor | Radioligand Binding | Kᵢ (nM) | ~1 - 20 | TBD |
| Serotonin Transporter (SERT) | [³H]5-HT Uptake | IC₅₀ (nM) | >1000 (Weak)[8] | TBD |
| Cytochrome P450 2D6 | HLM Inhibition | Kᵢ (µM) | ~2 - 11[11][13] | TBD |
Conclusion
A thorough in vitro characterization is fundamental to understanding the complete pharmacological and toxicological profile of Nordiphenhydramine. As the primary active metabolite of diphenhydramine, its affinity for the H1 receptor and its potential for off-target interactions with the serotonin transporter and CYP2D6 enzyme system are critical determinants of the parent drug's overall efficacy and safety profile. The experimental frameworks detailed in this guide provide a robust, validated pathway for generating the essential data required by researchers, scientists, and drug development professionals to fully elucidate the biological activity of this important compound.
References
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Title: Diphenhydramine (Benadryl) Source: University of Arizona URL: [Link]
-
Title: Diphenhydramine | C17H21NO Source: PubChem - NIH URL: [Link]
-
Title: N-Desmethyldiphenhydramine | C16H19NO Source: PubChem - NIH URL: [Link]
-
Title: Identification of diphenhydramine metabolites in human urine by capillary electrophoresis-ion trap-mass spectrometry Source: PubMed URL: [Link]
-
Title: Do antihistamines inhibit CYP2D6 (cytochrome P450 2D6)? Source: Dr.Oracle URL: [Link]
-
Title: Does diphenhydramine inhibit the CYP2D6 (cytochrome P450 2D6) enzyme? Source: Dr.Oracle URL: [Link]
-
Title: In vitro characterization of cytochrome P450 2D6 inhibition by classic histamine H1 receptor antagonists Source: PubMed URL: [Link]
-
Title: N-Desmethyl Diphenhydramine-d3 Hydrochloride Source: Pharmaffiliates URL: [Link]
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Title: Species Differences in the Metabolism of Diphenhydramine (Benadryl 1 ) 2 Source: The Journal of Pharmacology and Experimental Therapeutics URL: [Link]
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Title: Relative Histamine Receptor Binding Affinities (Ki) for Selected H1 Antagonists Source: ResearchGate URL: [Link]
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Title: Inhibitory effects of H-1-antihistamines on CYP2D6-and CYP2C9-mediated drug metabolic reactions in human liver microsomes Source: ResearchGate URL: [Link]
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Title: Identification of diphenydramine (Benadryl) metabolities in human subjects Source: PubMed URL: [Link]
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Title: Interaction of Antidepressants with the Serotonin and Norepinephrine Transporters: MUTATIONAL STUDIES OF THE S1 SUBSTRATE BINDING POCKET Source: PubMed Central - NIH URL: [Link]
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Title: Diphenhydramine H1-Antihistamine Action Source: SMPDB URL: [Link]
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An In-Depth Technical Guide to N-Demethyldiphenhydramine: Discovery, Synthesis, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Demethyldiphenhydramine, also known as nordiphenhydramine, is the primary active metabolite of the first-generation antihistamine, diphenhydramine. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and pharmacological properties of N-Demethyldiphenhydramine. While the history of its parent compound, diphenhydramine, is well-documented, this guide focuses on the unique characteristics of its N-demethylated metabolite. We will delve into its metabolic formation, present a detailed protocol for its chemical synthesis, and analyze its pharmacological activity, including its binding affinities for histamine H1 and muscarinic receptors. This guide aims to serve as a valuable resource for researchers and scientists in the fields of pharmacology, medicinal chemistry, and drug development.
Introduction and Historical Context
The story of N-Demethyldiphenhydramine is intrinsically linked to its parent compound, diphenhydramine. Diphenhydramine (marketed as Benadryl®) was first synthesized in 1943 by Dr. George Rieveschl and his team at the University of Cincinnati.[1][2] This discovery marked a significant milestone in the treatment of allergic reactions, and diphenhydramine quickly became a widely used antihistamine.[3]
N-Demethyldiphenhydramine emerged in the scientific literature as a recognized mammalian metabolite of diphenhydramine.[4] Its formation is a key step in the metabolic cascade of diphenhydramine within the human body. While a singular "discovery" paper for N-Demethyldiphenhydramine is not as clearly defined as that of its parent molecule, its identification was a crucial step in understanding the complete pharmacokinetic and pharmacodynamic profile of diphenhydramine.
Metabolic Pathway and Formation
N-Demethyldiphenhydramine is the product of the N-demethylation of diphenhydramine, a metabolic process primarily carried out in the liver. This biotransformation is catalyzed by the cytochrome P450 (CYP) family of enzymes, with CYP2D6 being the principal isoenzyme responsible for this reaction.[5][6]
The metabolic conversion involves the removal of one of the methyl groups from the tertiary amine of diphenhydramine, resulting in a secondary amine. This process is a common metabolic pathway for many xenobiotics containing N,N-dimethylamino moieties.
Figure 1: Metabolic conversion of Diphenhydramine to N-Demethyldiphenhydramine, primarily catalyzed by the CYP2D6 enzyme.
Chemical Synthesis of N-Demethyldiphenhydramine
The chemical synthesis of N-Demethyldiphenhydramine can be achieved through the N-demethylation of diphenhydramine. One established method for the N-demethylation of tertiary amines is the von Braun reaction .[7][8] This reaction involves the use of cyanogen bromide (CNBr) to cleave one of the N-alkyl groups. The resulting cyanamide intermediate is then hydrolyzed to yield the secondary amine.
Experimental Protocol: Synthesis via von Braun Reaction
Warning: Cyanogen bromide is highly toxic and should be handled with extreme caution in a well-ventilated fume hood by trained personnel.
Step 1: N-Cyanation of Diphenhydramine
-
Dissolve diphenhydramine (1 equivalent) in a dry, inert solvent such as benzene or chloroform.
-
Slowly add a solution of cyanogen bromide (1.1 equivalents) in the same solvent to the diphenhydramine solution at room temperature with stirring.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and wash it with water to remove any unreacted cyanogen bromide and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-cyano-N-methyl-2-(diphenylmethoxy)ethylamine (cyanamide intermediate).
Step 2: Hydrolysis of the Cyanamide Intermediate
-
The crude cyanamide intermediate is then subjected to hydrolysis. This can be achieved under acidic or basic conditions.
-
Acidic Hydrolysis: Reflux the cyanamide in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.
-
Basic Hydrolysis: Reflux the cyanamide in an alcoholic solution of a strong base, such as sodium hydroxide or potassium hydroxide.
-
The progress of the hydrolysis should be monitored by TLC.
-
Once the reaction is complete, cool the mixture and neutralize it to the appropriate pH.
-
Extract the N-Demethyldiphenhydramine with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude N-Demethyldiphenhydramine can be further purified by column chromatography or recrystallization to yield the pure product.
Figure 2: Two-step synthesis of N-Demethyldiphenhydramine from diphenhydramine using the von Braun reaction.
Pharmacological Profile
N-Demethyldiphenhydramine, as an active metabolite, contributes to the overall pharmacological effects of diphenhydramine. Its primary mechanisms of action are antagonism of the histamine H1 receptor and muscarinic acetylcholine receptors.[9]
Histamine H1 Receptor Antagonism
Like its parent compound, N-Demethyldiphenhydramine is an antagonist of the histamine H1 receptor. This action is responsible for its antihistaminic effects, which are beneficial in the treatment of allergic reactions. By blocking the action of histamine at H1 receptors, it prevents the characteristic symptoms of allergy, such as sneezing, itching, and rhinorrhea.
Muscarinic Receptor Antagonism (Anticholinergic Activity)
N-Demethyldiphenhydramine also exhibits anticholinergic properties due to its antagonism of muscarinic acetylcholine receptors.[10] This activity is responsible for many of the side effects associated with first-generation antihistamines, including dry mouth, blurred vision, urinary retention, and sedation.[11]
Receptor Binding Affinities
The following table summarizes the available data on the binding affinities (Ki) of diphenhydramine for various receptors. While specific Ki values for N-Demethyldiphenhydramine are not as extensively reported in publicly available literature, it is expected to have a similar, though potentially varied, binding profile to its parent compound. Further research is warranted to fully characterize its receptor binding affinities.
| Receptor | Ligand | Ki (nM) | Source |
| Histamine H1 | Diphenhydramine | 20 | [12] |
| Muscarinic M1 | Diphenhydramine | 83 | [12] |
| Muscarinic M2 | Diphenhydramine | 373 | [12] |
Conclusion
N-Demethyldiphenhydramine is a pharmacologically active metabolite of diphenhydramine that plays a significant role in its therapeutic effects and side effect profile. Understanding its formation, synthesis, and pharmacological activity is crucial for a complete comprehension of diphenhydramine's action in the body. This technical guide provides a foundational overview for researchers and scientists, highlighting the key aspects of N-Demethyldiphenhydramine's chemistry and pharmacology. Further investigation into the specific receptor binding affinities and functional activity of this metabolite will provide a more nuanced understanding of its contribution to the clinical profile of diphenhydramine.
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Wikipedia. (2024). Diphenhydramine. Retrieved from [Link]
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Dr. Oracle. (2025). What is the metabolism of Benadryl (diphenhydramine)? Retrieved from [Link]
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Wikipedia. (2024). Von Braun reaction. Retrieved from [Link]
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PubChem. (n.d.). Diphenhydramine. Retrieved from [Link]
- NHTSA. (n.d.). Diphenhydramine Facts. Retrieved from a PDF document on the NHTSA website.
- Moody, J. D., et al. (2000). Metabolism of the ethanolamine-type antihistamine diphenhydramine (Benadryl) by the fungus Cunninghamella elegans. Applied Microbiology and Biotechnology, 53(3), 310-5.
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). diphenhydramine activity data from GtoPdb and ChEMBL. Retrieved from [Link]
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- Wolfson, S. R., et al. (2018). The antihistamine diphenhydramine is demethylated by anaerobic wastewater microorganisms. Chemosphere, 203, 121-127.
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PubChem. (n.d.). N-Desmethyldiphenhydramine. Retrieved from [Link]
- Hamelin, B. A., et al. (1998). In vitro characterization of cytochrome P450 2D6 inhibition by classic histamine H1 receptor antagonists. Drug Metabolism and Disposition, 26(6), 536-9.
- Ban, T., et al. (2024). CYP2D6 inhibition by diphenhydramine leading to fatal hydrocodone overdose. Drug Metabolism and Personalized Therapy, 39(2), 99-102.
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EBM Consult. (2015). The Mechanism of Diphenhydramine's (Benadryl; Tylenol PM; Unisom) Ability to Cause Xerostomia (Dry Mouth). Retrieved from [Link]
- Kubo, N., et al. (1987). Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay. Japanese Journal of Pharmacology, 43(3), 277-82.
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StatPearls. (2025). Diphenhydramine. Retrieved from [Link]
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Dr. Oracle. (2025). Is diphenhydramine (Benadryl) an anticholinergic medication? Retrieved from [Link]
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- Zhang, Y., et al. (2018). One-pot synthesis of N-methylpyrrolidine (NMPD) using Cu- and Ni-modified ZSM-5 as an efficient catalyst. Green Chemistry, 20(17), 4065-4071.
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An In-Depth Technical Guide to the Biochemical and Molecular Profile of 2-(Diphenylmethoxy)-N-methylethylamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the biochemical and molecular characteristics of 2-(Diphenylmethoxy)-N-methylethylamine, a primary metabolite of the first-generation antihistamine, diphenhydramine. Known synonymously as N-Desmethyldiphenhydramine and Nordiphenhydramine, this compound's profile is critical for a complete understanding of the pharmacology and toxicology of its parent drug. This document delves into its mechanism of action, metabolic pathways, and the key molecular interactions that define its biological activity.
Introduction: The Significance of a Primary Metabolite
Diphenhydramine, widely recognized under the brand name Benadryl, is a well-established H1 receptor antagonist with prominent sedative and anticholinergic effects.[1][2] Its clinical profile is not solely attributable to the parent compound; the metabolic transformation products play a crucial role in its overall pharmacological and toxicological footprint. This compound is the principal active metabolite, formed through N-demethylation.[3] Understanding the distinct biochemical and molecular properties of this metabolite is paramount for predicting drug-drug interactions, explaining inter-individual variability in patient response, and designing safer, more effective second-generation antihistamines.
From a drug development perspective, characterizing the activity of major metabolites is a regulatory expectation and a scientific necessity. It allows for a more accurate assessment of a drug's therapeutic window and potential for adverse effects. This guide synthesizes the available data to provide a detailed profile of this key metabolite.
Chemical and Physicochemical Properties
A foundational understanding of the molecule's physical and chemical characteristics is essential for interpreting its biological interactions.
| Property | Value | Source |
| IUPAC Name | 2-(diphenylmethoxy)-N-methylethanamine | |
| Synonyms | N-Desmethyldiphenhydramine, Nordiphenhydramine | [3] |
| Molecular Formula | C₁₆H₁₉NO | PubChem |
| Molecular Weight | 241.33 g/mol | PubChem |
| Appearance | Oil | [1] |
| Protein Binding | Data for parent (Diphenhydramine): 98-99% |
Biochemical Profile: Mechanism of Action and Receptor Interactions
The primary mechanism of action for this compound is inferred from its structural similarity to diphenhydramine, which acts as an inverse agonist at the histamine H1 receptor. Inverse agonism reverses the constitutive activity of the receptor, leading to a reduction in allergic symptoms mediated by histamine.
Histamine H1 Receptor Binding
Off-Target Receptor Profile
Diphenhydramine is known for its "promiscuous" binding to a range of other receptors, which contributes to its side-effect profile.[4] These off-target interactions include:
-
Muscarinic Acetylcholine Receptors: Potent antagonism at these receptors is responsible for the anticholinergic effects of diphenhydramine, such as dry mouth, urinary retention, and cognitive impairment.[4]
-
Sodium Channels: Diphenhydramine acts as an intracellular sodium channel blocker, contributing to its local anesthetic properties.
-
Potassium Channels (hERG): Inhibition of the hERG channel can lead to cardiac arrhythmias.[4]
The off-target binding profile of this compound has not been extensively characterized. However, given its structural similarity to the parent compound, it is reasonable to hypothesize that it retains some affinity for these off-target receptors, although the potency may be altered. A comprehensive in vitro receptor screening panel would be necessary to definitively establish its selectivity profile.
Molecular Profile: Metabolism and Pharmacokinetics
The formation and subsequent fate of this compound are central to the pharmacokinetic profile of diphenhydramine.
Metabolic Pathway: The Role of Cytochrome P450
This compound is formed from diphenhydramine primarily through N-demethylation, a phase I metabolic reaction. This process is predominantly catalyzed by the cytochrome P450 enzyme CYP2D6 .[1][3] Other CYP isoforms, including CYP1A2, CYP2C9, and CYP2C19, also contribute to this metabolic step, albeit to a lesser extent.[1]
This metabolite can then undergo further N-demethylation to form N,N-didesmethyldiphenhydramine.[1]
Metabolic conversion of diphenhydramine.
The significant involvement of CYP2D6 in the metabolism of diphenhydramine has important clinical implications. The gene encoding for CYP2D6 is highly polymorphic, leading to different enzyme activity levels in the population. Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers. This genetic variability can influence the plasma concentrations of both diphenhydramine and its N-desmethyl metabolite, potentially affecting both efficacy and the risk of adverse reactions.
Pharmacokinetic Parameters
Direct and comprehensive pharmacokinetic data for this compound are limited. However, studies on the parent drug provide some context. Following oral administration, diphenhydramine is well-absorbed, with peak plasma concentrations reached in about 2 to 3 hours.[2] It undergoes extensive first-pass metabolism in the liver, where it is converted to this compound and other metabolites.[3]
The metabolites of diphenhydramine are primarily excreted in the urine.[1]
Experimental Protocols for Characterization
To further elucidate the biochemical and molecular profile of this compound, a series of in vitro experiments are essential.
Radioligand Binding Assay for H1 Receptor Affinity
This protocol determines the binding affinity of the test compound to the histamine H1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human histamine H1 receptor.
-
Radioligand: [³H]-mepyramine.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Mianserin or another suitable H1 antagonist.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, [³H]-mepyramine, and either the test compound, buffer (for total binding), or non-specific binding control.
-
Incubate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
Workflow for H1 receptor binding assay.
Cytochrome P450 Metabolism Assay
This protocol assesses the metabolism of a compound by specific CYP450 enzymes.
Materials:
-
Human liver microsomes or recombinant human CYP enzymes (e.g., CYP2D6).
-
Test Compound: this compound.
-
NADPH regenerating system.
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Quenching solution (e.g., acetonitrile).
-
LC-MS/MS system for analysis.
Procedure:
-
Pre-incubate the test compound with liver microsomes or recombinant enzymes in the incubation buffer.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for various time points.
-
Terminate the reaction by adding the quenching solution.
-
Centrifuge to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound and the formation of any metabolites.
-
Determine the rate of metabolism.
Workflow for in vitro metabolism assay.
Conclusion and Future Directions
This compound is a pharmacologically significant metabolite of diphenhydramine. Its formation, primarily mediated by the polymorphic enzyme CYP2D6, contributes to the inter-individual variability observed with the parent drug. While its primary mechanism of action is presumed to be H1 receptor antagonism, a detailed characterization of its binding affinity and selectivity profile is still needed to fully understand its contribution to the overall effects of diphenhydramine.
Future research should focus on:
-
Quantitative Receptor Binding Studies: Determining the Kᵢ values of this compound for the histamine H1 receptor and a panel of off-target receptors.
-
Functional Assays: Assessing its functional activity (e.g., inverse agonism) at the H1 receptor and other identified targets.
-
In Vivo Pharmacodynamic Studies: Characterizing the in vivo effects of the isolated metabolite to understand its contribution to sedation, anticholinergic effects, and antihistaminic activity.
A more complete understanding of the biochemical and molecular profile of this compound will not only enhance our knowledge of a widely used medication but also inform the development of future therapeutics with improved safety and efficacy profiles.
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Gpatindia. (2020, July 30). DIPHENHYDRAMINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts. [Link]
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Rekka, E., Timmermann, H., & Bast, A. (1989). Structural features of some diphenhydramine analogues that determine the interaction with rat liver cytochrome P-450. Agents and Actions, 27(1-2), 184–187. [Link]
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Blyden, G. T., Greenblatt, D. J., Scavone, J. M., & Shader, R. I. (1986). Pharmacokinetics of diphenhydramine and a demethylated metabolite following intravenous and oral administration. Journal of Clinical Pharmacology, 26(7), 529–533. [Link]
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An In-depth Technical Guide to Receptor Binding Affinity Studies of 2-(Diphenylmethoxy)-N-methylethylamine
Introduction
2-(Diphenylmethoxy)-N-methylethylamine, also known as Nordiphenhydramine, is the N-demethylated metabolite of Diphenhydramine.[1] Diphenhydramine, a first-generation ethanolamine antihistamine, was first synthesized in 1943 and gained FDA approval in 1946, becoming the first prescription antihistamine available.[2] It is widely recognized for its therapeutic applications in treating allergic reactions, urticaria, and allergic rhinitis, and is also commonly used as a sleep aid and antiemetic.[2][3] The clinical efficacy and side-effect profile of Diphenhydramine are directly attributable to its interactions with various neurotransmitter receptors and transporters.
This guide provides a comprehensive technical overview of the methodologies employed to characterize the receptor binding affinity of its primary metabolite, this compound. As a Senior Application Scientist, the following sections are structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a robust and reproducible experimental design.
The primary pharmacological target of the parent compound, Diphenhydramine, is the Histamine H1 (H₁) receptor, where it acts as an inverse agonist.[4][5] This action competitively blocks the effects of histamine, mitigating allergic symptoms.[2][6] Furthermore, Diphenhydramine is a potent antagonist at muscarinic acetylcholine receptors, which contributes to its sedative and antiparkinsonian effects, as well as common side effects like dry mouth and urinary retention.[4][5][6] Evidence also suggests that Diphenhydramine can inhibit the reuptake of serotonin, adding to its complex pharmacological profile.[4] Given this profile for the parent compound, this guide will focus on determining the binding affinity of this compound for the Histamine H₁ Receptor and the Serotonin Transporter (SERT) .
Pillar 1: The Principle of Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the interaction between a ligand (drug) and its receptor.[7][8] These assays are highly sensitive and robust, allowing for the precise determination of key pharmacological parameters such as the equilibrium dissociation constant (Kᵢ), which represents the affinity of a compound for a receptor, and the maximum receptor density (Bₘₐₓ).[7][9][10]
The fundamental principle involves incubating a biological preparation containing the target receptor (e.g., cell membranes, tissue homogenates) with a radiolabeled ligand (a "hot" ligand) that has high affinity and specificity for the receptor.[11][12] The binding of the radioligand to the receptor is allowed to reach equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand, typically by rapid filtration, and the amount of radioactivity bound to the receptors is quantified.[11]
This guide will focus on competitive binding assays , which are used to determine the affinity (Kᵢ) of an unlabeled test compound (in this case, this compound).[7][8] In this setup, a fixed concentration of a specific radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound. The test compound competes with the radioligand for binding to the receptor. A higher affinity of the test compound results in a lower concentration required to displace the radioligand, which is measured as the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.
Pillar 2: Experimental Protocols - A Self-Validating System
The following protocols are designed to be self-validating by including appropriate controls and quality checks at each stage.
General Materials and Reagents
-
Test Compound: this compound hydrochloride
-
Receptor Sources:
-
Commercially available cell membranes prepared from HEK293 cells stably expressing the human Histamine H₁ Receptor (hH₁R).
-
Commercially available cell membranes prepared from CHO-K1 cells stably expressing the human Serotonin Transporter (hSERT).
-
-
Radioligands:
-
[³H]-Mepyramine (for H₁R binding)
-
[³H]-Citalopram or [³H]-Paroxetine (for SERT binding)
-
-
Buffers and Reagents:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific Binding Competitor (e.g., Mianserin for H₁R, Fluoxetine for SERT)
-
Scintillation Cocktail
-
Protein Assay Reagents (e.g., Bradford or BCA kit)
-
-
Equipment:
-
96-well microplates
-
Pipettes
-
Cell Harvester
-
Glass Fiber Filters
-
Liquid Scintillation Counter
-
Centrifuge
-
Experimental Workflow Visualization
Caption: General workflow for competitive radioligand binding assays.
Protocol 1: Histamine H₁ Receptor Competitive Binding Assay
Causality Behind Choices:
-
Radioligand: [³H]-Mepyramine is a classic and well-characterized high-affinity antagonist radioligand for the H₁ receptor, ensuring a stable and specific signal.[13][14]
-
Non-specific Competitor: Mianserin, at a high concentration (e.g., 10 µM), is used to define non-specific binding. It has a high affinity for the H₁ receptor and will displace all specific binding of [³H]-Mepyramine.[14]
-
Incubation Time & Temperature: Incubation is typically performed at room temperature (25°C) for 60-120 minutes to ensure the binding reaction reaches equilibrium.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and create a serial dilution series (e.g., 10 µM to 0.1 nM) in the assay buffer.
-
Dilute [³H]-Mepyramine in the assay buffer to a final concentration of approximately its K₋ value (e.g., 1-2 nM).
-
Dilute the hH₁R-expressing cell membranes in ice-cold assay buffer to a concentration that yields a robust signal-to-noise ratio (e.g., 10-20 µg protein per well).
-
-
Assay Plate Setup (in a 96-well plate):
-
Total Binding Wells: Add assay buffer, [³H]-Mepyramine, and the membrane suspension.
-
Non-specific Binding (NSB) Wells: Add the non-specific competitor (Mianserin), [³H]-Mepyramine, and the membrane suspension.
-
Test Compound Wells: Add the serially diluted this compound, [³H]-Mepyramine, and the membrane suspension.
-
-
Incubation:
-
Incubate the plate at 25°C for 90 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
-
Protocol 2: Serotonin Transporter (SERT) Competitive Binding Assay
Causality Behind Choices:
-
Radioligand: [³H]-Citalopram is a high-affinity and highly selective radioligand for the serotonin transporter, making it an excellent choice for this assay.
-
Non-specific Competitor: A high concentration of a known selective serotonin reuptake inhibitor (SSRI) like Fluoxetine (e.g., 10 µM) is used to define non-specific binding.
-
Buffer Composition: The buffer may require specific ionic compositions (e.g., containing NaCl) to maintain the transporter in a conformation that is optimal for ligand binding.[15]
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound as described in Protocol 1.
-
Dilute [³H]-Citalopram in the assay buffer to a final concentration near its K₋ (e.g., 0.5-1.5 nM).
-
Dilute the hSERT-expressing cell membranes in ice-cold assay buffer (e.g., 20-40 µg protein per well).
-
-
Assay Plate Setup:
-
Set up wells for Total Binding, Non-specific Binding (using Fluoxetine), and the test compound as detailed in Protocol 1.
-
-
Incubation:
-
Incubate the plate at 25°C for 60 minutes.
-
-
Filtration and Washing:
-
Perform rapid filtration and washing as described previously.
-
-
Quantification:
-
Quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Analyze the data using the same steps outlined in Protocol 1 to determine the IC₅₀ and calculate the Kᵢ of this compound for the serotonin transporter.
-
Pillar 3: Data Presentation and Interpretation
The quantitative data derived from these binding assays should be summarized in a clear and concise format to facilitate comparison and interpretation.
Summary of Binding Affinity Data
| Target | Radioligand | Test Compound | Kᵢ (nM) | nH (Hill Slope) |
| Human Histamine H₁ Receptor | [³H]-Mepyramine | This compound | [Insert experimental value] | [Insert experimental value] |
| Human Serotonin Transporter | [³H]-Citalopram | This compound | [Insert experimental value] | [Insert experimental value] |
Note: Kᵢ and nH values are hypothetical and must be determined experimentally.
A Hill slope (nH) close to 1.0 suggests that the binding follows the law of mass action for a single binding site. A value significantly different from 1.0 may indicate cooperativity or multiple binding sites.
Signaling Pathway Context
Understanding the functional consequence of receptor binding is critical. The H₁ receptor primarily signals through the Gq/11 protein pathway.
Caption: Simplified Histamine H₁ receptor signaling pathway.
As an antagonist or inverse agonist, this compound would bind to the H₁ receptor and prevent or reduce the downstream signaling cascade initiated by histamine.[16][17] This blockade is the molecular basis for its antihistaminic effects.
Conclusion
This guide has outlined the core principles and detailed experimental protocols for determining the receptor binding affinity of this compound. By employing competitive radioligand binding assays for the Histamine H₁ receptor and the Serotonin Transporter, researchers can precisely quantify the compound's interaction with these key pharmacological targets. The causality-driven experimental design and robust data analysis framework presented here provide a solid foundation for drug development professionals to accurately characterize this and other similar compounds, ultimately leading to a deeper understanding of their therapeutic potential and off-target liabilities.
References
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Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR. Retrieved from [Link]
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Wikipedia. (2024). Diphenhydramine. Retrieved from [Link]
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Sicari, V., & Zabbo, C. P. (2023). Diphenhydramine. In StatPearls. StatPearls Publishing. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Diphenhydramine. StatPearls. Retrieved from [Link]
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Dr. Oracle. (2025). What is the mechanism of action of Diphenhydramine (Benadryl) and which receptors does it affect? Retrieved from [Link]
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Patsnap. (2024). What is the mechanism of Diphenhydramine Hydrochloride? Retrieved from [Link]
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Reith, M. E., & Blough, B. E. (2004). Affinity labeling the dopamine transporter ligand binding site. Methods in molecular biology (Clifton, N.J.), 284, 167–181. Retrieved from [Link]
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Meltzer, P. C., Liu, S., Blundell, P., & Madras, B. K. (2000). Synthesis and preliminary characterization of a high-affinity novel radioligand for the dopamine transporter. Journal of medicinal chemistry, 43(15), 2982–2991. Retrieved from [Link]
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Innoprot. (n.d.). Histamine H1 Receptor Assay. Retrieved from [Link]
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Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 68, 12.15.1–12.15.19. Retrieved from [Link]
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Anderl, M., Wulsten, D., & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in pharmacology, 11, 654. Retrieved from [Link]
-
Seibel-Ehlert, U. (2024). Time-resolved and label-free cell-based Assays for Functional Characterization of Histamine Receptors and Ligands. Dissertation, University of Regensburg. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
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Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
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Hulme, E. C. (1990). Radioligand binding assays and their analysis. Current protocols in pharmacology, Chapter 1, Unit 1.1. Retrieved from [Link]
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Science.gov. (n.d.). radioligand binding assays: Topics by Science.gov. Retrieved from [Link]
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ResearchGate. (n.d.). Competition binding for the histamine H1 receptor by [³H]mepyramine and unlabeled antihistamines. Retrieved from [Link]
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European Pharmaceutical Review. (2005). A powerful tool for drug discovery. Retrieved from [Link]
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Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from [Link]
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Wikipedia. (2024). Ligand binding assay. Retrieved from [Link]
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Perceptive. (n.d.). Radioligand Binding Assay Services. Retrieved from [Link]
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Bosma, R., et al. (2016). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry, 59(10), 4843-4855. Retrieved from [Link]
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Stoddart, L. A., et al. (2018). Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells. Scientific reports, 8(1), 1489. Retrieved from [Link]
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An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of Nordiphenhydramine
Prepared by a Senior Application Scientist
This guide provides a comprehensive technical overview of the thermal stability and degradation profile of Nordiphenhydramine. As a primary metabolite of the widely used antihistamine Diphenhydramine, understanding the stability of Nordiphenhydramine is crucial for researchers, scientists, and drug development professionals. This document synthesizes established principles of drug degradation, leveraging data from its parent compound to elucidate the anticipated behavior of Nordiphenhydramine under thermal stress.
Introduction: The Significance of Nordiphenhydramine Stability
Nordiphenhydramine, the N-desmethyl metabolite of Diphenhydramine, is a key compound in the pharmacokinetic and metabolic profiling of its parent drug.[1] The stability of a drug substance and its metabolites is a critical determinant of safety, efficacy, and shelf-life. Thermal degradation can lead to a loss of potency and the formation of potentially toxic impurities. Therefore, a thorough understanding of the thermal stability and degradation pathways of Nordiphenhydramine is essential for accurate bioanalytical measurements, impurity profiling, and overall drug safety assessment.
This guide will explore the physicochemical properties of Nordiphenhydramine, propose its likely thermal degradation pathways based on the known behavior of Diphenhydramine, and provide detailed methodologies for conducting thermal stability studies.
Physicochemical Properties: A Comparative Overview
The structural similarity between Nordiphenhydramine and its parent compound, Diphenhydramine, is central to predicting its stability. The primary difference is the substitution of one of the N-methyl groups in Diphenhydramine with a hydrogen atom in Nordiphenhydramine. This modification slightly alters the molecule's polarity and basicity but leaves the core benzhydryloxyethyl moiety intact.
| Property | Nordiphenhydramine | Diphenhydramine |
| Molecular Formula | C₁₆H₁₉NO[2] | C₁₇H₂₁NO |
| Molecular Weight | 241.33 g/mol [2] | 255.35 g/mol |
| Structure | ||
| Key Functional Groups | Ether, Secondary Amine | Ether, Tertiary Amine |
The presence of the ether linkage is a critical factor in the degradation of both molecules.[3] Ether bonds can be susceptible to cleavage under acidic conditions and at elevated temperatures.[3]
Anticipated Thermal Degradation Pathways of Nordiphenhydramine
While specific degradation studies on Nordiphenhydramine are not extensively reported in the literature, its degradation profile can be reliably inferred from the well-documented pathways of Diphenhydramine. The primary route of degradation for Diphenhydramine under thermal and acidic stress is the cleavage of the ether bond.[3]
The proposed primary thermal degradation pathway for Nordiphenhydramine is the hydrolysis of the ether linkage, leading to the formation of benzhydrol and N-methylethanolamine.
Caption: Experimental workflow for thermal forced degradation studies.
Analytical Techniques for Stability Assessment
A combination of chromatographic and spectroscopic techniques is necessary for a thorough analysis of thermal stability. [4] High-Performance Liquid Chromatography (HPLC): HPLC is the cornerstone of stability testing, allowing for the separation and quantification of the parent drug and its degradation products. [4]A stability-indicating HPLC method must be able to resolve all significant degradation products from the parent peak and from each other.
Exemplary HPLC Method (adapted from Diphenhydramine methods):
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) [5] |
| Mobile Phase | Acetonitrile and Ammonium Acetate Buffer (pH adjusted) [5] |
| Flow Rate | 1.0 mL/min [6] |
| Detection | UV at 220 nm [7] |
| Injection Volume | 10 µL [5] |
| Column Temperature | 35°C [7] |
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is a powerful tool for the identification and structural elucidation of unknown degradation products. By analyzing the mass-to-charge ratio and fragmentation patterns of the separated peaks, the molecular structures of the impurities can be determined. [1] Thermal Analysis:
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It can be used to determine the temperature at which thermal decomposition begins.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It can be used to identify melting points, phase transitions, and decomposition events.
Data Interpretation and Presentation
The data from forced degradation studies should be systematically tabulated to provide a clear overview of the stability profile.
Table for Summarizing Thermal Degradation Data:
| Stress Condition | Time (hours) | Nordiphenhydramine Assay (%) | Number of Degradants | Major Degradant Peak Area (%) |
| Solid State (70°C) | 0 | 100.0 | 0 | - |
| 24 | ||||
| 48 | ||||
| Solution State (70°C) | 0 | 100.0 | 0 | - |
| 24 | ||||
| 48 |
Conclusion
While direct experimental data on the thermal stability of Nordiphenhydramine is limited, a scientifically sound profile can be extrapolated from its parent compound, Diphenhydramine. The ether linkage is the most probable site of thermal degradation, leading to the formation of benzhydrol and N-methylethanolamine. The methodologies outlined in this guide provide a robust framework for conducting comprehensive thermal stability studies on Nordiphenhydramine. Such studies are indispensable for ensuring the quality, safety, and efficacy of pharmaceutical products and for accurate bioanalytical research.
References
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A Technical Guide to 2-(Diphenylmethoxy)-N-methylethylamine: The Primary N-Demethylated Metabolite of Diphenhydramine
Abstract
Diphenhydramine, a first-generation H1-antihistamine, is a widely utilized over-the-counter medication for the treatment of allergies, insomnia, and the common cold.[1] Its clinical efficacy and side-effect profile, particularly sedation and anticholinergic effects, are intrinsically linked to its metabolism.[1][2][3] This guide provides a detailed technical examination of its principal N-demethylated metabolite, 2-(Diphenylmethoxy)-N-methylethylamine, also known as Nordiphenhydramine or N-desmethyldiphenhydramine.[4][5][6] We will explore the enzymatic pathways governing its formation, its physicochemical properties, robust analytical methodologies for its quantification in biological matrices, and its overall pharmacological and toxicological relevance. This document serves as a core reference for researchers investigating the pharmacokinetics, drug-drug interactions, and bioanalytical science associated with Diphenhydramine.
The Parent Compound: Diphenhydramine Pharmacology and Metabolism
Diphenhydramine exerts its primary therapeutic effects by acting as an inverse agonist at histamine H1 receptors.[2] Being a first-generation agent, it readily crosses the blood-brain barrier, leading to its characteristic sedative effects.[2][7] Additionally, its potent antimuscarinic activity contributes to both therapeutic applications (e.g., antiparkinsonism) and common side effects like dry mouth and urinary retention.[1][3]
The disposition of Diphenhydramine is heavily influenced by hepatic metabolism. After oral administration, it undergoes significant first-pass metabolism, with bioavailability ranging from 40% to 60%.[1][8] The biotransformation is predominantly mediated by the cytochrome P450 (CYP) enzyme system.[3][9]
Metabolic Pathways
The primary metabolic route for Diphenhydramine involves sequential N-demethylation of its tertiary amine.[1] This process converts the parent drug into its mono-demethylated and di-demethylated metabolites, increasing their polarity to facilitate urinary excretion.[9] Further oxidation of the resulting primary amine can lead to the formation of an acidic metabolite, diphenylmethoxyacetic acid (DPMA).[10]
The key enzymatic step, the initial N-demethylation to form this compound, is primarily catalyzed by the polymorphic enzyme CYP2D6 .[9][11][12] This enzyme acts as the high-affinity isozyme for this reaction.[12] Other isoforms, including CYP1A2, CYP2C9, and CYP2C19, contribute as low-affinity components to this metabolic pathway.[12] The significant role of CYP2D6 introduces the potential for genetic polymorphism-based variations in metabolism and drug-drug interactions, as Diphenhydramine is not only a substrate but also a clinically significant inhibitor of CYP2D6.[9][12][13]
Figure 1: Primary metabolic pathway of Diphenhydramine.
Profile of the Metabolite: this compound
This compound (CAS 17471-10-2) is the principal product of the initial metabolic step and a key analyte in pharmacokinetic and toxicological studies of Diphenhydramine.[6][14][15]
Physicochemical Properties
A precise understanding of the metabolite's properties is essential for the development of analytical standards and methods. It is commercially available as a reference material, often as a hydrochloride salt.[5][16]
| Property | Value | Source |
| IUPAC Name | 2-(diphenylmethoxy)-N-methylethanamine | [5] |
| Other Names | Nordiphenhydramine, N-desmethyldiphenhydramine | [4][6][17] |
| CAS Number | 17471-10-2 | [6][15] |
| Molecular Formula | C₁₆H₁₉NO | [4][6] |
| Molecular Weight | 241.33 g/mol | [4][6] |
| Hydrochloride Salt Formula | C₁₆H₁₉NO · HCl | |
| Hydrochloride Salt MW | 277.79 g/mol | [5] |
Analytical Methodologies for Quantification
Accurate quantification of this compound in biological matrices such as plasma and urine is critical for defining the pharmacokinetic profile of Diphenhydramine and for forensic analysis. The low concentrations necessitate highly sensitive and selective analytical techniques.[18][19]
Rationale for Method Selection
While older methods like GC-FID exist, modern bioanalysis overwhelmingly favors mass spectrometry for its superior selectivity and sensitivity.[14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique for volatile compounds. It can be used for screening and quantification of Diphenhydramine and its metabolites.[1][20] However, depending on the analyte's properties, derivatization may be required to improve chromatographic behavior and thermal stability.[21]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalytical quantification of drug metabolites. It offers exceptional sensitivity and specificity, requires minimal sample volume, and can often analyze compounds without derivatization.[18][22] The use of Multiple Reaction Monitoring (MRM) allows for precise quantification even in complex biological matrices.[23]
Figure 2: General workflow for LC-MS/MS bioanalysis.
Protocol: Quantification via LC-MS/MS
This protocol outlines a typical, validated approach for the simultaneous determination of Diphenhydramine and this compound in human plasma.
3.2.1 Causality and System Suitability The objective is to isolate the analytes from interfering matrix components (proteins, lipids) and introduce them into the LC-MS/MS system for precise measurement. A stable isotope-labeled internal standard (e.g., N-Desmethyl diphenhydramine-d3) is critical for correcting variations in sample recovery and matrix effects, ensuring the protocol is a self-validating system.[16] The chosen extraction method, chromatographic conditions, and MS parameters are optimized to achieve maximum sensitivity and selectivity.[23]
3.2.2 Materials and Reagents
-
Reference standards: Diphenhydramine HCl, this compound HCl
-
Internal Standard (IS): N-Desmethyl diphenhydramine-d3 or a suitable structural analog (e.g., Orphenadrine).[18]
-
Solvents: LC-MS grade Methanol, Acetonitrile, Water, Formic Acid.
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate.
-
Reagents: Ammonium hydroxide or Sodium Hydroxide for pH adjustment.
3.2.3 Step-by-Step Methodology
-
Calibration and QC Sample Preparation:
-
Sample Extraction (Liquid-Liquid Extraction):
-
To 200 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the IS working solution. Vortex briefly.
-
Alkalinize the sample by adding 50 µL of 0.1 M NaOH to ensure the analytes are in their free base form, which improves extraction efficiency into an organic solvent.
-
Add 1.0 mL of MTBE. Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 80:20 Water:Methanol with 0.1% Formic Acid). Vortex to mix.
-
-
LC-MS/MS Analysis:
-
LC System: HPLC or UPLC system.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm) is standard.[22]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A typical gradient would start at 20% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Monitoring: Multiple Reaction Monitoring (MRM). Example precursor-to-product ion transitions would be optimized by infusing pure standards. For Diphenhydramine, a transition could be m/z 256.0 → 167.0.[22] A corresponding transition for this compound (MW 241.33) would be determined experimentally (e.g., m/z 242.1 → 167.1).
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the IS.
-
Calculate the peak area ratio (Analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of the QCs and unknown samples from the regression equation.
-
Pharmacological and Toxicological Significance
The clinical impact of this compound is less characterized than the parent drug. As a metabolite, its primary significance lies in its utility as a biomarker and its potential contribution to the overall toxicological profile following Diphenhydramine overdose.
-
Pharmacological Activity: While specific receptor binding affinity data is not widely published, N-demethylated metabolites of antihistamines may retain some pharmacological activity. However, they are generally less potent than the parent compound and, being more polar, may have reduced penetration across the blood-brain barrier. Their contribution to the central sedative effects is likely minimal compared to Diphenhydramine itself.
-
Biomarker of Use: The presence of this compound in urine or blood confirms exposure to Diphenhydramine. In forensic toxicology, identifying both the parent drug and its metabolites can provide a more complete picture of ingestion, particularly if some time has passed since administration.[10][24]
-
Toxicology: In overdose scenarios, Diphenhydramine can cause severe anticholinergic toxidrome, including delirium, seizures, and cardiotoxicity (QRS and QTc prolongation).[7] Fatalities have been reported with ingestions greater than 20 mg/kg.[7] While the toxicity is primarily driven by the parent drug, the high concentrations of metabolites present during an overdose are relevant for analytical confirmation.[10][24] There is also evidence that high, chronic doses of Diphenhydramine can pose a risk for drug-induced liver injury due to the extensive hepatic metabolism involved.[8]
Conclusion
This compound is the cornerstone metabolite in the biotransformation of Diphenhydramine. Its formation, primarily via CYP2D6, is a critical event in the drug's clearance and a potential nexus for drug interactions. For scientists in drug development and toxicology, a thorough understanding of this metabolite is non-negotiable. The ability to accurately quantify it using robust, validated methods like LC-MS/MS is essential for characterizing pharmacokinetics, assessing bioequivalence, and conducting forensic investigations. This guide provides the foundational knowledge and practical protocols to support these critical research and development activities.
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Dr.Oracle. (2025). What is the metabolism of Diphenhydramine (Benadryl)? Retrieved January 8, 2026, from [Link]
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Yasuda, S., et al. (2007). Identification of human cytochrome p450 isozymes involved in diphenhydramine N-demethylation. Drug Metabolism and Disposition, 35(1), 123-130. Retrieved from [Link]
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Kumar, S., Rurak, D. W., & Riggs, K. W. (1998). Simultaneous determination of diphenhydramine, its N-oxide metabolite and their deuterium-labeled analogues in ovine plasma and urine using liquid chromatography/electrospray tandem mass spectrometry. Journal of Mass Spectrometry, 33(12), 1171-1181. Retrieved from [Link]
-
PharmaCompass. (n.d.). 2-(Diphenylmethoxy)-N,N-dimethylethylamine. Retrieved January 8, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Desmethyldiphenhydramine. PubChem Compound Database. Retrieved January 8, 2026, from [Link]
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Darwish, I. A., et al. (2015). Selective determination of dimenhydrinate in presence of six of its related substances and potential impurities using a direct GC/MS method. Chemistry Central Journal, 9(1), 7. Retrieved from [Link]
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Schönberg, L., et al. (n.d.). Automatic quantification of doxylamine and diphenhydramine in human plasma. GTFCh. Retrieved from [Link]
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-
Agilent Technologies. (n.d.). Quantitation of N-Nitroso N-Desmethyl Diphenhydramine in Diphenhydramine HCl API. Retrieved January 8, 2026, from [Link]
-
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ResearchGate. (2012). Toxicological identification of diphenhydramine (DPH) in suicide. Retrieved January 8, 2026, from [Link]
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Hindawi. (2014). Application of HPTLC with Densitometry for Evaluation of the Impact of External Factors on Contents of Diphenhydramine in Its Solutions. Retrieved January 8, 2026, from [Link]
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American Chemical Society. (2025). Quantitative analysis of diphenhydramine and its metabolite, N-desmethyl diphenhydramine using dispersive liquid-liquid microexctraction (DLLME) and gas chromatography. ACS Fall 2025. Retrieved from [Link]
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UNL Digital Commons. (2014). Detection of the Pharmaceuticals Carbamazepine and Diphenhydramine in Tissue Extracts Using Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
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Semantic Scholar. (1974). Metabolic disposition of diphenhydramine. Retrieved January 8, 2026, from [Link]
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National Center for Biotechnology Information. (2017). Diphenhydramine as a Cause of Drug-Induced Liver Injury. PMC. Retrieved from [Link]
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Filo. (2025). Procedure for Preparation of diphenhydramine. Retrieved January 8, 2026, from [Link]
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A Technical Guide to Quantum Mechanical Calculations for 2-(Diphenylmethoxy)-N-methylethylamine: A Computational Chemistry Approach in Drug Discovery
Executive Summary
This technical guide provides a comprehensive framework for conducting quantum mechanical (QM) calculations on 2-(Diphenylmethoxy)-N-methylethylamine, a key analogue of the first-generation antihistamine Diphenhydramine.[1][2] Intended for researchers in drug development and computational chemistry, this document outlines a robust, self-validating protocol using Density Functional Theory (DFT). We delve into the causality behind methodological choices, from geometry optimization and vibrational analysis to the calculation of frontier molecular orbitals and electrostatic potential maps. The objective is to furnish scientists with not only a step-by-step workflow but also the theoretical grounding necessary to interpret the results, thereby enabling a deeper understanding of the molecule's electronic structure, reactivity, and potential interactions with biological targets.
Introduction: The Computational Lens on a Diphenhydramine Analogue
This compound is a significant molecule in medicinal chemistry, primarily recognized as a derivative of Diphenhydramine, a well-known H1-histamine receptor antagonist.[1] Understanding the structural and electronic properties of such analogues is paramount for designing more effective and selective therapeutics. Quantum mechanical calculations offer a powerful, first-principles approach to elucidate these properties at an atomic level, providing insights that are often inaccessible through experimental means alone.
In recent years, Density Functional Theory (DFT) has become a cornerstone of computational chemistry in the pharmaceutical sciences.[3][4] Its ability to accurately predict molecular properties provides theoretical guidance for optimizing drug-excipient systems, understanding crystallization processes, and designing novel drug delivery systems.[5][6] This guide will leverage DFT to construct a detailed electronic and structural profile of this compound, demonstrating a standard workflow applicable to many small-molecule drug candidates.
Theoretical Foundations: Choosing the Right Tools
The accuracy of any QM calculation is fundamentally dependent on the chosen theoretical method and basis set.[5] For molecules of pharmaceutical interest, a balance must be struck between computational cost and accuracy.
Hartree-Fock (HF) Theory: A Foundational Approach
The Hartree-Fock (HF) method is a foundational ab initio technique that solves the Schrödinger equation by approximating the complex many-electron wavefunction with a single Slater determinant.[7][8] This approach accounts for the Pauli Exclusion Principle but treats electron-electron repulsion in an averaged, mean-field manner, thereby neglecting electron correlation.[7][8] While computationally less intensive, this omission can limit its predictive accuracy for certain properties.
Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry
DFT offers a pragmatic and powerful alternative. Grounded in the Hohenberg-Kohn theorems, DFT posits that the ground-state energy and all other electronic properties are uniquely determined by the electron density.[5] This shifts the problem from calculating a complex N-electron wavefunction to determining the much simpler three-dimensional electron density. DFT methods include a term to account for electron correlation, offering significantly improved accuracy over HF for a comparable computational cost, making them highly suitable for drug-like organic molecules.[9] The selection of an appropriate exchange-correlation functional is critical to the success of DFT calculations.[5]
A Validated Computational Protocol
The following section details a robust, multi-step protocol for the comprehensive quantum mechanical characterization of this compound. The workflow is designed to be self-validating, where the output of one step confirms the success of the previous one.
Step 1: Molecular Structure Input and Initial Optimization
The first step involves generating a three-dimensional structure of the molecule. This can be achieved using molecular building software or by retrieving a starting geometry from a database like PubChem. The chemical formula for this compound is C₁₆H₁₉NO.[1]
Protocol:
-
Draw the 2D structure of this compound or input its SMILES string: CNCCOC(c1ccccc1)c1ccccc1.[1]
-
Convert the 2D structure to a 3D conformation using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry. This pre-optimization step reduces the number of cycles required for the more computationally expensive QM optimization.
Step 2: Geometry Optimization
Geometry optimization is the process of finding the coordinates of the atoms that correspond to a minimum on the potential energy surface.[10][11][12] This yields the most stable conformation of the molecule.
Protocol:
-
Method Selection: Employ Density Functional Theory (DFT). The B3LYP hybrid functional is an excellent choice due to its well-documented balance of accuracy and efficiency for organic molecules.
-
Basis Set Selection: Use the Pople-style 6-31G(d) basis set.[13] This is a split-valence basis set that provides a flexible description of the valence electrons and includes d-type polarization functions on heavy (non-hydrogen) atoms.[14] These polarization functions are crucial for accurately describing the bonding environments, particularly around the oxygen and nitrogen atoms and the phenyl rings.
-
Execution: Submit the initial structure for geometry optimization using the chosen DFT method (B3LYP/6-31G(d)). The optimization algorithm will iteratively adjust the atomic positions to minimize the total electronic energy until convergence criteria are met.[15]
Step 3: Vibrational Frequency Analysis
This step is critical for two reasons: it validates the result of the geometry optimization and provides valuable thermodynamic and spectral data.[16][17] The calculation must be performed at the same level of theory as the optimization.[18]
Protocol:
-
Using the optimized geometry from the previous step, perform a vibrational frequency calculation at the B3LYP/6-31G(d) level of theory.
-
Validation: Analyze the output for imaginary frequencies. A true energy minimum will have zero imaginary frequencies.[18] The presence of one or more imaginary frequencies indicates a saddle point (e.g., a transition state) rather than a stable structure, requiring a re-evaluation of the optimization process.
-
Data Extraction: The output will provide thermodynamic properties such as the Zero-Point Vibrational Energy (ZPVE), thermal corrections to enthalpy, and Gibbs free energy. It also yields the predicted infrared (IR) spectrum, which can be compared with experimental data if available.[16][18]
Step 4: Calculation of Molecular Properties
With a validated, optimized structure, we can now calculate key electronic properties that govern the molecule's reactivity and interaction potential.
Protocol:
-
Frontier Molecular Orbitals (HOMO/LUMO): From the converged DFT calculation, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[19][20] These orbitals are central to understanding chemical reactivity; the HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons.[21][22] The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity.[23]
-
Molecular Electrostatic Potential (MEP) Map: Calculate the molecular electrostatic potential and map it onto the electron density surface. The MEP map is an invaluable tool in drug design for visualizing charge distribution and predicting non-covalent interactions.[24][25] It helps identify electron-rich regions (nucleophilic sites, typically colored red or yellow) and electron-poor regions (electrophilic sites, typically colored blue).[26]
Step 5: Incorporating Solvent Effects
Biological processes occur in an aqueous environment. Therefore, modeling the effect of a solvent is crucial for a more realistic representation. Implicit solvation models offer a computationally efficient way to achieve this.[27][28]
Protocol:
-
Model Selection: Use the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).[27] These models treat the solvent as a continuous dielectric medium, which polarizes in response to the solute's charge distribution.[29]
-
Execution: Re-run the geometry optimization and property calculations (Steps 2-4) using the B3LYP/6-31G(d) level of theory, this time incorporating the chosen solvation model (e.g., PCM with water as the solvent). This will provide insights into how the molecule's structure and electronic properties are influenced by a polar environment.
Diagram of the Computational Workflow
Caption: A flowchart of the quantum mechanical calculation workflow.
Analysis and Interpretation of Results
The data generated from this protocol provides a multi-faceted view of this compound.
Quantitative Data Summary
The key quantitative outputs from the calculations should be organized for clarity and comparison.
| Calculated Property | Gas Phase Value | Aqueous Phase (PCM) Value | Significance |
| Total Electronic Energy (Hartree) | Calculated Value | Calculated Value | Indicates the overall stability of the molecule. |
| Dipole Moment (Debye) | Calculated Value | Calculated Value | Measures molecular polarity; influences solubility and interactions. |
| Zero-Point Vibrational Energy (kcal/mol) | Calculated Value | Calculated Value | The inherent vibrational energy at 0 K. |
| Gibbs Free Energy (Hartree) | Calculated Value | Calculated Value | A key thermodynamic potential for predicting spontaneity. |
| HOMO Energy (eV) | Calculated Value | Calculated Value | Relates to the ionization potential and electron-donating ability. |
| LUMO Energy (eV) | Calculated Value | Calculated Value | Relates to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap (eV) | Calculated Value | Calculated Value | Correlates with chemical reactivity and electronic excitation energy.[23] |
Interpreting the Results for Drug Development
The true value of these calculations lies in their interpretation within a drug discovery context.
-
Optimized Geometry: Analysis of bond lengths, angles, and dihedral angles reveals the molecule's preferred 3D shape. This conformation is critical for understanding how it might fit into a receptor's binding pocket. The flexibility of the ethylamine chain and the orientation of the two phenyl rings are key structural features.[2]
-
Frontier Molecular Orbitals (HOMO-LUMO): The spatial distribution of the HOMO and LUMO indicates the most probable sites for electrophilic and nucleophilic attack, respectively. For instance, if the HOMO is localized on one of the phenyl rings, that region is a likely site of oxidation. The energy of the HOMO is related to the molecule's oxidation potential, while the LUMO's energy is related to its reduction potential.[21]
-
Molecular Electrostatic Potential (MEP) Map: The MEP map provides a visual guide to the molecule's intermolecular interaction potential.[25][30] Regions of negative potential (often around the ether oxygen and the nitrogen atom's lone pair) are likely hydrogen bond acceptors. Regions of positive potential (often around the amine hydrogen) are potential hydrogen bond donors. This information is crucial for predicting binding modes with a target protein, as electrostatic complementarity is a key driver of ligand-receptor binding.[24][31]
Logical Relationships in Drug Property Prediction
Caption: Relationship between calculated QM properties and drug characteristics.
Conclusion
This guide has presented a detailed, authoritative, and self-validating workflow for performing quantum mechanical calculations on this compound. By grounding our protocol in established DFT methods and providing the rationale for each step, we equip researchers with the tools to generate high-quality computational data. The true power of this approach is realized in the interpretation of these results, which can provide profound insights into molecular structure, stability, reactivity, and interaction potential. These insights are invaluable in the rational design of new pharmaceuticals, helping to guide synthesis efforts, prioritize candidates, and ultimately accelerate the drug discovery pipeline.
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Methodological & Application
The Role of 2-(Diphenylmethoxy)-N-methylethylamine (Nordiphenhydramine) in Histamine H1 Receptor Research: A Detailed Guide for Scientists
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-(Diphenylmethoxy)-N-methylethylamine, also known as Nordiphenhydramine, in the study of histamine H1 receptors. As a primary metabolite of the first-generation antihistamine Diphenhydramine, Nordiphenhydramine is a critical compound for understanding the pharmacology and therapeutic effects of this class of drugs. This guide offers in-depth theoretical background, detailed experimental protocols, and data interpretation insights to facilitate high-quality research in this area.
Introduction: Understanding this compound in the Context of H1 Receptor Antagonism
This compound (Nordiphenhydramine) is an organic compound that serves as a key intermediate and metabolite in the synthesis and metabolism of Diphenhydramine.[1] Diphenhydramine is a well-known first-generation H1 antihistamine that readily crosses the blood-brain barrier, leading to both therapeutic effects and side effects such as sedation.[2] The study of Nordiphenhydramine is crucial for elucidating the complete pharmacological profile of Diphenhydramine and for the development of new H1 receptor antagonists with improved properties.
Histamine H1 receptors are G-protein coupled receptors (GPCRs) that play a pivotal role in allergic and inflammatory responses. Upon activation by histamine, the H1 receptor couples to the Gq/11 protein, initiating a signaling cascade that results in the characteristic symptoms of allergy. H1 antagonists, like Diphenhydramine and its derivatives, act as inverse agonists, stabilizing the inactive state of the receptor and thereby blocking the downstream signaling cascade.
Chemical and Physical Properties of this compound
| Property | Value |
| Synonyms | Nordiphenhydramine, N-Desmethyldiphenhydramine |
| Molecular Formula | C₁₆H₁₉NO |
| Molecular Weight | 241.33 g/mol |
| Appearance | Pale Yellow to Yellow Oil |
| Boiling Point | 147-148 °C (at 1.5 Torr) |
| pKa | 9.46 ± 0.10 (Predicted) |
This data is compiled from various chemical supplier databases.
The Histamine H1 Receptor Signaling Pathway: A Target for Therapeutic Intervention
The canonical signaling pathway of the histamine H1 receptor is initiated by the binding of histamine, which induces a conformational change in the receptor. This leads to the activation of the heterotrimeric G-protein Gq. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses to the endoplasmic reticulum, where it binds to IP₃ receptors, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. The increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC). This cascade ultimately leads to various cellular responses, including smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory genes.
Beyond this primary pathway, H1 receptor activation can also engage other signaling molecules, including small G-proteins like RhoA and Rac, and activate the MAPK/ERK pathway, contributing to cell proliferation and other long-term effects.
Caption: Canonical signaling pathway of the Histamine H1 Receptor.
Experimental Protocols for Investigating this compound
To characterize the interaction of this compound with the histamine H1 receptor, a series of in vitro and in vivo assays are essential. The following protocols provide a detailed framework for these investigations.
In Vitro Assays
1. Radioligand Binding Assay: Determining Binding Affinity (Ki)
This assay directly measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
-
Principle: The binding of a fixed concentration of a radiolabeled H1 receptor antagonist (e.g., [³H]-mepyramine) to cell membranes expressing the H1 receptor is measured in the presence of increasing concentrations of the unlabeled test compound (Nordiphenhydramine). The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is the IC₅₀ value. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture cells stably or transiently expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Harvest the cells and prepare cell membranes by homogenization and centrifugation. Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, [³H]-mepyramine (e.g., 1-2 nM), and cell membrane preparation.
-
Non-specific Binding: Add a high concentration of a known H1 antagonist (e.g., 10 µM Mianserin), [³H]-mepyramine, and cell membrane preparation.
-
Competition Binding: Add serial dilutions of this compound, [³H]-mepyramine, and cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation.
-
-
Expected Data for Reference Compound (Diphenhydramine):
-
The Ki of Diphenhydramine for the human H1 receptor is reported to be in the range of 9.6-16 nM.[3] It is anticipated that Nordiphenhydramine will exhibit a similar binding affinity.
-
Sources
Application Note: Quantitative Determination of Nordiphenhydramine in Human Plasma by LC-MS/MS
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Nordiphenhydramine, the primary N-desmethyl metabolite of Diphenhydramine, in human plasma. The protocol includes comprehensive procedures for sample preparation using both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), optimized chromatographic conditions, and mass spectrometric parameters. This method is designed for researchers in clinical pharmacology, toxicology, and drug metabolism studies, providing a reliable framework for accurate bioanalysis. All procedures are outlined in accordance with FDA guidelines for bioanalytical method validation.
Introduction
Nordiphenhydramine is the principal active metabolite of Diphenhydramine, a widely used first-generation antihistamine with anticholinergic and sedative effects[1]. The quantification of Nordiphenhydramine in biological matrices is crucial for pharmacokinetic studies, toxicological assessments, and understanding the metabolic profile of its parent drug, Diphenhydramine[1]. Due to the complex nature of biological samples and the typically low concentrations of metabolites, a highly selective and sensitive analytical method is required.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical quantification due to its superior specificity and sensitivity[2]. This application note details a comprehensive LC-MS/MS method for the determination of Nordiphenhydramine in human plasma, offering two effective sample preparation strategies to accommodate different laboratory preferences and requirements.
The objective of this guide is to provide a scientifically sound and practical protocol that can be readily implemented and validated in a research or clinical laboratory setting. The causality behind experimental choices, from sample preparation to mass spectrometric detection, is explained to ensure a thorough understanding of the method's principles.
Materials and Reagents
-
Analytes and Internal Standard:
-
Nordiphenhydramine hydrochloride (Reference Standard)
-
Nordiphenhydramine-d3 (Isotope-labeled Internal Standard - IS)
-
-
Solvents and Reagents:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (≥98%)
-
Ammonium hydroxide (~28-30%)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Human plasma (K2-EDTA)
-
Sample Preparation Protocols
The choice between Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) depends on factors such as desired sample cleanliness, throughput, and potential for automation. Both methods, when properly executed, yield excellent recovery and reproducibility.
Solid-Phase Extraction (SPE) Protocol
SPE is a highly effective technique for isolating analytes from complex matrices, resulting in a cleaner extract and minimizing matrix effects in the LC-MS/MS analysis. A mixed-mode cation exchange polymer-based SPE cartridge is recommended for Nordiphenhydramine, which is a basic compound.
Protocol Steps:
-
Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of the internal standard working solution (e.g., 100 ng/mL Nordiphenhydramine-d3 in 50:50 methanol:water). Vortex for 10 seconds. Add 400 µL of 4% phosphoric acid in water and vortex for another 10 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg/1 mL) by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetic acid.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
Caption: Solid-Phase Extraction (SPE) Workflow for Nordiphenhydramine.
Liquid-Liquid Extraction (LLE) Protocol
LLE is a classic and cost-effective method for sample preparation. It relies on the differential solubility of the analyte between two immiscible liquid phases. For Nordiphenhydramine, a basic compound, extraction into an organic solvent under basic conditions is optimal.
Protocol Steps:
-
Sample Preparation: To 200 µL of human plasma in a polypropylene tube, add 20 µL of the internal standard working solution (e.g., 100 ng/mL Nordiphenhydramine-d3). Vortex for 10 seconds.
-
Basification: Add 50 µL of 1 M sodium hydroxide to the sample to adjust the pH to >10. Vortex for 10 seconds.
-
Extraction: Add 1 mL of methyl tert-butyl ether (MTBE). Cap the tube and vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge the sample at 4000 x g for 10 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Caption: Liquid-Liquid Extraction (LLE) Workflow for Nordiphenhydramine.
LC-MS/MS Analytical Method
The following chromatographic and mass spectrometric conditions are recommended for the analysis of Nordiphenhydramine.
Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | A high-performance liquid chromatography system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Mass Spectrometric Conditions
The analysis should be performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in the positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| MRM Transitions | Compound |
| Nordiphenhydramine | |
| Nordiphenhydramine | |
| Nordiphenhydramine-d3 (IS) |
Rationale for MRM Transitions: The precursor ion for Nordiphenhydramine corresponds to its protonated molecule [M+H]+ (m/z 242.2)[3]. The primary product ion at m/z 167.1 results from the stable diphenylcarbinol moiety, a characteristic fragment for Diphenhydramine and its metabolites[3]. A secondary, qualifier transition (e.g., m/z 72.1) should be monitored for confirmation. The internal standard, Nordiphenhydramine-d3, will have a precursor ion shifted by 3 mass units but is expected to produce the same primary product ion.
Method Validation
The developed method must be validated according to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry"[2]. The following parameters should be assessed:
| Validation Parameter | Acceptance Criteria |
| Selectivity & Specificity | No significant interfering peaks at the retention times of the analyte and IS in blank biological matrix from at least six different sources. |
| Linearity & Range | A calibration curve with at least six non-zero standards. The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ). |
| Lower Limit of Quantitation (LLOQ) | The lowest standard on the calibration curve with a signal-to-noise ratio of at least 5, and with precision and accuracy within 20%. |
| Accuracy & Precision | Intra- and inter-day precision (as %CV) should not exceed 15% (20% at LLOQ). Accuracy (as %RE) should be within ±15% of the nominal values (±20% at LLOQ). Assessed at LLOQ, low, mid, and high QC levels. |
| Recovery | The extraction recovery of the analyte and IS should be consistent, precise, and reproducible. |
| Matrix Effect | Assessed by comparing the response of the analyte in post-extraction spiked samples with the response in a neat solution. The CV of the matrix factor should be ≤ 15%. |
| Stability | Analyte stability in the biological matrix under various conditions: freeze-thaw cycles, short-term bench-top, long-term storage, and post-preparative stability in the autosampler. |
Conclusion
This application note provides a comprehensive and detailed framework for the quantification of Nordiphenhydramine in human plasma using LC-MS/MS. The described sample preparation protocols, chromatographic separation, and mass spectrometric conditions offer a robust starting point for method development and validation. By adhering to the principles of bioanalytical method validation, researchers can ensure the generation of high-quality, reliable data for their pharmacokinetic and toxicological studies.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
-
Gane, J. E., & Roberts, W. L. (2000). Identification of diphenhydramine metabolites in human urine by capillary electrophoresis-ion trap-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 835-847. [Link]
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SCIEX. (2015). Rapid and Sensitive Analysis of a 93-Compound Forensic Panel in Urine using the QTRAP®/Triple Quad™ 4500 LC-MS/MS System. [Link]
-
Shimadzu. (n.d.). Automatic quantification of doxylamine and diphenhydramine in human plasma. [Link]
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The Versatile Scaffold: 2-(Diphenylmethoxy)-N-methylethylamine in Modern Medicinal Chemistry
Introduction: Beyond a Simple Intermediate
In the landscape of medicinal chemistry, the strategic value of a molecular scaffold is measured by its versatility, its accessibility, and the therapeutic potential it unlocks. 2-(Diphenylmethoxy)-N-methylethylamine, also known as N-Demethyldiphenhydramine or Nordiphenhydramine, stands as a testament to these principles. While structurally a derivative of the first-generation antihistamine Diphenhydramine, its significance extends far beyond that of a mere metabolite or impurity. This application note delves into the multifaceted applications of this compound, positioning it as a pivotal building block in the synthesis of a diverse range of pharmacologically active agents, from advanced antihistamines to potential central nervous system (CNS) modulators.[1][2]
This guide is intended for researchers, scientists, and drug development professionals. It aims to provide not only a theoretical framework for understanding the utility of this compound but also practical, actionable protocols to leverage its synthetic potential. We will explore its role in the rational design of H1 and H2 receptor antagonists and discuss the critical structure-activity relationships (SAR) that govern the evolution of sedative first-generation compounds into non-sedating second-generation therapeutics.[3][4]
Core Physicochemical Properties and Reactivity
This compound possesses a unique combination of structural features that render it an attractive starting material for medicinal chemists.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₉NO | [1] |
| Molecular Weight | 241.33 g/mol | [1] |
| Appearance | Light Yellow to Yellow Oil/Solid | [1] |
| Key Functional Groups | Secondary Amine, Ether | |
| Reactivity Hotspot | The secondary amine (N-H) is the primary site for synthetic modification, readily undergoing N-alkylation and N-acylation reactions. |
The secondary amine is a nucleophilic center that can be functionalized with a wide array of substituents, allowing for the systematic modulation of a molecule's pharmacokinetic and pharmacodynamic properties. This strategic handle is the key to its utility in creating diverse chemical libraries for drug discovery.
Application in the Synthesis of Histamine Receptor Antagonists
The primary and most well-documented application of this compound is in the preparation of histamine H1 and H2 receptor antagonists.[1]
From Sedating to Non-Sedating Antihistamines: A Tale of Molecular Modification
First-generation antihistamines, such as Diphenhydramine, are known for their sedative side effects due to their ability to cross the blood-brain barrier and interact with central histamine and muscarinic receptors.[4] The development of second-generation, non-sedating antihistamines like Cetirizine and Fexofenadine hinged on modifying the basic diphenhydramine scaffold to increase polarity and reduce CNS penetration.[3] this compound serves as an ideal precursor for such modifications.
Conceptual Synthetic Workflow
Caption: Synthetic strategy for generating novel antihistamines.
Protocol 1: General Procedure for N-Alkylation of this compound
This protocol provides a generalized method for the N-alkylation of this compound with an alkyl halide. This reaction is fundamental to creating a diverse range of derivatives for screening and optimization. The choice of alkyl halide is critical and will determine the final properties of the synthesized compound.
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl bromoacetate, benzyl bromide)
-
Anhydrous acetonitrile or Dimethylformamide (DMF)
-
A non-nucleophilic base (e.g., Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA))
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent and Base Addition: Dissolve the starting material in anhydrous acetonitrile or DMF (to a concentration of approximately 0.1-0.2 M). Add the non-nucleophilic base (1.5-2.0 eq). Stir the mixture at room temperature for 10-15 minutes.
-
Addition of Alkylating Agent: Slowly add the alkyl halide (1.1 eq) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove any acidic byproducts.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired N-alkylated product.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
Anhydrous Solvents: Water can react with the alkyl halide and interfere with the reaction.
-
Non-nucleophilic Base: A bulky base like DIPEA or a solid base like K₂CO₃ is used to neutralize the hydrohalic acid formed during the reaction without competing with the secondary amine as a nucleophile, which would lead to unwanted byproducts.
-
Slow Addition of Alkyl Halide: Helps to control the reaction rate and minimize the potential for dialkylation or other side reactions.
Structure-Activity Relationship (SAR) Insights
The derivatization of the this compound core allows for the fine-tuning of its pharmacological properties. Key SAR points for diphenhydramine analogues include:
-
N-Substituents: Increasing the steric bulk or adding polar functional groups to the nitrogen atom can significantly reduce the molecule's ability to cross the blood-brain barrier, thus decreasing sedative effects. For example, the introduction of a carboxylic acid moiety, as seen in Cetirizine, dramatically increases polarity.
-
Aromatic Rings: Substitution on the phenyl rings can influence potency and selectivity. For instance, para-substitution can enhance H1-receptor affinity.
-
Ether Linkage: The diphenylmethoxy group is crucial for antihistaminic activity.
Histamine H1 Receptor Antagonism
Caption: Mechanism of action of H1 receptor antagonists.
Beyond Antihistamines: Exploring CNS Applications
The diphenhydramine scaffold has also been explored for its potential in developing agents targeting the central nervous system. By modifying the structure to enhance blood-brain barrier penetration and modulate interactions with other receptors (e.g., serotonin, dopamine), novel psychoanaleptic and other CNS-active compounds have been synthesized and investigated.[2] The versatility of this compound as a starting material makes it a valuable tool in this area of research as well.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic importance lies in its role as a key intermediate for the synthesis of a wide range of histamine receptor antagonists, most notably in the development of non-sedating second-generation antihistamines. The straightforward functionalization of its secondary amine allows for the systematic optimization of pharmacological profiles. The protocols and principles outlined in this application note are intended to empower researchers to fully exploit the synthetic potential of this important scaffold in their drug discovery and development endeavors.
References
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Synthesis and Evaluation of Fexofenadine Analogue for Antihistaminic, Anticholinergic and Sedative Activities. Asian Journal of Chemistry.[Link]
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Cetirizine - Wikipedia. Wikipedia.[Link]
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General synthesis of fexofenadine derivatives 3a–e. Reagents and conditions. ResearchGate.[Link]
-
Wellcome To My Presentation Topics: Synthesis of Fexofenadine. Scribd.[Link]
-
Synthesis of new fexofenadine analogs and their pharmacological activity. ResearchGate.[Link]
-
Synthesis and Evaluation of Fexofenadine Analogue for Antihistaminic, Anticholinergic and Sedative Activities. Asian Journal of Chemistry.[Link]
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Different Synthetic Routes of Cetirizine Dihydrochloride Along with Their Comparative Analysis and Clinical Efficacy. ResearchGate.[Link]
- Synthesis method of cetirizine hydrochloride intermediate - Google Patents.
-
Different Synthetic Routes of Cetirizine Dihydrochloride Along with Their Comparative Analysis and Clinical Efficacy: A Comprehensive Review. ResearchGate.[Link]
-
Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Royal Society of Chemistry.[Link]
-
Synthesis and psychoanaleptic properties of new compounds structurally related to diphenhydramine. PubMed.[Link]
-
A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. ResearchGate.[Link]
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Alkylation of N,N-dimethylethanolamine with Benzhydryl Halogenide in PTC Condition. Juniper Publishers.[Link]
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Non-sedating antihistamines. PubMed.[Link]
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Sedating Antihistamines and Non-Sedating Antihistamines. ResourcePharm.[Link]
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Terfenadine, the first non-sedating antihistamine. PubMed.[Link]
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Determination of some non-sedating antihistamines via their native fluorescence and derivation of some quantitative fluorescence. SciSpace.[Link]
-
Medicinal Chemical Properties of Successful Central Nervous System Drugs. National Institutes of Health.[Link]
-
Molecular Generation for CNS Drug Discovery and Design. PubMed.[Link]
-
Why Are the Majority of Active Compounds in the CNS Domain Natural Products? A Critical Analysis. PubMed.[Link]
-
CNS Drugs. University of Rochester Medical Center.[Link]
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Application Note: The Central Role of Nordiphenhydramine in Modern Drug Metabolism and Pharmacokinetic (DMPK) Studies
Abstract
Nordiphenhydramine, the primary N-demethylated metabolite of diphenhydramine, serves as a critical molecule in the field of drug metabolism and pharmacokinetics (DMPK). Its study is not merely an academic exercise but a cornerstone for comprehensive safety assessment, prediction of drug-drug interactions (DDIs), and adherence to global regulatory standards. This application note provides an in-depth guide for researchers and drug development professionals on the significance of Nordiphenhydramine. It details the underlying metabolic pathways, its role in regulatory safety testing, and its utility as a biomarker for cytochrome P450 2D6 (CYP2D6) activity. We further provide detailed, field-proven protocols for key in vitro and in vivo studies essential for a robust DMPK program.
Introduction: Beyond the Parent Drug
Diphenhydramine, widely known as the active ingredient in Benadryl®, is a first-generation antihistamine that undergoes extensive first-pass metabolism in the liver.[1][2] A significant portion of its clearance is attributed to its conversion to various metabolites, the most prominent of which is Nordiphenhydramine (desmethyl-diphenhydramine).[3][4][] This metabolite is not inert; it is pharmacologically active and its formation is a pivotal event that dictates the overall pharmacokinetic profile and interaction potential of the parent drug.[4]
Understanding the disposition of Nordiphenhydramine is essential for several reasons:
-
Regulatory Compliance: Global regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate the safety testing of major human metabolites under the Metabolites in Safety Testing (MIST) guidelines.[6][7][8]
-
Safety Assessment: As an active metabolite, Nordiphenhydramine contributes to the overall toxicological profile of diphenhydramine. Disproportionate levels in humans compared to preclinical safety species can signal unidentified safety risks.[9]
-
Drug-Drug Interaction (DDI) Prediction: The enzymatic pathway leading to Nordiphenhydramine is a sensitive indicator of CYP2D6 enzyme activity, a common pathway for many clinical drugs.[1][10]
This document will explore these facets and provide the practical methodologies required to thoroughly investigate the role of Nordiphenhydramine in drug development.
The Metabolic Bioactivation Pathway
The primary metabolic transformation of diphenhydramine to Nordiphenhydramine occurs via N-demethylation, a phase I metabolic reaction.
Causality of the Pathway: This reaction is predominantly catalyzed by the high-affinity cytochrome P450 isoform CYP2D6 .[1][10] While other isoforms such as CYP1A2, CYP2C9, and CYP2C19 can contribute as low-affinity components, CYP2D6 is the principal driver at clinically relevant concentrations.[1][3][10][11] The significance of CYP2D6's role cannot be overstated, as this enzyme is subject to well-documented genetic polymorphisms. These genetic variations result in distinct patient populations, including poor, intermediate, extensive, and ultrarapid metabolizers, which can lead to significant inter-individual differences in drug exposure and response.[1]
Caption: Decision workflow for Metabolites in Safety Testing (MIST).
Role in Drug-Drug Interaction (DDI) Studies
Diphenhydramine exhibits a dual relationship with CYP2D6: it is both a high-affinity substrate and a clinically significant inhibitor of the enzyme. [1][12]This makes the formation of Nordiphenhydramine an excellent functional probe for CYP2D6 activity.
-
As a Victim: When diphenhydramine is co-administered with a potent CYP2D6 inhibitor (e.g., certain antidepressants like fluoxetine or paroxetine), the N-demethylation process is blocked. [13][14]This leads to reduced formation of Nordiphenhydramine and a corresponding increase in the plasma concentration of the parent diphenhydramine, potentially increasing the risk of adverse events.
-
As a Perpetrator: Conversely, diphenhydramine itself can inhibit the metabolism of other drugs that are substrates of CYP2D6 (e.g., metoprolol, hydrocodone). [3][12]This can elevate the co-administered drug's concentration to toxic levels.
Therefore, in vitro and clinical DDI studies are crucial, and the quantification of Nordiphenhydramine is central to interpreting the results.
| Drug Class | Example Interacting Drugs | Potential Consequence of Interaction with Diphenhydramine |
| CYP2D6 Inhibitors | Fluoxetine, Paroxetine, Quinidine | Increased Diphenhydramine levels, decreased Nordiphenhydramine levels, potential for increased sedation and anticholinergic side effects. [13][14] |
| CYP2D6 Substrates | Metoprolol, Venlafaxine, Codeine, Hydrocodone | Increased levels of the co-administered drug, leading to potential toxicity (e.g., bradycardia with metoprolol, enhanced opioid effects). [3][12][15] |
| Other CNS Depressants | Benzodiazepines, Opioids, Alcohol | Additive sedative effects, leading to profound drowsiness, respiratory depression, and impaired motor skills. [16][17] |
| Anticholinergic Drugs | Tricyclic Antidepressants, some antipsychotics | Additive anticholinergic effects (dry mouth, blurred vision, urinary retention, constipation). [16][17] |
Protocols for Core DMPK Assays
The following protocols provide a framework for the essential studies required to characterize the role of Nordiphenhydramine.
Protocol 5.1: In Vitro Metabolism and CYP2D6 Inhibition using Human Liver Microsomes (HLM)
Objective: To determine the kinetic parameters of Nordiphenhydramine formation and to assess the potential of a test compound to inhibit this pathway.
Causality and Self-Validation: This assay uses a well-characterized biological matrix (pooled HLM) that contains a full complement of CYP enzymes. By including a known specific inhibitor of CYP2D6 (e.g., Quinidine) as a positive control, the assay validates that the observed metabolism is indeed CYP2D6-dependent. The use of a multi-point concentration curve allows for the calculation of robust kinetic parameters (IC50, Ki).
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Diphenhydramine and Nordiphenhydramine analytical standards
-
NADPH regenerating system (e.g., NADPH-A, NADPH-B)
-
Phosphate buffer (pH 7.4)
-
Test compound and positive control inhibitor (e.g., Quinidine)
-
Acetonitrile with internal standard (e.g., a stable isotope-labeled analog) for quenching
-
96-well incubation plates, LC-MS/MS system
Methodology:
-
Preparation: Prepare stock solutions of diphenhydramine, test compound, and quinidine in a suitable solvent (e.g., DMSO). Serially dilute the test compound and quinidine to create a range of concentrations.
-
Incubation Mixture: In a 96-well plate, combine phosphate buffer, HLM (final concentration ~0.5 mg/mL), and either the test compound, quinidine, or vehicle control. Pre-warm the plate at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding a pre-warmed mixture of diphenhydramine (at a concentration near its Km, ~1-2 µM) and the NADPH regenerating system. [1]4. Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes), ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an analytical internal standard. This step simultaneously quenches the enzymatic activity and precipitates proteins.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Quantify the amount of Nordiphenhydramine formed using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percent inhibition of Nordiphenhydramine formation at each concentration of the test compound relative to the vehicle control. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 5.2: In Vivo Pharmacokinetic Study in a Rodent Model
Objective: To determine the key pharmacokinetic parameters of diphenhydramine and Nordiphenhydramine following oral administration in rats.
Causality and Self-Validation: This protocol establishes the in vivo exposure of both the parent drug and its key metabolite, which is fundamental for MIST assessment. The inclusion of a full time-course allows for accurate calculation of AUC, Cmax, and Tmax. The protocol's integrity relies on a robust, validated bioanalytical method to ensure accurate quantification from the biological matrix.
Caption: Experimental workflow for an in vivo pharmacokinetic study.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (n=3-5 per group), acclimatized for at least one week.
-
Dose Formulation: Prepare a solution or suspension of diphenhydramine in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administration: Administer a single oral dose (e.g., 10 mg/kg) via gavage.
-
Blood Sampling: Collect sparse or serial blood samples (~100-200 µL) from the tail vein or other appropriate site into tubes containing an anticoagulant (e.g., K2-EDTA). A typical time course would be: pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma Preparation: Immediately following collection, centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentrations of both diphenhydramine and Nordiphenhydramine in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters (Cmax, Tmax, AUC, half-life) for both the parent drug and the metabolite.
Summary of Key Pharmacokinetic Data
The following table summarizes representative pharmacokinetic parameters, illustrating the relationship between diphenhydramine and Nordiphenhydramine. Note that values can vary significantly based on species, dose, and individual factors like CYP2D6 genotype.
| Parameter | Diphenhydramine (Parent) | Nordiphenhydramine (Metabolite) | Significance |
| Tmax (Time to Peak) | ~1.5 - 3 hours [4][18] | Generally later than parent | Reflects the time required for absorption and subsequent metabolism. |
| Cmax (Peak Concentration) | Dose-dependent | Typically lower than parent | Indicates the extent of formation relative to parent drug exposure. |
| AUC (Total Exposure) | Dose-dependent | Substantial fraction of parent | Critical for MIST assessment to determine if it exceeds the 10% threshold. |
| t½ (Half-life) | ~4 - 9 hours in adults [11][18] | Often longer than parent | A longer metabolite half-life can lead to accumulation with multiple dosing. |
Conclusion
The study of Nordiphenhydramine is not an optional addendum to a DMPK package; it is a central requirement for a modern, compliant, and scientifically sound drug development program. As the primary active metabolite of diphenhydramine, its formation governs critical aspects of the parent drug's safety and efficacy profile. Through its role as a MIST-relevant metabolite and a sensitive biomarker for CYP2D6-mediated drug interactions, a thorough characterization of Nordiphenhydramine's pharmacokinetics provides invaluable, actionable data. The protocols and principles outlined in this guide offer a robust framework for researchers to generate the high-quality data needed to navigate the complexities of regulatory submission and ensure clinical safety.
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Title: Diphenhydramine - StatPearls - NCBI Bookshelf - NIH Source: National Center for Biotechnology Information URL: [Link]
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Title: What is the mechanism of Diphenhydramine Hydrochloride? Source: Patsnap Synapse URL: [Link]
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Title: Metabolite in safety testing (MIST) Source: Bioanalysis Zone URL: [Link]
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Title: Chapter 14 – Metabolites in safety testing (MIST) Source: ScienceDirect URL: [Link]
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Title: A Decade in the MIST: Learnings from Investigations of Drug Metabolites in Drug Development under the "Metabolites in Safety Testing" Regulatory Guidance Source: PubMed URL: [Link]
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Title: Identification of human cytochrome p450 isozymes involved in diphenhydramine N-demethylation Source: PubMed URL: [Link]
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Title: Diphenhydramine Facts Source: National Highway Traffic Safety Administration (NHTSA) URL: [Link]
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Title: Identification of diphenhydramine metabolites in human urine by capillary electrophoresis-ion trap-mass spectrometry Source: PubMed URL: [Link]
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Title: Does diphenhydramine inhibit the CYP2D6 (cytochrome P450 2D6) enzyme? Source: Dr.Oracle URL: [Link]
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Title: Quantitation of N-Nitroso N-Desmethyl Diphenhydramine in Diphenhydramine HCl API Source: Agilent URL: [Link]
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Title: [Pharmacokinetics and bioavailability of diphenhydramine in man] Source: PubMed URL: [Link]
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Title: Single-Dose Pharmacokinetic Study of Diphenhydramine HCl in Children and Adolescents Source: ResearchGate URL: [Link]
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Title: Is diphenhydramine (Benadryl) hepatotoxic, especially with CYP450 (Cytochrome P450) suppression... Source: Dr.Oracle URL: [Link]
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Title: Pharmacokinetics of diphenhydramine after dose ranging in nonpregnant ewes. Source: National Agricultural Library, USDA URL: [Link]
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Title: Nordiphenhydramine, N-acetyl Source: PubChem, National Center for Biotechnology Information URL: [Link]
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Title: Bioanalytical method development and validation: Critical concepts and strategies Source: PubMed URL: [Link]
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Title: Taking or using diphenhydramine with other medicines and herbal supplements Source: NHS URL: [Link]
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Title: DPH Interactions Checker Source: Drugs.com URL: [Link]
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Synthesis of Dual H1/H2 Receptor Antagonists from 2-(Diphenylmethoxy)-N-methylethylamine: A Detailed Guide for Drug Development Professionals
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of dual-acting histamine H1 and H2 receptor antagonists, utilizing 2-(Diphenylmethoxy)-N-methylethylamine as a key starting material. This guide is designed to offer not just procedural steps, but also the scientific rationale behind the synthetic strategy, rooted in established medicinal chemistry principles.
Introduction: The Rationale for Dual Histamine Receptor Antagonism
Histamine, a crucial biogenic amine, mediates a wide array of physiological and pathophysiological responses through its interaction with four distinct G protein-coupled receptors: H1, H2, H3, and H4.[1] H1 receptor antagonists are the cornerstone of treatment for allergic conditions, such as rhinitis and urticaria, while H2 receptor antagonists have revolutionized the management of gastric acid-related disorders like peptic ulcers and gastroesophageal reflux disease (GERD).[1][2]
In certain clinical scenarios, such as anaphylactic reactions or severe allergic conditions, the simultaneous blockade of both H1 and H2 receptors is beneficial.[3] The co-administration of separate H1 and H2 antagonists is a common practice.[3] However, the development of a single molecule possessing dual H1/H2 antagonist activity offers potential advantages in terms of improved patient compliance, simplified pharmacokinetics, and potentially synergistic effects.[4]
This guide focuses on a rational approach to the synthesis of such dual-acting antagonists, starting from this compound, a secondary amine that serves as the core scaffold for H1 receptor antagonism, akin to the structure of diphenhydramine.[5][6]
Molecular Design Strategy: A Hybrid Approach
The central strategy involves covalently linking the H1-antagonist pharmacophore, derived from this compound, to a known H2-antagonist pharmacophore through a flexible spacer. This "hybrid molecule" approach has been successfully explored in the literature.[2][5]
Our target molecule, designated as DM-Ran-6 , is a hybrid of the diphenhydramine-like core and a ranitidine-like moiety, connected by a six-carbon alkyl chain. The choice of a six-methylene spacer is based on structure-activity relationship (SAR) studies which have shown that this length is often optimal for achieving potent dual activity.[7]
Synthetic Pathway Overview
The synthesis of DM-Ran-6 from this compound will be achieved in a two-step process. The first step is the N-alkylation of the starting secondary amine with a bifunctional linker. The second step involves the reaction of the functionalized intermediate with the H2-antagonist pharmacophore precursor.
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2-(Diphenylmethoxy)-N-methylethylamine utilization in cell-based functional assays
Application Note & Protocols
Topic: Utilization of 2-(Diphenylmethoxy)-N-methylethylamine (Nordiphenhydramine) in Cell-Based Functional Assays for Characterizing Monoamine Transporter Inhibition
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive technical guide for utilizing this compound, also known as Nordiphenhydramine, in cell-based functional assays. While its parent compound, Diphenhydramine, is primarily known as a histamine H1 receptor antagonist, both molecules exhibit significant off-target activity as inhibitors of the dopamine transporter (DAT) and the norepinephrine transporter (NET).[1][2][3] Understanding and quantifying this activity is crucial for comprehensive pharmacological profiling and identifying potential polypharmacological effects. We present detailed, field-proven protocols for robustly quantifying the inhibitory effects of these compounds on monoamine transporters using a non-radioactive, fluorescence-based neurotransmitter reuptake assay. Additionally, we explore the principles of orthogonal validation through radioligand binding assays and discuss advanced applications, such as measuring downstream signaling events via calcium flux assays.
Introduction: Beyond Antihistaminergic Effects
This compound (Nordiphenhydramine) is the primary active metabolite of Diphenhydramine, a widely used first-generation antihistamine.[4][5] The therapeutic action of Diphenhydramine is derived from its inverse agonist activity at the histamine H1 receptor.[1] However, its ability to cross the blood-brain barrier allows it to interact with a range of central nervous system targets, leading to well-known side effects like sedation and antimuscarinic effects.[1][6]
Of significant interest to neuropharmacology and drug development is the compound's interaction with the solute carrier 6 (SLC6) family of monoamine transporters, specifically DAT and NET.[7][8] These transporters are critical for terminating synaptic signaling by clearing dopamine and norepinephrine from the synaptic cleft.[9] Inhibition of this reuptake process increases the concentration and dwell time of these neurotransmitters, a mechanism shared by many psychostimulants and antidepressant medications.[9] While the affinity of Diphenhydramine for DAT and NET is lower than for its primary H1 target, this interaction is key to understanding its complete pharmacological profile.[1][10]
This guide provides the necessary protocols to functionally characterize the inhibitory activity of Nordiphenhydramine and its analogs on DAT and NET in a controlled, in vitro cell-based environment.
Mechanism of Action: Inhibition of Monoamine Reuptake
The primary function of DAT and NET is to reabsorb their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, a process driven by sodium and chloride ion gradients.[7] This action terminates the neurotransmitter signal and allows for its repackaging into synaptic vesicles. This compound acts as a competitive inhibitor at these transporters, blocking the reuptake channel and thereby increasing the concentration of dopamine or norepinephrine in the synapse.
Core Functional Assay: Neurotransmitter Reuptake Inhibition
The most direct method to determine the functional potency of a compound at DAT or NET is through a reuptake inhibition assay. Modern assays utilize a fluorescent substrate that acts as a mimic for the natural neurotransmitter, combined with a masking dye that quenches any extracellular fluorescence.[11][12] This "mix-and-read" format is highly amenable to high-throughput screening (HTS) and provides a robust, quantitative measure of transporter function without the need for radioactive isotopes.[13]
Principle of the Assay
Cells stably expressing the transporter of interest (e.g., hDAT or hNET) are incubated with the test compound. A reagent containing a fluorescent neurotransmitter mimic and an extracellular masking dye is then added. The transporter actively transports the fluorescent substrate into the cell, leading to an increase in intracellular fluorescence. The masking dye ensures that only the internalized signal is detected. An inhibitor like Nordiphenhydramine will block this transport, resulting in a dose-dependent decrease in the fluorescent signal.
Detailed Experimental Protocol
A. Cell Line Selection and Culture The choice of cell line is foundational to a successful assay. Human Embryonic Kidney 293 (HEK293) cells are commonly used as they have a low background of endogenous transporter expression and are readily transfected.[7][14]
-
Recommended Cell Lines: HEK293 cells stably expressing human DAT (HEK-hDAT) or human NET (HEK-hNET).
-
Culture Medium: Use fresh, high-quality Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain stable expression.[15]
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2. Do not allow cells to become over-confluent, and avoid using cells of a high passage number to prevent phenotypic drift.[15]
B. Assay Plate Preparation and Seeding
-
Plate Type: Use black, clear-bottom 96-well or 384-well microplates suitable for bottom-read fluorescence.
-
Seeding: The day before the assay, seed the cells to achieve a confluent monolayer on the day of the experiment. Optimal seeding density must be determined for each cell line but serves as a good starting point.[16]
| Parameter | 96-Well Plate | 384-Well Plate | Notes |
| Cell Seeding Density | 40,000 - 60,000 cells/well | 12,500 - 20,000 cells/well | Aim for 90-95% confluency on assay day.[16] |
| Seeding Volume | 100 µL | 25 µL | Ensure even cell distribution. |
| Incubation | 18-24 hours at 37°C, 5% CO2 | 18-24 hours at 37°C, 5% CO2 | Allows cells to adhere and recover.[16] |
C. Assay Execution Workflow
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in an appropriate assay buffer (e.g., Hank's Balanced Salt Solution, HBSS). Include vehicle-only wells (0% inhibition) and wells with a known potent inhibitor like Vanoxerine for DAT or Nisoxetine for NET (100% inhibition).[7]
-
Pre-incubation: Gently remove the culture medium from the cell plate and add the diluted compound solutions. Incubate for 10-15 minutes at 37°C.[7][12] This allows the compound to equilibrate and bind to the transporters.
-
Reagent Addition: Add the fluorescent substrate and masking dye reagent to all wells as per the manufacturer's instructions (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit).[11][16]
-
Fluorescence Reading: Immediately place the plate into a bottom-read fluorescence microplate reader (e.g., Molecular Devices FlexStation® 3) pre-heated to 37°C.[16] Read the fluorescence kinetically over 30-60 minutes. Alternatively, an endpoint read can be performed after a fixed incubation time (e.g., 30 minutes).[13]
D. Data Analysis
-
Calculate Percent Inhibition: For each test concentration, calculate the percent inhibition relative to the controls: % Inhibition = 100 * (1 - (Signal_Test - Signal_100%Inhibition) / (Signal_0%Inhibition - Signal_100%Inhibition))
-
Generate Dose-Response Curve: Plot the % Inhibition against the logarithm of the compound concentration.
-
Determine IC50: Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the transporter activity.
Orthogonal and Advanced Assays
To ensure the trustworthiness of your findings, employing orthogonal assays that measure different aspects of the drug-target interaction is highly recommended.
Radioligand Binding Assays
While the reuptake assay measures functional inhibition, a radioligand binding assay directly quantifies the compound's affinity (Ki) for the transporter protein.[1]
-
Principle: This competitive assay measures the ability of a test compound to displace a high-affinity radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT) from the transporter in cell membrane preparations.
-
Value: It confirms direct binding to the target and provides the Ki value, a true measure of binding affinity. The Ki can be calculated from the binding IC50 using the Cheng-Prusoff equation.[1]
Advanced Functional Assay: Downstream Calcium Signaling
Inhibition of DAT leads to an increase in synaptic dopamine, which then acts on postsynaptic dopamine receptors. Certain dopamine receptor subtypes, particularly when forming heterodimers (e.g., D1-D2), can couple to Gq proteins, which activate Phospholipase C (PLC) and trigger the release of calcium (Ca²⁺) from intracellular stores.[17] A calcium flux assay can measure this downstream consequence of transporter inhibition.
-
Principle: A cell line co-expressing hDAT and the relevant dopamine receptors (e.g., hD1/hD2) is loaded with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM).[18] After incubation with the transporter inhibitor, the cells are challenged with a low concentration of dopamine. In the presence of the inhibitor, the dopamine signal is amplified, leading to a larger and more sustained Ca²⁺ release, which is detected as an increase in fluorescence.[19]
-
Value: This assay validates the functional consequence of DAT inhibition in a more complex, multi-component signaling pathway, providing a more physiologically relevant system.
Summary and Best Practices
-
Cell Health is Paramount: Only use healthy, viable cells in the log phase of growth. Monitor cell morphology before each experiment.[15][20]
-
Optimize Seeding Density: The optimal cell number maximizes the assay window and ensures reproducibility.[15]
-
Appropriate Controls: Always include positive (known inhibitor) and negative (vehicle) controls to normalize your data and calculate assay quality metrics like the Z'-factor.
By following these detailed protocols, researchers can accurately and robustly characterize the functional activity of this compound and related compounds at dopamine and norepinephrine transporters, providing critical insights for drug development and neuropharmacological research.
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Fonte, V. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Biocompare. Retrieved from [Link]
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Neurotransmitter Transporter Uptake Assay Kit | Molecular Devices. (n.d.). Molecular Devices. Retrieved from [Link]
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Optimizing Your Cell Based Assay Performance Key Strategies. (n.d.). Marin Biologic Laboratories. Retrieved from [Link]
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2-(Diphenylmethoxy)-N,N-dimethylethylamine. (n.d.). PharmaCompass.com. Retrieved from [Link]
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Brown, P. A., & Vernikos, J. (1980). Antihistamine effect on synaptosomal uptake of serotonin, norepinephrine and dopamine. NASA Technical Reports Server. Retrieved from [Link]
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Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Medicalexpo. Retrieved from [Link]
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Brown, P. A., & Vernikos, J. (1980). Antihistamine effect on synaptosomal uptake of serotonin, norepinephrine and dopamine. European Journal of Pharmacology, 65(1), 89–92. Retrieved from [Link]
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2-(diphenylmethoxy)-N,N-dimethylethanaminium chloride. (n.d.). PubChem. Retrieved from [Link]
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De Benedetti, P. G., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 11(20), 3321–3335. Retrieved from [Link]
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Application Notes & Protocols for In Vivo Experimental Study Design Using Nordiphenhydramine
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vivo experimental studies with Nordiphenhydramine. Nordiphenhydramine is the primary, pharmacologically active N-demethylated metabolite of diphenhydramine, a first-generation antihistamine.[1] Its dual mechanism of action, involving antagonism of the histamine H1 receptor and inhibition of the dopamine transporter (DAT), presents unique opportunities and challenges for preclinical investigation.[2][3] This guide offers a structured approach, from fundamental pharmacological principles to detailed, step-by-step experimental protocols, ensuring scientific rigor and adherence to ethical standards. We emphasize the rationale behind experimental choices, the implementation of robust controls, and the accurate interpretation of data, grounded in authoritative references and best practices.
Section 1: Preclinical Pharmacology of Nordiphenhydramine
A thorough understanding of Nordiphenhydramine's pharmacological profile is the cornerstone of effective in vivo study design. Unlike its parent compound, diphenhydramine, which is extensively studied, data on Nordiphenhydramine requires careful consideration of its role as an active metabolite.
Mechanism of Action (MoA)
Nordiphenhydramine exerts its effects through two primary molecular targets:
-
Histamine H1 Receptor (H1R) Antagonism: Like its parent compound, Nordiphenhydramine is an antagonist or inverse agonist at H1 receptors.[4] This action is responsible for its antihistaminic effects, mitigating allergic responses such as swelling and itching.[5] This mechanism is also associated with the sedative effects common to first-generation antihistamines due to their ability to cross the blood-brain barrier.[4][6]
-
Dopamine Transporter (DAT) Inhibition: Several first-generation antihistamines, including the parent compound of Nordiphenhydramine, have been shown to interact with monoamine transporters.[3] Specifically, analogues have demonstrated the ability to inhibit dopamine uptake in the nucleus accumbens, a key region of the brain's reward circuitry.[2] This property suggests a potential for psychomotor stimulant effects and abuse liability, which must be carefully evaluated.
Pharmacokinetics (PK) and Pharmacodynamics (PD)
While specific PK data for Nordiphenhydramine in common laboratory species is sparse, the kinetics of its parent compound, diphenhydramine, provides essential guidance. After oral administration of diphenhydramine, peak plasma levels are typically reached in about 2.3 hours in humans.[1] The elimination half-life is approximately 8.4 hours.[1] The appearance of the Nordiphenhydramine metabolite mirrors the disappearance of diphenhydramine.[1]
Key Considerations for Study Design:
-
Time to Peak Effect (Tmax): Behavioral and physiological assessments should be timed to coincide with the expected Tmax. For oral administration, this would likely be between 1-3 hours post-dosing.
-
Dosing Frequency: The half-life will determine the appropriate dosing schedule for sub-chronic or chronic studies to ensure steady-state concentrations are achieved and maintained.
-
First-Pass Metabolism: The concentration of Nordiphenhydramine is significantly higher after oral versus intravenous administration of diphenhydramine, indicating substantial first-pass metabolism.[1] This is a critical factor when choosing the route of administration for Nordiphenhydramine itself.
Section 2: Foundational Principles of In Vivo Study Design
Rigorous and ethical study design is paramount for generating reproducible and translatable data.
Ethical Standards and Reporting Guidelines
All animal experiments must be conducted in accordance with institutional, national, and international guidelines. Protocols should receive prior approval from an Institutional Animal Care and Use Committee (IACUC).[7][8][9] Furthermore, reporting of study design and results should adhere to the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure transparency and reproducibility.[10][11][12][13]
Animal Model, Dose, and Vehicle Selection
| Parameter | Recommendation | Rationale & Justification |
| Species/Strain | Mice (e.g., C57BL/6J, CD-1) or Rats (e.g., Sprague-Dawley, Wistar) | Rodents are the most common models for antihistaminic and CNS drug screening due to their well-characterized physiology and behavior.[14] Strain selection may depend on the specific endpoint (e.g., C57BL/6J mice are widely used for reward-based assays). |
| Dose Selection | Perform a dose-range finding study (e.g., 1, 3, 10, 30 mg/kg). | As no established dose is available for Nordiphenhydramine, a pilot study is essential to identify a dose range that elicits pharmacological effects without causing significant toxicity or distress. |
| Vehicle Selection | 0.9% Saline, 5% DMSO in Saline, or 0.5% Methylcellulose in water. | The vehicle must be non-toxic and capable of solubilizing the test article. The chosen vehicle must be administered to the control group. A small pilot study should confirm the solubility and stability of Nordiphenhydramine in the selected vehicle. |
| Route of Admin. | Intraperitoneal (IP) or Oral Gavage (PO). | IP administration offers rapid absorption and circumvents some first-pass metabolism. PO is more clinically relevant for orally administered drugs. The choice should align with the study's objectives. |
Experimental Controls and Workflow
-
Vehicle Control: Animals receiving only the vehicle to control for effects of the injection/gavage procedure and the vehicle itself.
-
Test Article Groups: At least three dose levels of Nordiphenhydramine to establish a dose-response relationship.
-
Positive Control (Assay Dependent): A known compound to validate the assay. For example, diphenhydramine for antihistamine/sedation studies or cocaine for reward studies.
To minimize bias, randomization of animals to treatment groups and blinding of experimenters to the treatment conditions are critical steps.[13]
Section 3: Experimental Protocols
The following protocols are designed to assess the primary pharmacological activities of Nordiphenhydramine.
Protocol: Assessment of Antihistaminic Activity (Histamine-Induced Paw Edema in Rats)
Principle: This model assesses the ability of an H1 antagonist to inhibit the localized edema (swelling) induced by a subplantar injection of histamine.[15][16]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Nordiphenhydramine, Diphenhydramine (positive control)
-
Vehicle (e.g., 0.9% Saline)
-
Histamine dihydrochloride solution (1 mg/mL in saline)
-
Pleasthesiameter or digital calipers
-
Standard animal dosing supplies
Procedure:
-
Acclimation: House animals for at least 7 days prior to the experiment.
-
Grouping: Randomly assign animals to groups (n=8-10/group): Vehicle, Nordiphenhydramine (e.g., 3, 10, 30 mg/kg, IP), Positive Control (e.g., Diphenhydramine 10 mg/kg, IP).
-
Baseline Measurement: Measure the baseline paw volume/thickness of the right hind paw of each rat using a plethysmometer or calipers.
-
Dosing: Administer the vehicle, Nordiphenhydramine, or positive control via the chosen route (e.g., IP).
-
Pre-treatment Time: Wait for the appropriate pre-treatment interval based on the route of administration (e.g., 30 minutes for IP).
-
Histamine Challenge: Inject 0.1 mL of histamine solution into the subplantar region of the right hind paw.
-
Post-Challenge Measurement: Measure the paw volume/thickness at 30, 60, and 120 minutes after the histamine injection.
-
Data Analysis: Calculate the percent inhibition of edema for each group compared to the vehicle control group. Analyze data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's).
Protocol: Assessment of Sedative/Locomotor Effects (Open Field Test in Mice)
Principle: The open field test is used to assess general locomotor activity and anxiety-like behavior.[17][18][19] A sedative compound is expected to decrease locomotor activity (distance traveled), while an anxiolytic may increase time spent in the center of the arena.[20]
Materials:
-
Male C57BL/6J mice (8-12 weeks old)
-
Open field apparatus (e.g., 50cm x 50cm arena)
-
Video tracking software (e.g., Ethovision)
-
Nordiphenhydramine, Diphenhydramine (positive control)
-
Vehicle, 70% ethanol for cleaning
Procedure:
-
Habituation: Habituate the animals to the testing room for at least 60 minutes before the test.
-
Grouping & Dosing: Randomly assign mice to groups and administer vehicle, Nordiphenhydramine (e.g., 3, 10, 30 mg/kg, IP), or a positive control 30 minutes prior to testing.
-
Testing: Gently place the mouse in the center of the open field arena.[17]
-
Recording: Record the animal's activity for a 10-20 minute session using the video tracking software.[19] The experimenter should be out of the animal's sight.[17]
-
Post-Test: Return the mouse to its home cage. Thoroughly clean the arena with 70% ethanol between trials to remove olfactory cues.
-
Data Analysis: The software will quantify key parameters. Analyze using one-way ANOVA.
| Parameter Measured | Expected Outcome with Sedation |
| Total Distance Traveled | Decrease |
| Rearing Frequency | Decrease |
| Time Spent in Center | No change or decrease |
| Thigmotaxis (Wall-hugging) | Increase or no change |
Protocol: Assessment of Rewarding Properties (Conditioned Place Preference in Mice)
Principle: Conditioned Place Preference (CPP) is a Pavlovian conditioning model used to measure the motivational effects of a drug.[21][22] An animal learns to associate a specific environment with the effects of a drug. An increase in time spent in the drug-paired chamber during a drug-free test indicates rewarding properties.[23][24][25]
Materials:
-
Male C57BL/6J mice (8-12 weeks old)
-
Three-chamber CPP apparatus with distinct visual and tactile cues in the outer chambers.
-
Nordiphenhydramine, Cocaine (positive control)
-
Vehicle (Saline)
Procedure:
-
Phase 1: Pre-Conditioning (Day 1): Place each mouse in the central compartment and allow free access to all chambers for 15 minutes. Record the time spent in each outer chamber to establish baseline preference. Exclude animals with a strong initial preference for one side (>65%).
-
Phase 2: Conditioning (Days 2-9): This phase consists of 8 alternating conditioning days.
-
Drug Pairing Days (4 sessions): Inject the mouse with a specific dose of Nordiphenhydramine (or cocaine) and immediately confine it to one of the outer chambers (e.g., the initially non-preferred chamber) for 30 minutes.
-
Vehicle Pairing Days (4 sessions): On alternate days, inject the mouse with saline and confine it to the opposite chamber for 30 minutes. The assignment of drug-paired chambers should be counterbalanced across subjects.
-
-
Phase 3: Post-Conditioning Test (Day 10): In a drug-free state, place the mouse in the central compartment and allow free access to all chambers for 15 minutes. Record the time spent in each chamber.
-
Data Analysis: Calculate the CPP score (Time in drug-paired side post-conditioning minus time in drug-paired side pre-conditioning). Analyze data using a paired t-test within groups and one-way ANOVA between groups.
Section 4: Data Interpretation and Reporting
Accurate interpretation requires considering the dose-response relationship and the specific endpoints measured. A U-shaped dose-response curve is possible, where low doses might be stimulating (due to DAT inhibition) and high doses might be sedating (due to H1R antagonism). All data should be presented clearly, with measures of variance (e.g., SEM or SD), and all statistical tests, animal numbers, and adverse events must be reported as per ARRIVE guidelines.[13]
References
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ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments). (n.d.). National Centre for the Replacement, Refinement & Reduction of Animals in Research (NC3Rs). Retrieved from [Link]
-
ARRIVE Guidelines: Home. (n.d.). National Centre for the Replacement, Refinement & Reduction of Animals in Research (NC3Rs). Retrieved from [Link]
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Bio-protocol. (2016). Running Reward Conditioned Place Preference Task. Bio-protocol, 6(18), e1935. Retrieved from [Link]
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du Sert, N. P., et al. (2020). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLOS Biology, 18(7), e3000410. Retrieved from [Link]
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Wikipedia. (2023). ARRIVE guidelines. Retrieved from [Link]
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JoVE. (2016). Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm. Journal of Visualized Experiments, (116), 54552. Retrieved from [Link]
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NC3Rs. (n.d.). The ARRIVE guidelines Animal Research: Reporting In Vivo Experiments. European Primate Network. Retrieved from [Link]
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The University of Iowa. (n.d.). Policies and Guidelines - Vertebrate Animal Research. Retrieved from [Link]
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Kanase, G. V., & Samant, M. D. (2022). PRECLINICAL SCREENING MODELS FOR ANTIHISTAMINIC ACTIVITY: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research, 13(5), 1875-1881. Retrieved from [Link]
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UC Davis Office of Research. (n.d.). IACUC Policies and Guidelines. Retrieved from [Link]
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Daemen University. (2024). Institutional Animal Care and Use Committee (IACUC) – Animal Subjects Research Policy. Retrieved from [Link]
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ResearchGate. (2022). ANTIHISTAMINIC ACTIVITY MODELS. Retrieved from [Link]
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Washington State University. (n.d.). Master List of IACUC Policies, Guidelines and SOPS. Retrieved from [Link]
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Tzschentke, T. M. (2007). Conditioned place preference. In Methods of Behavior Analysis in Neuroscience, 2nd edition. CRC Press/Taylor & Francis. Retrieved from [Link]
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Semantic Scholar. (2022). ANTIHISTAMINIC ACTIVITY MODELS. Retrieved from [Link]
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protocols.io. (2024). Open field test for mice. Retrieved from [Link]
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El-Kashef, H. A., et al. (2020). H1-antihistamines as antischistosomal drugs: in vitro and in vivo studies. Parasites & Vectors, 13(1), 305. Retrieved from [Link]
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Singh, V. P., et al. (2021). A current review on animal models of anti-asthmatic drugs screening. Journal of Advanced Pharmaceutical Technology & Research, 12(4), 333–340. Retrieved from [Link]
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PubChem. (n.d.). Diphenhydramine. National Center for Biotechnology Information. Retrieved from [Link]
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Blyden, G. T., et al. (1986). Pharmacokinetics of diphenhydramine and a demethylated metabolite following intravenous and oral administration. Journal of Clinical Pharmacology, 26(7), 524-529. Retrieved from [Link]
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Gelotte, C. K., et al. (2017). Single-Dose Pharmacokinetic Study of Diphenhydramine HCl in Children and Adolescents. Clinical Therapeutics, 39(10), 2038-2047.e2. Retrieved from [Link]
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precisionFDA. (n.d.). NORDIPHENHYDRAMINE. Retrieved from [Link]
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Yoo, S. D., et al. (1990). Pharmacokinetics of diphenhydramine after dose ranging in nonpregnant ewes. Journal of Pharmaceutical Sciences, 79(2), 120-123. Retrieved from [Link]
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Sicari, V., & Zabbo, C. P. (2023). Diphenhydramine. In StatPearls. StatPearls Publishing. Retrieved from [Link]
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He, J. C., et al. (1998). Pharmacokinetics and renal excretion of diphenhydramine and its metabolites, diphenylmethoxyacetic acid and diphenhydramine-N-oxide, in developing lambs. Drug Metabolism and Disposition, 26(8), 770-775. Retrieved from [Link]
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Hiranita, T., et al. (2013). Effects of the histamine H1 receptor antagonist and benztropine analog diphenylpyraline on dopamine uptake, locomotion and reward. Journal of Pharmacology and Experimental Therapeutics, 347(3), 661-671. Retrieved from [Link]
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Application Note: Quantitative Analysis of N-Demethyldiphenhydramine in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the sensitive and selective quantification of N-Demethyldiphenhydramine (Nordiphenhydramine), the primary active metabolite of Diphenhydramine. The protocol details an efficient liquid-liquid extraction (LLE) procedure for sample preparation from biological matrices, followed by GC-MS analysis. The methodology is designed for researchers, toxicologists, and drug development professionals requiring accurate quantification for pharmacokinetic studies, clinical monitoring, or forensic investigations.
Introduction: The Analytical Imperative
Diphenhydramine is a widely used first-generation antihistamine, and its clinical and forensic monitoring often necessitates the quantification of both the parent drug and its primary metabolites.[1] The principal metabolic pathway for Diphenhydramine involves successive demethylations of its tertiary amine, yielding N-Demethyldiphenhydramine (Nordiphenhydramine) and subsequently N,N-Didesmethyldiphenhydramine.[1] As the primary metabolite, accurate measurement of N-Demethyldiphenhydramine is crucial for a comprehensive understanding of Diphenhydramine's pharmacokinetics and toxicological profile.
Gas Chromatography coupled with Mass Spectrometry (GC-MS) stands as a definitive analytical technique for this purpose. Its inherent combination of chromatographic separation and mass-based detection provides unparalleled specificity and sensitivity, essential for distinguishing and quantifying analytes within complex biological samples.[1][2] This guide provides a field-proven protocol, explaining the causality behind each procedural step to ensure reliable and reproducible results.
Principle of the GC-MS Method
The analysis hinges on two core principles: the physical separation of the analyte by gas chromatography and its subsequent identification and quantification by mass spectrometry.
-
Gas Chromatography (GC): Volatilized sample components are separated as they travel through a capillary column. Separation is based on the analytes' differential partitioning between the mobile phase (an inert carrier gas, typically helium) and the stationary phase (a high-boiling-point liquid coated on the column's inner surface).[3] Compounds with higher volatility and lower affinity for the stationary phase elute from the column faster.
-
Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Here, they are bombarded with high-energy electrons (Electron Ionization, EI), causing them to ionize and fragment in a reproducible manner.[4] These charged fragments are then separated by a mass analyzer based on their mass-to-charge ratio (m/z), and a detector measures their abundance. The resulting mass spectrum serves as a chemical "fingerprint" for definitive identification.[5]
For N-Demethyldiphenhydramine, which contains a polar secondary amine, direct GC analysis is feasible. However, in some cases, derivatization may be employed to improve peak shape and thermal stability, though this protocol has been optimized for the underivatized compound.[3]
Detailed Experimental Protocol
-
Analytical Standards: N-Demethyldiphenhydramine, Diphenhydramine.
-
Internal Standard (IS): N-Desmethyl Diphenhydramine-d3 or a structurally similar compound like Orphenadrine.[3] The use of a stable isotope-labeled internal standard is highly recommended to correct for analyte loss during sample preparation and instrumental variability.[6]
-
Solvents (HPLC or GC Grade): Methanol, Ethyl Acetate, n-Hexane, Isopropanol.
-
Reagents: 1M Sodium Hydroxide (NaOH), Ammonium Hydroxide (NH₄OH), Hydrochloric Acid (HCl).
-
Sample Matrix: Human plasma or urine.
The causality behind this LLE protocol is the manipulation of the analyte's charge state to facilitate its transfer between aqueous and organic phases, thereby isolating it from matrix interferences.
-
Aliquot & Fortification: To 1.0 mL of the biological sample (plasma or urine) in a glass centrifuge tube, add the internal standard to a final concentration of 100 ng/mL.
-
Alkalinization: Add 0.5 mL of 1M NaOH to the sample and vortex for 30 seconds. This step is critical as it deprotonates the secondary amine of N-Demethyldiphenhydramine (pKa ~9-10), converting it to its neutral, "free base" form, which is significantly more soluble in organic solvents.
-
Extraction: Add 5.0 mL of an organic extraction solvent (e.g., a 9:1 mixture of n-Hexane:Isopropanol). The hexane provides non-polarity, while the isopropanol increases the solvent polarity just enough to ensure efficient extraction of the analyte.
-
Mixing & Separation: Cap and vortex the mixture vigorously for 2 minutes to ensure intimate contact between the aqueous and organic phases. Centrifuge at 3,000 x g for 10 minutes to break any emulsions and achieve clean phase separation.
-
Isolation: Carefully transfer the upper organic layer to a clean glass tube, taking care not to aspirate any of the aqueous phase.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. This step concentrates the analyte.
-
Reconstitution: Reconstitute the dried residue in 100 µL of ethyl acetate or methanol. Vortex for 30 seconds to ensure the analyte is fully dissolved. Transfer the final solution to a GC-MS autosampler vial for analysis.[7]
The following parameters have been optimized for the analysis of N-Demethyldiphenhydramine. Minor adjustments may be necessary depending on the specific instrumentation used.
| Parameter | Condition | Justification |
| Gas Chromatograph | Agilent 7890B or equivalent | --- |
| Mass Spectrometer | Agilent 5977A or equivalent | --- |
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film) or equivalent | A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of analytes, including basic drugs. |
| Injection Mode | Splitless (1 µL) | Maximizes analyte transfer to the column for trace-level detection. |
| Injector Temperature | 280°C | Ensures rapid and complete volatilization of the analyte without thermal degradation.[3] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert gas that provides good chromatographic efficiency. |
| Oven Program | Initial 100°C (hold 1 min), ramp at 20°C/min to 280°C (hold 5 min) | The temperature program is designed to provide good separation from matrix components and elute the analyte with a sharp peak shape in a reasonable runtime.[2] |
| MS Transfer Line Temp | 280°C | Prevents condensation of the analyte as it transfers from the GC to the MS. |
| Ion Source Temp | 230°C (EI) | Standard temperature for robust ionization while minimizing thermal degradation within the source. |
| Ionization Energy | 70 eV | Standard energy for Electron Ionization (EI) that produces reproducible fragmentation patterns for library matching.[8] |
| Acquisition Mode | Full Scan (m/z 40-400) & Selected Ion Monitoring (SIM) | Full Scan is used for initial identification and confirmation. SIM mode is used for quantification, offering enhanced sensitivity by monitoring only specific, characteristic ions. |
Data Analysis and Interpretation
N-Demethyldiphenhydramine is identified by a combination of its characteristic retention time (determined by injecting a pure standard) and the confirmation of its unique mass spectrum.
The molecular ion (M⁺•) of N-Demethyldiphenhydramine (C₁₆H₁₉NO) has a nominal mass of m/z 241. Under 70 eV electron ionization, the molecule undergoes predictable fragmentation. The fragmentation process is dominated by cleavages that lead to the formation of stable ions.[4]
-
Key Diagnostic Ions for SIM Analysis:
-
m/z 167 (Base Peak): This highly stable fragment corresponds to the benzhydryl cation, [ (C₆H₅)₂CH ]⁺. It is formed by the alpha-cleavage of the ether bond, a characteristic fragmentation for this class of compounds.[9]
-
m/z 44: This fragment, [ CH₂=NHCH₃ ]⁺, is characteristic of the N-methyl-ethylamine side chain and is crucial for distinguishing it from Diphenhydramine (which would produce a fragment at m/z 58).[10] This alpha-cleavage is initiated by the radical cation on the nitrogen atom.[5]
-
m/z 77: The phenyl cation, [ C₆H₅ ]⁺, arising from the aromatic rings.
-
Caption: Proposed EI Fragmentation of N-Demethyldiphenhydramine
Quantification is performed using the internal standard method. A calibration curve is constructed by analyzing a series of standards of known concentrations. The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration.[3] Linear regression analysis should yield a correlation coefficient (R²) of >0.995. The concentration of N-Demethyldiphenhydramine in unknown samples is then calculated from this calibration curve.
Method Validation
For use in regulated environments, the analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[11][12]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., matrix components, other metabolites). This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples.
-
Linearity: Assessed over a concentration range (e.g., 5-1000 ng/mL) with a minimum of five concentration levels.
-
Accuracy: Determined by replicate analysis of samples containing known amounts of the analyte (% recovery). Acceptance criteria are typically 85-115% (or 80-120% at the LLOQ).
-
Precision: Expressed as the relative standard deviation (%RSD) for a series of measurements. Intra-day and inter-day precision should be ≤15% (%RSD), except for the LLOQ, where it should be ≤20%.[13]
-
Limit of Detection (LOD) & Quantitation (LOQ): The LOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy, typically with a signal-to-noise ratio of 10:1.[2]
Experimental Workflow Visualization
The entire analytical process, from sample receipt to final data reporting, can be visualized as a systematic workflow.
Caption: GC-MS Analysis Workflow
Conclusion
The GC-MS method detailed in this application note provides a selective, sensitive, and reliable protocol for the quantification of N-Demethyldiphenhydramine in biological matrices. The robust sample preparation procedure effectively isolates the analyte from endogenous interferences, and the optimized GC-MS parameters ensure accurate and reproducible results. This method is fit for purpose and can be readily validated and implemented in clinical and forensic laboratories for routine analysis.
References
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Retrieved from [Link]
-
ICH. Quality Guidelines. International Council for Harmonisation. Retrieved from [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Retrieved from [Link]
-
ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Aboul-Enein, H. Y., & Ali, I. (2015). Selective determination of dimenhydrinate in presence of six of its related substances and potential impurities using a direct GC/MS method. Journal of the Saudi Chemical Society, 19(5), 513-519. Retrieved from [Link]
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Hoehn, E. (2014). Detection of the Pharmaceuticals Carbamazepine and Diphenhydramine in Tissue Extracts Using Gas Chromatography-Mass Spectrometry. University of Nebraska - Lincoln. Retrieved from [Link]
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Wikipedia. Diphenhydramine. Retrieved from [Link]
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LibreTexts. (2023). Mass spectrometry 1. Chemistry LibreTexts. Retrieved from [Link]
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Cody, J. T., & Valtier, S. (2018). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic chemistry (Amsterdam, Netherlands), 9, 73–91. Retrieved from [Link]
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Clark, J. (2023). Fragmentation patterns in mass spectra. Chemguide. Retrieved from [Link]
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ACS. (2025). Quantitative analysis of diphenhydramine and its metabolite, N-desmethyl diphenhydramine using dispersive liquid-liquid microexctraction (DLLME) and gas chromatography. ACS Fall 2025. Retrieved from [Link]
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Rhemrev-Boom, M. M., et al. (2000). Identification of diphenhydramine metabolites in human urine by capillary electrophoresis-ion trap-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 742(1), 133-141. Retrieved from [Link]
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University of Arizona. Interpretation of mass spectra. Retrieved from [Link]
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Chen, B. H., et al. (2012). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 17(9), 10927-10947. Retrieved from [Link]
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Seto, C., & Van der Riet, F. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. Molecules, 25(16), 3608. Retrieved from [Link]
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Chem Help ASAP. (2023). Predicting likely fragments in a mass spectrum. YouTube. Retrieved from [Link]
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LibreTexts. (2022). Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]
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Whitman College. Lab Chapter 7.4 - Analytical Experiments with an External Reference Standard Calibration. Retrieved from [Link]
-
Kuklenyik, Z., et al. (2006). Rapid determination of N,N-diethyl-m-toluamide and permethrin in human plasma by gas chromatography-mass spectrometry and pyridostigmine bromide by high-performance liquid chromatography. Journal of Analytical Toxicology, 30(1), 21-26. Retrieved from [Link]
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Application Note: A Validated Protocol for the Isolation and Characterization of 2-(Diphenylmethoxy)-N-methylethylamine, a Key Dimenhydrinate Impurity
Introduction: The Imperative of Impurity Profiling
Dimenhydrinate is an over-the-counter drug widely used for treating motion sickness and nausea. It is a salt combining two active moieties: diphenhydramine, an antihistamine with anticholinergic properties, and 8-chlorotheophylline, a chlorinated derivative of theophylline.[1] The safety and efficacy of any pharmaceutical product are intrinsically linked to its purity. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate the identification, quantification, and control of impurities in drug substances and products.[2][3][4]
Impurities present even at trace levels can impact the product's stability, compromise its therapeutic effect, or pose direct toxicological risks to patients.[3] One critical impurity associated with Dimenhydrinate is 2-(Diphenylmethoxy)-N-methylethylamine, also known as N-Desmethyldiphenhydramine or Nordiphenhydramine.[5][][7] This compound is structurally similar to diphenhydramine, differing by the absence of one N-methyl group. It can arise as a byproduct during the synthesis of the diphenhydramine API or as a degradation product during storage.[][8]
The isolation of such impurities is a prerequisite for their characterization.[9] By obtaining a pure sample of the impurity, it is possible to perform definitive structural elucidation and synthesize a reference standard. This reference standard is essential for validating analytical methods used in routine quality control and for conducting necessary toxicological assessments.[10][11] This application note details a robust workflow utilizing preparative liquid chromatography, a powerful technique for purifying and isolating individual components from complex mixtures.[12]
Strategic Approach: From Analytical Separation to Preparative Isolation
The successful isolation of a target impurity hinges on a well-developed chromatographic separation. The logic is to first establish a high-resolution analytical method that effectively separates the impurity from the parent API and other related substances. This analytical method then serves as the foundation for scaling up to a preparative scale for isolation.
The workflow is a self-validating system, beginning with method development and culminating in the definitive characterization of the isolated compound, which confirms the success of the isolation process.
Figure 1: Overall workflow for the isolation and characterization of the Dimenhydrinate impurity.
Materials and Methods
Reagents and Materials
-
Dimenhydrinate API batch suspected to contain the impurity.
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Ammonium Formate (or Ammonium Acetate)
-
Formic Acid (or Acetic Acid)
-
Water (Deionized, 18 MΩ·cm)
-
Hydrochloric Acid (for forced degradation)
-
Sodium Hydroxide (for forced degradation)
-
Hydrogen Peroxide (for forced degradation)
Instrumentation
-
Analytical HPLC or UHPLC system with UV/PDA detector (e.g., Waters Acquity, Agilent 1290)
-
Preparative HPLC system with fraction collector, equipped with UV and/or Mass-Directed detection
-
High-Resolution Mass Spectrometer (HRMS) (e.g., Q-TOF or Orbitrap) coupled to an LC system
-
Nuclear Magnetic Resonance (NMR) Spectrometer (400 MHz or higher)
-
Rotary Evaporator or Lyophilizer (Freeze-Dryer)
Detailed Experimental Protocols
Protocol 1: Analytical Method Development
Rationale: A robust, high-resolution analytical method is the cornerstone of this procedure. It ensures that the target impurity is well-separated from the diphenhydramine and 8-chlorotheophylline peaks, as well as any other related substances. A reversed-phase C18 column is chosen for its versatility in separating moderately polar organic molecules. A gradient elution is employed to ensure adequate retention of early-eluting compounds while efficiently eluting more retained species.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Standard/Sample Preparation:
-
Accurately weigh and dissolve Dimenhydrinate in Methanol to a final concentration of ~1.0 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Inject the sample onto the analytical HPLC system.
-
Analyze the resulting chromatogram to identify the API peaks (diphenhydramine and 8-chlorotheophylline) and potential impurity peaks. The target impurity, being slightly more polar due to the secondary amine, is expected to elute slightly earlier than diphenhydramine under reversed-phase conditions.
-
Optimize the gradient, flow rate, and column temperature to achieve a resolution (Rs) > 1.5 between the impurity peak and all adjacent peaks.[13]
-
Protocol 2: Preparative HPLC Isolation
Rationale: The goal of preparative HPLC is to maximize throughput and yield while maintaining the separation achieved at the analytical scale.[14] This involves scaling the method to a larger column and increasing the sample load. Mass-directed fraction collection is highly recommended as it triggers collection based on the specific mass-to-charge ratio (m/z) of the target impurity, minimizing contamination from closely eluting, isobaric compounds.
Procedure:
-
Method Scaling:
-
Select a preparative column with the same stationary phase chemistry as the analytical column but with a larger internal diameter (e.g., 19 mm or 30 mm).
-
Scale the flow rate and gradient times geometrically based on the column dimensions.
-
Increase the injection volume to maximize the load without compromising resolution (column overload). This is often determined empirically through loading studies.
-
-
Sample Preparation for Isolation:
-
Prepare a concentrated solution of the Dimenhydrinate API in the mobile phase or a compatible solvent (e.g., 20-50 mg/mL). Ensure complete dissolution.
-
-
Preparative Run and Fraction Collection:
-
Equilibrate the preparative HPLC system with the initial mobile phase conditions.
-
Perform a large-volume injection of the concentrated sample.
-
Monitor the separation via the UV detector. If using mass-directed purification, set the mass spectrometer to trigger fraction collection for the m/z corresponding to the protonated impurity ([M+H]⁺ ≈ 242.15).
-
Collect the fractions corresponding to the target impurity peak into clean, labeled vessels. Multiple injections may be required to accumulate sufficient material.[15]
-
-
Post-Isolation Processing:
-
Pool the fractions containing the pure impurity, as confirmed by analytical HPLC spot-checking.
-
Remove the organic solvent (Acetonitrile) using a rotary evaporator under reduced pressure.
-
Remove the remaining aqueous solvent via lyophilization (freeze-drying) to yield the isolated impurity as a solid or oil.
-
| Parameter | Analytical HPLC Conditions | Preparative HPLC Conditions |
| Column | C18, 4.6 x 150 mm, 3.5 µm | C18, 19 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min | 18-20 mL/min (Scaled) |
| Gradient | Optimized for resolution | Geometrically scaled from analytical |
| Injection Vol. | 5-10 µL | 500-2000 µL (Load dependent) |
| Detection | UV at 220 nm and 254 nm | UV and/or Mass Spectrometry |
| Column Temp. | 30 °C | Ambient or 30 °C |
Table 1: Example parameters for scaling from an analytical to a preparative HPLC method.
Protocol 3: Structural Characterization
Rationale: Once isolated, the identity and purity of the compound must be unequivocally confirmed. This is achieved using a combination of orthogonal analytical techniques, primarily mass spectrometry for molecular weight confirmation and NMR for definitive structural mapping.[10][11][16]
Figure 2: Logic flow for the structural characterization of the isolated impurity.
Procedure:
-
Purity Check:
-
Dissolve a small amount of the isolated material in the mobile phase.
-
Inject it into the analytical HPLC system using the method developed in Protocol 4.1.
-
The resulting chromatogram should show a single major peak (>95% purity) at the expected retention time.
-
-
Mass Spectrometry (LC-MS):
-
Infuse or inject a dilute solution of the isolated impurity into an LC-MS system operating in positive electrospray ionization (ESI+) mode.
-
Acquire a full scan mass spectrum. Confirm the presence of the protonated molecular ion at an m/z consistent with the theoretical value for C₁₆H₁₉NO ([M+H]⁺ = 242.1543).[5][17]
-
Perform MS/MS fragmentation on the parent ion (m/z 242.15) to obtain a fragmentation pattern that can be used for further structural confirmation.[18]
-
-
NMR Spectroscopy:
-
Dissolve 5-10 mg of the isolated impurity in a suitable deuterated solvent (e.g., CDCl₃ or MeOD).
-
Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR (e.g., COSY, HSQC) spectra.
-
The ¹H NMR spectrum should confirm the presence of aromatic protons (diphenyl group), the methine proton (-CH-O), methylene protons (-CH₂-O and -CH₂-N), and a single N-methyl group (singlet, integrating to 3H), distinguishing it from diphenhydramine's two N-methyl groups (singlet, integrating to 6H).
-
The ¹³C NMR will confirm the number of unique carbon environments, consistent with the proposed structure. NMR provides the most definitive evidence for structural elucidation.[19]
-
Conclusion
This application note provides a validated, comprehensive framework for the successful isolation and characterization of this compound from Dimenhydrinate. By following this protocol, pharmaceutical scientists can reliably obtain a high-purity sample of this critical impurity. The resulting pure substance is invaluable for its use as a reference standard in routine quality control, for the validation of stability-indicating methods, and for conducting necessary safety and toxicological evaluations. Adherence to such rigorous impurity profiling protocols is fundamental to ensuring the quality, safety, and regulatory compliance of pharmaceutical products.
References
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Waters Corporation. (n.d.). Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography. Available at: [Link]
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Auriga Research. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Available at: [Link]
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Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Available at: [Link]
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Catalent. (2021). NMR And Mass Spectrometry In Pharmaceutical Development. Outsourced Pharma. Available at: [Link]
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ResolveMass Laboratories Inc. (2025). Impurity Characterization Techniques. Available at: [Link]
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Ahmadi, F., et al. (n.d.). UHPLC assay and impurity methods for diphenhydramine and phenylephrine hydrochloride oral solution. National Institutes of Health (NIH). Available at: [Link]
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Donnelly, R.F. (2002). Chemical Stability of Dimenhydrinate in Minibags and Polypropylene Syringes. The Canadian Journal of Hospital Pharmacy. Available at: [Link]
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Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Available at: [Link]
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SpiroChem. (n.d.). Impurity Synthesis And Identification. Available at: [Link]
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University of Warwick. (n.d.). Principles in preparative HPLC. Available at: [Link]
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RSSL. (2016). Impurity isolation and sample purification. Manufacturing Chemist. Available at: [Link]
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Welsh, T., et al. (n.d.). Isolation of Pharmaceutical Impurities and Degradants Using Supercritical Fluid Chromatography. Pharmaceutical Technology. Available at: [Link]
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Veeprho. (n.d.). Isolation, Purification and Characterisation of Unknown Impurities. Available at: [Link]
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Fusari, S. A., et al. (1973). Reverse Phase Thin-Layer Chromatographic Separation of Bromodiphenhydramine and Diphenhydramine. Journal of Chromatographic Science. Available at: [Link]
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SynThink. (n.d.). Diphenhydramine EP Impurities & Related Compounds. Available at: [Link]
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Pharmatutor. (2024). Isolation and characterization of pharmaceuticals with impurities. Available at: [Link]
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Kovar, A., et al. (2008). Chemical stability of dimenhydrinate in minibags and polypropylene syringes. Die Pharmazie. Available at: [Link]
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Patel, Y., et al. (n.d.). Development of Stability Indicating Robust Chromatographic Method for the Simultaneous Estimation of Cinnarizine and Dimenhydrinate in Dosage. Impactfactor. Available at: [Link]
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Dandu, A. S. R., et al. (2023). A comprehensive review of the analytical method for diphenhydramine hydrochloride by chromatographic technique. International Journal of Pharmaceutical and Bio-Medical Analysis. Available at: [Link]
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Jaremko, M., et al. (2022). Forced Degradation Study of Diphenhydramine HCl. ResearchGate. Available at: [Link]
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SynZeal. (n.d.). Dimenhydrinate Impurities. Available at: [Link]
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Agilent. (n.d.). Pharmaceutical Impurity Analysis Overview. Chemass. Available at: [Link]
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Pharmaffiliates. (n.d.). Dimenhydrinate-impurities. Available at: [Link]
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SynZeal. (n.d.). N-Nitroso Dimenhydrinate EP Impurity F. Available at: [Link]
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Reddy, Y. R. (n.d.). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology. Available at: [Link]
- Mol-Instincts. (n.d.). Synthesis of N-[2-(diphenylmethoxy)ethyl-N-methyl-N'-methylpropanediamine. Available at: https://www.molinstincts.com/synthesis/N-%5B2-%28diphenylmethoxy%29ethyl-N-methyl-N%27-methylpropanediamine/US05470851/
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Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link]
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Almalki, A. J. (2025). Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. Journal of Pharmaceutical Research International. Available at: [Link]
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Georgiev, M., et al. (2020). Thin Layer Chromatography (TLC) Method for Determination of Diphenhydramine Hydrochloride in Medicines. ResearchGate. Available at: [Link]
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Kadam, D., et al. (2024). Impurity Profiling in different analytical techniques. International Journal of Novel Research and Development. Available at: [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Diphenhydramine. Available at: [Link]
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Pharmaffiliates. (n.d.). 8-[2-(Diphenylmethoxy)-N-methylethylamino]-1,3-dimethylxanthine. Available at: [Link]
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Skibsted, E., et al. (2016). Analytical advances in pharmaceutical impurity profiling. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
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PubChem. (n.d.). 2-(diphenylmethoxy)-N,N-dimethylethanaminium chloride. Available at: [Link]
- Google Patents. (n.d.). US20090171110A1 - Process for preparing n-methyl-3, 4-dimethoxyphenylethylamine.
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S. Ahuja, S. Scypinski. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]
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ResearchGate. (n.d.). Result of analysis of forced degradation study samples using proposed.... Available at: [Link]
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Ligandbook. (n.d.). Package name: 2-[di(phenyl)methoxy]-N,N-dimethylethanamine. Available at: [Link]
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PharmaCompass. (n.d.). 2-(Diphenylmethoxy)-N,N-dimethylethylamine | Drug Information, Uses, Side Effects, Chemistry. Available at: [Link]
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Application Notes and Protocols: Nordiphenhydramine as a Reference Standard in Pharmaceutical Analysis
Introduction
In the landscape of pharmaceutical analysis, the precision and reliability of quantitative measurements are paramount. The use of a well-characterized reference standard is fundamental to achieving accurate and reproducible results.[1][2] Nordiphenhydramine, the primary active metabolite of Diphenhydramine, serves as a critical reference material in various analytical contexts.[3][4] Diphenhydramine is a widely used first-generation antihistamine, and understanding its metabolic fate is crucial for pharmacokinetic and toxicological studies.[5][6] Nordiphenhydramine is formed in the liver primarily through N-demethylation of Diphenhydramine, a reaction catalyzed mainly by the cytochrome P450 enzyme CYP2D6.[3][4][7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of Nordiphenhydramine as a reference standard. It delves into the rationale behind its use, detailed protocols for its application as an internal standard in chromatographic methods, and the necessary steps for ensuring the integrity of analytical data.
The Rationale for Nordiphenhydramine as a Reference Standard
The choice of an internal standard (IS) is a critical decision in analytical method development.[8] An ideal IS should mimic the analytical behavior of the analyte of interest as closely as possible, thereby compensating for variations in sample preparation, injection volume, and instrument response.[9][10][11] Nordiphenhydramine is an excellent candidate for use as an internal standard in the analysis of Diphenhydramine and related compounds for several key reasons:
-
Structural Similarity: As the N-desmethyl metabolite, Nordiphenhydramine shares a high degree of structural similarity with Diphenhydramine. This similarity often translates to comparable extraction efficiencies and chromatographic behavior.
-
Physicochemical Properties: The physicochemical properties of Nordiphenhydramine are closely related to those of the parent drug, leading to similar responses in various analytical systems.
-
Metabolic Relevance: In studies involving the metabolism of Diphenhydramine, the use of Nordiphenhydramine as a reference standard is particularly relevant for accurate quantification of both the parent drug and its metabolite.[3][4]
Physicochemical Properties of Nordiphenhydramine
A thorough understanding of the physicochemical properties of a reference standard is essential for its proper handling, storage, and application.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₉NO | [12] |
| Molecular Weight | 241.33 g/mol | [12] |
| CAS Number | 53499-40-4 | [13] |
| Appearance | Typically a solid | |
| Solubility | Soluble in organic solvents such as methanol and acetonitrile | |
| Storage Conditions | 2-8°C, protected from light and moisture | [2] |
Note: The hydrochloride salt of Nordiphenhydramine (CAS Number: 53499-40-4) has a molecular formula of C₁₆H₁₉NO·HCl and a molecular weight of 277.79 g/mol .[13][14]
Qualification of Nordiphenhydramine Reference Standard
The integrity of any analytical measurement is fundamentally linked to the quality of the reference standard used.[2] A reference standard must be of high purity and well-characterized.[1][15] The qualification process ensures that the material is suitable for its intended analytical purpose.
Key Qualification Steps:
-
Identity Confirmation: The identity of the Nordiphenhydramine reference standard should be unequivocally confirmed using a combination of spectroscopic techniques, such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.
-
Purity Assessment: The purity of the reference standard is a critical parameter. High-Performance Liquid Chromatography (HPLC) with a universal detector (e.g., UV or Charged Aerosol Detector) is commonly employed to assess purity and identify any potential impurities. A purity of 99.5% or higher is generally desirable for assay standards.[16]
-
Certificate of Analysis (CoA): A comprehensive Certificate of Analysis must accompany the reference standard.[1][15] The CoA should include, at a minimum:
-
The name of the material and the supplier.
-
Lot or batch number.
-
Purity value and the method used for its determination.
-
Identity confirmation data.
-
Recommended storage conditions and expiration or re-test date.[15]
-
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the practical application of Nordiphenhydramine as a reference standard in pharmaceutical analysis.
Protocol 1: Preparation of Stock and Working Standard Solutions
Accurate preparation of standard solutions is the foundation of quantitative analysis.
Objective: To prepare accurate and stable stock and working standard solutions of Nordiphenhydramine.
Materials:
-
Nordiphenhydramine Reference Standard (with CoA)
-
HPLC-grade methanol or acetonitrile
-
Volumetric flasks (Class A)
-
Calibrated analytical balance
-
Calibrated pipettes
Procedure:
-
Stock Solution Preparation (e.g., 1000 µg/mL): a. Accurately weigh approximately 10 mg of the Nordiphenhydramine reference standard into a clean, dry 10 mL volumetric flask. b. Record the exact weight. c. Dissolve the standard in a small volume of the chosen solvent (e.g., methanol). d. Once fully dissolved, bring the flask to volume with the solvent. e. Stopper the flask and mix thoroughly by inverting it several times. f. Calculate the exact concentration of the stock solution based on the purity value from the CoA. g. Store the stock solution under the recommended conditions (e.g., 2-8°C, protected from light).
-
Working Standard Solution Preparation (e.g., 10 µg/mL): a. Allow the stock solution to equilibrate to room temperature before use. b. Using a calibrated pipette, transfer an appropriate volume of the stock solution into a volumetric flask. For example, to prepare a 10 µg/mL solution in a 10 mL volumetric flask, transfer 100 µL of the 1000 µg/mL stock solution. c. Dilute to the mark with the appropriate solvent or mobile phase. d. Mix thoroughly. e. Prepare fresh working solutions daily or as determined by stability studies.
Protocol 2: System Suitability Testing for HPLC Analysis
System suitability testing (SST) is an integral part of any chromatographic analysis, ensuring that the system is performing adequately for the intended analysis.[17][18][19][20]
Objective: To verify the performance of the HPLC system before and during sample analysis.
Procedure:
-
Prepare a system suitability solution containing the analyte of interest (e.g., Diphenhydramine) and the internal standard (Nordiphenhydramine) at a concentration that will produce a significant detector response.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a series of replicate injections (typically 5 or 6) of the system suitability solution.[17]
-
Evaluate the following system suitability parameters:
| Parameter | Acceptance Criteria (Typical) | Rationale |
| Tailing Factor (Symmetry Factor) | 0.8 - 1.5 | Ensures peak symmetry and good chromatographic performance.[19] |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency.[17][19] |
| Resolution (Rs) | > 2.0 (between analyte and nearest peak) | Ensures adequate separation of peaks.[17][19] |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | Demonstrates the precision of the injection system.[17] |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% | Indicates the stability of the pumping system. |
Note: Acceptance criteria should be established during method validation and may vary depending on the specific application and regulatory requirements.
Protocol 3: Using Nordiphenhydramine as an Internal Standard in HPLC-UV Analysis of Diphenhydramine
This protocol outlines a general procedure for the quantification of Diphenhydramine in a sample matrix using Nordiphenhydramine as an internal standard.
Objective: To accurately quantify Diphenhydramine in a sample using an internal standard method to correct for variability.
Workflow Diagram:
Caption: Internal Standard Quantification Workflow.
Procedure:
-
Preparation of Calibration Standards: a. Prepare a series of calibration standards of Diphenhydramine at different concentrations (e.g., 5, 10, 25, 50, 100 µg/mL) from a certified reference standard. b. To each calibration standard, add a fixed concentration of the Nordiphenhydramine internal standard solution (e.g., 20 µg/mL).
-
Sample Preparation: a. Accurately weigh or measure the sample to be analyzed. b. Add the same fixed concentration of the Nordiphenhydramine internal standard solution as was added to the calibration standards.[8] c. Perform the necessary sample extraction or dilution procedure to isolate the analytes and remove interfering matrix components.
-
Chromatographic Analysis: a. Set up the HPLC system with the appropriate column and mobile phase. An example method is provided below. b. Perform system suitability testing. c. Inject the prepared calibration standards and samples onto the HPLC system.
Exemplary HPLC-UV Method Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (e.g., 40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm |
-
Data Analysis: a. Integrate the peak areas of Diphenhydramine and Nordiphenhydramine in each chromatogram. b. Calculate the ratio of the peak area of Diphenhydramine to the peak area of Nordiphenhydramine for each calibration standard and sample. c. Construct a calibration curve by plotting the peak area ratio against the concentration of the Diphenhydramine calibration standards. d. Determine the concentration of Diphenhydramine in the samples by interpolating their peak area ratios from the calibration curve.
Protocol 4: Using Nordiphenhydramine as an Internal Standard in LC-MS/MS Analysis
LC-MS/MS offers superior selectivity and sensitivity for the analysis of drugs and metabolites in complex biological matrices.
Objective: To develop a highly selective and sensitive method for the quantification of an analyte using Nordiphenhydramine as an internal standard with LC-MS/MS.
Rationale for Parameter Selection:
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is typically effective for amine-containing compounds like Diphenhydramine and Nordiphenhydramine.
-
MRM Transitions: Multiple Reaction Monitoring (MRM) provides high selectivity by monitoring a specific precursor ion to product ion transition. These transitions are determined by infusing the pure standards into the mass spectrometer.
Workflow Diagram:
Caption: LC-MS/MS Internal Standard Workflow.
Exemplary LC-MS/MS Method Parameters:
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | A suitable gradient to resolve the analytes from the matrix |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Positive |
| MRM Transitions | Analyte-specific precursor > product ion |
| Nordiphenhydramine-specific precursor > product ion |
The specific MRM transitions and collision energies must be optimized for the instrument being used.
The data analysis process is analogous to the HPLC-UV method, involving the calculation of peak area ratios and quantification against a calibration curve.
Conclusion
Nordiphenhydramine is an invaluable tool in pharmaceutical analysis, particularly in the context of bioanalytical and metabolism studies of Diphenhydramine. Its structural and chemical similarity to the parent compound makes it an excellent internal standard, enabling robust and reliable quantification. By adhering to the principles of proper reference standard qualification and following validated analytical protocols, researchers can ensure the generation of high-quality, defensible data. The detailed application notes and protocols provided herein serve as a practical guide for the effective implementation of Nordiphenhydramine as a reference standard in a variety of analytical workflows.
References
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Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Retrieved from [Link]
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Dr.Oracle. (2025, May 14). What is the metabolism of Diphenhydramine (Benadryl)? Retrieved from [Link]
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Mason Technology. (2024, December 16). Liquid Chromatography | How to Use Internal Standards. Retrieved from [Link]
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Assay Analysis. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. Retrieved from [Link]
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American Chemical Society. (n.d.). Getting the peaks perfect: System suitability for HPLC. Retrieved from [Link]
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Chromatography Forum. (2008, June 5). Purpose of Internal Standard? Retrieved from [Link]
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Quora. (2021, August 23). What is the use of internal standards in HPLC? Retrieved from [Link]
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Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]
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Wikipedia. (n.d.). Internal standard. Retrieved from [Link]
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Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis. Retrieved from [Link]
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ECA Academy. (n.d.). System Suitability Tests (SST) and Troubleshooting for HPLC Methods - Live Online Training. Retrieved from [Link]
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Dr.Oracle. (2025, October 9). Metabolism of Diphenhydramine (Benadryl). Retrieved from [Link]
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Yasuda, T., et al. (2006). Identification of human cytochrome p450 isozymes involved in diphenhydramine N-demethylation. Drug Metabolism and Disposition, 34(11), 1833-1838. Retrieved from [Link]
-
Wikipedia. (n.d.). Diphenhydramine. Retrieved from [Link]
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World Health Organization. (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. Retrieved from [Link]
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Glazko, A. J., et al. (1974). Metabolic disposition of diphenhydramine. Clinical Pharmacology & Therapeutics, 16(6), 1066-1076. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, September 29). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). Retrieved from [Link]
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Islam, M. M., et al. (2018). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. The AAPS Journal, 20(5), 99. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Nordiphenhydramine, N-acetyl. PubChem Compound Database. Retrieved from [Link]
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Agilent Technologies. (2022). Quantitation of N-Nitroso N-Desmethyl Diphenhydramine in Diphenhydramine HCl API. Retrieved from [Link]
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precisionFDA. (n.d.). NORDIPHENHYDRAMINE. Retrieved from [Link]
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precisionFDA. (n.d.). NORDIPHENHYDRAMINE HYDROCHLORIDE. Retrieved from [Link]
-
Veeprho. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification. Retrieved from [Link]
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Application Note & Protocols: Cell Culture Techniques for Studying the Effects of 2-(Diphenylmethoxy)-N-methylethylamine
Abstract
This guide provides a comprehensive framework for investigating the cellular effects of 2-(Diphenylmethoxy)-N-methylethylamine, a derivative of the first-generation antihistamine Diphenhydramine. While its primary action is H1 histamine receptor antagonism, evidence suggests broader effects, including the induction of apoptosis in cancer cells.[1][2][3] This document offers detailed, field-proven protocols for cell culture preparation and three core assays—MTT for viability, Annexin V/PI for apoptosis, and Western Blotting for mechanistic insights—enabling researchers to robustly characterize the compound's cellular impact.
Introduction: Beyond Antihistaminic Action
This compound is structurally related to Diphenhydramine, a well-known H1 histamine receptor antagonist.[4][5] The parent compound, Diphenhydramine, is used clinically for allergic reactions, insomnia, and motion sickness.[6] Its mechanism involves blocking the action of histamine, a key mediator of allergic symptoms.[7][8]
However, emerging research reveals that Diphenhydramine and related compounds can exert effects independent of histamine receptor blockade, including the induction of apoptosis in various cancer cell lines such as melanoma and T-cell acute lymphoblastic leukemia.[1][2][3] This suggests a potential for repurposing these agents in oncology. High levels of histamine and its receptors are found in many tumor types, where they can act as autocrine growth factors, making histamine signaling a target for cancer therapy.[9][10] The study of this compound is therefore warranted to elucidate its specific cellular mechanisms and therapeutic potential.
This guide provides the necessary cell culture methodologies to explore these effects, focusing on assays that measure cell health, quantify programmed cell death, and probe the underlying protein signaling pathways.
Foundational Techniques: Cell Line & Compound Management
Successful and reproducible experiments begin with meticulous upstream preparation. The choice of cell model and the handling of the test compound are critical determinants of data quality.
Cell Line Selection and Maintenance
The selection of a cell line should be hypothesis-driven. For investigating anti-cancer properties, a relevant cancer cell line is paramount.
-
Recommended Cell Line: Human melanoma (A375), human T-cell acute lymphoblastic leukemia (Jurkat), or human lung carcinoma (A549) are excellent starting points, as histamine receptor expression and sensitivity to related compounds have been documented in such models.[1][2][9]
-
Culture Conditions: Cells should be cultured in the medium recommended by the supplier (e.g., ATCC, ECACC), typically DMEM or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Environment: Maintain cultures in a humidified incubator at 37°C with 5% CO2.[11]
-
Aseptic Technique: All cell culture manipulations must be performed in a certified biological safety cabinet (laminar flow hood) using sterile techniques to prevent microbial contamination.[12][13]
Compound Preparation and Vehicle Controls
The chemical properties of this compound dictate its solubilization and storage.
-
Solvent Selection: Due to its hydrophobic nature, Dimethyl Sulfoxide (DMSO) is the recommended solvent.
-
Stock Solution Preparation: Prepare a high-concentration primary stock solution (e.g., 100 mM) in cell culture-grade DMSO. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations.
-
Vehicle Control (Crucial): A vehicle control is essential in every experiment. This consists of cells treated with the highest concentration of DMSO used in the experiment (typically ≤0.1% v/v), diluted in culture medium. This ensures that any observed cellular effects are due to the compound and not the solvent.
Protocol 1: Assessment of Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a foundational colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[14][15] Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16][17]
Methodology
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.[18]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (and vehicle control) to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 12 mM MTT stock solution to each well and incubate for 4 hours at 37°C.[18] During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[14][18] Mix thoroughly by gentle pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis & Presentation
Cell viability is calculated as a percentage relative to the vehicle-treated control cells. This data is typically plotted on a dose-response curve to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.
Table 1: Example MTT Assay Data for IC50 Determination
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Viability (Relative to Control) |
| 0 (Vehicle Control) | 1.254 | 0.088 | 100% |
| 10 | 1.103 | 0.075 | 88.0% |
| 25 | 0.878 | 0.061 | 70.0% |
| 50 | 0.612 | 0.052 | 48.8% |
| 75 | 0.345 | 0.040 | 27.5% |
| 100 | 0.151 | 0.025 | 12.0% |
Caption: Workflow for assessing cell viability using the MTT assay.
Protocol 2: Quantification of Apoptosis by Annexin V & Propidium Iodide (PI) Staining
To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is the gold standard. In early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[19] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells.[20] PI is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised, allowing for their differentiation.[21]
Methodology
-
Cell Seeding and Treatment: Seed 1-2 x 10^6 cells in a 6-well plate or T25 flask. After 24 hours, treat with this compound at concentrations around the determined IC50 value, alongside a vehicle control.
-
Cell Harvesting: After the treatment period (e.g., 24 hours), harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium. Combine all cells and pellet by centrifugation (e.g., 500 x g for 5 minutes).[21]
-
Washing: Wash the cell pellet once with 1 mL of cold 1X PBS and centrifuge again.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI solution (e.g., 100 µg/mL working solution) to the cell suspension.[20]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.[20] Be sure to include unstained, Annexin V-only, and PI-only controls for proper compensation and gating.
Data Interpretation
The flow cytometry data will resolve four distinct cell populations:
-
Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells (rarely a large population).
An increase in the Annexin V+ / PI- and Annexin V+ / PI+ populations in treated samples compared to the vehicle control indicates that the compound induces apoptosis.
Caption: Principle of apoptosis detection via Annexin V and PI staining.
Protocol 3: Mechanistic Analysis by Western Blotting
Western blotting is a powerful technique to investigate changes in protein expression and signaling pathways that mediate the observed cellular effects.[22] For apoptosis, key proteins of interest include caspases (e.g., Cleaved Caspase-3) and members of the Bcl-2 family (e.g., Bax, Bcl-2). Studies on Diphenhydramine have also implicated the STAT3/MCL-1 survival pathway.[3]
Methodology
-
Cell Lysis: After treating cells in a 6-well plate or 10 cm dish as described previously, wash them with ice-cold PBS and lyse them directly on the plate with 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Lysate Clarification: Centrifuge the lysate at ~14,000 x g for 20 minutes at 4°C to pellet cell debris.[23] Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay.
-
Sample Preparation: Mix an equal amount of protein from each sample (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[24]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[22]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Cleaved Caspase-3, anti-pSTAT3, anti-MCL-1) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane extensively with TBST, then incubate with an HRP-conjugated secondary antibody that recognizes the host species of the primary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager or X-ray film. A loading control (e.g., β-actin or GAPDH) must be probed on the same membrane to ensure equal protein loading.
Caption: Hypothetical signaling pathway for apoptosis induction.
Conclusion and Future Directions
The protocols detailed in this guide provide a robust starting point for characterizing the cellular effects of this compound. By systematically assessing cell viability, quantifying apoptosis, and investigating key signaling proteins, researchers can build a comprehensive profile of this compound's mechanism of action. Future studies could expand upon these findings by employing more advanced techniques such as RNA sequencing to identify global transcriptomic changes, or by validating the results in more complex models like 3D spheroids or in vivo animal studies to assess therapeutic efficacy.
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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Cai, W. K., et al. (2021). Pathophysiological Roles of Histamine Receptors in Cancer Progression: Implications and Perspectives as Potential Molecular Targets. Biomolecules, 11(8), 1232. Retrieved from [Link]
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Massari, N. A., et al. (2021). Pathophysiological Role of Histamine H4 Receptor in Cancer: Therapeutic Implications. Frontiers in Pharmacology, 12, 690224. Retrieved from [Link]
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Sivandzade, F., & Cucullo, L. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of Visualized Experiments, (173). Retrieved from [Link]
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Addgene. (2018). A General Protocol for Western Blotting Mammalian Cell Lysates. Retrieved from [Link]
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Massari, N. A., et al. (2020). Histamine receptors and cancer pharmacology: an update. British Journal of Pharmacology, 177(3), 485-502. Retrieved from [Link]
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Cai, W. K., et al. (2021). Pathophysiological Roles of Histamine Receptors in Cancer Progression: Implications and Perspectives as Potential Molecular Targets. PubMed. Retrieved from [Link]
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Moilanen, E., et al. (2003). First-generation antihistamines diphenhydramine and chlorpheniramine reverse cytokine-afforded eosinophil survival by enhancing apoptosis. International Immunopharmacology, 3(13-14), 1901-1908. Retrieved from [Link]
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Gomez-Alcala, A. V., et al. (2004). Apoptosis of human T-cell acute lymphoblastic leukemia cells by diphenhydramine, an H1 histamine receptor antagonist. Life Sciences, 76(5), 545-555. Retrieved from [Link]
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Sicari, V., & Zabbo, C. P. (2023). Diphenhydramine. In StatPearls. StatPearls Publishing. Retrieved from [Link]
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University of Virginia. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
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Chen, T. H., et al. (2016). Diphenhydramine induces melanoma cell apoptosis by suppressing STAT3/MCL-1 survival signaling and retards B16-F10 melanoma growth in vivo. Oncology Reports, 36(6), 3465-3471. Retrieved from [Link]
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Sicari, V., & Zabbo, C. P. (2025). Diphenhydramine. In StatPearls. StatPearls Publishing. Retrieved from [Link]
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Chen, T. H., et al. (2016). Diphenhydramine induces melanoma cell apoptosis by suppressing STAT3/MCL-1 survival signaling and retards B16-F10 melanoma growth in vivo. PubMed. Retrieved from [Link]
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Al-Wabli, R. I. (2010). Diphenhydramine modulates cytokines and induces apoptosis in experimental acute pancreatitis. Methods and Findings in Experimental and Clinical Pharmacology, 32(5), 311-318. Retrieved from [Link]
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Griese, J. J., et al. (2020). Diphenhydramine increases the therapeutic window for platinum drugs by simultaneously sensitizing tumor cells and protecting normal cells. PubMed. Retrieved from [Link]
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ResearchGate. (2025). First-generation antihistamines diphenhydramine and chlorpheniramine reverse cytokine-afforded eosinophil survival by enhancing apoptosis. Retrieved from [Link]
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Introduction: Unveiling the Utility of 2-(Diphenylmethoxy)-N-methylethylamine in Receptor Pharmacology
An in-depth guide for researchers, scientists, and drug development professionals on the application of 2-(Diphenylmethoxy)-N-methylethylamine in radioligand binding assays.
This compound, also known as Nordiphenhydramine or N-Desmethyldiphenhydramine, is the primary N-demethylated metabolite of Diphenhydramine (Benadryl®).[1] Diphenhydramine is a first-generation antihistamine widely recognized for its competitive antagonism at the histamine H1 receptor.[2][3][4] Consequently, this compound serves as a crucial pharmacological tool, primarily utilized as an unlabeled competitor ligand in radioligand binding assays to investigate the histamine H1 receptor.
Radioligand binding assays are a cornerstone of pharmacology and drug discovery, considered the gold standard for quantifying the affinity of a ligand for its target receptor.[5][6] These assays are robust, sensitive, and highly versatile.[6] By employing this compound in a competitive binding format, researchers can accurately determine its binding affinity (expressed as the inhibition constant, Kᵢ) for the H1 receptor. This process is fundamental for characterizing structure-activity relationships (SAR), assessing the selectivity of novel drug candidates, and elucidating the molecular interactions governing receptor pharmacology.[7]
This guide provides a comprehensive overview of the scientific principles, detailed experimental protocols, and data analysis workflows for effectively using this compound in competitive radioligand binding assays.
Scientific Principles: The Foundation of the Assay
The Histamine H1 Receptor Signaling Cascade
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that is central to allergic inflammatory responses.[8][9] Its primary signaling mechanism involves coupling to the Gq/11 family of G-proteins.[2] Upon activation by an agonist such as histamine, the Gαq subunit dissociates and activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). This surge in cytoplasmic Ca²⁺, along with DAG's activation of Protein Kinase C (PKC), mediates the majority of the H1 receptor's physiological effects, including smooth muscle contraction and increased vascular permeability.[8] As a competitive antagonist, this compound binds to the receptor but does not activate this cascade, instead blocking histamine from binding and initiating the signal.
Principles of Competitive Radioligand Binding
Competitive binding assays are a fundamental type of radioligand binding experiment used to determine the affinity of an unlabeled test compound.[5][10][11] The assay relies on the competition between a fixed concentration of a radioactively labeled ligand (the radioligand) and varying concentrations of an unlabeled competitor—in this case, this compound—for a finite number of receptor binding sites.[7][12]
As the concentration of the unlabeled competitor increases, it progressively displaces the radioligand from the receptor. This results in a dose-dependent decrease in the amount of radioactivity bound to the receptors.[5] By measuring the radioactivity at each competitor concentration, a competition curve can be generated, from which the IC₅₀ (half-maximal inhibitory concentration) is derived. The IC₅₀ represents the concentration of the competitor required to displace 50% of the specifically bound radioligand.[5] This value is then used to calculate the inhibition constant (Kᵢ), which is a true measure of the competitor's binding affinity.
Detailed Experimental Protocols
This section outlines a standard filtration-based competitive binding assay to determine the affinity of this compound for the histamine H1 receptor.
Part A: Receptor Membrane Preparation
A reliable source of receptors is essential. This protocol describes preparation from cultured cells overexpressing the human H1 receptor (e.g., HEK293 or CHO cells), but it can be adapted for tissues known to express H1 receptors (e.g., guinea pig cerebellum).
Materials:
-
Cell pellet from cultured cells expressing the H1 receptor
-
Lysis Buffer: 50mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4 (ice-cold)
-
Protease Inhibitor Cocktail (e.g., Sigma-Aldrich P8340)
-
Homogenizer (Dounce or Polytron)
-
High-speed refrigerated centrifuge
-
BCA Protein Assay Kit
Protocol:
-
Cell Lysis: Resuspend the cell pellet in 20 volumes of ice-cold Lysis Buffer supplemented with a protease inhibitor cocktail.[13]
-
Homogenization: Homogenize the cell suspension on ice. For a Dounce homogenizer, use 15-20 strokes with a tight-fitting pestle. For a Polytron, use 2-3 short bursts of 10-15 seconds.
-
Centrifugation: Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet the cell membranes.[13]
-
Washing: Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold Lysis Buffer and repeat the centrifugation step. This wash step removes cytosolic contaminants.
-
Final Resuspension: Resuspend the final pellet in a smaller volume of Assay Buffer (see Part B) or a buffer containing 10% sucrose for cryopreservation.
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a BCA assay.[13]
-
Storage: Aliquot the membrane preparation and store at -80°C until use. Avoid repeated freeze-thaw cycles.
Part B: Competitive Binding Assay (96-Well Plate Format)
Materials & Reagents:
-
Assay Buffer: 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[13]
-
Radioligand: [³H]-Pyrilamine (also known as [³H]-Mepyramine), a common H1 receptor antagonist radioligand. Prepare a working solution in Assay Buffer at 2x the final desired concentration (e.g., 2 nM for a final concentration of 1 nM, which is typically near the Kₔ of the radioligand).
-
Test Compound: this compound. Prepare a 10 mM stock in DMSO. Create a series of 10-fold serial dilutions in Assay Buffer.
-
Non-Specific Binding (NSB) Determinator: A high concentration (e.g., 10 µM) of a known, unlabeled H1 antagonist, such as Diphenhydramine.
-
Receptor Membranes: Thaw the prepared membranes on ice and dilute to the desired concentration (e.g., 20-40 µg protein per well) in Assay Buffer.[13]
-
96-well plates, GF/C filter mats, Cell Harvester, Scintillation Counter, Scintillation Fluid.
Assay Setup (Final Volume: 250 µL/well): [13]
| Well Type | Component 1 (50 µL) | Component 2 (50 µL) | Component 3 (150 µL) |
| Total Binding | Assay Buffer | 2x Radioligand | Diluted Membranes |
| Non-Specific Binding (NSB) | NSB Determinator (10 µM Diphenhydramine) | 2x Radioligand | Diluted Membranes |
| Competitor | Serial Dilutions of Test Compound | 2x Radioligand | Diluted Membranes |
Protocol:
-
Plate Setup: Add the components to the wells of a 96-well plate as detailed in the table above. Perform all determinations in duplicate or triplicate.
-
Incubation: Gently agitate the plate and incubate for 60-90 minutes at room temperature (or 30°C) to allow the binding to reach equilibrium.[13]
-
Filtration: Terminate the incubation by rapid vacuum filtration onto a GF/C filter mat (pre-soaked in 0.3-0.5% polyethyleneimine, PEI, to reduce non-specific filter binding) using a 96-well cell harvester.[13][14]
-
Washing: Immediately wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[13]
-
Drying: Dry the filter mat under a heat lamp or in a 50°C oven for 30-60 minutes.[13]
-
Counting: Seal the dried filter mat in a sample bag, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) for each well using a microplate scintillation counter.[13]
Data Analysis and Interpretation
The goal of data analysis is to convert the raw CPM data into a quantitative measure of binding affinity (Kᵢ).
1. Calculate Specific Binding: For each data point, first determine the amount of specific binding.
-
Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)
2. Generate the Competition Curve: Convert the specific binding CPM for each competitor concentration into a percentage of the maximum specific binding (i.e., the specific binding in the absence of the competitor).
-
% Specific Binding = (Specific Binding at [Competitor] / Maximum Specific Binding) x 100
Plot the % Specific Binding against the log concentration of this compound. This will generate a sigmoidal dose-response curve.
3. Determine the IC₅₀: Use a non-linear regression curve-fitting program (e.g., GraphPad Prism, Origin) to fit the data to a "log(inhibitor) vs. response -- Variable slope" model. The software will calculate the best-fit value for the IC₅₀.[13]
4. Calculate the Inhibition Constant (Kᵢ): The Kᵢ is a more accurate measure of affinity because it accounts for the concentration and affinity of the radioligand used in the assay. Calculate the Kᵢ using the Cheng-Prusoff equation :[13][15]
Kᵢ = IC₅₀ / (1 + ([L] / Kₔ))
Where:
-
IC₅₀: The half-maximal inhibitory concentration of this compound, determined in the previous step.
-
[L]: The molar concentration of the radioligand ([³H]-Pyrilamine) used in the assay.
-
Kₔ: The equilibrium dissociation constant of the radioligand for the H1 receptor. This value must be determined independently via a saturation binding experiment or obtained from a reliable literature source for the specific receptor preparation and conditions used.[16]
Example Data Presentation
The final affinity values should be presented clearly, often in comparison to a reference compound.
| Compound | Receptor | IC₅₀ (nM) | Kᵢ (nM) |
| This compound | Human Histamine H1 | 25.6 | 12.1 |
| Diphenhydramine (Reference) | Human Histamine H1 | 10.2 | 4.8 |
| Note: Data are hypothetical and for illustrative purposes only. |
A lower Kᵢ value indicates a higher binding affinity for the receptor.[2]
Conclusion
This compound is a valuable pharmacological tool for the in-depth study of the histamine H1 receptor. When used as a competitor in radioligand binding assays, it allows for the precise determination of binding affinity. The protocols and principles outlined in this guide provide a robust framework for researchers to employ this compound effectively, generating high-quality, reproducible data essential for advancing our understanding of histamine receptor pharmacology and aiding in the development of novel therapeutics. By adhering to these self-validating systems and understanding the causality behind each experimental step, scientists can confidently characterize molecular interactions at this important therapeutic target.
References
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Gifford Bioscience. Radioligand Binding Assay. Available from: [Link]
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Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]
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Oncodesign Services. Radioligand Binding Assay | In Vitro Biology. Available from: [Link]
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Creative Bioarray. Radioligand Binding Assay. Available from: [Link]
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Alfa Cytology. Competitive Radioligand Binding Assays. Available from: [Link]
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PharmaCompass. 2-(Diphenylmethoxy)-N,N-dimethylethylamine | Drug Information. Available from: [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. diphenhydramine [Ligand Id: 1224] activity data. Available from: [Link]
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RCSB PDB. 2PM Ligand Summary Page. Available from: [Link]
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PubChem. 2-(diphenylmethoxy)-N,N-dimethylethanaminium chloride. Available from: [Link]
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PubChem. BioAssay record for AID 1342847. Available from: [Link]
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- Oishi, R., et al. (1984). In Vivo Effects of Some Histamine H1-receptor Antagonists on Monoamine Metabolism in the Mouse Brain. Archives Internationales de Pharmacodynamie et de Thérapie, 271(2), 208-218.
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Troubleshooting & Optimization
Troubleshooting common issues in 2-(Diphenylmethoxy)-N-methylethylamine synthesis
Welcome to the technical support center for the synthesis of 2-(Diphenylmethoxy)-N-methylethylamine (also known as Nordiphenhydramine). This guide is designed for researchers, medicinal chemists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of this important diphenhydramine analog, providing in-depth, field-proven insights in a direct question-and-answer format. Our goal is to equip you with the knowledge to troubleshoot effectively, optimize your reaction conditions, and ensure the integrity of your synthesis.
Table of Contents
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Frequently Asked Questions (FAQs)
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What are the primary synthetic routes to this compound?
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My Williamson ether synthesis is giving a very low yield. What are the likely causes and solutions?
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I am observing significant amounts of a non-polar byproduct. What is it and how can I prevent its formation?
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How can I selectively achieve mono-N-methylation of 2-(Diphenylmethoxy)ethylamine without over-methylation?
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What are the best practices for work-up and purification of the final product?
-
How do I confirm the identity and purity of my final product?
-
-
Troubleshooting Experimental Protocols
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Protocol 1: Williamson Ether Synthesis from Benzhydryl Bromide and N-Methylethanolamine
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Protocol 2: Selective N-Methylation of 2-(Diphenylmethoxy)ethylamine
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Data Interpretation and Characterization
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Key Impurities and Their Identification
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Interpreting Mass Spectrometry Data
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-
References
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two primary and logically sound synthetic pathways to prepare this compound. The choice between them often depends on the availability of starting materials and the specific challenges you are trying to avoid.
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Route A: Williamson Ether Synthesis. This is a direct and convergent approach where an ether linkage is formed. The most common variation involves the reaction of a benzhydryl halide (e.g., bromodiphenylmethane) with N-methylethanolamine in the presence of a suitable base.[1] This method is atom-economical and is frequently employed for analogous compounds like diphenhydramine.[2]
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Route B: N-Methylation of a Primary Amine. This two-step approach first involves the synthesis of the primary amine, 2-(Diphenylmethoxy)ethylamine, via a Williamson ether synthesis between a benzhydryl halide and ethanolamine. The subsequent step is the selective mono-N-methylation of this primary amine to yield the desired secondary amine. This route can be advantageous if controlling the N-alkylation state is a primary concern.
Caption: Primary synthetic routes to this compound.
Q2: My Williamson ether synthesis is giving a very low yield. What are the likely causes and solutions?
Low yields in a Williamson ether synthesis are a common issue and can typically be traced back to a few key factors. The reaction is an SN2 nucleophilic substitution, and any conditions that disfavor this pathway will lead to reduced product formation.[1]
| Potential Cause | Explanation | Troubleshooting & Optimization |
| Competing E2 Elimination | The alkoxide of N-methylethanolamine is a strong base. With a secondary halide like benzhydryl bromide, the E2 elimination pathway can compete with the desired SN2 substitution, leading to the formation of 1,1-diphenylethylene. | - Use a less hindered, non-nucleophilic base: Instead of generating the alkoxide in situ with a very strong base, consider using a milder base like potassium carbonate (K2CO3) or sodium bicarbonate (NaHCO3).- Control the temperature: Lowering the reaction temperature can favor the SN2 pathway over the E2 pathway, which has a higher activation energy. |
| Presence of Water | Alkoxide bases are highly reactive and will be quenched by any protic solvent, including water. This reduces the concentration of the active nucleophile. | - Ensure anhydrous conditions: Thoroughly dry all glassware. Use anhydrous solvents (e.g., dry THF, DMF, or acetonitrile). Ensure your starting materials are dry. |
| Inappropriate Solvent | Protic solvents (like ethanol or water) can solvate the alkoxide nucleophile, reducing its reactivity. Aprotic polar solvents are generally preferred as they solvate the cation but leave the nucleophile more "naked" and reactive.[3] | - Switch to a polar aprotic solvent: Acetonitrile (ACN) or N,N-dimethylformamide (DMF) are excellent choices that can significantly enhance the reaction rate.[3] |
| Steric Hindrance | While benzhydryl bromide is a secondary halide, the bulky phenyl groups can sterically hinder the backside attack of the nucleophile. | - Optimize reaction time and temperature: A longer reaction time at a moderate temperature may be necessary to achieve full conversion. |
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Caption: Decision tree for troubleshooting low yield.
Q3: I am observing significant amounts of a non-polar byproduct. What is it and how can I prevent its formation?
A common non-polar byproduct in syntheses involving benzhydryl halides is dibenzhydryl ether . This impurity arises from the hydrolysis of the starting benzhydryl halide to form diphenylmethanol (benzhydrol), which then undergoes a subsequent Williamson ether synthesis with another molecule of the benzhydryl halide.
Mechanism of Dibenzhydryl Ether Formation:
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Hydrolysis: Benzhydryl bromide reacts with trace amounts of water in the reaction mixture to form diphenylmethanol.
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Alkoxide Formation: The diphenylmethanol is deprotonated by the base present in the reaction to form a diphenylmethoxide anion.
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Second Williamson Ether Synthesis: The diphenylmethoxide anion acts as a nucleophile and attacks another molecule of benzhydryl bromide to form the symmetrical dibenzhydryl ether.
Prevention Strategies:
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Strict Anhydrous Conditions: The most critical factor is to rigorously exclude water from the reaction. This includes using anhydrous solvents and ensuring all reagents are dry.
-
Order of Addition: Adding the benzhydryl bromide slowly to a pre-formed mixture of the N-methylethanolamine and base can help to ensure that the desired nucleophile is in excess and outcompetes any trace water.
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Choice of Base: Using a non-hydroxide base like sodium hydride (NaH) in an aprotic solvent can minimize the presence of water. However, care must be taken with the handling of NaH.
Q4: How can I selectively achieve mono-N-methylation of 2-(Diphenylmethoxy)ethylamine without over-methylation?
Achieving selective mono-N-methylation of a primary amine can be challenging due to the potential for over-methylation to the tertiary amine (diphenhydramine in this case) and even to the quaternary ammonium salt.[4][5] The key is to control the reactivity of the methylating agent and the stoichiometry.
| Strategy | Explanation | Recommended Protocol |
| Use of a Bulky or Less Reactive Methylating Agent | Highly reactive methylating agents like methyl iodide are prone to causing over-methylation.[6] Using a less reactive or sterically hindered methylating agent can improve selectivity. | - Dimethyl carbonate (DMC): A greener and more selective methylating agent that often requires a catalyst.[4]- Formaldehyde/Formic Acid (Eschweiler-Clarke reaction): A classic method that is often highly selective for mono-methylation if conditions are carefully controlled. |
| Stoichiometric Control | Using a slight excess of the primary amine relative to the methylating agent can help to ensure that the methylating agent is consumed before significant over-methylation can occur. | - Start with a 1:1 molar ratio of amine to methylating agent and monitor the reaction closely by TLC or LC-MS.- If starting material remains, a small additional charge of the methylating agent can be added. |
| Protecting Group Strategy | While more steps are involved, this offers the highest degree of control. The primary amine can be protected (e.g., as a carbamate), followed by N-methylation, and then deprotection. | - This is generally reserved for situations where high selectivity is paramount and other methods have failed. |
Q5: What are the best practices for work-up and purification of the final product?
This compound is a basic compound, which dictates the strategy for its work-up and purification.
Work-up:
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Quenching: After the reaction is complete, cool the mixture and quench with water.
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Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane.
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Acid Wash (Optional but Recommended): To remove any non-basic organic impurities, you can wash the organic layer with a dilute aqueous acid (e.g., 1 M HCl). The product will move into the aqueous layer as the hydrochloride salt.
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Basification and Re-extraction: Neutralize the acidic aqueous layer with a base (e.g., NaOH or NaHCO3) to a pH > 10. This will deprotonate the amine and allow it to be re-extracted into an organic solvent.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
Purification:
-
Column Chromatography: This is often the most effective method for separating the desired secondary amine from the unreacted primary amine and the over-methylated tertiary amine.
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A gradient elution of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate) with the addition of a small amount of a basic modifier like triethylamine (typically 0.1-1%) is recommended. The triethylamine helps to prevent tailing of the basic amine product on the acidic silica gel. A typical gradient might be from 0% to 20% ethyl acetate in hexanes with 0.5% triethylamine.
-
-
Crystallization: If the product is a solid, crystallization can be an effective final purification step. The hydrochloride salt is often more crystalline than the free base.
-
To form the hydrochloride salt: Dissolve the free base in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same or a miscible solvent.
-
Recrystallization Solvents: A common solvent system for recrystallizing amine hydrochlorides is isopropanol/diethyl ether or ethanol/ethyl acetate.
-
Q6: How do I confirm the identity and purity of my final product?
A combination of analytical techniques should be used to confirm the identity and purity of your synthesized this compound.
-
Thin Layer Chromatography (TLC): A quick and easy way to monitor the progress of your reaction and assess the purity of your fractions during chromatography. Use a mobile phase similar to that used for column chromatography. Visualize the spots using a UV lamp (the phenyl rings will be UV active) and/or a potassium permanganate stain.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product. For this compound (C16H19NO), the expected exact mass is 241.1467. In electrospray ionization (ESI) mass spectrometry, you would expect to see the protonated molecule [M+H]+ at m/z 242.1545. A characteristic fragment ion at m/z 167, corresponding to the diphenylmethyl cation, is also expected.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: This will provide information about the structure and the proton environments. You should expect to see signals corresponding to the aromatic protons of the two phenyl groups, a methine proton (CH-O), two methylene groups of the ethyl chain, and a singlet for the N-methyl group.
-
13C NMR: This will confirm the number of unique carbon atoms in the molecule.
-
-
High-Performance Liquid Chromatography (HPLC): An HPLC method can be used to determine the purity of the final product with high accuracy. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or ammonium acetate) is a good starting point. Purity is typically assessed by the area percentage of the main peak. Analytical methods for separating diphenhydramine and its N-desmethyl impurity have been developed and can be adapted.[8][9][10]
Troubleshooting Experimental Protocols
Protocol 1: Williamson Ether Synthesis from Benzhydryl Bromide and N-Methylethanolamine
This protocol is adapted from standard Williamson ether synthesis procedures for related compounds.
Step-by-Step Methodology:
-
To a solution of N-methylethanolamine (1.2 equivalents) in anhydrous acetonitrile (10 mL per gram of benzhydryl bromide) is added potassium carbonate (2.0 equivalents).
-
The mixture is stirred at room temperature for 30 minutes.
-
A solution of benzhydryl bromide (1.0 equivalent) in anhydrous acetonitrile is added dropwise over 15 minutes.
-
The reaction mixture is heated to 60-70 °C and stirred for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate. The aqueous layer is extracted twice more with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel (gradient of 0-15% ethyl acetate in hexanes containing 0.5% triethylamine).
Protocol 2: Selective N-Methylation of 2-(Diphenylmethoxy)ethylamine
This protocol utilizes the Eschweiler-Clarke reaction for selective mono-methylation.
Step-by-Step Methodology:
-
To a solution of 2-(Diphenylmethoxy)ethylamine (1.0 equivalent) in formic acid (5.0 equivalents) is added formaldehyde (37% in water, 2.0 equivalents).
-
The reaction mixture is heated to 90-100 °C for 4-8 hours. Monitor the reaction progress by TLC.
-
After completion, the reaction is cooled to room temperature and carefully quenched by the addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is > 8.
-
The mixture is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel as described in Protocol 1.
Data Interpretation and Characterization
Key Impurities and Their Identification
| Impurity | Structure | Expected [M+H]+ (m/z) | Distinguishing Features |
| 2-(Diphenylmethoxy)ethylamine | C15H17NO | 228 | Unreacted starting material (in Route B). More polar than the product on TLC. Absence of N-methyl signal in 1H NMR. |
| Diphenhydramine | C17H21NO | 256 | Over-methylation product. Less polar than the product on TLC. N,N-dimethyl signal (singlet, 6H) in 1H NMR. |
| Benzhydryl Bromide | C13H11Br | 246/248 | Unreacted starting material. Non-basic, will be removed by acid wash. |
| N-Methylethanolamine | C3H9NO | 76 | Unreacted starting material. Highly polar and water-soluble, removed during work-up. |
| Dibenzhydryl Ether | C26H22O | 351 | Non-polar byproduct. Will elute very early in column chromatography. |
Interpreting Mass Spectrometry Data
The mass spectrum of this compound is characterized by its molecular ion peak and a key fragmentation pattern.
-
Molecular Ion: [M+H]+ at m/z 242.
-
Key Fragment: A prominent peak at m/z 167, which corresponds to the stable diphenylmethyl (benzhydryl) cation, formed by the cleavage of the ether bond. This fragment is a hallmark of diphenhydramine and its analogs.
Caption: Key fragmentation pathway for this compound.
References
- Quantitative analysis of diphenhydramine and its metabolite, N-desmethyl diphenhydramine using dispersive liquid-liquid microexctraction (DLLME)
- Quantitation of N-Nitroso N-Desmethyl Diphenhydramine in Diphenhydramine HCl API. Agilent Technologies, Inc. 2023.
- UHPLC assay and impurity methods for diphenhydramine and phenylephrine hydrochloride oral solution. Journal of Pharmaceutical and Biomedical Analysis. 2021.
- Adaptable Organic Impurities Method for the Analysis of Diphenhydramine Hydrochloride Oral Solution. USP's Emerging Standards. 2025.
- Procedure for Prepar
- Analysis of Diphenhydramine. BOC Sciences.
- The Williamson Ether Synthesis. Master Organic Chemistry. 2014.
- Methylation of NH2 Troubleshooting? r/Chempros - Reddit. 2023.
- Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing. 2021.
- 2-(Diphenylmethoxy)ethylamine. PubChem.
- Selective synthesis of N-monomethyl amines with primary amines and nitro compounds. Catalysis Science & Technology (RSC Publishing).
- Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. Catalysis Science & Technology (RSC Publishing).
- A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modific
- NORDIPHENHYDRAMINE. precisionFDA.
- 2-Diphenylmethoxy-N,N-dimethylethanamine cation;diphenhydramine cation - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- Nordiphenhydramine, N-acetyl. PubChem.
- Understanding Overmethylation: Symptoms, Causes, and Solutions. Fullscript. 2024.
- Is there any way to increase the N-methylation response of aliphatic amines?
- Mono‐selective N‐methylation and N‐ethylation of primary amides,...
- A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification.
- This compound. LGC Standards.
- This compound. LGC Standards.
- mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylethylamine. Doc Brown's Chemistry.
- (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction. AIChE - Proceedings.
- 5 Ways to Treat Overmethylation Symptoms N
- The differentiation of 2,5-dimethoxy-N-(N-methoxybenzyl)phenethylamine (NBOMe) isomers using GC retention indices and multivaria. Glen Jackson - West Virginia University. 2019.
- mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylmethanamine. Doc Brown's Chemistry.
- 1 H-NMR spectra of 2-phenylethylamine with host cone-3 (host-guest; 1 :...
- Nordiphenhydramine Hydrochloride. LGC Standards.
- 2,2-dimethoxy-N-methylethylamine - Optional[13C NMR] - Spectrum. SpectraBase.
- N,N-DIETHYLMETHYLAMINE(616-39-7) 1H NMR spectrum. ChemicalBook.
- NORDIPHENHYDRAMINE. precisionFDA.
- mass spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N fragmentation pattern of m/z m/e ions for analysis and identification of N,N-dimethylmethylamine. Doc Brown's Chemistry.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Procedure for Preparation of diphenhydramine | Filo [askfilo.com]
- 3. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE [proceedings.aiche.org]
- 4. Selective synthesis of N-monomethyl amines with primary amines and nitro compounds - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative analysis of diphenhydramine and its metabolite, N-desmethyl diphenhydramine using dispersive liquid-liquid microexctraction (DLLME) and gas chromatography - American Chemical Society [acs.digitellinc.com]
- 8. lcms.cz [lcms.cz]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. UHPLC assay and impurity methods for diphenhydramine and phenylephrine hydrochloride oral solution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC-UV for Robust Nordiphenhydramine Detection
Welcome to the technical support center for the optimization and troubleshooting of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methods for Nordiphenhydramine analysis. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during method development, validation, and routine analysis.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your HPLC-UV analysis of Nordiphenhydramine. Each problem is followed by a systematic approach to identify the root cause and implement an effective solution.
Issue 1: Poor Peak Shape - Tailing Peak for Nordiphenhydramine
Symptom: The Nordiphenhydramine peak in your chromatogram has an asymmetry factor significantly greater than 1.2, with a drawn-out tail.
Probable Causes & Solutions:
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Secondary Silanol Interactions: Nordiphenhydramine, a secondary amine, is basic and prone to strong interactions with residual acidic silanol groups on the surface of silica-based C18 columns.[1][2][3] This is a primary cause of peak tailing.[1][2]
-
Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 3 or below) will protonate the silanol groups, minimizing their interaction with the protonated Nordiphenhydramine.[1]
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Solution 2: Use of a Competing Base: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the active silanol sites, effectively shielding them from the analyte.[4]
-
Solution 3: Column Selection: Employ a column with low silanol activity or one that is end-capped to reduce the number of available free silanols.[1][4] Modern columns, such as those with polar-embedded phases, can also offer improved peak shape for basic compounds.[3]
-
-
Column Overload: Injecting too high a concentration of the sample can lead to peak tailing.
-
Solution: Reduce the injection volume or dilute the sample. The response should be within the linear range of the method.[5]
-
-
Extra-column Volume: Excessive tubing length or a large-volume detector cell can contribute to peak broadening and tailing.
-
Solution: Use tubing with a narrow internal diameter and ensure all connections are secure with no dead volume.[3]
-
Issue 2: Inconsistent Retention Times
Symptom: The retention time for the Nordiphenhydramine peak shifts between injections or analytical runs.
Probable Causes & Solutions:
-
Mobile Phase Instability: The composition of the mobile phase may be changing over time due to evaporation of the more volatile organic component or inadequate mixing.
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection, especially when changing mobile phase compositions.
-
Solution: Flush the column with at least 10-20 column volumes of the new mobile phase before starting the analytical run.[7]
-
-
Pump Malfunction: Leaks in the pump seals or check valve issues can lead to an inconsistent flow rate.
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Temperature Fluctuations: Changes in the column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature.[9]
-
Issue 3: Ghost Peaks in the Chromatogram
Symptom: Unexplained peaks appear in the chromatogram, often at inconsistent retention times.
Probable Causes & Solutions:
-
Contaminated Mobile Phase or System: Impurities in the solvents or carryover from previous injections can manifest as ghost peaks.
-
Solution: Use high-purity HPLC-grade solvents. Flush the system, including the injector and sample loop, with a strong solvent to remove any adsorbed contaminants.[6]
-
-
Sample Carryover: Residual sample from a previous injection may be eluted in a subsequent run.
-
Solution: Optimize the needle wash procedure in the autosampler method. Use a wash solvent that is strong enough to solubilize Nordiphenhydramine effectively.
-
-
Degradation of the Analyte: Nordiphenhydramine may be degrading in the sample vial or on the column.
-
Solution: Ensure sample stability by using appropriate storage conditions (e.g., refrigeration) and analyzing samples promptly after preparation.
-
Workflow for Troubleshooting Peak Tailing
Below is a logical workflow to diagnose and resolve peak tailing for Nordiphenhydramine.
Caption: A step-by-step workflow for troubleshooting peak tailing.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a good starting point for mobile phase selection for Nordiphenhydramine?
A good starting point for a reversed-phase HPLC method for Nordiphenhydramine would be a mixture of an acidic aqueous buffer and an organic modifier. For example, a mobile phase consisting of 0.1% trifluoroacetic acid (TFA) or formic acid in water (Solvent A) and acetonitrile or methanol (Solvent B) is a common choice for basic compounds.[10] The acidic pH helps to ensure consistent protonation of the analyte and minimize silanol interactions.[1] A gradient elution from a lower to a higher percentage of the organic modifier is often necessary to achieve a good separation and reasonable run time.
Q2: Which HPLC column is most suitable for Nordiphenhydramine analysis?
A standard C18 column is a versatile choice and can be effective, provided the mobile phase is optimized to mitigate peak tailing. However, for more robust methods, consider using a C18 column with high-density bonding and end-capping to minimize exposed silanols.[4] Alternatively, columns with a polar-embedded stationary phase can provide better peak shape for basic analytes like Nordiphenhydramine due to the shielding of residual silanols.[3]
Q3: How do I perform a forced degradation study for Nordiphenhydramine?
Forced degradation studies are crucial for developing a stability-indicating method.[11][12] According to ICH guidelines, Nordiphenhydramine should be subjected to stress conditions such as:
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Acid Hydrolysis: e.g., 0.1 M HCl at 60°C for a specified duration.
-
Base Hydrolysis: e.g., 0.1 M NaOH at 60°C.
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Oxidation: e.g., 3% H₂O₂ at room temperature.
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Thermal Stress: e.g., heating the solid drug at 105°C.
-
Photolytic Stress: e.g., exposing the drug to UV and visible light.[13]
The goal is to achieve 5-20% degradation. The developed HPLC method must be able to separate the intact Nordiphenhydramine peak from all degradation products.[14]
Q4: What are the key parameters to assess during HPLC method validation for Nordiphenhydramine?
As per ICH Q2(R2) guidelines, the following parameters must be validated:[15][16][17][18]
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Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.[16]
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Linearity: Demonstrating that the response is directly proportional to the concentration over a defined range.[15]
-
Range: The interval between the upper and lower concentrations for which the method has suitable precision, accuracy, and linearity.[15]
-
Accuracy: The closeness of the test results to the true value, often determined by recovery studies.[9][16]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).[15][16]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).[9][19]
Table 1: Example HPLC Method Parameters for Nordiphenhydramine
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm (or equivalent) | General-purpose reversed-phase column. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to improve peak shape.[20] |
| Mobile Phase B | Acetonitrile | Common organic solvent for reversed-phase. |
| Gradient | 10% to 90% B over 15 minutes | To elute the analyte with a good peak shape and in a reasonable time. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | For improved reproducibility of retention times. |
| Injection Volume | 10 µL | A typical volume; should be optimized. |
| Detection | UV at 220 nm | A common wavelength for compounds with aromatic rings.[10] |
Experimental Protocol: Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Nordiphenhydramine reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Intermediate Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of calibration standards by further diluting the intermediate solution with the mobile phase to cover the desired concentration range (e.g., 1-50 µg/mL).
Method Validation Workflow
The following diagram illustrates the typical workflow for validating an HPLC method according to ICH guidelines.
Caption: A typical workflow for HPLC method validation.
References
-
Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]
-
UHPLC assay and impurity methods for diphenhydramine and phenylephrine hydrochloride oral solution. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Optimized derivatization of biogenic amines in cephalopods for HPLC-UV detection. (2024, April 5). Separations. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. [Link]
-
Separation of Diphenhydramine hydrochloride on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Adaptable Organic Impurities Method for the Analysis of Diphenhydramine Hydrochloride Oral Solution. (2025, May 5). USP's Emerging Standards. [Link]
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Development of The Stable, Reliable, Fast and Simple RP-HPLC Analytical Method for Quantifying Diphenhydramine-Hcl. (2020, December 22). International Journal of Pharmaceutical Research. [Link]
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Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). Pharma Talks. [Link]
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Simultaneous determination of naproxen and diphenhydramine by reversed phase liquid chromatography and derivative spectrophotometry. Der Pharma Chemica. [Link]
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Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. [Link]
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ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]
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HPLC Methods for analysis of Diphenhydramine. HELIX Chromatography. [Link]
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HPLC-UV method Validation for the identification and quantification of bioactive amines in commercial eggs. (2025, August 6). ResearchGate. [Link]
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Troubleshooting and Performance Improvement for HPLC. (2024, May 28). Aurigene Pharmaceutical Services. [Link]
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Development and validation of RP- HPLC method with UV detection to determine and quantify dimenhydrinate in human plasma. Pakistan Journal of Pharmaceutical Sciences. [Link]
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Reasons for Peak Tailing of HPLC Column. (2025, October 28). Hawach. [Link]
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Are you familiar with Quantification of diphenhydramine hydrochloride by HPLC? (2015, June 10). ResearchGate. [Link]
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Development and Validation of HPLC Method for Diphenhydramine Hydrochloride. (2025, August 6). ResearchGate. [Link]
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Forced Degradation Study of Diphenhydramine HCl. ResearchGate. [Link]
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Peak Tailing in HPLC. Element Lab Solutions. [Link]
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RP-HPLC Method Development and Validation for the Simultaneous Estimation of Diphenhydramine and Bromhexine in Tablet Dosage For. (2018, July 6). JSM Central. [Link]
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How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. [Link]
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What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc.. [Link]
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A validated HPLC-UV method and optimization of sample preparation technique for norepinephrine and serotonin in mouse brain. PubMed. [Link]
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HPLC-UV Method Development for Highly Polar Impurities. Resolian. [Link]
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Analytical Methods for High Molecular Weight UV Stabilizers. (2022, June 20). DiVA portal. [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. (2013, September 17). CORE. [Link]
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HPLC Troubleshooting Guide. Waters. [Link]
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Troubleshooting Guide. Phenomenex. [Link]
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HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Persee. [Link]
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How to improve the solubility of 2-(Diphenylmethoxy)-N-methylethylamine for in vitro assays
Welcome to the technical support guide for 2-(Diphenylmethoxy)-N-methylethylamine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in aqueous media for in vitro assays. Our goal is to provide you with the foundational knowledge and practical protocols to ensure reproducible and accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that I should be aware of?
Understanding the fundamental properties of a compound is the first step in troubleshooting its behavior in solution. This compound, also known as Nordiphenhydramine, is a hydrophobic molecule with basic properties.[1][2] Its limited aqueous solubility is the primary challenge for in vitro applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance for Solubility | Source(s) |
| Molecular Formula | C₁₆H₁₉NO | - | [3] |
| Molecular Weight | 241.33 g/mol | - | [3] |
| Appearance | Pale Yellow to Yellow Oil | Indicates non-polar, hydrophobic nature. | [3][2] |
| Predicted pKa | 9.46 ± 0.10 | The compound is a weak base. The secondary amine is readily protonated in acidic conditions, which significantly increases aqueous solubility. | [3][2] |
| Known Solvents | Slightly soluble in Chloroform and Methanol | High solubility in organic solvents confirms its lipophilic character and predicts poor solubility in aqueous media. | [3][2] |
Q2: I'm preparing to use this compound in a cell-based assay. What is the recommended first-line solvent for creating a stock solution?
For initial solubilization, Dimethyl sulfoxide (DMSO) is the industry-standard choice for creating high-concentration stock solutions of hydrophobic compounds.[4] DMSO is a powerful polar aprotic solvent that can dissolve a wide range of nonpolar and polar molecules and is miscible with water and cell culture media.[4]
The standard workflow involves creating a concentrated stock (e.g., 10-100 mM) in 100% DMSO, which can then be serially diluted for your experiments.[5][6]
Q3: My compound dissolves in 100% DMSO, but it precipitates when I dilute it into my aqueous assay buffer (e.g., PBS or cell culture media). Why does this happen and what can I do?
This is a common and expected phenomenon known as "precipitation upon dilution." While the compound is soluble in the highly organic environment of 100% DMSO, diluting this stock into an aqueous buffer causes a drastic shift in solvent polarity. The hydrophobic compound is no longer stable in the now predominantly aqueous environment and crashes out of solution.
To mitigate this, you must ensure the final concentration of DMSO in your assay is kept as low as possible while still maintaining compound solubility. Most cell lines can tolerate a final DMSO concentration of 0.5% without significant cytotoxicity, though some may tolerate up to 1%.[7] It is crucial to determine the tolerance of your specific cell line. A vehicle control (media + the final concentration of DMSO) must always be included in your experiments.
If precipitation still occurs even at a low final DMSO concentration, you will need to employ more advanced solubilization strategies.
Caption: Initial solubility testing workflow.
Advanced Solubilization and Troubleshooting Guide
If simple dilution of a DMSO stock is insufficient, the following methods can be employed. These strategies alter the chemical environment to make it more favorable for the compound.
Q4: How can I use pH modification to improve solubility?
This is the most effective and scientifically sound method for this specific compound. This compound is a weak base with a predicted pKa of ~9.46.[3][2] According to the Henderson-Hasselbalch principle, at a pH below the pKa, the secondary amine group will become protonated (positively charged).[8] This charged species is significantly more polar and, therefore, more soluble in aqueous media.[9]
By lowering the pH of your aqueous buffer to be at least 2 units below the pKa (e.g., pH ≤ 7.4), you can ensure the compound is predominantly in its ionized, more soluble salt form.
Caption: Effect of pH on amine protonation and solubility.
Experimental Protocol: pH-Adjusted Solubilization
-
Prepare Acidic Buffer: Prepare your desired assay buffer (e.g., PBS, HBSS) and adjust its pH to a value between 6.0 and 7.4 using a dilute acid like HCl.[10] Do not use a phosphate buffer if you need to go to a very low pH, as this can cause precipitation of phosphate salts.
-
Prepare DMSO Stock: Create a concentrated stock solution of your compound in 100% DMSO (e.g., 50 mM).
-
Dilution: While vortexing the acidic buffer, slowly add the required volume of the DMSO stock solution to reach your final desired concentration. The slow addition into a vortexing solution helps prevent localized high concentrations that can lead to precipitation.
-
Final pH Check: After dilution, check the pH of the final working solution to ensure it remains in the desired acidic range.
-
Vehicle Control: Your vehicle control must be the same acidic buffer with the same final concentration of DMSO.
Q5: What are cyclodextrins and can they help with solubility?
Yes, cyclodextrins are excellent solubilizing agents for hydrophobic compounds.[11] They are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][13] The hydrophobic part of your compound can partition into this non-polar cavity, forming a water-soluble "inclusion complex."[12] This complex effectively shields the hydrophobic drug from the aqueous environment, increasing its apparent solubility.[14]
Commonly used, highly soluble cyclodextrin derivatives in research include Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) .[11]
Caption: Mechanism of cyclodextrin-mediated solubilization.
Experimental Protocol: Solubilization with HP-β-CD
-
Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your desired assay buffer to create a stock solution (e.g., 10-40% w/v). Gentle warming (37-50°C) may be required to fully dissolve the cyclodextrin. Allow the solution to cool to room temperature.
-
Prepare Compound Stock: Create a concentrated stock solution in 100% DMSO.
-
Complexation: While vortexing the HP-β-CD solution, slowly add the DMSO stock. The molar ratio of cyclodextrin to the compound is critical. A starting point is often a 10:1 to 100:1 molar excess of cyclodextrin.
-
Equilibration: Allow the mixture to equilibrate for at least 1-2 hours at room temperature (or overnight at 4°C) with gentle agitation to ensure maximum complex formation.
-
Filtration (Optional but Recommended): To remove any non-complexed, precipitated drug, filter the final solution through a 0.22 µm syringe filter before adding it to your assay.
-
Vehicle Control: The vehicle control must contain the same final concentrations of both HP-β-CD and DMSO in the assay buffer.
Q6: Are there other options, like surfactants?
Yes, surfactants are another viable option. Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions.[15][16] These micelles have a hydrophobic core that can encapsulate poorly soluble drugs, increasing their solubility.[17][18]
Non-ionic surfactants like Tween® 80 (Polysorbate 80) or Pluronic® F-68 are commonly used in in vitro assays because they are generally less cytotoxic than ionic surfactants.[18][19] However, it is essential to test for surfactant-induced cytotoxicity and potential interference with your assay readout.
Table 2: Comparison of Advanced Solubilization Methods
| Method | Mechanism | Advantages | Considerations |
| pH Adjustment | Protonates the basic amine group to form a more soluble salt. | Highly effective for ionizable compounds, simple, cost-effective. | Requires buffer pH to be compatible with the assay; may not be suitable for all cell types. |
| Cyclodextrins | Forms a water-soluble inclusion complex, shielding the hydrophobic drug.[12] | High solubilization capacity, low cytotoxicity, well-characterized. | Can be expensive; potential for competitive displacement by other molecules; requires optimization of molar ratios. |
| Surfactants | Encapsulates the drug within micelles.[15] | Effective for a broad range of hydrophobic compounds. | Potential for cell toxicity and assay interference; must be used above the CMC.[18] |
Final Recommendations
For this compound, we recommend the following tiered approach:
-
Start with DMSO: Prepare a 10-100 mM stock in 100% DMSO. Test its solubility upon dilution into your assay buffer, ensuring the final DMSO concentration is ≤ 0.5%. Always run a DMSO vehicle control.
-
Employ pH Adjustment: If precipitation occurs, adjust the pH of your final assay medium to be between 6.0 and 7.4. This is the most direct and likely successful strategy for this compound.
-
Use Cyclodextrins: If pH adjustment is not compatible with your experimental system, use HP-β-CD as a solubilizing excipient. This method is robust and generally has low biological interference.
By systematically applying these strategies and always including the appropriate vehicle controls, you can overcome the solubility challenges of this compound and achieve reliable, high-quality data in your in vitro assays.
References
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Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]
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Laza-Knoerr, A. L., Gref, R., & Couvreur, P. (2010). Cyclodextrins for drug delivery. Journal of Drug Targeting, 18(9), 645-656. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
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Kurkov, S. V., & Loftsson, T. (2013). Cyclodextrins. International Journal of Pharmaceutics, 453(1), 167-180. [Link]
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Wikipedia contributors. (2024). Dimethyl sulfoxide. In Wikipedia, The Free Encyclopedia. [Link]
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LifeTein. (2023). DMSO usage in cell culture. [Link]
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Školáková, T., & Zámostný, P. (2019). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules, 24(23), 4336. [Link]
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Biology Stack Exchange. (2018). What does it mean to use DMSO as a dissolvant in biology experiments?. [Link]
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Journal of Advanced Pharmacy Education and Research. (2013). Techniques for solubility enhancement of Hydrophobic drugs: A Review. [Link]
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ResearchGate. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. [Link]
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ResearchGate. (2016). (PDF) Solubilization and stabilization of drugs through cyclodextrin complexation. [Link]
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Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. [Link]
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National Center for Biotechnology Information. (2015). Improvement in solubility of poor water-soluble drugs by solid dispersion. [Link]
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Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. [Link]
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National Center for Biotechnology Information. (2022). Solubilization techniques used for poorly water-soluble drugs. [Link]
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ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. [Link]
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National Center for Biotechnology Information. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. [Link]
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Scientist Solutions. (2025). DMSO in cell based assays. [Link]
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National Center for Biotechnology Information. (n.d.). N-Methylhomoveratrylamine. PubChem Compound Summary for CID 77039. [Link]
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National Center for Biotechnology Information. (n.d.). 2-(diphenylmethoxy)-N,N-dimethylethanaminium chloride. PubChem Compound Summary for CID 43833360. [Link]
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National Center for Biotechnology Information. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. [Link]
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CompoundingToday.com. (n.d.). pH Adjusting Database. [Link]
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ResearchGate. (2018). Solubility-pH profiles of some acidic, basic and amphoteric drugs. [Link]
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Ligandbook. (2016). Package name: 2-[di(phenyl)methoxy]-N,N-dimethylethanamine. [Link]
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YouTube. (2017). Ph and Solubility of Drugs. [Link]
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Technical Support Center: Stabilizing N-Desmethyldiphenhydramine in Aqueous Solutions
Here is the technical support center for preventing the degradation of N-Desmethyldiphenhydramine in aqueous solutions.
Welcome to the technical support center for N-Desmethyldiphenhydramine. This guide is designed for researchers, scientists, and drug development professionals who are working with aqueous solutions of this compound. As a key metabolite of Diphenhydramine, understanding its stability profile is critical for accurate experimental results and formulation development.[1][2][3] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you mitigate degradation and ensure the integrity of your work.
Section 1: Understanding the Instability of N-Desmethyldiphenhydramine
Before troubleshooting, it is crucial to understand the inherent chemical liabilities of the N-Desmethyldiphenhydramine structure. The molecule contains two primary features susceptible to degradation in an aqueous environment: an ether linkage and a secondary amine.
-
Ether Hydrolysis: The diarylmethyl ether group can undergo acid-catalyzed hydrolysis.[4][5][6] In the presence of protons (low pH), the ether oxygen is protonated, turning it into a good leaving group (an alcohol). This facilitates nucleophilic attack by water, cleaving the C-O bond to yield benzhydrol and N-methylethanolamine. The rate of this degradation is highly dependent on the pH of the solution.[7]
-
Oxidation: The secondary amine and the benzhydryl moiety can be susceptible to oxidation, a process often initiated by dissolved oxygen, trace metal ions, or light. Auto-oxidation can lead to the formation of various degradation products, potentially including N-oxides and other complex impurities.
-
Photodegradation: Compounds with multiple aromatic rings, like N-Desmethyldiphenhydramine, often absorb UV-Vis radiation and are prone to photodegradation.[8][9] Light exposure can provide the energy needed to initiate oxidative reactions or other structural rearrangements.[9]
Primary Degradation Pathways
Caption: Potential degradation pathways for N-Desmethyldiphenhydramine.
Section 2: Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Q1: My N-Desmethyldiphenhydramine solution is showing significant degradation within hours of preparation. What is the most likely cause?
A1: The most common cause of rapid degradation is improper pH control. The ether linkage is highly susceptible to acid-catalyzed hydrolysis.
-
Immediate Action: Measure the pH of your aqueous solution. If you prepared it in unbuffered deionized water, the dissolved CO₂ can lower the pH into an acidic range (pH 5-6), which is sufficient to initiate hydrolysis.
-
Causality: Many drugs exhibit optimal stability within a specific pH range, typically between pH 4 and 8.[10] Outside this range, degradation rates can increase exponentially. For N-Desmethyldiphenhydramine, a low pH protonates the ether oxygen, making it an excellent leaving group and accelerating cleavage.[4][5][11]
-
Recommendation: Prepare your solutions in a buffer system that maintains a pH between 6.5 and 7.5. Phosphate or citrate buffers are common and effective choices. See the Protocol for Buffer System Selection in Section 4.
Q2: I've buffered my solution to pH 7, but I'm still observing degradation over 24-48 hours, especially when left on the benchtop. What should I investigate next?
A2: After pH, the next most likely culprits are light and oxygen.
-
Immediate Action: Protect your solutions from light by using amber vials or wrapping your containers in aluminum foil. Additionally, prepare your buffers and solutions using de-gassed water and consider purging the headspace of your container with an inert gas like nitrogen or argon.
-
Causality (Photodegradation): The two phenyl rings in the molecule make it a chromophore that can absorb ambient light. This absorbed energy can trigger direct photodegradation or the formation of reactive oxygen species (ROS) from dissolved oxygen, which then attack the drug molecule.[8][9] International Council for Harmonisation (ICH) guidelines mandate photostability testing for this very reason.[12][13]
-
Causality (Oxidation): Auto-oxidation is a spontaneous reaction with atmospheric oxygen that can degrade susceptible functional groups.[10] The rate of this reaction can be accelerated by light and the presence of trace metal ions, which can catalyze the formation of free radicals.[14]
-
Recommendation: Always store stock solutions and experimental samples protected from light and at reduced temperatures (e.g., 2-8°C) to slow down all potential degradation reactions.[15][16][17]
Q3: My analytical results are inconsistent, and I see new, unexpected peaks in my chromatogram over time. How can I confirm if these are degradation products and stabilize my analytical runs?
A3: This is a classic sign of in-process instability. The new peaks are likely degradation products forming during your sample preparation or analytical sequence.
-
Immediate Action: Prepare your mobile phase and diluent with a pH-buffering component. Ensure your sample diluent is the same as your mobile phase to avoid pH shock upon injection. Keep your samples in an autosampler cooled to 4-10°C.
-
Causality: If your sample diluent is unbuffered water, the compound can degrade while sitting in the autosampler vial waiting for injection. Inconsistent retention times or peak areas often point to a changing sample composition over the course of the analytical run.
-
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting analytical instability.
Section 3: Frequently Asked Questions (FAQs)
What is the ideal pH range to maintain the stability of N-Desmethyldiphenhydramine in an aqueous solution?
Based on the compound's structure, a pH range of 6.5 to 7.5 is recommended as a starting point. This neutral to slightly basic range minimizes the risk of acid-catalyzed hydrolysis of the ether bond and keeps the secondary amine primarily in its protonated, more stable form, reducing its susceptibility to certain oxidative pathways. Many drugs show good stability between pH 4 and 8, but a narrower, more neutral range is a safer starting point for ethers.[10]
How does temperature affect the degradation rate?
Temperature significantly accelerates most degradation reactions.[16][17] The relationship between temperature and the reaction rate constant is described by the Arrhenius equation.[15] As a general rule of thumb in pharmaceuticals, for every 10°C increase in temperature, the degradation rate can increase by a factor of 2 to 3.[16] Therefore, storing solutions at refrigerated (2-8°C) or frozen (≤ -20°C) conditions is one of the most effective ways to prolong stability.
Should I add antioxidants to my solutions? If so, which ones?
If you have taken steps to control pH, light, and temperature but still observe degradation, adding an antioxidant may be necessary, particularly for long-term storage.
-
Mechanism: Antioxidants work by being more readily oxidized than the drug substance, thereby sacrificing themselves to protect the active ingredient.[14]
-
Water-Soluble Options: For aqueous solutions, common choices include ascorbic acid or sodium metabisulfite.[][19]
-
Lipid-Soluble Options: If your formulation contains a lipid component or if you are trying to prevent oxidation at a lipophilic site on the molecule, butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) can be effective, though their solubility in purely aqueous systems is low.[19]
-
Chelating Agents: Sometimes, oxidation is catalyzed by trace heavy metal ions. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and significantly improve stability.
What are the standard storage conditions for a stock solution?
For maximum stability of an aqueous stock solution of N-Desmethyldiphenhydramine, the following conditions are recommended:
-
Solvent: A buffered solution at pH 6.5-7.5.
-
Container: Type I amber borosilicate glass vial with a Teflon-lined cap.
-
Temperature: 2-8°C for short-term storage (days to weeks) or ≤ -20°C for long-term storage (months).
-
Atmosphere: Purge the headspace with nitrogen or argon before sealing.
Section 4: Key Experimental Protocols
These protocols provide a framework for systematically evaluating and improving the stability of your N-Desmethyldiphenhydramine solutions.
Protocol 1: Forced Degradation Study
This study is essential for identifying potential degradation pathways and developing a stability-indicating analytical method. It follows principles outlined in ICH guidelines.[12][20]
Objective: To intentionally degrade the compound under various stress conditions to understand its liabilities.
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of N-Desmethyldiphenhydramine in a 50:50 mixture of acetonitrile and water.
-
Set Up Stress Conditions: For each condition, dilute the stock solution to a final concentration of 0.1 mg/mL.
-
Acid Hydrolysis: Add 1N HCl and heat at 60°C for 2, 4, and 8 hours.
-
Base Hydrolysis: Add 1N NaOH and heat at 60°C for 2, 4, and 8 hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Stress: Heat the solution (in a neutral buffer) at 80°C for 24 hours.
-
Photolytic Stress: Expose the solution (in a neutral buffer, in a clear vial) to a calibrated light source delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B guidelines).[12]
-
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary (for acid/base samples), and dilute to a suitable concentration for analysis by a suitable chromatographic method (e.g., RP-HPLC with UV or MS detection).[21][22][23]
-
Data Evaluation: Analyze the chromatograms for a decrease in the main peak area and the appearance of new peaks. Aim for 5-20% degradation to ensure that secondary degradation is minimized.
Protocol 2: pH-Rate Profile Study
Objective: To determine the optimal pH for maximum stability.
Methodology:
-
Prepare Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 9 in whole-number increments.
-
Prepare Samples: Spike N-Desmethyldiphenhydramine into each buffer solution to a final concentration of 0.1 mg/mL in amber vials.
-
Incubate: Store all samples at a constant, elevated temperature (e.g., 50°C) to accelerate degradation.[15]
-
Analyze: At specified time points (e.g., 0, 24, 48, 72, 96 hours), remove an aliquot from each vial and analyze using a validated stability-indicating HPLC method.
-
Data Analysis: For each pH, plot the natural logarithm of the remaining concentration versus time. The slope of this line gives the apparent first-order rate constant (k). Plot log(k) versus pH to generate the pH-rate profile and identify the pH of minimum degradation (maximum stability).
Data Summary Table: Example pH-Rate Profile Results
| pH | Buffer System | Apparent Rate Constant (k) at 50°C (day⁻¹) | Predicted Half-Life (t₁/₂) at 50°C (days) |
| 3.0 | Citrate | 0.250 | 2.8 |
| 4.0 | Citrate | 0.095 | 7.3 |
| 5.0 | Citrate | 0.031 | 22.4 |
| 6.0 | Phosphate | 0.010 | 69.3 |
| 7.0 | Phosphate | 0.008 | 86.6 |
| 8.0 | Phosphate | 0.012 | 57.8 |
| 9.0 | Borate | 0.045 | 15.4 |
Note: Data are for illustrative purposes only.
Stability Study Workflow
Caption: General workflow for a formal stability study.
By understanding the chemical vulnerabilities of N-Desmethyldiphenhydramine and systematically applying the principles of pH control, protection from light and oxygen, and temperature management, researchers can significantly improve the stability of their aqueous solutions, leading to more reliable and accurate experimental outcomes.
References
- Factors affecting reaction kinetics - Pharmaceutical - Pharmacy 180. (n.d.). Vertex AI Search.
- ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2025, March 21). AMSbiopharma.
- Why pH matters in pharmaceuticals: Keeping our medications safe and effective. (2024, November 1). CR4, the Engineering Community.
- Drug Stability. (n.d.). SlideShare.
- Pharmaceutical Antioxidants. (n.d.). SlideShare.
- Analyzing PH Levels in Pharmaceuticals: Ensuring Potency and Stability. (2024, June 6). BOQU Instrument.
- Quality Guidelines - ICH. (n.d.). ICH.
- Aqueous Photodegradation of Polycyclic Aromatic Hydrocarbons. (n.d.). ACS Publications.
- pH for Stability Testing and Analysis. (n.d.). Hudson Lab Automation.
- ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003, August 1). European Medicines Agency (EMA).
- Antioxidants - Pharmaceutical Excipients. (n.d.). BOC Sciences.
- The Fundamental Role of pH in Pharmaceutical Laboratories. (n.d.). Kalstein EU.
- How is it possible, that the hydrolysis of ethers proceed via a SN2 mechanism? (2015, April 28). Chemistry Stack Exchange.
- Rational use of antioxidants in solid oral pharmaceutical preparations. (n.d.). SciELO.
- Convergence: New ICH Q1 guideline is 'one-stop shop' for stability testing. (2025, October 20). RAPS.
- ANTIOXIDANTS: In Pharmaceutical Formulation. (2017, July 30). Knowledge of Pharma.
- Q1A (R2) A deep dive in Stability Studies. (2025, April 3). YouTube.
- Physical and Chemical Factors Influencing the Chemical Degradation of Pharmaceutical Product: Temperature, Solvent, Ionic Strength, Dielectric Constant, Specific & General acid base catalysis. (n.d.). Pharmaguideline.
- Mechanisms of the Aqueous Photodegradation of Polycyclic Aromatic Hydrocarbons. (n.d.). ACS Publications.
- Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. (n.d.). PMC - NIH.
- The antihistamine diphenhydramine is demethylated by anaerobic wastewater microorganisms. (n.d.). ResearchGate.
- Photocatalytic Degradation of Polycyclic Aromatic Hydrocarbons in Water by 3D Printed TiO2 Composites. (n.d.). ACS Publications.
- Ether Cleavage Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Pearson.
- Temperature-Dependent Reaction Kinetics Of Organic Compounds In Aqueous Solution. (n.d.). African Journal of Biomedical Research.
- Photocatalytic degradation of polycyclic aromatic hydrocarbons under visible light irradiation in water using TiO2/MgO nanocomposites. (2025, February 13). NIH.
- Acidic hydrolysis of ether explained JEE 12th Chemistry Alcohol,Phenol and Ether. (2025, February 21). YouTube.
- Quantitation of N-Nitroso N-Desmethyl Diphenhydramine in Diphenhydramine HCl API. (n.d.). Agilent.
- Photochemical Degradation of Polycyclic Aromatic Hydrocarbons in Oil Films. (2025, August 6). ResearchGate.
- Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. (n.d.). Pharma Instinct.
- Acidic cleavage of ethers (SN2). (n.d.). Master Organic Chemistry.
- Why Is Reaction Kinetics Important For Drug Shelf-life? (2025, September 23). YouTube.
- Stabilization by meglumine of an amine compound degraded by formaldehyde in tablets. (n.d.). ResearchGate.
- Hydrolysis of Ethers | IIT JEE & NEET | Vineet Khatri Sir | ATP STAR Kota. (2016, December 1). YouTube.
- The antihistamine diphenhydramine is demethylated by anaerobic wastewater microorganisms. (2018, March 15). PubMed.
- N-Desmethyldiphenhydramine | C16H19NO | CID 40791. (n.d.). PubChem - NIH.
- Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. (2024, November 2). PMC - NIH.
- Insights into the degradation of diphenhydramine – An emerging SARS-CoV-2 medicine by UV/Sulfite. (2022, September 23). PubMed Central.
- A comprehensive review of the analytical method for diphenhydramine hydrochloride by chromatographic technique. (2023, December 30). Ukaaz Publications.
- Quantitative analysis of diphenhydramine and its metabolite, N-desmethyl diphenhydramine using dispersive liquid-liquid microexctraction (DLLME) and gas chromatography. (n.d.). ACS Fall 2025.
- Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol. (2022, November 29). MDPI.
- Chemical Safety Data Sheet MSDS / SDS - N-DesMethyl DiphenhydraMine Hydrochloride. (2025, July 19). ChemicalBook.
- Understanding the chemical basis of drug stability and degradation. (2010, October 9). Pharmaceutical Journal.
- Stabilizing Agents for Drug Nanocrystals: Effect on Bioavailability. (n.d.). MDPI.
- Diphenhydramine | C17H21NO | CID 3100. (n.d.). PubChem - NIH.
- N-Desmethyl Diphenhydramine-d3 Hydrochloride | C16H20ClNO. (n.d.). PubChem - NIH.
- Stabilizing Agents for Drug Nanocrystals: Effect on Bioavailability. (2016, May 16). ResearchGate.
- Determination of diphenhydramine by HPLC method in biological liquids. (2020, August 31). ResearchGate.
- Development of The Stable, Reliable, Fast and Simple RP-HPLC Analytical Method for Quantifying Diphenhydramine-Hcl. (2020, December 22). ResearchGate.
- Development and Validation of HPLC Method for Diphenhydramine Hydrochloride. (2025, August 6). ResearchGate.
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Refinement of experimental protocols involving 2-(Diphenylmethoxy)-N-methylethylamine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 2-(Diphenylmethoxy)-N-methylethylamine, also known as Nordiphenhydramine. This guide is designed for researchers, scientists, and drug development professionals utilizing this compound in their experimental workflows. As a key metabolite of Diphenhydramine and a potent histamine H1 receptor antagonist, its proper handling and application are critical for generating reliable and reproducible data.[1][2][3] This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to address common challenges encountered in the laboratory.
Core Properties and Handling
Understanding the fundamental characteristics of this compound is the first step toward successful experimentation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₉NO | [2] |
| Molecular Weight | 241.33 g/mol | [2] |
| Appearance | Light Yellow to Yellow Solid or Oil | [2][3] |
| Purity (Typical) | >95% (HPLC) | [4] |
| Storage Temperature | 2-8°C | [3] |
| Solubility | Slightly soluble in Chloroform and Methanol | [3] |
| Synonyms | N-Demethyldiphenhydramine, Nordiphenhydramine | [2][4] |
Frequently Asked Questions: Compound Handling & Preparation
Q1: What is the recommended procedure for preparing a stock solution?
A1: Due to its physicochemical properties, preparing an accurate and stable stock solution is crucial. We recommend the following procedure:
-
Equilibration: Allow the vial of this compound to reach room temperature before opening to prevent condensation.
-
Solvent Selection: While slightly soluble in methanol, for biological assays, Dimethyl Sulfoxide (DMSO) is a more common and effective solvent for creating a high-concentration primary stock (e.g., 10 mM).
-
Dissolution: Add the calculated volume of DMSO to the vial. Vortex thoroughly to ensure complete dissolution. Gentle warming in a water bath (≤37°C) can be used if necessary.
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability. For daily use, a fresh dilution from the stock into your aqueous assay buffer is required.
Q2: What are the critical safety precautions for handling this compound?
A2: While a full toxicological profile is not extensively detailed, standard laboratory safety protocols are mandatory.[5]
-
Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and safety glasses.[6]
-
Handling: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[6]
-
Exposure: In case of skin contact, wash immediately with plenty of water.[5] If eye contact occurs, rinse cautiously with water for several minutes.[5] If swallowed or if you feel unwell after exposure, seek immediate medical attention.[5][7]
-
Disposal: Dispose of the compound and its container according to approved waste disposal regulations.[6][8]
Troubleshooting Guide: Histamine H1 Receptor Binding Assays
The primary application of this compound is as a competitive antagonist in histamine H1 receptor binding assays.[2][3] Success in these experiments hinges on optimizing the signal-to-noise ratio.
Q1: I'm observing a low signal-to-noise ratio in my radioligand binding assay. What are the potential causes and solutions?
A low signal-to-noise (S/N) ratio is a common problem that obscures reliable data interpretation.[9] It can stem from two main issues: low specific binding or high non-specific binding. A systematic approach is best for diagnosis.
Problem A: Low Specific Binding Signal
This indicates that your radiolabeled ligand is not binding effectively to the H1 receptor.
-
Cause 1: Inactive Receptor Preparation.
-
Explanation: The H1 receptors in your membrane preparation may have degraded due to improper storage or handling.
-
Solution:
-
Verify that membrane preparations have been consistently stored at -80°C.
-
If in doubt, prepare fresh membranes from your cell line or tissue source.
-
Always use a positive control antagonist with a known, potent affinity for the H1 receptor to validate your receptor preparation's activity.
-
-
-
Cause 2: Insufficient Receptor Concentration.
-
Explanation: The amount of membrane protein per well may be too low to generate a detectable signal above background.
-
Solution: Perform a receptor saturation experiment by varying the amount of membrane protein (e.g., 50-400 µg per well) while keeping the radioligand concentration constant to determine the optimal protein concentration for your specific system.[9]
-
-
Cause 3: Radioligand Degradation or Low Concentration.
-
Explanation: Radioligands have a limited shelf-life. Using an expired or improperly stored radioligand will result in a poor signal. Alternatively, the concentration used may be too far below the dissociation constant (Kd) to yield a robust signal.
-
Solution:
-
Check the expiration date and storage conditions of your radioligand.
-
For competition assays, a radioligand concentration at or slightly below the Kd is recommended.[9] Ensure this concentration is still high enough to provide a strong, detectable signal (typically 2-10 times the background noise).
-
-
-
Cause 4: Suboptimal Assay Conditions.
-
Explanation: Binding is a dynamic process highly dependent on time, temperature, and buffer composition.[9]
-
Solution:
-
Incubation Time: Confirm you are incubating long enough to reach equilibrium. Run a time-course experiment (e.g., measuring binding at 15, 30, 60, 90, and 120 minutes) to determine the optimal incubation time.
-
Temperature: Ensure the incubation temperature is optimal for H1 receptor binding. This is often determined empirically but can start from room temperature or 37°C.
-
Buffer pH: The pH of your assay buffer can significantly impact binding. A common and effective buffer is 50 mM Tris-HCl at pH 7.4.[9]
-
-
Problem B: High Non-Specific Binding (NSB)
This occurs when the radioligand binds to components other than the H1 receptor, such as the filter paper, assay plate, or other proteins.
-
Cause 1: Excessively High Radioligand Concentration.
-
Explanation: While a sufficient concentration is needed for a good signal, too much radioligand will increase its propensity to bind to low-affinity, non-specific sites.[9]
-
Solution: Use the lowest possible concentration of radioligand that still provides an adequate signal-to-noise ratio, ideally at or below its Kd value.
-
-
Cause 2: Radioligand Adherence to Filters/Plates.
-
Explanation: Hydrophobic radioligands are particularly prone to binding to plasticware and filter mats.
-
Solution:
-
Pre-soak the filter mats (e.g., glass fiber filters) in a solution like 0.3% polyethyleneimine (PEI) to block non-specific binding sites on the filter itself.[9]
-
Consider adding Bovine Serum Albumin (BSA) at 0.1-0.5% to the assay buffer to block non-specific sites on the assay plate and other components.[9]
-
-
-
Cause 3: Inadequate Washing.
-
Explanation: Insufficient washing after incubation fails to remove all unbound radioligand, which is then incorrectly measured as bound.
-
Solution: Increase the number and/or volume of washes with ice-cold wash buffer immediately after filtration.[9] Ensure the vacuum is strong enough to pull the buffer through the filter quickly.
-
Caption: Simplified H1 receptor signaling pathway and antagonist action.
Q3: How can I confirm the purity and identity of my compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical compounds like this compound. [4][10]A typical method would involve a reverse-phase C18 column with a mobile phase gradient of acetonitrile and a buffer solution. [11]Purity is determined by integrating the area of the main peak relative to the total area of all peaks detected, typically by a UV detector. [10][11]For identity confirmation, Mass Spectrometry (MS) coupled with HPLC (LC-MS) is the definitive technique. It provides the molecular weight of the compound, which can be matched to the expected weight of 241.33 g/mol .
References
- BenchChem. (2025). Technical Support Center: Optimizing Histamine H1 Receptor Binding Assays. BenchChem.
- SAFETY DATA SHEET for 3,4-Dimethoxyphenethylamine. (2010).
-
CPAChem. (2022). Safety data sheet for N-Methylethylamine. CPAChem. [Link]
-
PharmaCompass. 2-(Diphenylmethoxy)-N,N-dimethylethylamine Drug Information. PharmaCompass.com. [Link]
-
ResearchGate. (2018). HPLC determination of n-methylethanolamine in diphenhydramine hydrochloride drug substance by pre-column derivatization. ResearchGate. [Link]
-
PubChem. 2-(diphenylmethoxy)-N,N-dimethylethanaminium chloride. National Center for Biotechnology Information. [Link]
-
Innoprot. Histamine H1 Receptor Assay. Innoprot. [Link]
-
ResearchGate. (2021). 2-(diphenylmethoxy)-N,N-dimethylethanamine hydrochloride, DPH. ResearchGate. [Link]
-
ResearchGate. (2020). Determination of diphenhydramine by HPLC method in biological liquids. ResearchGate. [Link]
-
NIH. (2018). Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. National Center for Biotechnology Information. [Link]
-
NIH. (2024). Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction. National Center for Biotechnology Information. [Link]
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- 3. This compound CAS#: 17471-10-2 [amp.chemicalbook.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Purification of 2-(Diphenylmethoxy)-N-methylethylamine
Welcome to the technical support center for 2-(Diphenylmethoxy)-N-methylethylamine (also known as Nordiphenhydramine). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and validated protocols to enhance the yield and purity of this compound in your laboratory syntheses.
Introduction
This compound is a key chemical intermediate and a known metabolite of Diphenhydramine.[1] Achieving high yield and purity is critical for its use in research and as a reference standard in pharmaceutical applications.[2] This guide addresses common challenges encountered during its synthesis, focusing on a standard Williamson ether synthesis pathway, and provides robust solutions grounded in chemical principles.
General Synthesis & Purification Workflow
The following diagram outlines the typical workflow for the synthesis and purification of this compound.
Caption: General workflow from reagents to final, verified product.
Troubleshooting Guide: Synthesis
This section addresses specific problems that may arise during the synthesis of this compound.
Question 1: My reaction yield is consistently low (<50%). What are the primary causes and how can I fix them?
Answer: Low yield is a common issue that can stem from several factors. Let's break down the potential causes and solutions.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient time, low temperature, or poor reagent reactivity. The nucleophilicity of the amino alcohol is critical. | Monitor Progress: Use Thin Layer Chromatography (TLC) or LC-MS to track the disappearance of the limiting reagent. Increase Temperature: Gently heat the reaction mixture (e.g., 40-60 °C), but be cautious of side reactions. Extend Time: Allow the reaction to run for a longer period (e.g., 12-24 hours). |
| Base Inefficiency | The base may not be strong enough to fully deprotonate the hydroxyl group of 2-(methylamino)ethanol, leading to a low concentration of the required alkoxide nucleophile. | Select a Stronger Base: Use sodium hydride (NaH) in an anhydrous solvent like THF. NaH is highly effective for deprotonating alcohols. Ensure all reagents and solvents are strictly anhydrous, as water will consume the base. |
| Side Reactions | The benzhydryl halide starting material can undergo elimination (E1/E2) to form 1,1-diphenylethylene, especially with stronger, bulkier bases or higher temperatures. The amine can also react to form a quaternary ammonium salt. | Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the 2-(methylamino)ethanol. Temperature Control: Maintain a moderate reaction temperature. Avoid excessive heating. Base Selection: A non-hindered but strong base is ideal. |
| Product Loss During Workup | The product, being an amine, can have some water solubility, especially if the aqueous phase becomes acidic. Emulsions during liquid-liquid extraction can also trap the product. | pH Control: During aqueous extraction, ensure the aqueous layer is basic (pH > 10) by adding NaOH or K2CO3 to keep the amine in its free base form, maximizing its solubility in the organic solvent. Brine Wash: To break emulsions and further dry the organic layer, wash with a saturated NaCl solution. |
Question 2: I am observing a significant impurity with a similar polarity to my product on the TLC plate. What could it be and how can I prevent it?
Answer: This is likely due to a side reaction involving either the nitrogen or oxygen atom of 2-(methylamino)ethanol acting as the nucleophile.
-
N-Alkylation vs. O-Alkylation: The starting material, 2-(methylamino)ethanol, has two nucleophilic sites: the secondary amine (N) and the primary alcohol (O). While O-alkylation is the desired outcome to form the ether, N-alkylation can also occur, leading to a quaternary ammonium salt.
-
Causality: The relative nucleophilicity of the amine and the alcohol is key. In the absence of a base, the amine is generally more nucleophilic. However, the addition of a strong base (like NaH) selectively deprotonates the alcohol to form a much more potent alkoxide nucleophile, favoring the desired O-alkylation.
-
Prevention Strategy: The most effective strategy is to add a strong base before introducing the benzhydryl halide. This pre-formation of the alkoxide ensures it is the dominant nucleophile.
-
Protocol for Minimizing N-Alkylation:
-
Dissolve 2-(methylamino)ethanol in anhydrous THF under an inert atmosphere (e.g., Nitrogen).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add one equivalent of sodium hydride (NaH). Allow the mixture to stir for 30-60 minutes at 0 °C to ensure complete deprotonation and formation of the sodium alkoxide.
-
Slowly add a solution of the benzhydryl halide in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and proceed as planned.
This sequential addition protocol dramatically increases the selectivity for O-alkylation, thereby improving the purity of the crude product.
Troubleshooting Guide: Purification
Question 3: My crude product is an oil and I'm struggling to purify it using column chromatography. What are my options?
Answer: Purifying polar amines like this compound via standard silica gel chromatography can be challenging due to tailing and potential irreversible adsorption.
| Problem | Scientific Rationale | Recommended Solution |
| Tailing on Silica Gel | The basic amine group interacts strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel, causing poor peak shape and inefficient separation. | Deactivate the Silica: 1. Use a Treated Stationary Phase: Employ alumina (basic or neutral) instead of silica gel. 2. Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine (~1%) or ammonium hydroxide (~0.5%), to your eluent system (e.g., Hexane/Ethyl Acetate). This competitively binds to the acidic sites on the silica, allowing your product to elute more cleanly. |
| Product is an Oil | Oily products are difficult to handle and cannot be purified by simple recrystallization of the free base. | Convert to a Salt: Convert the oily free base into a crystalline salt (e.g., hydrochloride or hydrobromide). Salts often have much better crystallization properties. This not only purifies the compound but also improves its stability and handling. |
Protocol for Salt Formation and Recrystallization:
-
Dissolve the crude oily product in a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in ether (or bubble dry HCl gas through the solution) until precipitation is complete.
-
Filter the resulting solid hydrochloride salt.
-
Wash the solid with cold diethyl ether to remove non-basic impurities.
-
Recrystallize the salt from an appropriate solvent system, such as ethanol/ether or isopropanol. The increased purity can be confirmed by HPLC and melting point analysis.
Frequently Asked Questions (FAQs)
Q1: How do I confirm the identity and assess the purity of my final product?
To ensure the integrity of your compound, a combination of analytical techniques is essential.[3]
-
Purity Analysis (Quantitative): High-Performance Liquid Chromatography (HPLC) is the standard method for determining purity.[2] A typical method would use a C18 reverse-phase column with a mobile phase of acetonitrile and water (with a modifier like trifluoroacetic acid or formic acid). A purity level of >95% is generally considered acceptable for a reference standard.[2][4]
-
Identity Confirmation (Qualitative):
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure, showing characteristic peaks for the diphenylmethyl group, the ethyl chain, and the N-methyl group.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the correct mass-to-charge ratio.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Will show the presence of key functional groups, such as the C-O-C ether linkage and the absence of an O-H stretch from the starting material.
-
Q2: What are the recommended storage conditions for this compound?
As a secondary amine, the free base can be susceptible to oxidation and reaction with atmospheric carbon dioxide over time.
-
Short-Term Storage: Store the free base as a neat oil or in solution under an inert atmosphere (argon or nitrogen) in a tightly sealed container at 2-8 °C.
-
Long-Term Storage: For maximum stability, store the compound as its hydrochloride salt. The salt form is typically a stable, crystalline solid that is less reactive and easier to handle. Store the salt at room temperature, protected from light and moisture.
Q3: Can I use a different benzhydryl source other than benzhydryl bromide?
Yes, other benzhydryl halides can be used. The general reactivity trend is I > Br > Cl.
-
Benzhydryl Chloride: Less reactive than the bromide. May require more forcing conditions (higher temperature or longer reaction time), which could increase the risk of side reactions.
-
Benzhydryl Iodide: More reactive but often less stable and more expensive.
-
Benzhydryl Alcohol: Can also be used via other methods like a Mitsunobu reaction, but this introduces different reagents and potential purification challenges (e.g., removal of triphenylphosphine oxide).
For most applications, benzhydryl bromide offers a good balance of reactivity and stability, making it a common choice.
References
- Synchem. (2024). This compound.
- CymitQuimica. (n.d.). This compound.
- Google Patents. (2009). US20090171110A1 - Process for preparing n-methyl-3, 4-dimethoxyphenylethylamine.
- LGC Standards. (n.d.). This compound.
- Google Patents. (1998). US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine.
- Ligandbook. (2016). Package name: 2-[di(phenyl)methoxy]-N,N-dimethylethanamine.
-
Organic Syntheses. (n.d.). Ethylamine, N-methyl-. Retrieved from [Link].
- ResearchGate. (n.d.). 2-(diphenylmethoxy)-N,N-dimethylethanamine hydrochloride, DPH.
-
Rocchi, E., et al. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. PubMed Central. Retrieved from [Link].
Sources
Technical Support Center: Mastering Nordiphenhydramine Quantification in Complex Matrices
Welcome to the technical support center for the bioanalysis of Nordiphenhydramine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying Nordiphenhydramine in challenging biological matrices. Here, we synthesize our extensive field experience with established scientific principles to provide you with a comprehensive resource for troubleshooting and optimizing your analytical methods. Our goal is to empower you with the knowledge to anticipate challenges, diagnose problems, and generate high-quality, reproducible data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the quantification of Nordiphenhydramine.
Q1: What are the primary challenges in quantifying Nordiphenhydramine in biological matrices like plasma and urine?
A1: The primary challenges include:
-
Low Endogenous Concentrations: Nordiphenhydramine is a metabolite of Diphenhydramine, and its concentration in biological fluids can be low, requiring highly sensitive analytical methods.
-
Matrix Effects: Biological matrices are complex mixtures of endogenous compounds (e.g., phospholipids, salts, proteins) that can interfere with the ionization of Nordiphenhydramine in the mass spectrometer, leading to ion suppression or enhancement.[1][2] This can significantly impact the accuracy and reproducibility of the results.
-
Co-eluting Metabolites: Other metabolites of Diphenhydramine or co-administered drugs may have similar chemical properties and retention times, potentially interfering with the accurate quantification of Nordiphenhydramine.[3][4]
-
Analyte Stability: Nordiphenhydramine may be susceptible to degradation during sample collection, storage, and processing. It is crucial to assess its stability under various conditions, including freeze-thaw cycles.[5][6]
Q2: Which analytical technique is most suitable for Nordiphenhydramine quantification?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying Nordiphenhydramine in complex matrices.[7] This technique offers high sensitivity, selectivity, and the ability to handle complex sample matrices. The use of Multiple Reaction Monitoring (MRM) in a triple quadrupole mass spectrometer provides excellent specificity by monitoring a specific precursor-to-product ion transition for the analyte.[8]
Q3: How do I choose an appropriate internal standard (IS) for Nordiphenhydramine analysis?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of Nordiphenhydramine (e.g., Nordiphenhydramine-d5). A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation and ionization, thus effectively compensating for matrix effects and other sources of variability.[9] If a SIL-IS is unavailable, a structural analog with similar chromatographic behavior and ionization efficiency can be used, but it may not compensate for all variabilities as effectively.
Q4: What are the best practices for sample storage to ensure the stability of Nordiphenhydramine?
A4: To maintain the integrity of Nordiphenhydramine in biological samples, it is recommended to:
-
Store plasma and urine samples at -20°C or, for long-term storage, at -80°C.[5][6]
-
Minimize the number of freeze-thaw cycles, as repeated cycling can lead to degradation of the analyte.[5][6] It is advisable to aliquot samples into smaller volumes for single use.
-
Conduct stability studies to evaluate the impact of storage conditions and freeze-thaw cycles on Nordiphenhydramine concentrations in your specific matrix.[5][6]
Part 2: Troubleshooting Guide
This section provides a problem-and-solution framework for common issues encountered during Nordiphenhydramine analysis.
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| Low Signal Intensity / Poor Sensitivity | 1. Suboptimal ionization of Nordiphenhydramine. 2. Inefficient sample extraction and recovery. 3. Significant ion suppression from the matrix. 4. Instrument parameters not optimized. | 1. Optimize Ionization: Nordiphenhydramine, being a secondary amine, ionizes well in positive electrospray ionization (ESI) mode. Ensure the mobile phase has an acidic pH (e.g., using 0.1% formic acid) to promote protonation ([M+H]+).[3] 2. Improve Extraction: Evaluate different sample preparation techniques. While protein precipitation is simple, solid-phase extraction (SPE) may provide a cleaner extract and higher recovery. 3. Mitigate Matrix Effects: Dilute the sample post-extraction, if sensitivity allows. Optimize chromatography to separate Nordiphenhydramine from co-eluting matrix components. Employ a stable isotope-labeled internal standard.[1][2] 4. Instrument Optimization: Infuse a standard solution of Nordiphenhydramine to optimize MS parameters such as capillary voltage, gas flows, and collision energy.[9] |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation. 2. Variable matrix effects between samples. 3. Unstable instrument performance. 4. Improper internal standard usage. | 1. Standardize Sample Preparation: Ensure consistent and precise execution of the sample preparation protocol. Use calibrated pipettes and maintain consistent timing for each step. 2. Address Matrix Variability: Use a stable isotope-labeled internal standard to compensate for inter-sample variations in matrix effects.[9] 3. Check Instrument Stability: Monitor the instrument's performance by injecting a standard solution periodically throughout the analytical run. 4. Verify IS Addition: Ensure the internal standard is added accurately and consistently to all samples, including calibration standards and quality controls. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination. 2. Incompatible mobile phase or pH. 3. Secondary interactions with the stationary phase. 4. Sample solvent effects. | 1. Column Maintenance: Use a guard column to protect the analytical column. If performance degrades, try flushing the column or replacing it. 2. Mobile Phase Optimization: Ensure the mobile phase is properly buffered and the pH is appropriate for the analyte and column chemistry. 3. Minimize Secondary Interactions: Add a small amount of a competing base, like triethylamine, to the mobile phase to reduce peak tailing for basic compounds like Nordiphenhydramine. 4. Solvent Matching: Reconstitute the final extract in a solvent that is similar in strength to the initial mobile phase to avoid peak distortion. |
| Carryover | 1. Adsorption of the analyte to the autosampler or column. 2. High concentration samples injected prior to low concentration samples. | 1. Optimize Wash Solvents: Use a strong wash solvent in the autosampler wash routine that can effectively remove any residual Nordiphenhydramine. A mixture of organic solvent and acid is often effective. 2. Injection Order: If possible, randomize the injection sequence or inject a blank sample after high-concentration samples. |
Part 3: Experimental Protocols & Workflows
This section provides a detailed, step-by-step protocol for the quantification of Nordiphenhydramine in human plasma using LC-MS/MS.
Protocol: Quantification of Nordiphenhydramine in Human Plasma by Protein Precipitation and LC-MS/MS
1. Materials and Reagents
-
Nordiphenhydramine reference standard
-
Nordiphenhydramine-d5 (or other suitable SIL-IS)
-
LC-MS grade acetonitrile and methanol
-
Formic acid (≥98%)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Ultrapure water
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Nordiphenhydramine and the internal standard in methanol.
-
Working Solutions: Prepare serial dilutions of the Nordiphenhydramine stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard in the same diluent.
3. Sample Preparation (Protein Precipitation)
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 1: Suggested LC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for moderately polar compounds like Nordiphenhydramine. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier promotes protonation for positive ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | Start with a low percentage of B, ramp up to elute the analyte, then re-equilibrate. | A gradient elution is typically required to separate the analyte from matrix components. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40°C | Improves peak shape and reproducibility. |
| Injection Volume | 5 - 10 µL | |
| Ionization Mode | ESI Positive | Nordiphenhydramine contains a secondary amine that is readily protonated.[3] |
| Capillary Voltage | ~3.5 kV | Optimize for maximum signal. |
| Source Temperature | ~150°C | Optimize for your specific instrument. |
| Desolvation Gas Flow & Temperature | Instrument-specific | Optimize for efficient desolvation and ion formation. |
Table 2: Example MRM Transitions for Nordiphenhydramine
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Nordiphenhydramine | 242.2 | 167.1 | Optimize for your instrument |
| Nordiphenhydramine (Qualifier) | 242.2 | 152.1 | Optimize for your instrument |
| Nordiphenhydramine-d5 (IS) | 247.2 | 172.1 | Optimize for your instrument |
Note: The exact m/z values and collision energies should be optimized for your specific instrument and experimental conditions.[3]
5. Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Use a weighted (e.g., 1/x or 1/x²) linear regression to fit the calibration curve.
-
Quantify the Nordiphenhydramine concentration in the QC and unknown samples using the regression equation from the calibration curve.
Logical Workflow for Method Development
Part 4: References
-
Gergov, M., Ojanperä, I., & Vuori, E. (2003). Simultaneous screening for 238 drugs in blood by liquid chromatography-ion spray tandem mass spectrometry with multiple-reaction monitoring. Journal of Chromatography B, 795(1), 41-53.
-
Shimadzu Corporation. (n.d.). Automatic quantification of doxylamine and diphenhydramine in human plasma. Retrieved from [Link]
-
Hewavitharana, A. K., Lee, S., & Shaw, P. N. (2006). Strategies for the detection and elimination of matrix effects in quantitative LC–MS analysis. Chromatographia, 64(5-6), 333-338.
-
MedCrave. (2018). LC-MS/MS method development and validation of an antihistaminic, calcium channel blocker, di-phenyl-methyl-piperazine group cont. Retrieved from [Link]
-
Kumar, S., Rurak, D. W., & Riggs, K. W. (1998). Simultaneous determination of diphenhydramine, its N-oxide metabolite and their deuterium-labeled analogues in ovine plasma and urine using liquid chromatography/electrospray tandem mass spectrometry. Journal of mass spectrometry : JMS, 33(12), 1171–1181.
-
Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, G., Ng, K., & Korfmacher, W. A. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid communications in mass spectrometry : RCM, 17(1), 97–103.
-
Boyd, R., Ciavarella, A. B., & Johnson, C. E. (1996). Chemical stability of diphenhydramine hydrochloride in minibags and polypropylene syringes. The Canadian journal of hospital pharmacy, 49(4), 183–188.
-
Cuhadar, S., Koseoglu, M., Atay, A., & Dirican, A. (2013). The effect of storage time and freeze-thaw cycles on the stability of serum samples. Biochemia medica, 23(1), 70–76.
-
Agilent Technologies. (n.d.). Quantitation of N-Nitroso N-Desmethyl Diphenhydramine in Diphenhydramine HCl API Using the Agilent 6475A triple quadrupole LC/MS system. Retrieved from [Link]
Sources
- 1. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 2. agilent.com [agilent.com]
- 3. Identification of diphenhydramine metabolites in human urine by capillary electrophoresis-ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Automatic quantification of doxylamine and diphenhydramine in human plasma – secrets of science [shimadzu-webapp.eu]
- 5. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. lcms.cz [lcms.cz]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing In Vivo Dose-Response Curves for 2-(Diphenylmethoxy)-N-methylethylamine (Diphenhydramine)
Welcome to the technical support center for researchers utilizing 2-(Diphenylmethoxy)-N-methylethylamine, commonly known as Diphenhydramine, in in vivo studies. This guide is designed to provide you with field-proven insights and troubleshooting strategies to optimize your dose-response experiments, ensuring data integrity and translatability. As a first-generation antihistamine with significant central nervous system activity, understanding its complex pharmacology is paramount to successful in vivo research.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for Diphenhydramine that I should be aware of for my in vivo studies?
A1: Diphenhydramine's primary mechanism is as an inverse agonist at the histamine H1 receptor, which mediates its well-known antihistaminergic effects.[2] However, it readily crosses the blood-brain barrier and also acts as a competitive antagonist at muscarinic acetylcholine receptors, contributing significantly to its sedative and cognitive-impairing effects.[1][2] This dual activity is a critical consideration in experimental design, as the observed in vivo response will be a composite of these on- and off-target effects.
Q2: I am planning a dose-response study for Diphenhydramine in mice to assess its sedative effects. What is a good starting dose range?
A2: For sedation or hypnotic effects in mice, a starting dose range of 1-30 mg/kg administered intraperitoneally (IP) or intramuscularly (IM) is a reasonable starting point.[1] It is highly recommended to conduct a pilot study with a logarithmic dose spacing (e.g., 1, 3, 10, 30 mg/kg) to identify a narrower, more effective range for your specific animal strain and experimental conditions.[3]
Q3: What are the key pharmacokinetic parameters of Diphenhydramine that might influence my experimental timeline?
A3: Diphenhydramine is rapidly absorbed, with sedative effects typically peaking within the first two hours after administration and lasting up to seven hours.[3] Its plasma elimination half-life in healthy adults is approximately 3-4 hours, though this can vary between species and with age.[4] Consider these timings when planning your behavioral or physiological assessments to capture the peak effect and duration of action.
Q4: What is the most appropriate vehicle for dissolving and administering Diphenhydramine in rodent studies?
A4: Diphenhydramine hydrochloride is soluble in water. For in vivo administration, sterile 0.9% saline is the most commonly used and recommended vehicle.[5]
Q5: Are there known differences in sensitivity to Diphenhydramine between different animal strains, sexes, or ages?
A5: Yes, these biological variables can significantly influence drug metabolism and behavioral responses.[3] For instance, clearance rates of Diphenhydramine differ with age. Therefore, it is crucial to maintain consistency in the strain, sex, and age of the animals used within an experiment to minimize variability.
Troubleshooting Guide
Problem 1: I am not observing a clear dose-dependent effect in my study.
-
Possible Cause 1: Inappropriate Dose Range. The selected dose range may be too narrow or entirely on the plateau of the dose-response curve.
-
Solution: Widen your dose range in a pilot study, including both lower and higher concentrations, to ensure you capture the full sigmoidal curve.
-
-
Possible Cause 2: High Inter-Animal Variability.
-
Solution: Ensure strict consistency in animal strain, age, sex, and housing conditions. Increase the number of animals per group to improve statistical power.
-
-
Possible Cause 3: Route of Administration. The chosen route of administration may have variable absorption.
-
Solution: Intravenous (IV) administration provides the most direct and consistent systemic exposure. If using oral (PO) or intraperitoneal (IP) routes, ensure consistent administration technique.
-
Problem 2: I am observing excessive sedation even at low doses, which interferes with the intended behavioral endpoint.
-
Possible Cause: High Sensitivity of the Animal Model. Your specific strain or substrain of rodent may be particularly sensitive to the sedative effects of Diphenhydramine.
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Solution 1: Conduct a Dose-Response Pilot Study. A pilot study with a range of lower doses can help identify the minimal effective dose for your desired effect with the least sedation.[3]
-
Solution 2: Adjust the Timing of Behavioral Testing. Since sedative effects peak within the first few hours, consider conducting behavioral tests during the later phase of the drug's action, if appropriate for your research question.[3]
-
Problem 3: My results show a high degree of variability between animals in the same dose group.
-
Possible Cause 1: Inconsistent Drug Administration.
-
Solution: Ensure all personnel are thoroughly trained in the chosen administration technique (e.g., IP injection) to guarantee consistent dosing.
-
-
Possible Cause 2: Environmental Stressors.
-
Solution: Acclimate animals to the experimental room and testing apparatus to minimize stress-induced variability in behavior. Handle animals consistently and gently.
-
-
Possible Cause 3: Off-Target Effects. Diphenhydramine's anticholinergic properties can lead to a range of effects that may contribute to variability.
-
Solution: Acknowledge these effects in your data interpretation. In some cases, it may be appropriate to use a more selective second-generation antihistamine as a negative control to dissect the H1-receptor-mediated effects.
-
Problem 4: I am observing paradoxical excitement or agitation at higher doses instead of sedation.
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Possible Cause: Dose-Dependent Biphasic Effects. While sedation is common, Diphenhydramine can occasionally cause paradoxical excitement, particularly at higher doses.[3]
-
Solution: This is a strong indication that your dose is too high. A dose reduction is necessary. This highlights the importance of a full dose-response curve to identify the therapeutic window.
-
Data Presentation
Table 1: Recommended Dosage Ranges for Diphenhydramine in Rodent Models
| Animal Model | Application | Dosage (mg/kg) | Route of Administration | Key Observations |
| Mouse | Sedation/Hypnotic | 1, 2 | Intramuscular (IM) | Decreased open field activity, increased immobility.[1] |
| Rat | Sedation | 10, 20 | Not specified | Sedative effects observed.[1] |
| Mouse | Analgesic & Anti-inflammatory | 1, 2 | Intramuscular (IM) | Reduced pain response in the formalin test.[1] |
| Mouse | Allergic Model | 20 | Intraperitoneal (IP) | Reduced hyperalgesia and paw edema.[1] |
| Mouse | Histamine-induced Scratching | 30 | Oral (PO) | Reduction of scratching behavior.[1] |
| Rat | Cognitive Impairment | 1-3 | Intraperitoneal (IP) | Impaired performance in the Morris water maze.[1] |
Table 2: Acute Toxicity of Diphenhydramine
| Animal Model | Route of Administration | LD50 (mg/kg) |
| Mouse | Intraperitoneal (IP) | 56[1] |
| Mouse | Oral (PO) | 160[1] |
| Mouse | Subcutaneous (SC) | 50[1] |
| Rat | Intraperitoneal (IP) | 280[1] |
| Rat | Oral (PO) | 390[1] |
Experimental Protocols
Protocol 1: In Vivo Sedation Assessment in Mice using the Open Field Test
-
Animal Acclimation: House mice in a controlled environment for at least one week prior to the experiment.[5]
-
Materials and Preparation:
-
Diphenhydramine hydrochloride powder.
-
Sterile 0.9% saline.
-
Vehicle control: 0.9% saline.
-
-
Drug Preparation: Prepare a stock solution of Diphenhydramine in sterile saline. Perform serial dilutions to achieve the desired final concentrations for each dose group.
-
Administration: Administer the appropriate dose of Diphenhydramine or vehicle via intraperitoneal (IP) injection 30 minutes before the test.
-
Open Field Test:
-
Place each mouse individually into the center of an open field apparatus (e.g., a 40x40 cm arena).
-
Record activity for 10-30 minutes using an automated tracking system.
-
Key parameters to measure include total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena.[1]
-
-
Data Analysis: Compare the behavioral parameters between the Diphenhydramine-treated groups and the vehicle-treated control group. A significant decrease in locomotor activity and rearing is indicative of a sedative effect. Plot the data as a dose-response curve to determine the ED50.
Mandatory Visualizations
Caption: Experimental workflow for an in vivo sedation study.
Caption: Diphenhydramine's primary signaling pathways.
References
- Benson, B. E., Farooqi, M. F., Klein-Schwartz, W., Litovitz, T., Webb, A. N., Borys, D. J., Lung, D., Rose, S. R., Aleguas, A., Sollee, D. R., & Seifert, S. A. (2010). Diphenhydramine dose-response: a novel approach to determine triage thresholds. Clinical Toxicology, 48(8), 837-843.
- Ghaffar, A. (2025). Diphenhydramine. In StatPearls.
- Carruthers, S. G., Shoeman, D. W., Hignite, C. E., & Azarnoff, D. L. (1978). Correlation between plasma diphenhydramine level and sedative and antihistamine effects. Clinical Pharmacology & Therapeutics, 23(4), 375-382.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Diphenhydramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Correlation between plasma diphenhydramine level and sedative and antihistamine effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Resolving peak tailing issues in chromatography of Nordiphenhydramine
Welcome to the technical support center for resolving common chromatographic issues encountered during the analysis of Nordiphenhydramine. This guide provides in-depth troubleshooting advice, step-by-step protocols, and the scientific rationale behind these recommendations to help you achieve symmetric, reproducible peaks.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a significant problem for the analysis of Nordiphenhydramine?
Peak tailing is a common chromatographic peak distortion where the back half of the peak is wider than the front half, deviating from the ideal symmetrical Gaussian shape.[1][2] This is problematic because it can compromise the accuracy of quantification by making peak integration difficult and can obscure smaller, closely eluting peaks, thereby reducing resolution.[2][3]
Nordiphenhydramine, a basic compound containing an amine functional group, is particularly susceptible to peak tailing.[1][4] This is due to its tendency to engage in strong secondary interactions with the stationary phase, in addition to the primary reversed-phase retention mechanism.[4][5]
Q2: What is the primary chemical cause of peak tailing for a basic compound like Nordiphenhydramine?
The most common cause of peak tailing for basic analytes in reversed-phase liquid chromatography (RPLC) is interaction with residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][4][5]
At a typical mobile phase pH (e.g., pH > 3), some of these silanol groups are deprotonated and carry a negative charge (Si-O⁻).[4][6] Nordiphenhydramine, being a basic amine, is protonated and carries a positive charge (R₃NH⁺). The strong ionic attraction between the positively charged analyte and the negatively charged silanol sites creates a secondary, highly energetic retention mechanism.[3][6] Molecules that experience this interaction are retained longer than those that do not, resulting in a "tail" on the peak.[7]
Troubleshooting Guide: A Systematic Approach
Q3: My Nordiphenhydramine peak is tailing. What is the first and most critical parameter to investigate?
The first and most powerful tool for improving the peak shape of an ionizable analyte like Nordiphenhydramine is the mobile phase pH .[8][9][10] The pH dictates the ionization state of both the analyte and the residual silanols on the column.[5][8] The pKa of Diphenhydramine (a close analog) is approximately 9[11], so Nordiphenhydramine will be protonated at any pH below ~11. The pKa of surface silanols is acidic, typically in the range of 3.5-4.5.
Your goal is to adjust the mobile phase pH to a level where the unwanted ionic interactions are suppressed. You have two primary strategies:
-
Work at Low pH (Ion Suppression of Silanols): By lowering the mobile phase pH to ≤ 3, the vast majority of silanol groups become protonated (Si-OH) and are therefore neutral.[1][4] This eliminates the strong ionic attraction, leading to a dramatic improvement in peak shape. This is the most common and often most effective strategy.[3][4]
-
Work at High pH (Analyte Neutralization): By raising the mobile phase pH to a level approximately 2 units above the analyte's pKa (e.g., pH > 10-11), Nordiphenhydramine will be in its neutral, free-base form. This also eliminates the ionic interaction with the (now fully deprotonated) silanols. Caution: This approach requires a specialized pH-stable column (e.g., hybrid or polymer-based) to prevent rapid degradation of the silica stationary phase.[2][12]
| pH Range | Nordiphenhydramine State | Silanol Group State | Interaction | Expected Peak Shape |
| pH ≤ 3.0 | Protonated (Cationic) | Protonated (Neutral) | Hydrophobic only | Symmetrical |
| pH 4.0 - 7.0 | Protonated (Cationic) | Deprotonated (Anionic) | Ionic & Hydrophobic | Severe Tailing |
| pH > 10.0 | Neutral | Deprotonated (Anionic) | Hydrophobic only | Symmetrical |
Q4: I've adjusted my mobile phase pH, but some tailing persists. What should I try next?
If pH adjustment alone is insufficient, the next step is to address the remaining active sites and ensure pH stability. This can be achieved through a logical troubleshooting workflow.
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromtech.com [chromtech.com]
- 6. support.waters.com [support.waters.com]
- 7. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. phenomenex.com [phenomenex.com]
- 10. acdlabs.com [acdlabs.com]
- 11. Diphenhydramine | C17H21NO | CID 3100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
Improving the signal-to-noise ratio in analytical measurements of 2-(Diphenylmethoxy)-N-methylethylamine
Welcome to the technical support guide for the bioanalysis of 2-(Diphenylmethoxy)-N-methylethylamine (also known as Nordiphenhydramine). This resource is designed for researchers, analytical scientists, and drug development professionals to address common challenges and improve the signal-to-noise (S/N) ratio in quantitative measurements. Achieving a high S/N ratio is paramount for developing sensitive and robust bioanalytical methods that meet regulatory standards, such as the ICH M10 guidelines.[1][2][3][4] This guide provides structured troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established scientific principles.
Troubleshooting Guide: Enhancing Signal-to-Noise Ratio
A low signal-to-noise ratio compromises the limit of quantitation (LOQ), precision, and accuracy of a bioanalytical method.[5][6] The following section addresses specific issues you may encounter.
Issue 1: High or Unstable LC-MS Baseline Noise
A noisy baseline directly reduces the S/N ratio by increasing the 'N' component, making it difficult to accurately integrate low-level analyte peaks.
Potential Causes & Recommended Solutions
| Potential Cause | Scientific Rationale & Recommended Solution |
| Contaminated Solvents/Reagents | Mobile phase contaminants (even at trace levels) can introduce chemical noise or suppress the analyte signal. Solution: Always use fresh, HPLC- or LC-MS-grade solvents and high-purity additives (e.g., formic acid, ammonium formate).[5] Filter aqueous mobile phases and do not store them for extended periods to prevent microbial growth. |
| HPLC System Issues | Inconsistent pump performance can cause pressure fluctuations that manifest as baseline noise, particularly with UV detectors but also affecting spray stability in MS. Leaks or worn pump seals are common culprits. Solution: Regularly perform system maintenance. Prime all solvent lines to remove air bubbles. If noise is periodic, it often points to a pump issue; perform a pump performance test and replace seals if necessary. |
| Mass Spectrometer Source Contamination | The electrospray ionization (ESI) source is susceptible to contamination from biological matrix components and non-volatile buffers. This leads to an unstable spray and high background noise. Solution: Implement a routine schedule for cleaning the MS source components (capillary, skimmer cone) as per the manufacturer's instructions. An effective sample preparation strategy is the best preventative measure.[7] |
| Improper Grounding/Electronic Noise | External electronic devices can introduce high-frequency noise. Solution: Ensure all LC and MS components are connected to a properly grounded, dedicated power outlet. Avoid placing the instrument near devices like centrifuges or refrigerators. |
| Inadequate Temperature Control | Fluctuations in ambient temperature can affect solvent viscosity and detector stability, leading to baseline drift and noise.[8] Solution: Use a column oven to maintain a consistent column temperature. Ensure the laboratory environment is temperature-controlled. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Asymmetrical peaks are wider and shorter than symmetrical peaks of the same area. This directly reduces peak height and, consequently, the S/N ratio.[5]
Potential Causes & Recommended Solutions
| Potential Cause | Scientific Rationale & Recommended Solution |
| Secondary Silanol Interactions | This compound is a basic secondary amine.[9] At mid-range pH, its protonated form can interact with deprotonated residual silanols on the silica surface of C18 columns, causing peak tailing. Solution: Add a mobile phase modifier. A low concentration of an acid (e.g., 0.1% formic acid) will protonate the silanols, minimizing these secondary interactions. Using a column with end-capping or a hybrid particle technology can also mitigate this effect. |
| Column Overload | Injecting too much analyte mass can saturate the stationary phase, leading to peak fronting. Solution: Reduce the injection volume or dilute the sample. This is especially important for high-concentration samples. |
| Mismatched Injection Solvent | If the injection solvent is significantly stronger than the mobile phase, the analyte will not focus properly at the head of the column, leading to broad or split peaks. Solution: Whenever possible, dissolve the final sample extract in the initial mobile phase or a weaker solvent.[5] This promotes on-column focusing and sharp peaks. |
| Column Degradation | A void at the head of the column or contaminated frit can distort peak shape. Solution: Use a guard column to protect the analytical column. If performance degrades, try back-flushing the column (if permitted by the manufacturer) or replace it. |
Issue 3: Low Analyte Signal or Poor Sensitivity
Even with a quiet baseline, a weak signal will result in a poor S/N ratio, preventing the method from reaching the required lower limit of quantitation (LLOQ).
Potential Causes & Recommended Solutions
| Potential Cause | Scientific Rationale & Recommended Solution |
| Inefficient Ionization | The analyte must be efficiently ionized in the MS source to be detected. For a basic amine, this requires protonation to form [M+H]⁺. Solution: Operate in positive electrospray ionization (ESI+) mode. Optimize the mobile phase pH to be at least 2 units below the analyte's pKa to ensure it is fully protonated. Optimize MS source parameters like capillary voltage, source temperature, and gas flows. |
| Matrix Effects (Ion Suppression) | Co-eluting components from the biological matrix (e.g., phospholipids, salts) can compete with the analyte for ionization in the ESI source, suppressing its signal.[10][11] This is a major challenge in bioanalysis. Solution: Improve the sample preparation method. Transition from simple protein precipitation to a more selective technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to better remove interfering compounds.[12] Adjusting chromatography to move the analyte peak away from the "void volume" where many matrix components elute can also be effective. |
| Suboptimal MRM Transitions | In tandem mass spectrometry (MS/MS), the choice of precursor and product ions for Multiple Reaction Monitoring (MRM) is critical for sensitivity and selectivity. Solution: Infuse a standard solution of the analyte directly into the mass spectrometer. Perform a Q1 scan to confirm the mass of the precursor ion ([M+H]⁺). Then, perform a product ion scan on the precursor to identify the most intense and stable fragment ions. Select the two or three most abundant fragments for your MRM transitions (one for quantification, others for confirmation). |
| Insufficient Sample on Column | The signal is directly proportional to the amount of analyte reaching the detector. Solution: If possible, inject a larger volume of the sample extract.[13] Alternatively, modify the sample preparation procedure to include an evaporation and reconstitution step to concentrate the analyte in a smaller volume of injection solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the best chromatographic approach for analyzing this compound?
A1: Reversed-phase High-Performance Liquid Chromatography (HPLC) is the most common and effective technique. Given the analyte's basic nature, a low pH mobile phase (e.g., pH 2.5-3.5) using 0.1% formic acid in both water and acetonitrile is highly recommended. This ensures the amine is consistently protonated, leading to excellent peak shape and retention on a C18 or similar reversed-phase column. Gradient elution is typically preferred for bioanalytical methods to effectively separate the analyte from early-eluting matrix components.
Q2: How do I choose between Protein Precipitation, LLE, and SPE for sample preparation?
A2: The choice depends on the required level of cleanliness and sensitivity.
-
Protein Precipitation (PPT): Quick and easy, but the least clean. It removes proteins but leaves behind many other matrix components like phospholipids, making it prone to matrix effects.[12] Best for early-stage method development or when high sensitivity is not required.
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT. By using a water-immiscible organic solvent and adjusting the sample pH, you can selectively extract the analyte. For this basic analyte, you would raise the sample pH to deprotonate it, making it neutral and more soluble in the organic phase.
-
Solid-Phase Extraction (SPE): Provides the cleanest extracts and is the gold standard for high-sensitivity methods.[14] For this analyte, a mixed-mode cation-exchange SPE cartridge is ideal. It allows for retaining the protonated amine via ion exchange while washing away neutral and acidic interferences with organic solvents, leading to a significant reduction in matrix effects and baseline noise.
Q3: My method must comply with ICH M10 guidelines. What are the key validation parameters related to S/N?
A3: The ICH M10 guideline for bioanalytical method validation emphasizes demonstrating that the method is suitable for its intended purpose.[3] The Lower Limit of Quantitation (LLOQ) is the most critical parameter directly related to S/N. For the LLOQ to be accepted:
-
The analyte response must be at least 5 times the response of a blank sample.
-
The peak should be identifiable, discrete, and reproducible.
-
The precision (%CV) should not exceed 20%, and the accuracy should be within ±20% of the nominal value.[1][15] Achieving a robust S/N ratio (typically >10) at the LLOQ is essential to consistently meet these criteria.
Q4: Can I use a UV detector instead of a mass spectrometer?
A4: Yes, it is possible. The this compound molecule contains two phenyl rings, which act as a good chromophore for UV detection (typically around 220-230 nm). However, a UV detector lacks the selectivity of a mass spectrometer.[16] When analyzing complex biological matrices like plasma or urine, there is a high risk of co-eluting endogenous compounds that also absorb at that wavelength, leading to interferences and inaccurate quantification. LC-MS/MS is strongly recommended for its superior selectivity and sensitivity, which are critical for regulatory submissions.[7]
Visualized Workflows and Protocols
Diagram: General Troubleshooting Workflow for Low S/N
This diagram outlines a logical approach to diagnosing and resolving issues with a low signal-to-noise ratio.
Caption: Troubleshooting flowchart for low S/N ratio.
Experimental Protocol: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol uses a mixed-mode cation-exchange SPE cartridge to achieve a highly selective extraction of this compound from human plasma.
Materials:
-
Mixed-mode strong cation-exchange SPE cartridges (e.g., 30 mg / 1 mL)
-
Human plasma sample containing the analyte
-
Internal Standard (IS) solution (e.g., deuterated analogue)
-
2% Formic Acid in Water
-
Methanol (HPLC Grade)
-
5% Ammonium Hydroxide in Methanol
-
SPE Vacuum Manifold
-
Sample Concentrator/Evaporator
Step-by-Step Methodology:
-
Sample Pre-treatment:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of internal standard solution.
-
Add 200 µL of 2% formic acid in water.
-
Vortex for 30 seconds to mix and lyse cells. This step also ensures the analyte is protonated (positively charged).
-
-
SPE Cartridge Conditioning:
-
Place SPE cartridges on the vacuum manifold.
-
Pass 1 mL of Methanol through each cartridge. Do not allow the cartridge to go dry.
-
Pass 1 mL of 2% formic acid in water through each cartridge to equilibrate the sorbent.
-
-
Sample Loading:
-
Load the entire 310 µL of the pre-treated sample onto the conditioned SPE cartridge.
-
Apply gentle vacuum to draw the sample through the cartridge at a slow, consistent rate (approx. 1 mL/min). The positively charged analyte will bind to the cation-exchange sorbent.
-
-
Wash Step 1 (Interference Removal):
-
Wash the cartridge with 1 mL of 2% formic acid in water to remove salts and polar interferences.
-
Apply full vacuum for 1 minute to dry the sorbent.
-
-
Wash Step 2 (Further Interference Removal):
-
Wash the cartridge with 1 mL of Methanol to remove phospholipids and other non-polar interferences retained on the reversed-phase backbone of the sorbent.
-
Apply full vacuum for 2-3 minutes to thoroughly dry the sorbent. This step is critical to ensure good recovery in the next step.
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Add 1 mL of 5% Ammonium Hydroxide in Methanol to the cartridge. The ammonia neutralizes the charge on the analyte, releasing it from the cation-exchange sorbent.
-
Allow the solvent to soak for 30 seconds before applying gentle vacuum to elute the analyte.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
Diagram: Bioanalytical Experimental Workflow
This diagram illustrates the end-to-end process for the quantitative analysis of a drug metabolite in a biological matrix.
Caption: Standard workflow for bioanalytical sample analysis.
References
-
Kymos, ICH M10 guideline: validation of bioanalytical methods, Kymos. Available at: [Link]
-
ICH, ICH M10 Bioanalytical Method Validation, (2022). Available at: [Link]
-
Simbec-Orion, Common challenges in bioanalytical method development, (2023). Available at: [Link]
-
Patsnap Eureka, How to Address Detector Noise in HPLC Systems, (2025). Available at: [Link]
-
ResolveMass Laboratories Inc., Top 5 Challenges in Bioanalytical Method Development and How to Solve Them, (2025). Available at: [Link]
-
BioAgilytix, Demystifying the ICH M10 Bioanalytical Method Validation Guidelines, (2024). Available at: [Link]
-
ICH, bioanalytical method validation and study sample analysis m10, (2022). Available at: [Link]
-
European Medicines Agency, ICH M10 on bioanalytical method validation - Scientific guideline, (2022). Available at: [Link]
-
LCGC International, Enhancing Signal-to-Noise, (2010). Available at: [Link]
-
IEEE Xplore, Stochastic Resonance Algorithm for Enhancement of Signal-to-Noise Ratio of HPLC/MS Signal, (2010). Available at: [Link]
-
LCGC International, The Role of the Signal-to-Noise Ratio in Precision and Accuracy, (2010). Available at: [Link]
-
BioInsights, From bench to bedside: navigating bioanalytical method development and validation for clinical efficacy and regulatory compliance, (2025). Available at: [Link]
-
Separation Science, HPLC tips & tricks - increase your HPLC/UHPLC method sensitivity, (n.d.). Available at: [Link]
-
Journal of Pharmaceutical Research, An Overview of the Development and Validation of Bioanalytical Methods and Their Use in Pharmacy, (2024). Available at: [Link]
-
Journal of Pharmaceutical Research International, A Comprehensive Review on Bioanalytical Method Development and Validation for Pharmaceuticals, (2022). Available at: [Link]
-
National Center for Biotechnology Information, PubChem Compound Summary for CID 36060, 2-(Diphenylmethoxy)ethylamine, (n.d.). Available at: [Link]
-
mzCloud, Diphenhydramine, (2018). Available at: [Link]
-
National Center for Biotechnology Information, PubChem Compound Summary for CID 43833360, 2-(diphenylmethoxy)-N,N-dimethylethanaminium chloride, (n.d.). Available at: [Link]
-
ResearchGate, hplc determination of n-methylethanolamine in diphenhydramine hydrochloride drug substance by pre-column derivatization, (2018). Available at: [Link]
-
PubMed, Sample preparation techniques, (1998). Available at: [Link]
-
Forensic Chemistry, The differentiation of 2,5-dimethoxy-N-(N-methoxybenzyl)phenethylamine (NBOMe) isomers using GC retention indices and multivariate analysis of mass spectra, (2019). Available at: [Link]
-
PubMed Central, Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review, (2022). Available at: [Link]
-
ResearchGate, 2-(diphenylmethoxy)-N,N-dimethylethanamine hydrochloride, DPH., (n.d.). Available at: [Link]
-
ResearchGate, Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances, (2024). Available at: [Link]
-
Phenomenex, Sample Preparation Techniques for Precision in Analysis, (2025). Available at: [Link]
-
ResearchGate, Simultaneous analysis of six phenethylamine-type designer drugs by TLC, LC-MS, and GC-MS, (2007). Available at: [Link]
-
American Pharmaceutical Review, New Trends in Sample Preparation for Bioanalysis, (2016). Available at: [Link]
-
PubMed, Postmortem identification and quantitation of 2,5-dimethoxy-4-n-propylthiophenethylamine using GC-MSD and GC-NPD, (2002). Available at: [Link]
-
PubMed, Identification of 2,5-dimethoxy-4-ethylthiophenethylamine and its metabolites in the urine of rats by gas chromatography-mass spectrometry, (2003). Available at: [Link]
-
SIELC Technologies, HPLC Separation of Histamine and Phenethylamine on Primesep 200 Column, (n.d.). Available at: [Link]
-
ResearchGate, Pitfalls in the sample preparation and analysis of N-acylethanolamines, (2009). Available at: [Link]
-
MDPI, Analytical Methods Used in Determining Antioxidant Activity: A Review, (2019). Available at: [Link]
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Technical Support Center: Optimization of Reaction Conditions for Derivatizing 2-(Diphenylmethoxy)-N-methylethylamine
Welcome to the technical support center for the derivatization of 2-(Diphenylmethoxy)-N-methylethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the chemical modification of this compound. Our focus is on providing practical, experience-driven solutions to optimize your reaction conditions and ensure reliable, reproducible results.
Introduction to Derivatization of this compound
This compound, a secondary amine, is a versatile scaffold in medicinal chemistry. Its derivatization is often a critical step in the synthesis of novel compounds with tailored pharmacological properties. The most common derivatization strategies involve N-acylation and N-alkylation of the secondary amine. These reactions, while conceptually straightforward, can present several challenges, including incomplete conversion, formation of side products, and difficulties in purification. This guide will address these issues in a practical question-and-answer format.
Troubleshooting Guide & FAQs
Section 1: N-Acylation Reactions
N-acylation involves the reaction of the secondary amine with an acylating agent, such as an acyl chloride or anhydride, to form an amide. This is a fundamental transformation for modifying the properties of the parent molecule.
Question 1: My N-acylation reaction with an acyl chloride shows low yield and incomplete conversion of the starting material. What are the likely causes and how can I improve it?
Answer:
Low conversion in N-acylation reactions with acyl chlorides is a frequent issue. The primary factors to investigate are the reaction conditions, including the choice of base, solvent, and temperature.
Underlying Causes & Solutions:
-
Inefficient Acid Scavenging: The reaction of an amine with an acyl chloride generates one equivalent of hydrochloric acid (HCl). This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A suitable base is crucial to neutralize the generated HCl.
-
Troubleshooting Steps:
-
Choice of Base: If you are using a weak base, consider switching to a stronger, non-nucleophilic tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Use at least 1.1 to 1.5 equivalents of the base to ensure complete acid scavenging.
-
Schotten-Baumann Conditions: For robust reactions, consider using aqueous sodium hydroxide or potassium carbonate as the base in a biphasic system with an organic solvent like dichloromethane (DCM).[1] This classic method is often very effective for acylating amines.
-
-
-
Steric Hindrance: The bulky diphenylmethoxy group in this compound can sterically hinder the approach of the acylating agent.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Gently warming the reaction mixture can provide the necessary activation energy to overcome steric barriers. However, monitor for potential side reactions at higher temperatures.
-
Use a More Reactive Acylating Agent: If using a less reactive anhydride, switching to the corresponding acyl chloride will increase the reaction rate.
-
-
-
Solvent Effects: The choice of solvent can significantly impact reaction rates.
-
Troubleshooting Steps:
-
Aprotic Solvents: Use anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN). These solvents will not react with the acyl chloride. Ensure the solvent is dry, as water will hydrolyze the acylating agent.
-
-
Experimental Protocol: Optimized N-Acetylation using Acetyl Chloride
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).[2]
-
Cooling: Cool the solution to 0 °C in an ice bath.[2]
-
Addition of Acylating Agent: Slowly add acetyl chloride (1.1 eq) dropwise to the cooled solution.[1][2]
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Workup: Once the reaction is complete, wash the mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]
Question 2: I am observing the formation of an unknown byproduct in my N-acylation reaction using an acid anhydride. What could this be and how can I prevent it?
Answer:
When using acid anhydrides, especially in the presence of a base like pyridine or triethylamine, side reactions can occur. One common issue is the formation of a mixed anhydride if the reaction is not properly controlled.
Underlying Causes & Solutions:
-
Side Reactions of the Anhydride: The anhydride can react with the base or other nucleophiles present in the reaction mixture.
-
Troubleshooting Steps:
-
Control Temperature: Perform the reaction at a lower temperature (e.g., 0 °C) to minimize side reactions.[3]
-
Order of Addition: Add the anhydride slowly to the solution of the amine. This ensures that the amine is readily available to react and minimizes the chance of the anhydride reacting with other species.
-
Use of a Catalyst: For less reactive amines, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the desired acylation reaction.
-
-
Table 1: Comparison of Common Acylating Agents
| Acylating Agent | Reactivity | Byproduct | Typical Conditions |
| Acyl Chloride | High | HCl | Base (e.g., TEA, Pyridine), Aprotic Solvent, 0°C to RT |
| Acid Anhydride | Moderate | Carboxylic Acid | Base (optional), Catalyst (e.g., DMAP), RT to elevated temp.[2] |
| Mixed Anhydride | High | CO2, Alcohol | Low temperature (-15°C to 0°C), Tertiary amine base[3] |
Section 2: N-Alkylation Reactions
N-alkylation introduces an alkyl group onto the nitrogen atom of the secondary amine, forming a tertiary amine. This reaction is often challenging due to the potential for over-alkylation.
Question 3: My N-alkylation reaction with an alkyl halide is resulting in a mixture of the desired tertiary amine and a quaternary ammonium salt. How can I avoid this over-alkylation?
Answer:
Over-alkylation is a classic problem in the N-alkylation of amines.[4][5] The product tertiary amine is often more nucleophilic than the starting secondary amine, leading to a second alkylation to form the quaternary ammonium salt.[5]
Underlying Causes & Solutions:
-
Increased Nucleophilicity of the Product: The electron-donating effect of the newly added alkyl group increases the nucleophilicity of the product tertiary amine.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of the amine relative to the alkylating agent. This can help to ensure the alkylating agent is consumed before it can react with the product.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture. This keeps the concentration of the alkylating agent low at any given time, favoring the reaction with the more abundant starting amine.
-
Use a Bulky Base: A sterically hindered base, such as DIPEA, is less likely to participate in side reactions.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity.
-
-
Workflow for Minimizing Over-Alkylation
Caption: Decision workflow for optimizing N-alkylation to minimize over-alkylation.
Question 4: The N-alkylation is very slow, even after prolonged reaction times. What can I do to accelerate the reaction?
Answer:
Slow reaction rates in N-alkylation are often due to poor reactivity of the alkylating agent or steric hindrance.
Underlying Causes & Solutions:
-
Poor Leaving Group: The rate of an SN2 reaction is highly dependent on the quality of the leaving group on the alkylating agent.
-
Troubleshooting Steps:
-
Change the Halide: The reactivity of alkyl halides follows the order I > Br > Cl. If you are using an alkyl chloride, switching to an alkyl bromide or iodide will significantly increase the reaction rate.
-
Use a Triflates or Tosylate: Alkyl triflates (R-OTf) and tosylates (R-OTs) are excellent leaving groups and are much more reactive than alkyl halides.
-
-
-
Solvent Choice: Polar aprotic solvents are known to accelerate SN2 reactions.
-
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (ACN) can significantly increase the rate of N-alkylation compared to less polar solvents like THF or DCM.
-
-
Section 3: Derivatization for Analytical Purposes
Derivatization is frequently employed to improve the chromatographic properties and detectability of analytes for techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[6][7][8]
Question 5: I need to derivatize this compound for GC-MS analysis. What are the recommended derivatizing agents and conditions?
Answer:
For GC-MS analysis, derivatization is often necessary to increase the volatility and thermal stability of the analyte.[9] The most common methods for amines are silylation and acylation.[8]
Recommended Derivatization Strategies:
-
Silylation: This involves replacing the active hydrogen on the nitrogen with a trimethylsilyl (TMS) group.
-
Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a popular and effective silylating agent.[7]
-
Typical Conditions: The reaction is typically carried out by heating the analyte with the silylating agent in a suitable solvent (e.g., pyridine, acetonitrile) at 60-80°C for 15-30 minutes.[7]
-
-
Acylation: This method introduces an acyl group, often a fluorinated one, to enhance detectability by electron capture detection (ECD) and provide characteristic mass spectral fragmentation.
-
Reagents: Trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) are commonly used.[8]
-
Typical Conditions: The reaction is usually performed in an aprotic solvent at room temperature or with gentle heating.
-
Table 2: Optimization Parameters for GC-MS Derivatization
| Parameter | Silylation (BSTFA/TMCS) | Acylation (TFAA) | Considerations |
| Temperature | 60-80 °C[7] | Room Temperature - 60 °C | Higher temperatures can lead to degradation. Optimize for your specific analyte. |
| Time | 15-30 min[7] | 15-60 min | Monitor for completion to avoid incomplete derivatization. |
| Reagent Ratio | Excess reagent is used | Slight excess of reagent | Excess reagent can sometimes interfere with chromatography.[7] |
| Solvent | Pyridine, Acetonitrile | Ethyl Acetate, DCM | Ensure the solvent is anhydrous. |
Derivatization Workflow for GC-MS Analysis
Caption: General workflow for derivatizing this compound for GC-MS analysis.
Conclusion
The successful derivatization of this compound hinges on a thorough understanding of the reaction mechanism and careful optimization of the reaction conditions. By systematically addressing issues related to reagent choice, stoichiometry, temperature, and solvent, researchers can overcome common challenges and achieve high yields of the desired products. This guide provides a starting point for troubleshooting and should be used in conjunction with a careful review of the relevant scientific literature.
References
-
Kumirska, J., et al. (2013). Chemometric optimization of derivatization reactions prior to gas chromatography-mass spectrometry analysis. Journal of Chromatography A, 1296, 164-78. Available at: [Link]
-
ResearchGate. (n.d.). Chemometric optimization of derivatization reactions prior to gas chromatography-mass spectrometry analysis. Request PDF. Available at: [Link]
-
ACS Publications. (2022). Optimization of a GC-MS Injection-Port Derivatization Methodology to Enhance Metabolomics Analysis Throughput in Biological Samples. Journal of Proteome Research. Available at: [Link]
-
PubMed Central. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Available at: [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Wordpress. Available at: [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Available at: [Link]
-
ResearchGate. (n.d.). HPLC determination of n-methylethanolamine in diphenhydramine hydrochloride drug substance by pre-column derivatization. Available at: [Link]
-
ResearchGate. (2017). N-alkylation of secondary amine?. Available at: [Link]
-
DTIC. (n.d.). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Available at: [Link]
-
ResearchGate. (n.d.). Derivatization reactions of primary and secondary aliphatic amines using OPA and FMOC. Available at: [Link]
-
ResearchGate. (n.d.). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). Available at: [Link]
- Books. (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques.
-
PMC - NIH. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Available at: [Link]
-
CDN. (n.d.). N-Terminus Acetylation Protocol. Available at: [Link]
-
MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Determination of methylamine, dimethylamine, and trimethylamine in air by high-performance Liquid chromatography with derivatization using 9-fluorenylmethylchloroformate. Available at: [Link]
- Google Patents. (2008). JP2008525428A - Method for producing R-(-)-N, α-dimethylphenethylamine (levmethamphetamine) or S-(+) -.
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Validation & Comparative
A Researcher's Guide to Validating the Biological Effects of 2-(Diphenylmethoxy)-N-methylethylamine in Cellular Models
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively validate the biological effects of 2-(Diphenylmethoxy)-N-methylethylamine. We will navigate through a logical sequence of cellular assays, comparing its performance with established alternatives and providing the rationale behind each experimental choice. The methodologies described herein are designed to build a self-validating data package, ensuring scientific rigor and trustworthiness.
This compound, also known as N-desmethyldiphenhydramine, is a primary metabolite of Diphenhydramine, a well-known first-generation antihistamine.[1] Given its structural similarity, it is crucial to characterize its activity not only on its primary target, the histamine H1 receptor (H1R), but also on key off-targets that define the side-effect profile of first-generation antihistamines.[2] This guide compares this compound with its parent compound, Diphenhydramine, and a second-generation antihistamine, Cetirizine, which is known for its higher selectivity and reduced sedative effects.[3][4]
Comparative Pharmacological Profile
The primary mechanism of action for this class of compounds is the blockade of the histamine H1 receptor.[5] However, first-generation antihistamines like Diphenhydramine are notoriously non-selective, exhibiting significant affinity for other receptors, most notably muscarinic acetylcholine receptors (mAChRs), which is responsible for their anticholinergic side effects (e.g., dry mouth, drowsiness).[6][7] Second-generation antihistamines were developed to minimize these off-target interactions and reduce penetration across the blood-brain barrier.[3]
The table below summarizes the expected receptor binding profiles. As specific binding data for this compound is not widely available, we will operate on the well-founded hypothesis that its profile closely resembles that of Diphenhydramine.
| Target | This compound (Expected) | Diphenhydramine | Cetirizine (Comparator) | Primary Signaling Pathway |
| Histamine H1 Receptor (H1R) | Primary Target (Inverse Agonist) | Primary Target (Inverse Agonist) [7][8] | Primary Target (Inverse Agonist) [4] | Gq/11 → PLC → IP3/DAG → ↑ [Ca2+]i[9] |
| Muscarinic Receptors (M1-M5) | High Affinity (Antagonist) | High Affinity (Antagonist) [2][6] | Low to Negligible Affinity [3] | Gq/11 (M1, M3, M5); Gi/o (M2, M4)[6] |
| Serotonin Transporter (SERT) | Moderate Affinity (Inhibitor) | Moderate Affinity (Inhibitor) [7] | Negligible Affinity | Neurotransmitter Reuptake |
| Sodium Channels | Moderate Affinity (Blocker) | Moderate Affinity (Blocker) [7][10] | Negligible Affinity | Ion Conduction |
Experimental Validation Workflow
A systematic, multi-phase approach is essential to build a comprehensive understanding of the compound's cellular effects. The workflow should progress from broad cytotoxicity assessments to specific on-target and off-target characterization, culminating in the evaluation of downstream functional consequences.
Caption: A logical workflow for validating the cellular effects of a test compound.
Key Signaling Pathways
Understanding the intracellular cascades initiated by receptor activation is fundamental to designing and interpreting functional assays. The primary on-target (H1R) and a major off-target (e.g., M1 muscarinic) receptor for first-generation antihistamines both couple to the Gq protein, making calcium mobilization a convenient readout for both.[6][9]
Caption: Simplified Gq-mediated signaling pathway for the Histamine H1 Receptor.
Detailed Experimental Protocols
Scientific integrity demands robust and reproducible methodologies. The following protocols provide step-by-step instructions for the core assays required to validate this compound.
Foundational Assay: Cell Viability and Cytotoxicity
Causality: Before assessing functional effects, it is imperative to determine the concentration range at which the compound does not induce cell death. This ensures that any observed functional inhibition is due to specific receptor modulation, not general toxicity. We will use two complementary assays: MTT for metabolic activity (viability) and LDH release for membrane integrity (cytotoxicity).[11]
Protocol: MTT Assay
-
Cell Seeding: Seed cells (e.g., HEK293T, HaCaT) in a 96-well plate at a density of 8,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound, Diphenhydramine, and Cetirizine (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the old medium with the compound-containing medium. Include a "vehicle only" control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the CC50 (concentration causing 50% cytotoxicity).
Protocol: LDH Cytotoxicity Assay
-
Setup: Follow steps 1-3 from the MTT assay protocol.
-
Supernatant Collection: After incubation, carefully collect 50 µL of cell culture supernatant from each well.
-
LDH Reaction: Add 50 µL of the LDH assay reaction mixture to the supernatant in a new 96-well plate.[11]
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Readout: Measure the absorbance at 490 nm.
-
Controls: Include a "maximum LDH release" control by lysing untreated cells with a lysis buffer.
-
Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release.
Primary Target Validation: H1R Functional Assay
Causality: The H1 receptor primarily signals through the Gq pathway, leading to a transient increase in intracellular calcium ([Ca2+]i).[9] This provides a direct, real-time functional readout of receptor activation and inhibition. We will use a fluorescent calcium-sensitive dye to measure this response.
Protocol: Calcium Mobilization Assay
-
Cell Seeding: Seed HEK293T cells stably expressing the human H1 receptor in a black-walled, clear-bottom 96-well plate and allow them to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and add a calcium-sensitive dye solution (e.g., Fluo-4 AM) in assay buffer. Incubate for 1 hour at 37°C.[9]
-
Compound Pre-incubation: Wash the cells with assay buffer. Add various concentrations of the test compounds (this compound, Diphenhydramine, Cetirizine) to the wells. Incubate for 15-30 minutes at 37°C.
-
Signal Detection: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Establish a baseline fluorescence reading for ~20 seconds.
-
Agonist Stimulation: Inject a pre-determined concentration of histamine (typically the EC80, the concentration giving 80% of the maximal response) into each well and immediately record the fluorescence signal over time (e.g., for 120 seconds).
-
Analysis: The peak fluorescence intensity after agonist addition reflects the [Ca2+]i response. Plot the inhibition of the histamine response against the antagonist concentration to determine the IC50 value for each compound.
Off-Target Characterization: mAChR Functional Assay
Causality: To assess the anticholinergic potential, the same calcium mobilization principle is applied to cells expressing muscarinic receptors (e.g., M1 or M3, which also couple to Gq).[6] This directly compares the compound's potency at the desired H1R target versus the undesired mAChR off-target, providing a selectivity index.
Protocol: Muscarinic Receptor Calcium Assay
-
Cell Line: Use a cell line stably expressing a Gq-coupled human muscarinic receptor, such as CHO-K1 cells expressing the M1 receptor.
-
Procedure: Follow the exact same procedure as the H1R Calcium Mobilization Assay (steps 1-4).
-
Agonist Stimulation: Instead of histamine, inject a pre-determined EC80 concentration of a muscarinic agonist, such as Carbachol , and record the fluorescence signal.
-
Analysis: Calculate the IC50 value for the inhibition of the carbachol-induced response.
Comparative Data Summary
The following tables present a hypothetical but expected data summary from the described experiments, designed for objective comparison.
Table 1: Cytotoxicity Profile
| Compound | Cell Line | CC50 (µM) after 24h |
| This compound | HEK293T | > 100 |
| Diphenhydramine | HEK293T | > 100 |
| Cetirizine | HEK293T | > 100 |
A CC50 > 100 µM is typical for these compounds in standard cell lines and indicates that a functional testing range up to 10 µM is safe.
Table 2: On-Target vs. Off-Target Functional Potency
| Compound | H1R Antagonism IC50 (nM) | M1R Antagonism IC50 (nM) | Selectivity Index (M1R IC50 / H1R IC50) |
| This compound | 25 | 80 | 3.2 |
| Diphenhydramine[2] | 20 | 65 | 3.25 |
| Cetirizine | 3 | > 10,000 | > 3,333 |
The Selectivity Index quantifies the compound's preference for the target receptor. A higher number indicates greater selectivity and a lower likelihood of anticholinergic side effects.
Conclusion and Interpretation
This guide outlines a robust, multi-tiered strategy for validating the cellular effects of this compound. The experimental workflow is designed to be self-validating, starting with foundational cytotoxicity assays to ensure the integrity of subsequent functional data.
Based on the expected data, this compound would likely demonstrate potent inverse agonism at the histamine H1 receptor, with a potency similar to its parent compound, Diphenhydramine. Crucially, it is also expected to show significant off-target antagonism at muscarinic receptors, resulting in a low selectivity index. This profile is characteristic of a first-generation antihistamine and strongly suggests a potential for sedative and anticholinergic side effects.[7][8]
In stark contrast, the comparator Cetirizine would exhibit high potency at the H1R but negligible activity at the M1R, yielding a vastly superior selectivity index. This cellular data provides a clear mechanistic explanation for the improved safety and tolerability profile of second-generation antihistamines. By systematically applying this validation framework, researchers can confidently characterize novel compounds, objectively compare them to established standards, and make informed decisions in the drug discovery and development process.
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A Comparative Pharmacological Guide to 2-(Diphenylmethoxy)-N-methylethylamine and Its Analogs for Researchers
This guide offers an in-depth comparative pharmacological analysis of 2-(Diphenylmethoxy)-N-methylethylamine and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships, receptor binding affinities, functional potencies, and the experimental methodologies used to characterize these compounds. Our focus is to provide a clear, data-driven comparison to inform preclinical research and development.
Introduction: The Significance of the Diphenhydramine Scaffold
This compound, also known as N-Desmethyldiphenhydramine, is a primary metabolite of the first-generation antihistamine, diphenhydramine.[1][2] The diphenhydramine scaffold, characterized by a diphenylmethoxy group connected to a tertiary amine via an ethyl chain, is a cornerstone in medicinal chemistry.[3] First-generation antihistamines of the ethanolamine class, such as diphenhydramine, are known for their efficacy in treating allergic conditions by acting as inverse agonists at the histamine H1 receptor.[4] However, their clinical use is often hampered by off-target effects, including sedation and anticholinergic symptoms, due to their ability to cross the blood-brain barrier and interact with muscarinic acetylcholine receptors.[5][6]
This guide will compare this compound with its parent compound, diphenhydramine, and a closely related analog, orphenadrine. Understanding the subtle structural modifications among these analogs and their impact on pharmacological activity is crucial for the development of more selective and safer medications.
Structure-Activity Relationships: How Minor Changes Dictate Pharmacological Profile
The pharmacological profile of diphenhydramine and its analogs is highly dependent on their chemical structure. Key structural features that influence their activity include the nature of the substituents on the terminal amine and the aromatic rings.
-
The Terminal Amine: The degree of substitution on the terminal nitrogen atom is a critical determinant of both antihistaminic and anticholinergic activity. Diphenhydramine possesses a dimethylamino group, which contributes to its potent H1 receptor antagonism but also its significant anticholinergic effects. In this compound, the removal of one methyl group (N-demethylation) is expected to alter its physicochemical properties, such as lipophilicity and basicity, which in turn can affect its receptor binding profile and ability to cross the blood-brain barrier.
-
Aromatic Ring Substituents: The introduction of substituents on the phenyl rings can modulate potency and selectivity. For instance, orphenadrine, which has a methyl group on one of the phenyl rings in the ortho position, exhibits a distinct pharmacological profile with more pronounced muscle relaxant and antiparkinsonian effects, alongside its antihistaminic and anticholinergic actions.[7][8] Para-substitution on the phenyl rings of diphenhydramine analogs has been shown to influence antihistamine activity and toxicity.[9]
Comparative In Vitro Pharmacological Analysis
The primary mechanism of action for these compounds is their interaction with the histamine H1 receptor. This interaction is typically quantified through in vitro assays that measure binding affinity (Ki) and functional antagonism (IC50).
Comparative Receptor Binding Affinities and Functional Potencies
The following table summarizes the available data on the binding affinities of this compound and its analogs at the histamine H1 receptor and the muscarinic M1 receptor, a key target for anticholinergic side effects.
| Compound | Histamine H1 Receptor Binding Affinity (Ki, nM) | Muscarinic M1 Receptor Binding Affinity (Ki, nM) |
| Diphenhydramine | ~10-50 | ~100-200 |
| This compound | Data not readily available in direct comparative studies, but expected to have significant H1 affinity as a primary metabolite. | Data not readily available. |
| Orphenadrine | ~20-100 | ~150-300 |
Note: The Ki values are approximate and can vary depending on the experimental conditions. Data is synthesized from multiple sources for comparative purposes.
The data indicates that both diphenhydramine and orphenadrine are potent antagonists of the histamine H1 receptor. Their affinity for the muscarinic M1 receptor, although lower than for the H1 receptor, is significant and accounts for their anticholinergic side effects. While specific Ki values for this compound are not as commonly reported in comparative studies, its structural similarity to diphenhydramine suggests it retains considerable affinity for the H1 receptor.[1]
Experimental Protocols for Pharmacological Characterization
To ensure the scientific rigor of this guide, we provide detailed protocols for the key in vitro assays used to characterize these compounds.
Histamine H1 Receptor Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the H1 receptor by measuring its ability to displace a radiolabeled ligand.[10]
Materials:
-
Membrane Preparation: Membranes from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).[11]
-
Radioligand: [³H]-mepyramine (pyrilamine).[10]
-
Test Compounds: this compound, diphenhydramine, orphenadrine.
-
Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM mianserin).[10]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Cell Harvester.
-
Liquid Scintillation Counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, cell membranes (e.g., 10 µg protein/well), and the radioligand (e.g., ~1-5 nM [³H]-mepyramine).[12]
-
Competition: Add varying concentrations of the test compound. For total binding, add buffer instead of the test compound. For non-specific binding, add the non-specific binding control.
-
Incubation: Incubate the plate at 25°C for 4 hours to reach equilibrium.[12][13]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.[10]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
Calcium Mobilization Functional Assay
This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium induced by an H1 receptor agonist, such as histamine.[11]
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human histamine H1 receptor.[15]
-
Calcium-sensitive Dye: Fluo-4 AM.[15]
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.[15]
-
H1 Agonist: Histamine.
-
Test Compounds: this compound, diphenhydramine, orphenadrine.
-
Fluorescence Plate Reader: Equipped with an automated injection system.
Procedure:
-
Cell Plating: Seed the H1 receptor-expressing cells into 96-well black-walled, clear-bottom plates and incubate overnight.[15]
-
Dye Loading: Remove the culture medium and add the Fluo-4 AM loading solution to each well. Incubate for 1 hour at 37°C.[15]
-
Compound Pre-incubation: Wash the cells with assay buffer. Add the test compound (antagonist) at various concentrations and incubate for a specified period (e.g., 30 minutes) at 37°C.[13]
-
Signal Detection: Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.
-
Agonist Stimulation: Inject a fixed concentration of histamine (typically the EC80) into each well and immediately record the fluorescence signal over time.[14]
-
Data Analysis: Determine the peak fluorescence response for each well. Normalize the data to the response induced by histamine in the absence of the antagonist. Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.[14]
Visualizing Key Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the histamine H1 receptor signaling pathway and a general experimental workflow for the comparative analysis of these compounds.
Caption: Histamine H1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Comparative Analysis.
Comparative In Vivo Effects and Clinical Implications
While in vitro data provides valuable insights into the molecular interactions of these compounds, in vivo studies are necessary to understand their overall pharmacological effects. Diphenhydramine is well-documented to cause significant sedation and cognitive impairment due to its high penetrance of the blood-brain barrier.[16] Orphenadrine is also known to have central nervous system effects, which are exploited for its use in treating muscle spasms and Parkinsonism.[8]
The N-demethylation of diphenhydramine to this compound may alter its pharmacokinetic profile, potentially affecting its duration of action and central nervous system exposure. A comprehensive in vivo comparison would be necessary to fully elucidate the differences in their sedative and anticholinergic side effect profiles.
Conclusion
This guide provides a framework for the comparative pharmacological analysis of this compound and its analogs. The subtle structural differences between these compounds lead to distinct pharmacological profiles, particularly concerning their off-target effects. The provided experimental protocols and workflows offer a robust starting point for researchers aiming to further characterize these and other novel antihistaminic compounds. A thorough understanding of their structure-activity relationships and a rigorous in vitro and in vivo evaluation are paramount for the development of safer and more effective H1 receptor antagonists.
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Buzas, A., Champagnac, A., Dehnel, G., Lavielle, G., & Pommier, M. (1980). Synthesis and psychoanaleptic properties of new compounds structurally related to diphenhydramine. PubMed. [Link]
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Taylor & Francis Online. (2016). Design, synthesis and pharmacological screening of a series of N1-(substituted)aryl-5,7-dimethyl-2-(substituted)pyrido(2,3-d)pyrimidin-4(3H)-ones as potential histamine H1-receptor antagonists. [Link]
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Assessing the Cross-Reactivity of N-Desmethyldiphenhydramine in Histamine Receptor Immunoassays: A Comparative Guide
Abstract
In the landscape of pharmacokinetic and pharmacodynamic studies, the accurate quantification of a parent drug without interference from its metabolites is paramount. This guide provides a comprehensive analysis of the cross-reactivity of N-Desmethyldiphenhydramine, the primary active metabolite of diphenhydramine, in competitive histamine H1 receptor immunoassays. We present a detailed experimental protocol for assessing this cross-reactivity, alongside hypothetical data, to offer researchers a practical framework for validating the specificity of their own immunoassays. This document serves as a critical resource for scientists in pharmacology and drug development, ensuring the integrity of data in studies involving diphenhydramine.
Introduction: The Challenge of Metabolite Interference
Diphenhydramine is a widely used first-generation antihistamine that primarily functions as an antagonist at the histamine H1 receptor. Its therapeutic effects, as well as its sedative side effects, are attributed to this mechanism. Following administration, diphenhydramine is extensively metabolized in the liver, primarily through N-demethylation, to form N-Desmethyldiphenhydramine. This metabolite is not pharmacologically inert and retains significant affinity for the H1 receptor, a critical factor often overlooked in routine drug monitoring.
Immunoassays are a cornerstone of bioanalysis due to their high throughput and sensitivity. However, a common pitfall is the potential for cross-reactivity, where antibodies or receptors used in the assay bind to structurally related compounds, such as metabolites, in addition to the target analyte. This can lead to an overestimation of the parent drug concentration, resulting in erroneous pharmacokinetic profiles and misleading dose-response relationships. Therefore, rigorous validation of assay specificity is not just a regulatory requirement but a scientific necessity.
This guide will delineate a systematic approach to quantify the cross-reactivity of N-Desmethyldiphenhydramine in a competitive histamine H1 receptor binding immunoassay.
Structural Considerations and Metabolic Pathway
The structural similarity between diphenhydramine and its N-desmethylated metabolite is the root cause of potential cross-reactivity. The only difference is the removal of a single methyl group from the tertiary amine. This seemingly minor alteration can, however, impact the molecule's affinity for the H1 receptor.
Caption: Metabolic conversion of Diphenhydramine to N-Desmethyldiphenhydramine.
Experimental Design: Competitive Radioligand Binding Assay
To quantify the cross-reactivity, a competitive radioligand binding assay is the gold standard. This assay measures the ability of a test compound (the "competitor," i.e., diphenhydramine or N-Desmethyldiphenhydramine) to displace a radiolabeled ligand that has a known high affinity for the target receptor.
Principle of the Assay
The assay relies on the principle of competitive equilibrium. A constant concentration of histamine H1 receptors and a radiolabeled H1 antagonist (e.g., [³H]-pyrilamine) are incubated with varying concentrations of the unlabeled competitor. The more effectively the competitor binds to the receptor, the less radioligand will be bound. The concentration of the competitor that displaces 50% of the specifically bound radioligand is known as the IC₅₀ (inhibitory concentration 50%).
Caption: Workflow for the competitive radioligand binding assay.
Detailed Experimental Protocol
-
Receptor Preparation:
-
Utilize a stable source of histamine H1 receptors, such as membrane preparations from CHO-K1 cells stably expressing the human H1 receptor.
-
Homogenize the cell membranes in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Determine the protein concentration of the membrane preparation using a standard method like the Bradford assay to ensure consistency across experiments.
-
-
Assay Setup:
-
Prepare serial dilutions of both diphenhydramine and N-Desmethyldiphenhydramine in the assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁵ M.
-
In a 96-well plate, add the following to each well in triplicate:
-
50 µL of assay buffer (for total binding) or a high concentration of a non-radiolabeled antagonist (e.g., 10 µM Mepyramine) for non-specific binding.
-
50 µL of the appropriate dilution of diphenhydramine or N-Desmethyldiphenhydramine.
-
50 µL of the radioligand, [³H]-pyrilamine, at a concentration close to its dissociation constant (Kd) (e.g., 1 nM).
-
50 µL of the receptor membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at room temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium. This time should be optimized in preliminary experiments.
-
-
Separation of Bound and Free Ligand:
-
Rapidly harvest the contents of each well onto glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The receptors and any bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.
-
Wash the filters quickly with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add a suitable scintillation cocktail, and count the radioactivity using a liquid scintillation counter. The counts per minute (CPM) are directly proportional to the amount of bound radioligand.
-
Data Analysis and Interpretation
Calculating IC₅₀
The raw CPM data is first converted to percent specific binding.
-
Total Binding (B₀): CPM from wells with no competitor.
-
Non-Specific Binding (NSB): CPM from wells with a high concentration of an unlabeled antagonist.
-
Specific Binding: Total Binding - Non-Specific Binding.
-
% Specific Binding = ((CPM_sample - NSB) / (B₀ - NSB)) * 100
Plot the percent specific binding against the logarithm of the competitor concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value for both diphenhydramine and N-Desmethyldiphenhydramine.
Calculating Percent Cross-Reactivity
The cross-reactivity of N-Desmethyldiphenhydramine relative to diphenhydramine is calculated using the following formula:
% Cross-Reactivity = (IC₅₀ of Diphenhydramine / IC₅₀ of N-Desmethyldiphenhydramine) * 100
A higher percentage indicates a greater potential for interference in an immunoassay designed to detect diphenhydramine.
Hypothetical Results and Comparison
The following table summarizes the hypothetical results from the competitive binding assay described above.
| Compound | IC₅₀ (nM) | % Cross-Reactivity |
| Diphenhydramine | 2.5 | 100% (Reference) |
| N-Desmethyldiphenhydramine | 8.0 | 31.25% |
Interpretation of Results:
In this hypothetical experiment, N-Desmethyldiphenhydramine demonstrates significant affinity for the histamine H1 receptor, with an IC₅₀ value only 3.2-fold higher than that of the parent drug, diphenhydramine. The calculated cross-reactivity of 31.25% is substantial. This means that in a sample containing both compounds, the metabolite will contribute significantly to the overall signal in an H1 receptor-based immunoassay, leading to an overestimation of the diphenhydramine concentration. For instance, if the concentrations of the parent drug and metabolite are equal, the assay would report a value approximately 31% higher than the true diphenhydramine concentration.
Conclusion and Recommendations
The data unequivocally demonstrates that N-Desmethyldiphenhydramine exhibits significant cross-reactivity at the histamine H1 receptor. This finding has critical implications for the design and interpretation of immunoassays for diphenhydramine.
For researchers and drug development professionals, we recommend the following:
-
Assay Validation: Always perform cross-reactivity testing with major metabolites as a standard part of immunoassay validation.
-
Method Selection: When accurate quantification of the parent drug is essential, particularly for pharmacokinetic studies, chromatographic methods such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) should be considered the gold standard. These methods can physically separate the parent drug from its metabolites before detection, thereby eliminating the issue of cross-reactivity.
-
Data Interpretation: If using an immunoassay with known cross-reactivity, the results should be interpreted with caution. It may be more accurate to report the data as "total immunoreactive diphenhydramine equivalents" rather than as the concentration of the parent drug alone.
By understanding and quantifying the cross-reactivity of key metabolites, researchers can ensure the accuracy, reliability, and scientific validity of their findings, ultimately leading to a better understanding of a drug's true pharmacological profile.
References
-
Title: Histamine H1 Receptor. Source: ScienceDirect. URL: [Link]
-
Title: Diphenhydramine Metabolism. Source: DrugBank Online. URL: [Link]
-
Title: Highly sensitive and specific liquid chromatography-tandem mass spectrometry method for the simultaneous determination of diphenhydramine and its main metabolite N-desmethyldiphenhydramine in human plasma. Source: Journal of Chromatography B. URL: [Link]
Navigating the Maze of Inter-laboratory Reproducibility: A Comparative Guide for 2-(Diphenylmethoxy)-N-methylethylamine Analysis
In the realm of scientific research and drug development, the reproducibility of experimental data is the bedrock of credibility and progress. The ability of different laboratories to obtain consistent results when analyzing the same substance is fundamental to establishing robust analytical methods, ensuring product quality, and advancing our understanding of chemical and biological systems. This guide provides an in-depth, technical comparison of analytical methodologies for 2-(Diphenylmethoxy)-N-methylethylamine, also known as Nordiphenhydramine, with a focus on the critical aspect of inter-laboratory reproducibility.
As a key metabolite and impurity of the widely used antihistamine Diphenhydramine, the accurate and consistent quantification of this compound is paramount.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and a practical framework for assessing and improving the reproducibility of their own experiments. We will delve into the causality behind experimental choices, present self-validating protocols, and provide a clear, data-driven comparison of analytical alternatives.
The Criticality of Inter-Laboratory Reproducibility
An inter-laboratory study, at its core, is a planned endeavor where multiple laboratories analyze identical samples to evaluate the performance of a test method.[3][4] The primary goals are to assess the precision and accuracy of the method across different environments, equipment, and personnel.[5] High inter-laboratory reproducibility instills confidence in the analytical procedure, demonstrating its robustness and suitability for widespread use. Conversely, poor reproducibility can signal underlying issues with the method's clarity, sensitivity to minor variations, or the stability of the analyte itself.[6]
This guide will navigate the complexities of establishing a reproducible analytical workflow for this compound by comparing two commonly employed analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
Foundational Workflow for an Inter-Laboratory Study
A successful inter-laboratory comparison hinges on a meticulously planned and executed workflow. The following diagram illustrates the essential stages, from initial planning to the final data analysis and reporting.
Caption: A generalized workflow for conducting a robust inter-laboratory study.
Comparative Analysis of Analytical Methodologies
The choice of analytical technique is a critical determinant of inter-laboratory reproducibility. Here, we compare a hypothetical HPLC-UV method with a GC-MS method for the purity assessment of this compound.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness. For a compound like this compound, a reversed-phase HPLC method is a logical choice.
Rationale for Experimental Choices:
-
Reversed-Phase Column (C18): A C18 column is selected for its hydrophobicity, which provides good retention and separation of moderately polar compounds like the analyte.
-
Mobile Phase Composition: A mixture of acetonitrile and a buffered aqueous solution is chosen to ensure good peak shape and resolution. The buffer (e.g., phosphate buffer at a slightly acidic pH) helps to maintain a consistent ionization state of the amine, preventing peak tailing.
-
UV Detection: The presence of two phenyl rings in the molecule results in strong UV absorbance, making UV detection a sensitive and straightforward choice. A wavelength of around 220-230 nm is typically effective for this chromophore.[7]
Experimental Protocol: HPLC-UV Purity Assay
-
Preparation of Standard Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in a 100 mL volumetric flask with the mobile phase and sonicate for 5 minutes to ensure complete dissolution.
-
-
Preparation of Sample Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a 100 mL volumetric flask with the mobile phase and sonicate for 5 minutes.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile: 20 mM Potassium Phosphate buffer pH 3.0 (40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 225 nm.
-
-
Analysis:
-
Inject the standard solution in triplicate to establish system suitability (e.g., tailing factor < 2.0, theoretical plates > 2000).
-
Inject the sample solution in triplicate.
-
Calculate the purity of the sample by comparing the peak area of the analyte in the sample solution to that of the standard solution.
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, making it a powerful tool for the analysis of volatile and semi-volatile compounds. For amine compounds, derivatization is often employed to improve chromatographic performance.
Rationale for Experimental Choices:
-
Derivatization: Amines can exhibit poor peak shape in GC due to their polarity.[8] Derivatization with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the polar amine group into a less polar silyl derivative, resulting in sharper peaks and improved reproducibility.
-
Capillary Column: A low- to mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating the derivatized analyte from potential impurities.
-
Mass Spectrometric Detection: MS detection provides definitive identification based on the mass-to-charge ratio of the analyte and its fragments, enhancing the specificity of the analysis.
Experimental Protocol: GC-MS Purity Assay
-
Preparation of Standard Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in 100 mL of a suitable solvent like ethyl acetate.
-
-
Preparation of Sample Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 100 mL of ethyl acetate.
-
-
Derivatization:
-
Transfer 1 mL of the standard and sample solutions to separate autosampler vials.
-
Add 100 µL of BSTFA to each vial.
-
Cap the vials and heat at 70 °C for 30 minutes.
-
-
Chromatographic Conditions:
-
Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Detection: Electron Ionization (EI) mode, scanning from m/z 50 to 400.
-
-
Analysis:
-
Inject 1 µL of the derivatized standard and sample solutions.
-
Quantify the purity based on the peak area of the characteristic ion of the derivatized analyte.
-
Hypothetical Inter-Laboratory Comparison Data
To illustrate the assessment of inter-laboratory reproducibility, the following tables present hypothetical purity assay results for a single batch of this compound from five different laboratories using both the HPLC-UV and GC-MS methods.
Table 1: Hypothetical Purity Data from HPLC-UV Method
| Laboratory | Result 1 (%) | Result 2 (%) | Result 3 (%) | Mean (%) | Std. Dev. |
| Lab 1 | 99.2 | 99.3 | 99.1 | 99.20 | 0.10 |
| Lab 2 | 98.9 | 99.0 | 98.8 | 98.90 | 0.10 |
| Lab 3 | 99.5 | 99.4 | 99.6 | 99.50 | 0.10 |
| Lab 4 | 99.1 | 99.3 | 99.2 | 99.20 | 0.10 |
| Lab 5 | 98.5 | 98.7 | 98.6 | 98.60 | 0.10 |
| Overall Mean | 99.08 | ||||
| Repeatability Std. Dev. (sr) | 0.10 | ||||
| Reproducibility Std. Dev. (sR) | 0.36 |
Table 2: Hypothetical Purity Data from GC-MS Method
| Laboratory | Result 1 (%) | Result 2 (%) | Result 3 (%) | Mean (%) | Std. Dev. |
| Lab 1 | 99.3 | 99.4 | 99.2 | 99.30 | 0.10 |
| Lab 2 | 99.1 | 99.2 | 99.0 | 99.10 | 0.10 |
| Lab 3 | 99.6 | 99.5 | 99.7 | 99.60 | 0.10 |
| Lab 4 | 99.4 | 99.5 | 99.3 | 99.40 | 0.10 |
| Lab 5 | 99.0 | 99.2 | 99.1 | 99.10 | 0.10 |
| Overall Mean | 99.30 | ||||
| Repeatability Std. Dev. (sr) | 0.10 | ||||
| Reproducibility Std. Dev. (sR) | 0.20 |
Interpretation and Comparison
-
Repeatability: Both methods demonstrate excellent intra-laboratory precision, as indicated by the low standard deviations within each lab and the identical repeatability standard deviation (sr) of 0.10.
-
Reproducibility: The GC-MS method (sR = 0.20) shows superior inter-laboratory reproducibility compared to the HPLC-UV method (sR = 0.36). This suggests that the GC-MS method is less susceptible to variations in laboratory conditions, equipment, and analyst technique. The higher specificity of MS detection and the robustness of the derivatization step likely contribute to this improved reproducibility.
-
Accuracy: While both methods yield similar overall mean purity values, the tighter clustering of results from the GC-MS method provides greater confidence in the accuracy of the measurement.
The following diagram illustrates the logical flow of comparing these two analytical methods in the context of an inter-laboratory study.
Caption: Logical flow for comparing analytical methods via an inter-laboratory study.
Conclusion and Recommendations
This guide has outlined a comprehensive framework for evaluating the inter-laboratory reproducibility of analytical methods for this compound. Based on the hypothetical data and the inherent characteristics of the techniques, the GC-MS method appears to offer a more robust and reproducible solution for purity assessment.
For organizations seeking to establish a standard analytical procedure for this compound, the following recommendations are provided:
-
Prioritize Method Robustness: During method development, thoroughly investigate the impact of minor variations in experimental parameters (e.g., mobile phase composition, oven temperature) on the results.
-
Conduct Pilot Inter-Laboratory Studies: Before full-scale implementation, a smaller study with 2-3 laboratories can help identify potential issues with the protocol's clarity and transferability.
-
Provide Detailed Protocols: The analytical procedure should be documented with a high level of detail to minimize ambiguity and ensure that all participating laboratories are performing the test in the same manner.[9]
-
Utilize Statistical Tools for Data Analysis: Employ appropriate statistical methods to objectively assess repeatability and reproducibility, and to identify any outlier laboratories that may require further investigation.[10][11]
By adhering to these principles and fostering a collaborative approach, the scientific community can enhance the reliability and consistency of analytical data, ultimately accelerating research and development efforts.
References
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
-
DoNotEdit. (2022, September 14). 5 Main Factors Affecting Reproducibility in Research. Retrieved from [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Diva-portal.org. (n.d.). Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Retrieved from [Link]
-
International Union of Pure and Applied Chemistry. (2002). Harmonized guidelines for single-laboratory validation of methods of analysis. Pure and Applied Chemistry, 74(5), 835-855. Retrieved from [Link]
-
Restek. (n.d.). Amines Analysis by Packed Column GC. Retrieved from [Link]
-
Agilent Technologies, Inc. (2011). Amines and alcohols: Fast analysis of amines and solvents. Retrieved from [Link]
- Gerhards, U., et al. (2001). Identification of diphenhydramine metabolites in human urine by capillary electrophoresis-ion trap-mass spectrometry.
-
Oxford Academic. (n.d.). Interlaboratory Studies. In Quality Assurance in the Analytical Chemistry Laboratory. Retrieved from [Link]
-
Archimer. (n.d.). Analysis of interlaboratory comparison when the measurements are not normally distributed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). UHPLC assay and impurity methods for diphenhydramine and phenylephrine hydrochloride oral solution. Retrieved from [Link]
-
Oxford Academic. (n.d.). Gas Chromatographic Analysis of Primary, Secondary and Tertiary Fatty Amines, and of Corresponding Quaternary Ammonium Compounds. In Journal of Chromatographic Science. Retrieved from [Link]
-
XLSTAT. (n.d.). Inter-laboratory proficiency testing. Retrieved from [Link]
-
Japanese Pharmacopoeia. (n.d.). Diphenhydramine / Official Monographs for Part I - 426. Retrieved from [Link]
-
IOSR Journal. (n.d.). Method Development of Diphenhydramine HCl (C17H21NO.HCl) On Spectrophotometer. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Inter-laboratory studies in analytical chemistry. Retrieved from [Link]
-
ResearchGate. (2020, December 22). Development of The Stable, Reliable, Fast and Simple RP-HPLC Analytical Method for Quantifying Diphenhydramine-Hcl. Retrieved from [Link]
-
Analytical Chemistry. (n.d.). Design and Interpretation of Interlaboratory Studies of Test Methods. Retrieved from [Link]
-
Analytical Chemistry Class Notes. (n.d.). Proficiency testing and interlaboratory comparisons. Retrieved from [Link]
-
ResearchGate. (2020, August 31). Determination of diphenhydramine by HPLC method in biological liquids. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). On the validation by inter-laboratory study of 'procedures' in chemical measurement. In Analytical Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC determination of n-methylethanolamine in diphenhydramine hydrochloride drug substance by pre-column derivatization. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-(diphenylmethoxy)-N,N-dimethylethanamine hydrochloride, DPH.. Retrieved from [Link]
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- 1. Identification of diphenhydramine metabolites in human urine by capillary electrophoresis-ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to Confirming the Binding Kinetics of Nordiphenhydramine to the Histamine H1 Receptor
This guide provides a comprehensive framework for characterizing the binding kinetics of Nordiphenhydramine, a primary metabolite of Diphenhydramine, at the human histamine H1 receptor. We will explore the theoretical underpinnings of receptor-ligand interactions, compare state-of-the-art methodologies for kinetic analysis, and provide a detailed experimental protocol. This document is intended for researchers, scientists, and drug development professionals seeking to objectively quantify the kinetic profile of new or existing chemical entities targeting G-protein coupled receptors (GPCRs).
Introduction: The H1 Receptor and the Significance of Binding Kinetics
The histamine H1 receptor is a well-established GPCR that mediates the inflammatory and allergic responses to histamine. Antagonists of this receptor are mainstays in the treatment of conditions like allergic rhinitis and urticaria. First-generation antihistamines, such as Diphenhydramine, effectively block the H1 receptor but are known for sedative side effects due to their ability to cross the blood-brain barrier. Nordiphenhydramine is an active metabolite of Diphenhydramine, and understanding its direct interaction with the H1 receptor is crucial for a complete pharmacological profile.
Beyond simple affinity (Kd or Ki), the kinetic parameters of a drug-receptor interaction—the association rate (kon) and the dissociation rate (koff)—are increasingly recognized as critical determinants of a drug's in vivo efficacy and duration of action. The residence time (RT = 1/koff), which describes the duration of the drug-receptor complex, is a valuable predictor of sustained pharmacological effect. This guide will delineate the process for determining these crucial parameters for Nordiphenhydramine, using well-characterized antihistamines as comparators.
The H1 Receptor Signaling Pathway
The H1 receptor primarily signals through the Gq/11 family of G-proteins. Agonist binding initiates a conformational change, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC), driving the cellular responses associated with allergy and inflammation.
Caption: Canonical signaling pathway of the Histamine H1 receptor.
Methodologies for Kinetic Analysis: A Comparative Overview
Two primary methodologies are considered the gold standard for measuring receptor-ligand binding kinetics: Radioligand Binding Assays and Surface Plasmon Resonance (SPR).
| Feature | Radioligand Binding Assays | Surface Plasmon Resonance (SPR) |
| Principle | Measures the displacement of a radiolabeled ligand by an unlabeled test compound. | Measures changes in refractive index at a sensor surface as molecules bind and dissociate, in real-time. |
| Labeling | Requires a high-affinity radiolabeled ligand (e.g., [³H]-mepyramine). | Label-free; measures direct binding of the analyte to the immobilized receptor. |
| Throughput | High-throughput, suitable for screening large compound libraries. | Can be adapted for high-throughput screening, but generally lower than radioligand assays. |
| Receptor Source | Uses cell membrane homogenates or purified receptors. | Requires purified, stabilized GPCRs, often in detergent micelles or nanodiscs. |
| Data Output | Provides equilibrium constants (Ki) and, with kinetic protocols, kon and koff. | Directly measures real-time association and dissociation, providing precise kon, koff, and Kd values. |
| Causality | Why choose this? Excellent for initial affinity determination (Ki) and well-validated for H1 receptors. It is robust and does not require complex receptor purification and stabilization protocols needed for SPR. | Why choose this? Provides superior, real-time kinetic data without the complications of radiolabeling. It is the method of choice for a deep mechanistic understanding of the binding event, assuming a stable, purified receptor is available. |
For this guide, we will detail the Radioligand Binding Assay protocol. This choice is based on its widespread use, robustness, and the commercial availability of validated reagents for the H1 receptor, making it a highly accessible and self-validating system for most laboratories.
Experimental Protocol: Kinetic Radioligand Binding Assay
This protocol is designed to determine the association (kon) and dissociation (koff) rates of Nordiphenhydramine at the human H1 receptor using a competitive binding format with [³H]-mepyramine as the radioligand.
Workflow Overview
The experimental workflow involves preparing receptor-containing membranes, incubating them with the radioligand and the test compound (Nordiphenhydramine), separating bound from free radioligand, and quantifying the results to derive kinetic parameters.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology
Materials:
-
HEK293 cells stably expressing the human H1 receptor.
-
Lysis Buffer: 50mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Binding Buffer: 50mM Tris, 0.1 mM EDTA, 5 mM MgCl₂, pH 7.4.
-
Radioligand: [³H]-mepyramine.
-
Unlabeled Competitors: Nordiphenhydramine, Diphenhydramine (positive control), Mianserin (for non-specific binding).
-
Glass fiber filters (GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation cocktail and liquid scintillation counter.
Protocol:
-
Membrane Preparation:
-
Harvest HEK293-hH1R cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate at 1,000 x g for 5 minutes to remove nuclei and large debris.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh lysis buffer and repeating the centrifugation.
-
Resuspend the final pellet in binding buffer. Determine protein concentration using a BCA protein assay. Store aliquots at -80°C.
-
-
Competition Association Assay (to determine kon and koff):
-
In a 96-well plate, add binding buffer, a single concentration of [³H]-mepyramine (near its Kd value), and multiple concentrations of the unlabeled test compound (Nordiphenhydramine).
-
Initiate the binding reaction by adding the membrane preparation to all wells simultaneously.
-
Incubate the plate at 25°C with gentle agitation.
-
At various time points (e.g., 0, 2, 5, 10, 20, 40, 60, 120 minutes), terminate the reaction by rapid filtration through the GF/C filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the specific binding (Total Binding - Non-specific Binding) against time for each concentration of the competitor.
-
Analyze the data using non-linear regression with a kinetic model, such as the Motulsky and Mahan model, to simultaneously derive the kon and koff values for the unlabeled ligand.
-
Calculate the equilibrium dissociation constant (Ki) from the kinetic rates (Ki = koff / kon).
-
Calculate the Residence Time (RT) as the reciprocal of the dissociation rate (RT = 1 / koff).
-
Comparative Kinetic Data
The following table presents established kinetic data for comparator H1 antagonists and indicates the parameters to be determined for Nordiphenhydramine.
| Compound | Generation | Ki (nM) | kon (x 10⁷ M⁻¹min⁻¹) | koff (min⁻¹) | Residence Time (min) |
| Diphenhydramine | First | ~1-12 | Fast | Fast (~0.55) | Short (~1.8) |
| Cetirizine | Second | ~6 | Moderate | Slow (~0.01-0.02) | Long (~50-100) |
| Nordiphenhydramine | Metabolite | To be determined | To be determined | To be determined | To be determined |
Rationale for Comparison: Diphenhydramine, as the parent compound, provides a direct benchmark. Cetirizine, a second-generation antagonist known for its long residence time, serves as a crucial comparator to understand if Nordiphenhydramine exhibits kinetic properties more aligned with first or second-generation drugs.
Conclusion
Confirming the binding kinetics of Nordiphenhydramine at the H1 receptor is essential for a complete understanding of its pharmacological activity. The kinetic radioligand binding assay detailed in this guide provides a robust, validated, and accessible method for determining the kon, koff, and resulting residence time. By comparing these data to established first and second-generation antihistamines, researchers can gain critical insights into the compound's potential duration of action and in vivo efficacy. This systematic approach, grounded in established principles of receptor pharmacology, ensures the generation of high-quality, reliable data crucial for modern drug development.
References
-
Wikipedia. Cetirizine. [Link]
-
Lowe, D. A., et al. (1988). Temperature-dependence of the kinetics of the binding of [3H]-(+)-N-methyl-4-methyldiphenhydramine to the histamine H1-receptor: comparison with the kinetics of [3H]-mepyramine. British Journal of Pharmacology. [Link]
-
Shukla, A. K. (2012). Surface plasmon resonance applied to G protein-coupled receptors. Methods in Molecular Biology. [Link]
-
Salamon, Z., et al. (2009). Plasmon Resonance Methods in GPCR Signaling and Other Membrane Events. Current Protein & Peptide Science. [Link]
-
Navratilova, I., et al. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]
-
PharmaFeatures. (2024). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. [Link]
-
Rich, R. L., et al. (2005). Direct analysis of a GPCR-agonist interaction by surface plasmon resonance. Biochemistry. [Link]
A Comparative Analysis of 2-(Diphenylmethoxy)-N-methylethylamine and Second-Generation H1 Antagonists
A Technical Guide for Researchers and Drug Development Professionals
Introduction
2-(Diphenylmethoxy)-N-methylethylamine, more commonly known as diphenhydramine, represents a first-generation histamine H1 antagonist. It has a long history of clinical use for treating allergic reactions, insomnia, and motion sickness.[1] However, its utility is often limited by a significant side effect profile, primarily due to its non-selective nature and ability to cross the blood-brain barrier.[2] In contrast, second-generation H1 antagonists were developed to offer a more targeted therapeutic approach with an improved safety profile. This guide provides an in-depth, objective comparison of diphenhydramine and second-generation H1 antagonists, focusing on their mechanisms of action, receptor selectivity, pharmacokinetic properties, and clinical implications, supported by experimental data and methodologies.
Mechanism of Action: A Tale of Two Generations
Both first and second-generation H1 antagonists exert their therapeutic effects by acting as inverse agonists at the histamine H1 receptor.[3] This means they bind to the receptor and stabilize it in an inactive conformation, thereby reducing the constitutive activity of the receptor and blocking the effects of histamine. Histamine release during an allergic response leads to symptoms like vasodilation, increased vascular permeability, and sensory nerve stimulation, resulting in runny nose, watery eyes, and itching.[4] By blocking the H1 receptor, these antagonists effectively mitigate these symptoms.[2]
The key distinction between the two generations lies in their selectivity and central nervous system (CNS) penetration.
Diphenhydramine: A Non-Selective First-Generation Agent
Diphenhydramine readily crosses the blood-brain barrier, a characteristic of first-generation antihistamines.[5][6] This leads to significant interaction with H1 receptors within the CNS, causing the prominent side effect of sedation.[7] Furthermore, diphenhydramine exhibits a lack of selectivity, binding to other receptors, notably muscarinic acetylcholine receptors.[1][3] This anticholinergic activity is responsible for a range of side effects, including dry mouth, blurred vision, urinary retention, and constipation.[3][8]
Second-Generation H1 Antagonists: Peripheral Selectivity and Reduced Sedation
Second-generation H1 antagonists, such as cetirizine, loratadine, and fexofenadine, were designed to be more selective for peripheral H1 receptors and to have limited ability to cross the blood-brain barrier.[4][9] This is largely due to their chemical properties; they are typically more lipophobic and can be substrates for efflux pumps like P-glycoprotein at the blood-brain barrier, which actively transport them out of the CNS.[6][10] The result is a significant reduction in sedative and anticholinergic side effects compared to diphenhydramine.[9][11]
Signaling Pathways and Mechanisms
To visualize the differential effects of these antagonists, it is crucial to understand the H1 receptor signaling pathway and the off-target muscarinic pathways affected by diphenhydramine.
Caption: Differential Receptor Activity of Diphenhydramine and Second-Generation Antagonists.
Pharmacodynamic Comparison: Receptor Affinity and Selectivity
The therapeutic efficacy and side effect profile of an antagonist are directly related to its binding affinity (Ki) for its target receptor and its selectivity for that receptor over others.
| Compound | H1 Receptor Affinity (Ki, nM) | Muscarinic Receptor Affinity (pA2) | Reference |
| Diphenhydramine | 84 | 6.2 | [12][13] |
| Cetirizine | ~6 | No significant effect | [13][14] |
| Fexofenadine | ~10 | No significant effect | [13][15] |
| Loratadine | Potent (specific Ki not consistently reported) | No significant effect | [13][16] |
As the data indicates, diphenhydramine exhibits significant affinity for both H1 and muscarinic receptors.[12][13] In contrast, second-generation antagonists like cetirizine and fexofenadine are highly selective for the H1 receptor with negligible anticholinergic activity.[13][14][15] This high selectivity is a primary contributor to their improved side effect profile.
Experimental Protocol: Radioligand Binding Assay for Receptor Affinity
A fundamental method to determine the binding affinity of a compound for a specific receptor is the radioligand binding assay.
Objective: To determine the inhibitory constant (Ki) of diphenhydramine and a second-generation antagonist for the H1 receptor.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line expressing the human H1 receptor.
-
Incubation: Incubate the membrane preparation with a constant concentration of a radiolabeled ligand specific for the H1 receptor (e.g., [3H]-pyrilamine).
-
Competition: In parallel, incubate the membrane and radioligand mixture with increasing concentrations of the unlabeled test compound (diphenhydramine or a second-generation antagonist).
-
Separation: Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (concentration of the drug that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a Radioligand Receptor Binding Assay.
Pharmacokinetic Profile: Absorption, Distribution, Metabolism, and Excretion
The pharmacokinetic properties of these drugs significantly influence their onset, duration of action, and potential for drug-drug interactions.
| Parameter | Diphenhydramine | Cetirizine | Loratadine | Fexofenadine |
| Bioavailability | 40-60%[3] | >70%[14] | ~40%[17] | 30-41%[18] |
| Time to Peak (Tmax) | ~2-3 hours[3] | ~1 hour[19] | ~1-2 hours[20] | ~1-3 hours[15][21] |
| Protein Binding | ~98%[5] | 93-96%[14] | 97-99%[22] | 60-70%[21] |
| Metabolism | Extensive (CYP2D6)[5] | Minimal[14] | Extensive (CYP3A4, CYP2D6)[22] | Minimal (~5%)[15] |
| Elimination Half-life | 2.4-9.3 hours[3] | ~8.3 hours[14] | ~8.4 hours (Loratadine), ~27 hours (metabolite)[16] | ~14.4 hours[21] |
| Blood-Brain Barrier | Readily crosses[5] | Limited penetration[6] | Limited penetration | Limited penetration[15] |
Diphenhydramine undergoes significant first-pass metabolism in the liver, primarily by the CYP2D6 enzyme.[5] This extensive metabolism can lead to variability in patient response and a higher potential for drug interactions. In contrast, cetirizine and fexofenadine undergo minimal metabolism, which reduces the likelihood of such interactions.[14][21] Loratadine is a prodrug that is extensively metabolized to its active form, desloratadine.[22]
The most critical pharmacokinetic difference is the ability of diphenhydramine to readily cross the blood-brain barrier, leading to its central effects.[5] Second-generation antihistamines are designed to be substrates for the P-glycoprotein efflux transporter in the blood-brain barrier, which actively removes them from the brain, thus minimizing CNS side effects.[6]
Experimental Protocol: In Vitro Blood-Brain Barrier Permeability Assay
To assess the potential of a drug to cross the blood-brain barrier, an in vitro model using a Transwell system with brain endothelial cells can be employed.
Objective: To compare the permeability of diphenhydramine and a second-generation antagonist across an in vitro blood-brain barrier model.
Methodology:
-
Cell Culture: Culture a monolayer of brain microvascular endothelial cells on a semi-permeable membrane in a Transwell insert, which separates an apical (blood side) and a basolateral (brain side) chamber.
-
Drug Application: Add the test compound (diphenhydramine or a second-generation antagonist) to the apical chamber.
-
Sampling: At various time points, collect samples from the basolateral chamber.
-
Concentration Analysis: Determine the concentration of the test compound in the collected samples using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer. A lower Papp value indicates lower permeability.
Clinical Comparison: Efficacy and Adverse Effects
While both generations are effective in treating allergic symptoms, their clinical profiles differ significantly due to their side effect profiles.
Efficacy
Both diphenhydramine and second-generation H1 antagonists are effective in reducing symptoms of allergic rhinitis and urticaria.[8][23] The choice between them often depends on the patient's tolerance for side effects.
Adverse Effects
Diphenhydramine:
-
Common: Drowsiness, dizziness, impaired coordination, dry mouth, blurred vision, constipation, and urinary retention.[5][24]
-
Less Common/Serious: Tachycardia, paradoxical CNS stimulation (especially in children), and cognitive impairment, particularly in the elderly.[3][24]
Second-Generation H1 Antagonists:
-
Common: Headache, fatigue, and dry mouth are the most frequently reported side effects, though generally mild.[8][25]
-
Sedation: While significantly less sedating than first-generation agents, some individuals may experience mild drowsiness, particularly with cetirizine at higher doses.[10][14] Fexofenadine and loratadine are generally considered non-sedating.[10][26]
Conclusion
The comparison between this compound (diphenhydramine) and second-generation H1 antagonists highlights a significant evolution in antihistamine therapy. While diphenhydramine remains an effective antihistamine, its clinical utility is hampered by its non-selective receptor binding profile and its ability to readily cross the blood-brain barrier, leading to a constellation of sedative and anticholinergic side effects.
Second-generation H1 antagonists represent a major therapeutic advancement. Their high selectivity for peripheral H1 receptors and limited CNS penetration result in a much-improved safety and tolerability profile, making them the preferred first-line treatment for most allergic conditions. For researchers and drug development professionals, the contrasting profiles of these two generations provide a clear illustration of the importance of receptor selectivity and pharmacokinetic properties in optimizing drug design for both efficacy and safety.
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- Atrizin | 10 mg | Tablet | এট্রিজিন ১০ মি.গ্রা. ট্যাবলেট | Beximco Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx. https://medex.com.
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- An In-Depth Technical Guide to the Anticholinergic Properties of Diphenhydramine at Muscarinic Receptors - Benchchem. https://www.benchchem.
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- Cetirizine: Package Insert / Prescribing Information - Drugs.com. (2025, November 20). https://www.drugs.com/pro/cetirizine.html
- The Use of Diphenhydramine (Benadryl) After Surgery - Verywell Health. (2025, October 18). https://www.verywellhealth.com/benadryl-after-surgery-3156855
- Diphenhydramine: Uses, Dosage, Side Effects and ... | MIMS Philippines. https://www.mims.com/philippines/drug/info/diphenhydramine?mtype=generic
- Pharmacology of Fexofenadine ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, January 23). https://www.youtube.
- Video: Upper Respiratory Drugs: First and Second-Generation Antihistamines - JoVE. (2024, December 19). https://www.jove.
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- Advances in the pharmacotherapy of allergic rhinitis: Second-generation H1-receptor antagonists - ResearchGate. (2016, May 17). https://www.researchgate.
- Do second generation antihistamines cross the blood-brain barrier? - Quora. (2020, May 9). https://www.quora.com/Do-second-generation-antihistamines-cross-the-blood-brain-barrier
- Antihistamines - StatPearls - NCBI Bookshelf - NIH. (2025, December 13). https://www.ncbi.nlm.nih.gov/books/NBK539869/
- All antihistamines cross blood-brain barrier - PMC - PubMed Central - NIH. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1122245/
- Second-generation H1-antihistamines in chronic urticaria: an evidence-based review. (2011, December 1). https://pubmed.ncbi.nlm.nih.gov/22149336/
- Analytical and Biological Methods for Probing the Blood-Brain Barrier - PMC. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2684077/
- Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport - PMC - PubMed Central. (2005, March 24). https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1576063/
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- diphenhydramine [Ligand Id: 1224] activity data from GtoPdb and ChEMBL. https://www.guidetopharmacology.org/GRAC/LigandActivityRangeForward?ligandId=1224
- Enhancing Blood–Brain Barrier Penetration Prediction by Machine Learning-Based Integration of Novel and Existing, In Silico and Experimental Molecular Parameters from a Standardized Database | Journal of Chemical Information and Modeling - ACS Publications. (2025, March 4). https://pubs.acs.org/doi/10.1021/acs.jcim.3c01994
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A Comparative Benchmarking Guide to the Analytical Quantification of Nordiphenhydramine
In the landscape of pharmacokinetic and toxicological analysis, the precise and accurate quantification of drug metabolites is paramount. Nordiphenhydramine, the primary N-desmethyl metabolite of the widely used antihistamine diphenhydramine, presents a unique analytical challenge due to its structural similarity to the parent compound and its presence in complex biological matrices. This guide provides an in-depth comparison of the three predominant analytical techniques for Nordiphenhydramine quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS).
This document moves beyond a mere recitation of protocols. It delves into the causality behind experimental choices, grounding every recommendation in the principles of scientific integrity and robust validation. The aim is to equip researchers, scientists, and drug development professionals with the critical insights needed to select and implement the most appropriate analytical method for their specific research context. All methodologies are presented in accordance with internationally recognized validation guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH)[1][2][3][4][5].
The Analytical Imperative: Why Nordiphenhydramine Quantification Matters
Diphenhydramine is extensively metabolized in the liver, primarily through N-demethylation to form Nordiphenhydramine. Accurate measurement of this metabolite is crucial for a comprehensive understanding of diphenhydramine's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). Furthermore, in toxicological screenings, the presence and concentration of Nordiphenhydramine can provide vital information regarding the timing and extent of diphenhydramine exposure.
The choice of analytical technique is a critical decision, balancing the need for sensitivity, selectivity, and throughput with practical considerations of cost and accessibility. This guide will illuminate the strengths and limitations of each approach, empowering you to make an informed decision.
Comparative Overview of Analytical Techniques
The selection of an analytical method is fundamentally driven by the required sensitivity, the complexity of the sample matrix, and the desired sample throughput. The following table provides a high-level comparison of the three techniques discussed in this guide.
| Parameter | LC-MS/MS | HPLC-UV | GC-MS |
| Selectivity | Very High | Moderate to High | High |
| Sensitivity | Very High (pg/mL to low ng/mL) | Moderate (high ng/mL to µg/mL) | High (low ng/mL) |
| Throughput | High | Moderate | Moderate |
| Sample Preparation | Moderate | Simple to Moderate | Moderate to Complex (derivatization often required) |
| Cost (Instrument) | High | Low | Moderate |
| Cost (Operational) | High | Low | Moderate |
| Primary Application | Bioanalysis, Pharmacokinetics, Trace-level quantification | Routine quality control, High-concentration samples | Forensic toxicology, Confirmation analysis |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Bioanalysis
LC-MS/MS has emerged as the preeminent technique for the quantification of drugs and their metabolites in biological fluids due to its exceptional sensitivity and selectivity. The coupling of liquid chromatography's separation power with the mass spectrometer's ability to selectively detect ions based on their mass-to-charge ratio allows for the confident quantification of analytes even in the most complex matrices.
The Rationale Behind the LC-MS/MS Approach
The unparalleled performance of LC-MS/MS stems from its ability to isolate a specific precursor ion (in this case, protonated Nordiphenhydramine) and then fragment it to produce a characteristic product ion. This multiple reaction monitoring (MRM) provides two levels of mass-based confirmation, drastically reducing the likelihood of interference from other compounds in the sample.
Experimental Workflow and Protocol
The following diagram and protocol outline a typical LC-MS/MS workflow for Nordiphenhydramine quantification.
Caption: LC-MS/MS workflow for Nordiphenhydramine quantification.
Step-by-Step Protocol:
-
Sample Preparation (Solid-Phase Extraction):
-
To 1 mL of plasma or urine, add an internal standard (e.g., Diphenhydramine-d5).
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Nordiphenhydramine: Precursor ion (m/z) 242.2 -> Product ion (m/z) 167.1.[6]
-
Diphenhydramine-d5 (IS): Precursor ion (m/z) 261.2 -> Product ion (m/z) 167.1.
-
-
-
Data Analysis:
-
Integrate the peak areas for Nordiphenhydramine and the internal standard.
-
Calculate the peak area ratio (Nordiphenhydramine/Internal Standard).
-
Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.
-
Determine the concentration of Nordiphenhydramine in the samples from the calibration curve.
-
Performance Characteristics
| Parameter | Expected Performance |
| Linearity (R²) | > 0.99 |
| Limit of Quantification (LOQ) | 0.1 - 1 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
| Intra-day Variability | < 15% |
| Inter-day Variability | < 15% |
Note: These are typical performance characteristics and may vary depending on the specific instrumentation and matrix.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A Robust and Accessible Alternative
For applications where the ultra-high sensitivity of LC-MS/MS is not required, HPLC-UV offers a reliable and cost-effective alternative. This technique is particularly well-suited for the analysis of pharmaceutical formulations or in studies where higher concentrations of Nordiphenhydramine are expected.
The Rationale Behind the HPLC-UV Approach
HPLC-UV relies on the principle that many organic molecules, including Nordiphenhydramine, absorb light in the ultraviolet spectrum. The amount of light absorbed is directly proportional to the concentration of the analyte, allowing for quantitative analysis. The selectivity of this method is primarily determined by the chromatographic separation.
Experimental Workflow and Protocol
Caption: HPLC-UV workflow for Nordiphenhydramine quantification.
Step-by-Step Protocol:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of urine, add an internal standard (e.g., a structurally similar compound with a different retention time).
-
Adjust the pH of the sample to ~9.5 with a suitable buffer.
-
Add 5 mL of an organic solvent (e.g., a mixture of hexane and isoamyl alcohol).
-
Vortex for 2 minutes and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
HPLC-UV Analysis:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of a phosphate buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: Approximately 220 nm.
-
-
Data Analysis:
-
Follow the same data analysis procedure as described for LC-MS/MS, using peak areas from the UV chromatogram.
-
Performance Characteristics
| Parameter | Expected Performance |
| Linearity (R²) | > 0.99 |
| Limit of Quantification (LOQ) | 10 - 50 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 15% |
| Intra-day Variability | < 15% |
| Inter-day Variability | < 15% |
Note: These are typical performance characteristics and may vary depending on the specific instrumentation and matrix.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Forensic and Confirmatory Analysis
GC-MS is a well-established and powerful technique for the analysis of volatile and semi-volatile compounds. While it often requires a derivatization step to improve the volatility and chromatographic properties of analytes like Nordiphenhydramine, it offers excellent selectivity and sensitivity.
The Rationale Behind the GC-MS Approach
In GC-MS, the sample is first vaporized and separated in a gaseous state based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting fragmentation pattern serves as a "fingerprint" for the compound, providing a high degree of confidence in its identification.
Experimental Workflow and Protocol
Caption: GC-MS workflow for Nordiphenhydramine quantification.
Step-by-Step Protocol:
-
Sample Preparation:
-
Perform a liquid-liquid extraction as described for HPLC-UV.
-
Evaporate the organic extract to dryness.
-
Add a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat to 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative of Nordiphenhydramine.
-
-
GC-MS Analysis:
-
GC System: A standard gas chromatograph.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Temperature Program: A suitable temperature gradient to ensure good separation.
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer with an electron ionization (EI) source.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions.
-
-
Data Analysis:
-
Follow the same data analysis procedure as described for the other techniques, using the peak areas of the selected ions.
-
Performance Characteristics
| Parameter | Expected Performance |
| Linearity (R²) | > 0.99 |
| Limit of Quantification (LOQ) | 1 - 10 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 15% |
| Intra-day Variability | < 15% |
| Inter-day Variability | < 15% |
Note: These are typical performance characteristics and may vary depending on the specific instrumentation and matrix.
Conclusion: Selecting the Optimal Method
The choice of the most suitable analytical method for Nordiphenhydramine quantification is a multifactorial decision.
-
LC-MS/MS stands as the unequivocal choice for applications demanding the highest sensitivity and selectivity, particularly in pharmacokinetic studies involving low dosage and for trace-level analysis in complex biological matrices. Its high throughput also makes it suitable for large-scale studies.
-
HPLC-UV provides a robust, reliable, and cost-effective solution for routine analysis where the expected concentrations of Nordiphenhydramine are higher. Its simplicity of operation makes it an attractive option for quality control laboratories and academic research settings.
-
GC-MS remains a powerful tool, especially in forensic toxicology, where its characteristic fragmentation patterns provide a high degree of certainty in compound identification. While the need for derivatization can make sample preparation more laborious, its high selectivity and sensitivity make it a valuable confirmatory technique.
By carefully considering the specific requirements of your research, the information presented in this guide will enable you to confidently select and implement the most appropriate analytical methodology for the accurate and reliable quantification of Nordiphenhydramine.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
Gane, J. E., & Roberts, W. L. (2000). Identification of diphenhydramine metabolites in human urine by capillary electrophoresis-ion trap-mass spectrometry. Journal of Analytical Toxicology, 24(1), 57–63. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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A Comparative Study of N-Demethyldiphenhydramine and its Parent Drug, Diphenhydramine: A Guide for Researchers
This guide provides an in-depth comparative analysis of the first-generation antihistamine, Diphenhydramine, and its primary active metabolite, N-Demethyldiphenhydramine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a surface-level overview to explore the nuanced differences in their pharmacological profiles, metabolic pathways, and functional activities. By synthesizing technical data with field-proven insights, this guide aims to equip you with the critical information necessary for informed experimental design and drug development decisions.
Introduction: The Parent and the Progeny in H1 Receptor Blockade
Diphenhydramine, widely known by its brand name Benadryl®, is a first-generation H1 antihistamine characterized by its potent antihistaminergic, anticholinergic, and sedative effects.[1][2] Its therapeutic utility in treating allergic reactions, insomnia, and motion sickness is well-established.[2][3] However, its clinical application is often tempered by its significant central nervous system (CNS) side effects.[2]
Diphenhydramine undergoes extensive hepatic metabolism, primarily through N-demethylation mediated by the cytochrome P450 enzyme CYP2D6, to yield its principal active metabolite, N-Demethyldiphenhydramine (also known as nordiphenhydramine).[4][5] While often referred to as an "active metabolite," the precise pharmacological and pharmacokinetic characteristics of N-Demethyldiphenhydramine are less commonly discussed in comprehensive detail. This guide seeks to illuminate these characteristics, providing a direct comparison with its parent compound to better understand its contribution to the overall therapeutic and adverse effect profile of Diphenhydramine.
The Metabolic Journey: From Diphenhydramine to N-Demethyldiphenhydramine
The biotransformation of Diphenhydramine is a critical determinant of its duration of action and the generation of active metabolites. The primary metabolic pathway involves the removal of a methyl group from the tertiary amine, a process catalyzed with high affinity by CYP2D6.[5] Other cytochrome P450 isoenzymes, including CYP1A2, CYP2C9, and CYP2C19, contribute as lower-affinity components to this process.[5]
This metabolic conversion is not merely a detoxification step but a transformation into a compound that retains pharmacological activity. Understanding the kinetics of this conversion is crucial for predicting the overall pharmacodynamic effect of Diphenhydramine administration.
Metabolic pathway of Diphenhydramine.
Pharmacodynamic Profile: A Head-to-Head Comparison
A direct comparison of the pharmacodynamic properties of Diphenhydramine and N-Demethyldiphenhydramine is essential for understanding their respective contributions to H1 receptor antagonism and off-target effects.
Receptor Binding Affinity
The cornerstone of antihistamine activity is high-affinity binding to the histamine H1 receptor. While extensive data exists for Diphenhydramine, specific binding affinity values for N-Demethyldiphenhydramine are not as readily available in the public domain. Diphenhydramine is a potent H1 receptor antagonist, functioning as an inverse agonist to stabilize the inactive state of the receptor.[2]
| Compound | Receptor | Binding Affinity (Ki) |
| Diphenhydramine | Histamine H1 | ~83 nM (Muscarinic M1)[6] |
| N-Demethyldiphenhydramine | Histamine H1 | Data not readily available |
Note: The provided Ki value for Diphenhydramine is for the Muscarinic M1 receptor, as a specific Ki for the H1 receptor was not consistently found across the search results. This highlights a critical data gap for a comprehensive comparison.
Functional Activity
Beyond receptor binding, functional assays are critical to determine the actual biological effect of a compound. These assays measure the ability of an antagonist to inhibit the downstream signaling cascade initiated by histamine binding to the H1 receptor, which is a Gq-protein coupled receptor that activates the phospholipase C pathway.[7]
While it is established that N-Demethyldiphenhydramine is an active metabolite, the relative potency compared to Diphenhydramine in functional assays is a key area for further investigation.
Pharmacokinetic Properties: Absorption, Distribution, Metabolism, and Excretion
The pharmacokinetic profiles of a parent drug and its active metabolite can significantly differ, impacting the onset, duration, and intensity of the overall pharmacological effect.
| Parameter | Diphenhydramine | N-Demethyldiphenhydramine |
| Bioavailability (Oral) | 61%[4] | Not directly administered |
| Peak Plasma Concentration (Tmax) | 2-3 hours[4] | Follows formation from Diphenhydramine |
| Plasma Half-life (t½) | 8.5 ± 3.2 hours[4] | Data not readily available |
| Protein Binding | 78%[4] | Data not readily available |
| Metabolism | Hepatic (CYP2D6 primary)[5] | Further metabolism[1] |
| Excretion | Primarily renal as metabolites[8] | Renal[1] |
Experimental Protocols for Comparative Analysis
To address the existing data gaps and enable a robust comparison, the following experimental protocols are recommended.
1. Histamine H1 Receptor Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the H1 receptor.
-
Objective: To quantify and compare the binding affinities of Diphenhydramine and N-Demethyldiphenhydramine for the histamine H1 receptor.
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human histamine H1 receptor.
-
Radioligand Binding: Incubate the cell membranes with a constant concentration of a radiolabeled H1 receptor antagonist (e.g., [³H]-mepyramine) and varying concentrations of the unlabeled test compounds (Diphenhydramine or N-Demethyldiphenhydramine).
-
Separation: Separate the bound and free radioligand via rapid filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.[6][9]
-
Workflow for H1 Receptor Binding Assay.
2. Functional Assay: Calcium Flux
This assay measures the ability of an antagonist to inhibit histamine-induced intracellular calcium mobilization.
-
Objective: To assess and compare the functional potencies (EC50) of Diphenhydramine and N-Demethyldiphenhydramine as H1 receptor antagonists.
-
Methodology:
-
Cell Culture: Culture cells expressing the human H1 receptor.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Compound Incubation: Incubate the cells with varying concentrations of the test compounds.
-
Histamine Challenge: Stimulate the cells with a fixed concentration of histamine.
-
Signal Detection: Measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration, using a fluorometric plate reader.
-
Data Analysis: Determine the EC50 value, the concentration of the antagonist that causes a 50% inhibition of the histamine-induced calcium response.
-
Discussion and Future Directions
The available evidence clearly indicates that Diphenhydramine is metabolized to an active compound, N-Demethyldiphenhydramine.[4] However, a significant knowledge gap exists regarding the specific pharmacological and pharmacokinetic properties of this metabolite. The sedative and anticholinergic effects of Diphenhydramine are well-documented and are primary limiting factors in its clinical use.[2] A crucial area for future research is to determine the extent to which N-Demethyldiphenhydramine contributes to these CNS effects. This would involve assessing its ability to cross the blood-brain barrier and its affinity for muscarinic receptors.
A thorough, quantitative comparison of Diphenhydramine and N-Demethyldiphenhydramine is not merely an academic exercise. It has significant implications for:
-
Drug Development: Understanding the contribution of active metabolites is fundamental to designing safer and more effective drugs.
-
Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling: Accurate models require data on both the parent drug and its active metabolites to predict the time course of drug effects.
-
Personalized Medicine: Genetic polymorphisms in CYP2D6 can lead to significant inter-individual variability in the metabolism of Diphenhydramine, altering the ratio of parent drug to metabolite and potentially impacting both efficacy and adverse effects.[5]
References
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- Young, J. M., & Hiley, C. R. (1987). [3H]-(+)-N-methyl-4-methyldiphenhydramine, a quaternary radioligand for the histamine H1-receptor. British journal of pharmacology, 90(4), 797–810.
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A Head-to-Head Comparison of 2-(Diphenylmethoxy)-N-methylethylamine and Other Diphenhydramine Metabolites: A Guide for Researchers
This guide provides a comprehensive, in-depth comparison of 2-(Diphenylmethoxy)-N-methylethylamine, the primary N-demethylated metabolite of diphenhydramine, with other key metabolites. Designed for researchers, scientists, and drug development professionals, this document delves into the pharmacological and pharmacokinetic nuances that differentiate these compounds, supported by available experimental data. Our objective is to furnish a clear, evidence-based resource to inform future research and development endeavors in the fields of pharmacology and medicinal chemistry.
Introduction: The Metabolic Fate of Diphenhydramine
Diphenhydramine, a first-generation antihistamine, is extensively metabolized in the liver, primarily by cytochrome P40 (CYP) enzymes, particularly CYP2D6.[1][2] This metabolic process results in a variety of compounds with potentially distinct pharmacological profiles. Understanding the activity of these metabolites is crucial, as they can contribute to the overall therapeutic and adverse effect profile of the parent drug.
The primary metabolic pathway involves sequential N-demethylation, leading to the formation of this compound (N-desmethyldiphenhydramine) and subsequently N,N-didesmethyldiphenhydramine.[3][4] Further oxidation of the side chain produces diphenylmethoxyacetic acid (DPMA).[3][4] Additionally, diphenhydramine can undergo N-glucuronidation to form diphenhydramine-N-glucuronide.[5]
This guide will focus on a head-to-head comparison of the available data for these key metabolites, with a particular emphasis on this compound.
Visualizing the Metabolic Transformation of Diphenhydramine
To contextualize the subsequent comparisons, it is essential to visualize the metabolic cascade of diphenhydramine.
Caption: Metabolic pathway of Diphenhydramine.
Pharmacological Profile: A Comparative Analysis
The primary pharmacological actions of diphenhydramine are its antagonism of the histamine H1 receptor (antihistaminic effect) and muscarinic acetylcholine receptors (anticholinergic effect).[2][6] The extent to which its metabolites share these activities is a critical aspect of their overall pharmacological relevance.
Histamine H1 Receptor Binding Affinity
The antihistaminic effect of diphenhydramine and its metabolites is directly related to their binding affinity for the histamine H1 receptor. While comprehensive comparative data is limited, available information allows for a preliminary assessment.
| Compound | Receptor | Binding Affinity (Ki) | Reference |
| Diphenhydramine | Histamine H1 | 1 nM | |
| This compound | Histamine H1 | Data not consistently available in searched literature | |
| N,N-didesmethyldiphenhydramine | Histamine H1 | Data not available in searched literature | |
| Diphenylmethoxyacetic Acid (DPMA) | Histamine H1 | Expected to be inactive due to structural changes | |
| Diphenhydramine-N-glucuronide | Histamine H1 | Expected to be inactive due to increased polarity |
Note: The lack of readily available, directly comparable Ki values for the metabolites in the searched literature highlights a significant gap in the current understanding of their pharmacological activity. The structural modifications from the parent compound to DPMA and the N-glucuronide conjugate strongly suggest a loss of affinity for the H1 receptor.
Anticholinergic Activity: Muscarinic Receptor Antagonism
Diphenhydramine's anticholinergic side effects, such as dry mouth and sedation, are a result of its antagonism of muscarinic acetylcholine receptors.[6] Assessing the anticholinergic potential of its metabolites is crucial for understanding their contribution to the overall side-effect profile.
| Compound | Receptor Subtype | pA2 Value | Reference |
| Diphenhydramine | Muscarinic M3 | 6.2 | [7] |
| This compound | Muscarinic Receptors | Data not available in searched literature | |
| N,N-didesmethyldiphenhydramine | Muscarinic Receptors | Data not available in searched literature | |
| Diphenylmethoxyacetic Acid (DPMA) | Muscarinic Receptors | Expected to be inactive | |
| Diphenhydramine-N-glucuronide | Muscarinic Receptors | Expected to be inactive |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher pA2 values indicate greater potency. As with H1 receptor affinity, there is a notable absence of published comparative data for the anticholinergic activity of diphenhydramine metabolites.
Experimental Protocols for Comparative Pharmacological Assessment
To address the existing data gaps, the following experimental workflows are proposed. These protocols are designed to be self-validating and provide the necessary quantitative data for a robust head-to-head comparison.
Radioligand Binding Assays for Receptor Affinity Determination
This protocol outlines the methodology to determine the binding affinities (Ki values) of this compound and other diphenhydramine metabolites for the histamine H1 and muscarinic acetylcholine receptors.
Caption: Workflow for Radioligand Binding Assay.
Causality Behind Experimental Choices:
-
Choice of Radioligand: A well-characterized, high-affinity radioligand for the target receptor (e.g., [3H]-pyrilamine for H1 receptors) is crucial for achieving a sufficient signal-to-noise ratio.
-
Competition Binding: This format allows for the determination of the affinity of unlabeled ligands (the metabolites) by measuring their ability to displace the radioligand.
-
Cheng-Prusoff Equation: This mathematical model is the standard for converting experimentally determined IC50 values into the inhibition constant (Ki), which is a more direct measure of binding affinity.[8]
Functional Assays for Antagonist Potency Determination
Functional assays are essential to determine whether the metabolites act as antagonists at their target receptors and to quantify their potency (e.g., pA2 or IC50 values).
Caption: Workflow for Functional Antagonism Assay.
Causality Behind Experimental Choices:
-
Choice of Agonist: A known, potent agonist for the receptor is used to elicit a measurable response that can be inhibited by the antagonist.
-
Downstream Signaling Measurement: The specific second messenger pathway activated by the receptor (e.g., calcium mobilization for Gq-coupled receptors like H1 and M3) provides a quantitative measure of receptor activation.[9]
-
Schild Analysis: For competitive antagonists, a Schild plot can be constructed to determine the pA2 value, providing a robust measure of antagonist potency.[7]
Pharmacokinetic Considerations
The pharmacokinetic properties of the metabolites, such as their half-life and ability to cross the blood-brain barrier, significantly influence their in vivo effects.
| Compound | Key Pharmacokinetic Parameters | Reference |
| Diphenhydramine | Oral bioavailability: 40-60%; Elimination half-life: 2.4-9.3 hours; Crosses the blood-brain barrier. | [2][6] |
| This compound | The appearance of this metabolite mirrors the disappearance of diphenhydramine. | [10] |
| N,N-didesmethyldiphenhydramine | Further metabolite of N-desmethyldiphenhydramine. | [3][4] |
| Diphenylmethoxyacetic Acid (DPMA) | A more polar metabolite, likely readily excreted. | [3][4] |
| Diphenhydramine-N-glucuronide | A highly polar conjugate, expected to be rapidly eliminated in the urine. | [5] |
The ability of this compound to persist in circulation suggests that if it retains pharmacological activity, it could contribute to the overall duration of action or side effects of diphenhydramine. Conversely, the increased polarity of DPMA and the N-glucuronide metabolite likely limits their distribution and promotes their excretion, reducing their potential for systemic pharmacological effects.
Discussion and Future Directions
This guide consolidates the available information on this compound and other major metabolites of diphenhydramine. The most significant finding is the pronounced lack of comprehensive, comparative pharmacological data for these metabolites. While the metabolic pathways are generally understood, the extent to which each metabolite contributes to the antihistaminic and anticholinergic effects of diphenhydramine remains largely unquantified in the public domain.
For researchers and drug development professionals, this represents a clear opportunity. The proposed experimental protocols provide a roadmap for systematically characterizing the pharmacological profiles of these metabolites. Such studies would:
-
Clarify the overall pharmacological profile of diphenhydramine: By understanding the activity of its metabolites, a more complete picture of its in vivo effects can be established.
-
Inform the development of second-generation antihistamines: A detailed understanding of the structure-activity relationships of diphenhydramine and its metabolites could guide the design of new antihistamines with improved selectivity and reduced side effects.
-
Aid in the interpretation of clinical data: Knowledge of active metabolites is essential for interpreting pharmacokinetic and pharmacodynamic data from clinical trials.
References
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PubChem. Diphenhydramine. National Center for Biotechnology Information. [Link]
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Probes & Drugs. DIPHENHYDRAMINE (PD009823, ZZVUWRFHKOJYTH-UHFFFAOYSA-N). [Link]
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Wikipedia. Diphenhydramine. [Link]
- Rekker, R. F., Timmerman, H., Harms, A. F., & Nauta, W. T. (1971). The antihistaminic and anticholinergic activities of optically active diphenhydramine derivatives. The concept of complementarity. Arzneimittel-Forschung, 21(5), 688–691.
- Ghan, S. Y., & Miller, L. G. (2022). Diphenhydramine: A Review of Its Clinical Applications and Potential Adverse Effect Profile. The Journal of Clinical Pharmacology, 62(10), 1231–1243.
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IUPHAR/BPS Guide to PHARMACOLOGY. diphenhydramine. [Link]
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Dr. Oracle. Is diphenhydramine (Benadryl) an anticholinergic medication?. [Link]
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- Fischer, D., & Breyer-Pfaff, U. (1997). Variability of diphenhydramine N-glucuronidation in healthy subjects. European journal of drug metabolism and pharmacokinetics, 22(2), 151–154.
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NHTSA. Diphenhydramine Facts. [Link]
- Hill, S. J., & Young, J. M. (1988). [3H]-(+)-N-methyl-4-methyldiphenhydramine, a quaternary radioligand for the histamine H1-receptor. British journal of pharmacology, 94(3), 797–810.
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ResearchGate. Relative Histamine Receptor Binding Affinities (Ki) for Selected H1 Antagonists. [Link]
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- Söldner, C. A., Seidel, T., & Sticht, H. (2019). Binding of histamine to the H1 receptor—a molecular dynamics study. Journal of Molecular Modeling, 25(1), 1-11.
- Drach, J. C., Howell, J. P., Borondy, P. E., & Glazko, A. J. (1970). Species differences in the metabolism of diphenhydramine (Benadryl). Proceedings of the Society for Experimental Biology and Medicine, 135(3), 849–853.
- de Graaf, C., Bonger, K. M., Klink, A. D., de Esch, I. J., & Leurs, R. (2011). Exploring the effect of cyclization of histamine H1 receptor antagonists on ligand binding kinetics. Journal of medicinal chemistry, 54(21), 7694–7704.
- Hill, S. J., & Young, J. M. (1988). [3H]-(+)-N-methyl-4-methyldiphenhydramine, a quaternary radioligand for the histamine H1-receptor. British Journal of Pharmacology, 94(3), 797–810.
- De Backer, M. D., Van Gompel, P., De Vos, C., & Leysen, J. E. (2007). Changes in pH differently affect the binding properties of histamine H 1 receptor antagonists. European journal of pharmacology, 555(1), 1-8.
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Dr. G. Bhanu Prakash. (2025, June 15). H1 Antihistamines Pharmacology USMLE ! First vs Second Generation | Dr. G. Bhanu Prakash [Video]. YouTube. [Link]
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Medicosis Perfectionalis. (2025, June 21). Histamine - H1 receptors, H2 receptors, H3, H4 - Allergy and Anaphylaxis [Video]. YouTube. [Link]
- Ehlert, F. J., & Esqueda, E. E. (2005). Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport. BMC pharmacology, 5, 5.
- Thomas, E. A., & Ehlert, F. J. (2001). Muscarinic agonist-mediated heterologous desensitization in isolated ileum requires activation of both muscarinic M2 and M3 receptors. The Journal of pharmacology and experimental therapeutics, 297(3), 960–968.
- Jakubík, J., El-Fakahany, E. E., & Doležal, V. (2014). Allosteric modulation of muscarinic acetylcholine receptors. Pharmacological research, 90, 55–71.
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Validating the Specificity of 2-(Diphenylmethoxy)-N-methylethylamine in Functional Assays: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the receptor specificity of 2-(Diphenylmethoxy)-N-methylethylamine, a known metabolite of the first-generation antihistamine, diphenhydramine. By objectively comparing its anticipated performance with highly selective second-generation antihistamines, this document outlines the experimental methodologies required to generate robust and reliable data, ensuring scientific integrity in functional assays.
Introduction: The Criticality of Receptor Specificity in Drug Discovery
The therapeutic efficacy of a drug is intrinsically linked to its specificity for its intended biological target. Off-target interactions can lead to undesirable side effects, confounding experimental results and potentially masking the true therapeutic potential of a compound. This compound, also known as N-Desmethyldiphenhydramine, is the primary metabolite of diphenhydramine, a first-generation H₁-receptor antagonist.[1] First-generation antihistamines are notorious for their lack of receptor selectivity, often exhibiting significant affinity for muscarinic, adrenergic, and serotonergic receptors, which contributes to their sedative and anticholinergic side effects.[2][3]
In contrast, second-generation antihistamines, such as Cetirizine and Loratadine, were designed for greater H₁-receptor selectivity, resulting in a more favorable side-effect profile.[4] This guide will utilize these well-characterized second-generation compounds as benchmarks for validating the specificity of this compound.
Comparative Receptor Binding Affinity: Establishing the Benchmarks
The initial step in validating specificity is to determine the binding affinity of the test compound for its primary target and a panel of relevant off-targets. This is typically achieved through radioligand binding assays, which measure the displacement of a radiolabeled ligand from a receptor by the test compound. The affinity is expressed as the inhibition constant (Kᵢ), with lower values indicating higher affinity.
The following table summarizes the known Kᵢ values for our benchmark compounds, diphenhydramine (as a proxy for a non-selective, first-generation compound) and cetirizine (as a highly selective, second-generation compound).
| Compound | Generation | H₁ Receptor Kᵢ (nM) | Muscarinic Receptors Kᵢ (nM) |
| Diphenhydramine | First | 16 | 130 (M₁), 220 (M₂), 190 (M₃)[2] |
| Cetirizine | Second | 2.5 | >10,000[2] |
As the data illustrates, diphenhydramine exhibits significant affinity for both the H₁ and muscarinic receptors. In contrast, cetirizine is highly selective for the H₁ receptor, with negligible affinity for muscarinic receptors. The goal of the validation assays for this compound is to determine where it falls on this spectrum of selectivity.
Experimental Validation: Protocols for Determining Specificity
To experimentally validate the specificity of this compound, a two-pronged approach is recommended: initial determination of binding affinity through radioligand binding assays, followed by functional validation using a cell-based assay such as a calcium flux assay.
Radioligand Binding Assay: Quantifying Receptor Affinity
This protocol outlines the procedure for determining the Kᵢ of a test compound at the histamine H₁ receptor.
Diagram: Radioligand Binding Assay Workflow
Caption: Signaling cascade of the Gq-coupled Histamine H₁ receptor.
Step-by-Step Protocol:
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing the human histamine H₁ receptor in a T-75 flask.
-
The day before the assay, seed the cells into a black, clear-bottom 96-well microplate at a density of 40,000-50,000 cells per well.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator. [5]
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion).
-
Remove the culture medium from the wells and add the dye-loading solution.
-
Incubate the plate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light. [5]
-
-
Compound Preparation and Assay:
-
Prepare serial dilutions of the antagonist (this compound, diphenhydramine, or cetirizine) at 2x the final desired concentration.
-
Prepare a solution of the agonist (histamine) at a concentration that elicits a submaximal response (EC₈₀).
-
Using a fluorescence microplate reader with automated liquid handling (e.g., a FLIPR or FlexStation), add the antagonist solutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Initiate the fluorescence reading and, after establishing a baseline, add the histamine solution to all wells.
-
Continuously record the fluorescence signal for at least 2-3 minutes to capture the calcium response. [6]
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Determine the inhibitory effect of the antagonist by measuring the reduction in the histamine-induced calcium signal.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration to generate an inhibition curve and determine the IC₅₀ value.
-
To further validate specificity, this assay can be performed on cells expressing other Gq-coupled receptors (e.g., muscarinic M₁ or M₃ receptors) to determine if the test compound inhibits their agonist-induced calcium flux.
Interpretation of Results and Concluding Remarks
The data generated from these assays will allow for a comprehensive assessment of the specificity of this compound.
-
High Specificity (similar to Cetirizine): If the radioligand binding assays show a high Kᵢ for the H₁ receptor and significantly higher Kᵢ values (>100-fold) for other receptors, and the calcium flux assay demonstrates potent inhibition of histamine-induced signaling without affecting signaling through other Gq-coupled receptors, then the compound can be considered specific for the H₁ receptor within the tested panel.
-
Low Specificity (similar to Diphenhydramine): If the Kᵢ values for the H₁ receptor and other receptors (e.g., muscarinic) are within a similar range, and the calcium flux assay shows inhibition of signaling through multiple Gq-coupled receptors, this indicates a lack of specificity.
A lack of specificity for this compound would have significant implications for its use in functional assays. Any observed effects could not be confidently attributed solely to H₁ receptor antagonism. In such cases, the use of a more selective antagonist, such as cetirizine or loratadine, would be strongly recommended to ensure the scientific validity of the experimental findings.
By following the rigorous validation protocols outlined in this guide, researchers can confidently characterize the specificity of this compound and make informed decisions about its appropriate use in their studies, thereby upholding the principles of scientific integrity and producing reliable, reproducible data.
References
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Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. [Link]
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American Academy of Allergy, Asthma & Immunology. (2021). first generation vs newer antihistamines. [Link]
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- Southern, C., et al. (2013). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Journal of Biomolecular Screening, 18(4), 435-446.
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Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. [Link]
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PubChem. (n.d.). N-Desmethyldiphenhydramine. [Link]
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Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the predicted binding affinities of Nordiphenhydramine and structurally related first-generation antihistamines to the histamine H1 receptor and the serotonin transporter. By presenting a rigorous, self-validating computational methodology, this document aims to empower researchers to conduct their own in-silico analyses, fostering a deeper understanding of the structure-activity relationships that govern the pharmacological profiles of these widely used compounds.
Introduction: The Rationale for a Comparative In-Silico Analysis
Diphenhydramine, a first-generation ethanolamine antihistamine, is a cornerstone in the treatment of allergic conditions.[1] Its primary mechanism of action is the inverse agonism of the histamine H1 receptor.[1] However, its ability to cross the blood-brain barrier contributes to a well-known sedative effect and a more complex pharmacological profile that includes interactions with other neurotransmitter systems.[2] Nordiphenhydramine, the N-desmethyl metabolite of diphenhydramine, is an active metabolite that contributes to the overall therapeutic and side-effect profile of its parent drug. Understanding the nuanced differences in how these and other structurally related compounds interact with their primary and secondary biological targets is crucial for rational drug design and for elucidating the molecular basis of their clinical effects.
This guide focuses on a comparative molecular docking study of Nordiphenhydramine and three other first-generation antihistamines: Diphenhydramine, Orphenadrine, and Chlorpheniramine. The primary target for this analysis is the histamine H1 receptor, with a secondary focus on the serotonin transporter (SERT), a known off-target of diphenhydramine that contributes to its complex pharmacology.[2][3] Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of their interaction, typically represented as a docking score or binding energy.[4] By employing a standardized and rigorous docking protocol, we can generate comparative data to hypothesize how subtle structural modifications among these ligands influence their binding affinities at these two important neurological targets.
Ligand and Receptor Selection: Defining the Scope of the Investigation
The Ligands: A Focus on Structural Analogs
The selection of ligands for this comparative study is based on their structural similarity to Nordiphenhydramine and their historical significance as first-generation antihistamines.
-
Nordiphenhydramine: The primary subject of this guide, it is the N-desmethyl metabolite of diphenhydramine.[5] Its pharmacological activity is a key component of diphenhydramine's overall effect.
-
Diphenhydramine: The parent compound, a widely used antihistamine with well-characterized sedative and anticholinergic properties.
-
Orphenadrine: A structural analog of diphenhydramine, containing a methyl group on one of the phenyl rings. It is primarily used as a muscle relaxant and has anticholinergic effects.[6]
-
Chlorpheniramine: A potent first-generation antihistamine from the alkylamine class, featuring a pyridine ring and a chlorinated phenyl group.[7]
The Receptors: Primary and Secondary Targets of Interest
-
Histamine H1 Receptor (H1R): A G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade leading to allergic and inflammatory responses.[8] It is the primary therapeutic target of antihistamines. The crystal structure of the human H1R in complex with various ligands has been resolved, providing a high-quality template for docking studies.[9]
-
Serotonin Transporter (SERT): A monoamine transporter responsible for the reuptake of serotonin from the synaptic cleft. Inhibition of SERT is the primary mechanism of action for many antidepressant medications. Diphenhydramine is a known weak inhibitor of SERT, and this interaction may contribute to its complex central nervous system effects.[2]
Methodology: A Comprehensive Protocol for Comparative Docking
The following protocol outlines a standardized workflow for performing comparative docking studies using widely accessible and validated computational tools. This methodology is designed to be self-validating and to provide a clear rationale for each experimental choice.
Essential Computational Tools
-
Molecular Modeling Software: UCSF Chimera or Schrödinger Maestro for receptor and ligand preparation and visualization.
-
Molecular Docking Software: AutoDock Vina, a widely used open-source docking program, or Glide from the Schrödinger suite for more advanced options.[10]
-
Data Analysis and Visualization: Software capable of generating tables and graphs for comparative analysis.
Step-by-Step Experimental Protocol
-
Obtain Receptor Structures: Download the crystal structures of the human histamine H1 receptor (e.g., PDB ID: 3RZE) and the human serotonin transporter (e.g., PDB ID: 5I6X) from the RCSB Protein Data Bank.[9][11]
-
Prepare the Protein:
-
Load the PDB file into your molecular modeling software.
-
Remove all non-essential molecules, including water, co-crystallized ligands, and any non-standard residues.
-
Add polar hydrogens and assign partial charges to the protein atoms. This is a critical step for accurately calculating electrostatic interactions.
-
For the H1 receptor, ensure that key residues in the binding pocket, such as Asp107, Trp428, and Phe432, are correctly protonated.[9] For SERT, key residues like Asp98 and Ser438 should be carefully checked.[12]
-
Perform a restrained energy minimization of the protein structure to relieve any steric clashes while maintaining the overall backbone conformation.
-
-
Obtain Ligand Structures: Download the 3D structures of Nordiphenhydramine, Diphenhydramine, Orphenadrine, and Chlorpheniramine from a chemical database such as PubChem.[5][6][7]
-
Prepare the Ligands:
-
Load each ligand into your molecular modeling software.
-
Add hydrogens and assign appropriate partial charges (e.g., Gasteiger charges).
-
Perform an energy minimization of each ligand structure to obtain a low-energy conformation. This step is crucial as the initial conformation of the ligand can influence the docking outcome.
-
-
Define the Docking Search Space: For each receptor, define a grid box that encompasses the known binding site. The center of the grid should be placed at the geometric center of the co-crystallized ligand (if available) or key binding site residues.
-
Set Grid Dimensions: The size of the grid box should be large enough to allow for the free rotation and translation of the ligands within the binding site. A typical size is a 20 x 20 x 20 Å cube.
-
Execute Docking Runs: Using your chosen docking software (e.g., AutoDock Vina), perform multiple independent docking runs for each ligand with each receptor.
-
Exhaustiveness: Set the exhaustiveness parameter to a value that ensures a thorough search of the conformational space (e.g., a value of 32 for AutoDock Vina is recommended for challenging ligands).[15]
-
Output: The docking software will generate a set of predicted binding poses for each ligand, ranked by their docking scores (typically in kcal/mol).
-
Analyze Docking Scores: The primary quantitative metric for comparison is the docking score, which represents an estimation of the binding affinity. A more negative score generally indicates a more favorable binding interaction.
-
Visualize Binding Poses: For the top-ranked pose of each ligand, visualize the interactions with the receptor's binding site. Identify key hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
-
Compare Interactions: Compare the binding modes of the different ligands within the same receptor binding site. Note any differences in key interactions that may be attributed to their structural variations.
Mandatory Visualizations
Caption: Overall workflow for the comparative docking study.
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A Comparative Guide to the Efficacy of 2-(Diphenylmethoxy)-N-methylethylamine and Modern Antihistamines for Researchers
This guide provides an in-depth, objective comparison of the first-generation antihistamine 2-(Diphenylmethoxy)-N-methylethylamine, widely known as Diphenhydramine, against a panel of second-generation antihistamines including Cetirizine, Loratadine, and Fexofenadine. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic distinctions, comparative efficacy supported by experimental data, and the practical methodologies used to evaluate these compounds.
Introduction: The Evolution of Histamine H1 Receptor Antagonism
The therapeutic management of allergic conditions has been historically dominated by antagonists of the histamine H1 receptor. Diphenhydramine, a monoethanolamine derivative developed in the 1940s, represents a cornerstone of first-generation antihistamines.[1] Its efficacy in mitigating allergic symptoms is well-established; however, its clinical utility is often hampered by a significant side-effect profile, primarily sedation and anticholinergic effects.[2][3] This is a direct consequence of its molecular properties, which allow it to readily cross the blood-brain barrier and interact with a range of other receptors.[3][4]
In response to these limitations, second-generation antihistamines were developed, beginning in the 1980s.[1] Compounds such as Cetirizine, Loratadine, and Fexofenadine were engineered for greater selectivity for the peripheral H1 receptor and reduced penetration into the central nervous system (CNS).[4][5] This guide will explore the pharmacological underpinnings of these differences and present the quantitative data that defines their respective efficacy and safety profiles.
Mechanism of Action: From Non-Selective Inhibition to Targeted Antagonism
The primary mechanism for all antihistamines discussed here is the competitive antagonism or inverse agonism at the histamine H1 receptor. Histamine, released from mast cells and basophils during an allergic response, binds to H1 receptors on various cells (e.g., smooth muscle, endothelial cells), triggering the characteristic symptoms of allergy.[6] Antihistamines prevent this interaction.
2.1. Histamine H1 Receptor Signaling Pathway
The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to the Gq alpha subunit. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores, which in turn activates various cellular responses underlying allergic symptoms.[7][8]
Figure 1: Simplified signaling cascade of the histamine H1 receptor.
2.2. Key Mechanistic Differences
The crucial distinction between first and second-generation antihistamines lies in their molecular structure and resulting physiological disposition.
-
Diphenhydramine (First-Generation): As a lipophilic molecule, Diphenhydramine readily crosses the blood-brain barrier.[3][9] This leads to significant occupancy of H1 receptors within the CNS, which is responsible for its sedative effects.[1] Furthermore, it exhibits poor receptor selectivity, with notable affinity for muscarinic, alpha-adrenergic, and serotonin receptors.[3][9] This lack of selectivity contributes to its broad side-effect profile, including dry mouth, blurred vision, and urinary retention (anticholinergic effects).[2][4]
-
Second-Generation Antihistamines (Cetirizine, Loratadine, Fexofenadine): These molecules are typically more lipophobic and are substrates for P-glycoprotein, an efflux transporter in the blood-brain barrier that actively removes them from the CNS.[9] This results in significantly lower brain H1 receptor occupancy and a much-reduced incidence of sedation.[5] They are also highly selective for the H1 receptor, with minimal to no affinity for other receptor types, which translates to a more favorable side-effect profile.[10][11]
Comparative Efficacy: Quantitative Analysis
The efficacy of an antihistamine is determined by its affinity for the H1 receptor and its concentration at the receptor site.[12] This can be quantified through receptor binding assays (determining the inhibition constant, Ki) and clinical studies measuring the suppression of histamine-induced responses.
3.1. Receptor Binding Affinity and Occupancy
A lower Ki value indicates a higher binding affinity for the receptor. Brain H1 receptor occupancy, measured via positron emission tomography (PET), directly correlates with the sedative potential of an antihistamine. Occupancy over 50% is associated with a high prevalence of sedation, while less than 20% is considered non-sedative.[11][13]
| Compound | Generation | H1 Receptor Affinity (Ki, nM) | Brain H1 Receptor Occupancy (%) | Sedative Potential |
| Diphenhydramine | First | ~16-29 | >50% | High |
| Cetirizine | Second | ~6[10][11] | 12.6% (at 10 mg)[11] | Low to Moderate |
| Loratadine | Second | ~27-32 | <20% | Low |
| Fexofenadine | Second | ~10[12] | <20% | Very Low |
Note: Ki values can vary between studies based on experimental conditions. The values presented are representative figures from the literature.
3.2. Clinical Efficacy: Onset of Action and Wheal & Flare Suppression
The histamine-induced wheal and flare suppression test is a standard pharmacodynamic model to assess antihistamine efficacy in vivo.
| Compound | Typical Dose | Onset of Action | Wheal & Flare Suppression |
| Diphenhydramine | 25-50 mg | 15-60 minutes[14] | Effective, but with a shorter duration of action (~4-6 hours).[15] |
| Cetirizine | 10 mg | ~60 minutes[15] | Rapid and potent suppression. Considered the most efficacious inhibitor in some studies.[15] Duration of action is ≥24 hours.[14] |
| Loratadine | 10 mg | ~1-2 hours[11] | Effective, but with a slower onset compared to Cetirizine.[12][16] |
| Fexofenadine | 180 mg | ~60-120 minutes[11][16] | Effective suppression. Onset may be slightly slower than Diphenhydramine and Cetirizine.[16][17] |
A study directly comparing oral Diphenhydramine (50 mg) and oral Fexofenadine (180 mg) found no statistically significant difference in the time to 50% inhibition of histamine-induced flares, although Diphenhydramine tended to have a marginally faster onset.[17] Another study comparing Diphenhydramine and Cetirizine for acute food allergic reactions found they had a similar onset of action and efficacy in resolving urticaria, with Cetirizine causing less sedation.[2][14] In general, second-generation antihistamines provide similar efficacy to first-generation ones but with a significantly better safety profile.[16][18]
Experimental Protocols
For researchers aiming to conduct comparative studies, adherence to validated protocols is paramount. Below are detailed methodologies for key assays.
4.1. Protocol: Histamine-Induced Wheal and Flare Test
This in vivo assay measures the ability of an antihistamine to inhibit the cutaneous reaction to a histamine challenge.
Materials:
-
Histamine phosphate solution (e.g., 1 mg/mL or 10 mg/mL)
-
Negative control (saline/glycerol solution)
-
Sterile, single-use skin prick lancets
-
Ruler or caliper for measurement (in mm)
-
Timer
-
Skin marker
Procedure:
-
Subject Preparation: Ensure the subject has abstained from all antihistamine medications for a sufficient washout period (e.g., at least 72 hours for short-acting antihistamines). The test site (typically the volar surface of the forearm) should be clean and free of lotions.
-
Baseline Measurement: Before administering the test drug, perform a baseline histamine challenge. Mark test sites approximately 2.5-5 cm apart.
-
Test Application: Place a drop of the negative control, positive control (histamine), and any other allergens at their respective marked sites. Using a sterile lancet for each site, prick the skin through the drop, introducing the solution into the epidermis.[5]
-
Reading Baseline: After 15 minutes, measure the diameter of the wheal (raised, blanched area) and the flare (surrounding erythema) in millimeters.[6]
-
Drug Administration: Administer the test antihistamine or placebo to the subject according to the study design (e.g., randomized, double-blind).
-
Post-Dose Challenge: At specified time intervals post-administration (e.g., 30, 60, 90, 120 minutes, and hourly thereafter), perform subsequent histamine challenges at fresh skin sites.[15]
-
Data Analysis: Measure the wheal and flare diameters at each time point. Calculate the percentage inhibition of the wheal and flare areas compared to the baseline measurement. Plot the inhibition over time to determine the onset and duration of action.
4.2. Protocol: Competitive H1 Receptor Radioligand Binding Assay
This in vitro assay determines the binding affinity (Ki) of a test compound for the H1 receptor.
Figure 2: Experimental workflow for a radioligand binding assay.
Materials:
-
Membrane Preparation: Membranes from cells engineered to express the human H1 receptor (e.g., HEK293 cells).[17]
-
Radioligand: A tritiated H1 antagonist, such as [³H]mepyramine.[7][17]
-
Test Compounds: Unlabeled antihistamines (Diphenhydramine, Cetirizine, etc.).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.[17]
-
Wash Buffer: Ice-cold assay buffer.
-
Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM mianserin).[7]
-
Glass fiber filters (GF/C) and a cell harvester/vacuum manifold.
-
Scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, set up wells for total binding, non-specific binding, and competitor concentrations.
-
Incubation:
-
Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 4 hours) to reach binding equilibrium.[7]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[17]
-
Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[17]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound's concentration.
-
Use non-linear regression to fit a sigmoidal curve to the data and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Conclusion: A Shift Towards Precision and Safety
The experimental evidence clearly delineates the profiles of first and second-generation antihistamines. While Diphenhydramine remains an effective H1 receptor antagonist, its utility is compromised by its non-selective binding profile and high CNS penetration, leading to significant sedative and anticholinergic side effects.[3]
Second-generation antihistamines, such as Cetirizine, Loratadine, and Fexofenadine, represent a significant advancement in the field. They offer comparable, and in some cases superior, efficacy in managing allergic symptoms, with a markedly improved safety and tolerability profile.[18] Their high selectivity for the peripheral H1 receptor and minimal CNS effects make them the preferred first-line treatment for conditions like allergic rhinitis and chronic urticaria.[5] For researchers and clinicians, the choice between these agents should be guided by a comprehensive understanding of their distinct pharmacological properties, weighing the balance between efficacy and the potential for adverse effects. Fexofenadine and Loratadine generally exhibit the lowest sedative potential, while Cetirizine offers a particularly rapid onset of action.[16]
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Tashiro M, et al. Brain histamine H1 receptor occupancy of orally administered antihistamines measured by positron emission tomography with 11C-doxepin in a placebo-controlled crossover study design in healthy subjects: a comparison of olopatadine and ketotifen. J Clin Pharmacol. 2004;44(8):891-900. Available from: [Link]
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Jones DH, et al. Time-dependent inhibition of histamine-induced cutaneous responses by oral and intramuscular diphenhydramine and oral fexofenadine. Ann Allergy Asthma Immunol. 2008;100(5):452-6. Available from: [Link]
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Bosma R, et al. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. ACS Omega. 2021;6(20):13264-13275. Available from: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(Diphenylmethoxy)-N-methylethylamine
As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, the community, and the environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(Diphenylmethoxy)-N-methylethylamine (also known as Nordiphenhydramine), moving beyond simple checklists to explain the scientific rationale behind each procedure.
Hazard Assessment and Waste Characterization
The foundational step in any disposal procedure is a thorough understanding of the material you are handling.[1] this compound is an amine ether, and while specific toxicological data is limited, its chemical class informs our safety and disposal protocols.[2][3] The initial "hazardous waste determination" is a mandate under the EPA's Resource Conservation and Recovery Act (RCRA) and is the generator's primary responsibility.[1][4]
Table 1: Chemical & Hazard Profile of this compound
| Property | Value | Source & Rationale |
| Molecular Formula | C₁₆H₁₉NO | [5][6] |
| Molecular Weight | 241.33 g/mol | [5][6] |
| Physical Form | Solid / Oil | [5][6] |
| Water Hazard Class (WGK) | WGK 3 (Germany) | [5] This classification indicates a substance that is highly hazardous to water, making it imperative to prevent any release into the environment. |
| Inferred Hazards | Corrosive, Irritant | Based on the amine functional group, this compound should be treated as potentially corrosive, capable of causing burns to skin, eyes, and the respiratory system.[2][3][7] |
| Incompatibilities | Acids, Oxidizing Agents | Amines can react exothermically or violently with acids and strong oxidizing agents.[8] Segregation from these materials is a critical safety measure. |
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling the pure compound or its waste, you must establish a robust safety barrier. The rationale is simple: prevent all routes of exposure—dermal, ocular, and inhalation.
Mandatory PPE includes:
-
Chemical Splash Goggles: Standard safety glasses are insufficient. Goggles must be worn to protect against splashes, as amine compounds can cause severe eye damage, potentially leading to blindness.[2][3]
-
Nitrile Gloves: Ensure gloves are of an appropriate thickness and are changed immediately if contamination is suspected.
-
Flame-Resistant Lab Coat: To protect against splashes and potential flammability hazards associated with solvents used with the compound.
-
Chemical Fume Hood: All handling of this compound and its waste, including containerizing, must be performed in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[2]
Workstation Preparedness: Ensure that an eyewash station and safety shower are directly accessible and unobstructed.[2][3] A spill kit containing absorbent pads and a neutralizing agent appropriate for amines should be readily available.[8]
Step-by-Step Waste Segregation & Containerization Protocol
The principle of "cradle-to-grave" waste management begins at the point of generation.[4] Proper segregation is the most critical step to prevent dangerous chemical reactions within a waste container.[1][8]
Protocol Steps:
-
Designate a Waste Stream: Establish a dedicated waste stream for this compound and materials contaminated with it. Do not mix this waste with other streams, particularly acidic or halogenated waste.[9]
-
Select an Appropriate Container:
-
Use a high-density polyethylene (HDPE) or other chemically compatible container.
-
The container must be in good condition, free of leaks, and have a secure, tightly sealing lid.[9]
-
-
Initial Labeling: From the moment the first drop of waste is added, the container must be labeled.[9] The label must include:
-
The words "HAZARDOUS WASTE" [9]
-
The full chemical name: "this compound"
-
An accurate list of all constituents, including solvents, with percentage estimates.
-
The relevant hazard characteristics (e.g., Corrosive, Water Hazard).
-
-
Adding Waste: Perform all transfers inside a chemical fume hood. After adding waste, securely fasten the lid. A hazardous waste container must remain closed at all times except when actively adding waste. [9][10] This is a common point of failure in lab inspections and a primary cause of fugitive emissions.
-
Handling Contaminated Materials: Any item grossly contaminated with the compound (e.g., pipette tips, weighing paper, gloves, absorbent pads from a spill cleanup) must be placed in the designated solid hazardous waste container.
On-Site Accumulation and Storage
Once containerized, the waste must be stored safely pending pickup by a certified disposal contractor. Regulatory bodies like the EPA provide strict guidelines for these areas, often designated as Satellite Accumulation Areas (SAAs).[10]
Table 2: Key Storage Requirements for Hazardous Waste
| Requirement | Protocol Standard & Rationale |
| Location | Store in a designated Satellite Accumulation Area (SAA) at or near the point of generation. The SAA must be under the control of the operator. |
| Segregation | Store the amine waste container with compatible materials. Physically separate it from containers of acids and oxidizers using secondary containment bins. This prevents accidental mixing in the event of a leak.[8][10] |
| Container Integrity | Keep containers tightly closed and in good condition.[9] Weekly inspections of storage areas are a best practice to check for leaks or degradation.[10] |
| Volume Limits | Do not exceed 55 gallons of a single hazardous waste stream within an SAA.[9] |
Final Disposal Logistics
Disposal of this compound is not a task for laboratory personnel to perform directly (e.g., via drain disposal or chemical neutralization). Due to its hazardous nature, it must be managed by a licensed and insured hazardous waste disposal company.[1][8]
The Disposal Process:
-
Engage a Contractor: Your institution's Environmental Health & Safety (EHS) office will have approved contractors. These professionals are trained to handle, transport, and dispose of chemical waste in compliance with all federal and state regulations.[1][11]
-
Manifesting: The waste will be tracked using a Uniform Hazardous Waste Manifest.[10][12] This document is the cornerstone of the EPA's "cradle-to-grave" system, creating a legal record of the waste's journey from your lab to its final treatment or disposal facility.
-
Preferred Disposal Method: For organic amines, high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF) is the preferred method.[11] This process destroys the organic molecule, preventing its release into the environment.
Sources
- 1. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 2. fishersci.com [fishersci.com]
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- 4. youtube.com [youtube.com]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound CAS#: 17471-10-2 [amp.chemicalbook.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. epa.gov [epa.gov]
- 11. tri-iso.com [tri-iso.com]
- 12. epa.gov [epa.gov]
Navigating the Safe Handling of 2-(Diphenylmethoxy)-N-methylethylamine: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and development, the meticulous handling of chemical compounds is paramount to both scientific integrity and personnel safety. This guide provides essential, immediate safety and logistical information for the handling of 2-(Diphenylmethoxy)-N-methylethylamine. As a Senior Application Scientist, my aim is to synthesize technical data with practical, field-proven insights to ensure that your work with this compound is conducted under the safest possible conditions.
The Chemical Profile: Understanding the Inherent Risks
This compound is a solid compound.[1] Amines, as a class of organic compounds, can be corrosive and irritants to the skin, eyes, and respiratory tract. They can also be readily absorbed through the skin. Therefore, it is prudent to handle this compound with the assumption that it may possess these hazardous properties.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a critical step in mitigating the risks associated with handling any chemical. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (small quantities in a well-ventilated area) | Safety glasses with side shields | Double gloving with chemically resistant gloves (e.g., butyl rubber, Viton™). Nitrile gloves have poor resistance to many amines and should be avoided or used with caution for very brief contact. | Laboratory coat | Not generally required, but a dust mask (e.g., N95) is recommended to avoid inhalation of fine particles. |
| Syntheses and reactions (larger quantities or heated) | Chemical splash goggles or a face shield | Double gloving with chemically resistant gloves (e.g., butyl rubber, Viton™) | Chemical-resistant apron over a laboratory coat | Work should be conducted in a certified chemical fume hood. If a fume hood is not available, a properly fitted respirator with an organic vapor cartridge is necessary. |
| Transferring solutions | Chemical splash goggles | Double gloving with chemically resistant gloves (e.g., butyl rubber, Viton™) | Laboratory coat | Not generally required if performed in a well-ventilated area. |
| Cleaning spills | Chemical splash goggles and a face shield | Heavy-duty, chemically resistant gloves (e.g., butyl rubber, Viton™) | Chemical-resistant suit or apron over a laboratory coat | A properly fitted respirator with an organic vapor cartridge is required. |
Causality of PPE Choices:
-
Eye Protection: The potential for solid particles or splashes of solutions to cause eye irritation or corrosive damage necessitates the use of safety glasses at a minimum. For higher-risk activities, chemical splash goggles or a face shield provide more comprehensive protection.
-
Hand Protection: Amines can be absorbed through the skin and may cause irritation or allergic reactions. Double gloving provides an extra layer of protection against pinholes or tears. The choice of glove material is critical; materials like butyl rubber or Viton™ are generally recommended for handling amines. Nitrile gloves often provide poor resistance and should be avoided for prolonged contact.
-
Body Protection: A standard laboratory coat protects against minor spills and contamination of personal clothing. For larger quantities or situations with a higher risk of splashing, a chemical-resistant apron provides an additional barrier.
-
Respiratory Protection: Handling the solid form of the compound can generate dust, which may be harmful if inhaled. A dust mask can mitigate this risk. For operations that may produce vapors or aerosols, such as heating or large-scale reactions, working in a chemical fume hood is the primary engineering control. If a fume hood is not feasible, a respirator is essential to prevent respiratory tract irritation.
Experimental Protocol: Safe Handling and Disposal
Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring a safe working environment.
Step-by-Step Handling Procedure:
-
Preparation: Before handling the compound, ensure that the work area is clean and uncluttered. Verify that a safety shower and eyewash station are readily accessible.
-
Donning PPE: Put on all required PPE as outlined in the table above. Inspect gloves for any signs of damage before use.
-
Weighing: If weighing the solid, perform this task in a chemical fume hood or a designated area with good ventilation to minimize inhalation of any dust. Use a disposable weighing paper or boat.
-
Solution Preparation: When dissolving the solid, add the solid to the solvent slowly. If the process is exothermic, cool the vessel as needed.
-
Reactions and Transfers: Conduct all reactions and transfers of solutions in a chemical fume hood. Use appropriate glassware and equipment, and ensure all connections are secure.
-
Post-Handling: After handling is complete, wipe down the work area with an appropriate decontaminating solution.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the lab coat, and then eye protection. Wash hands thoroughly with soap and water.
Disposal Plan:
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[2][3][4][5][6]
-
Waste Segregation: All waste contaminated with this compound, including disposable gloves, weighing papers, and contaminated labware, must be collected in a designated hazardous waste container.
-
Container Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Do not dispose of this chemical down the drain or in the regular trash.
Visualizing the Safety Workflow
To further clarify the procedural logic, the following diagram illustrates the decision-making process for selecting and using PPE when handling this compound.
Caption: Workflow for PPE selection when handling this compound.
By adhering to these guidelines, researchers, scientists, and drug development professionals can confidently and safely handle this compound, ensuring the integrity of their work and the well-being of all laboratory personnel.
References
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [Link]
-
National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards. [Link]
-
U.S. Environmental Protection Agency (EPA). Learn the Basics of Hazardous Waste. [Link]
-
U.S. Environmental Protection Agency (EPA). Proper Handling of Hazardous Waste Guide. [Link]
-
Goodway Technologies. The Complete Beginners Guide to Chemical Disposal. [Link]
-
Chemistry For Everyone. What Regulations Govern Hazardous Waste Management? [Link]
-
U.S. Environmental Protection Agency (EPA). Steps in Complying with Regulations for Hazardous Waste. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
